Daphmacropodine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[7-hydroxy-1,5-dimethyl-8-[2-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H51NO4/c1-19(2)22-10-14-28(4)21-9-16-31-13-7-8-24(31)32(28,26(22)33(31)18-21)17-11-23-29(5)15-12-25(36-20(3)34)30(23,6)27(35)37-29/h19,21-27,35H,7-18H2,1-6H3/t21?,22?,23?,24-,25?,26?,27?,28?,29?,30?,31-,32?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDMEBFUPVLRNE-ULZSQJEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC6C7(CCC(C6(C(O7)O)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1CCC2(C3CC[C@]45CCC[C@H]4C2(C1N5C3)CCC6C7(CCC(C6(C(O7)O)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H51NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of Daphmacropodine from Daphniphyllum macropodum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Daphniphyllum is a rich source of structurally complex and biologically intriguing alkaloids. Among these, daphmacropodine (B8099199), a C32 polycyclic alkaloid, stands as a notable example. First described in the early 1970s, its intricate architecture is characteristic of the unique natural products synthesized by Daphniphyllum macropodum. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on the experimental protocols and quantitative data available in the scientific literature. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Discovery and Initial Characterization
This compound was first isolated from the bark and leaves of Daphniphyllum macropodum Miq.[1]. The initial structural elucidation was reported by T. Nakano, M. Hasegawa, and Y. Saeki in 1973[2]. Their work established the molecular formula of this compound as C32H51NO4 and provided key physicochemical properties that are summarized in the table below. A crucial step in its structural determination was the chemical conversion of this compound to daphmacrine, a related alkaloid of known structure, through mild alkaline hydrolysis to a deacetyl derivative followed by Jones oxidation[1].
Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C32H51NO4 | [1] |
| Molecular Weight | 513.75 g/mol | Inferred from formula |
| Melting Point | 214 °C | [1] |
| Optical Rotation ([α]D) | +4.9° | [1] |
| CAS Number | 39729-21-0 | [3][4] |
Experimental Protocols
While the original 1973 publication provides the definitive structural characterization of this compound, it is important to note that detailed, step-by-step isolation protocols from that era are often less descriptive than modern standards. The following protocol is a representative, generalized procedure for the isolation of Daphniphyllum alkaloids, including this compound, based on common practices reported in the literature for this class of compounds.
Plant Material Collection and Preparation
-
Collection: The bark and leaves of Daphniphyllum macropodum are collected. The collection season and specific plant part may influence the yield of this compound.
-
Drying and Pulverization: The collected plant material is air-dried in a shaded, well-ventilated area to a constant weight. The dried material is then coarsely pulverized using a mechanical grinder to increase the surface area for efficient extraction.
Extraction of Crude Alkaloids
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) or ethanol (B145695) at room temperature for several days. Alternatively, a Soxhlet apparatus can be used for a more rapid and efficient extraction.
-
Concentration: The resulting hydroalcoholic extract is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.
Acid-Base Partitioning for Alkaloid Enrichment
-
Acidification and Defatting: The crude extract is suspended in a 2-5% aqueous solution of hydrochloric acid or sulfuric acid. This acidic solution is then washed with a nonpolar solvent such as n-hexane or diethyl ether to remove fats, pigments, and other neutral compounds.
-
Basification and Extraction: The acidic aqueous layer, now enriched with protonated alkaloids, is basified to a pH of 9-10 with an aqueous solution of ammonia (B1221849) or sodium carbonate. The free alkaloids are then extracted with a chlorinated solvent like chloroform (B151607) or dichloromethane.
-
Drying and Concentration: The organic layer containing the alkaloids is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid fraction.
Chromatographic Purification of this compound
-
Column Chromatography: The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel or alumina.
-
Elution Gradient: A gradient elution system is employed, starting with a nonpolar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing this compound are combined and may require further purification by repeated column chromatography or preparative TLC to yield the pure compound.
Biological Activity
The biological activities of many Daphniphyllum alkaloids have been a subject of scientific inquiry, with reports of cytotoxic, anti-inflammatory, and other pharmacological effects. However, specific studies on the biological activity and potential signaling pathways of this compound are limited in the publicly available literature. One commercial supplier of natural products notes that this compound has shown potent antioxidant activity against H2O2-induced impairment in PC12 cells at a concentration of 2.0 µM[4]. Further research is needed to validate this finding and to explore the broader pharmacological profile of this alkaloid.
Reported Biological Activity of this compound
| Activity | Assay Details | Concentration | Reference |
| Antioxidant | Protection against H2O2-induced impairment in PC12 cells | 2.0 µM | [4] |
Structural Elucidation and Chemical Conversion
The structural determination of this compound relied on spectroscopic methods available in the 1970s, complemented by chemical derivatization. A key piece of evidence was its conversion to daphmacrine, which had a known structure. This transformation confirmed the core skeleton of this compound.
Conclusion
This compound represents a fascinating member of the Daphniphyllum alkaloid family. While its initial discovery and structural elucidation laid a solid foundation, there remain significant opportunities for further research. A more detailed investigation into its isolation using modern chromatographic techniques could lead to optimized yields and purity. Furthermore, a thorough examination of its biological activities and the underlying signaling pathways is warranted to fully understand its therapeutic potential. This guide provides a summary of the current knowledge and a framework for future investigations into this compelling natural product.
References
- 1. Alkaloids Unclassified of Unknown Structure I?.: - Chapter | PDF | Chemical Compounds | Acetic Acid [scribd.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Category of chemicals: Alkaloid - chemBlink [chemblink.com]
- 4. This compound | CAS:39729-21-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
The Discovery and Isolation of Daphmacropodine from Daphniphyllum macropodum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Daphniphyllum is a rich source of structurally complex and biologically intriguing alkaloids. Among these, daphmacropodine (B8099199), a C32 polycyclic alkaloid, stands as a notable example. First described in the early 1970s, its intricate architecture is characteristic of the unique natural products synthesized by Daphniphyllum macropodum. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on the experimental protocols and quantitative data available in the scientific literature. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Discovery and Initial Characterization
This compound was first isolated from the bark and leaves of Daphniphyllum macropodum Miq.[1]. The initial structural elucidation was reported by T. Nakano, M. Hasegawa, and Y. Saeki in 1973[2]. Their work established the molecular formula of this compound as C32H51NO4 and provided key physicochemical properties that are summarized in the table below. A crucial step in its structural determination was the chemical conversion of this compound to daphmacrine, a related alkaloid of known structure, through mild alkaline hydrolysis to a deacetyl derivative followed by Jones oxidation[1].
Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C32H51NO4 | [1] |
| Molecular Weight | 513.75 g/mol | Inferred from formula |
| Melting Point | 214 °C | [1] |
| Optical Rotation ([α]D) | +4.9° | [1] |
| CAS Number | 39729-21-0 | [3][4] |
Experimental Protocols
While the original 1973 publication provides the definitive structural characterization of this compound, it is important to note that detailed, step-by-step isolation protocols from that era are often less descriptive than modern standards. The following protocol is a representative, generalized procedure for the isolation of Daphniphyllum alkaloids, including this compound, based on common practices reported in the literature for this class of compounds.
Plant Material Collection and Preparation
-
Collection: The bark and leaves of Daphniphyllum macropodum are collected. The collection season and specific plant part may influence the yield of this compound.
-
Drying and Pulverization: The collected plant material is air-dried in a shaded, well-ventilated area to a constant weight. The dried material is then coarsely pulverized using a mechanical grinder to increase the surface area for efficient extraction.
Extraction of Crude Alkaloids
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) or ethanol (B145695) at room temperature for several days. Alternatively, a Soxhlet apparatus can be used for a more rapid and efficient extraction.
-
Concentration: The resulting hydroalcoholic extract is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.
Acid-Base Partitioning for Alkaloid Enrichment
-
Acidification and Defatting: The crude extract is suspended in a 2-5% aqueous solution of hydrochloric acid or sulfuric acid. This acidic solution is then washed with a nonpolar solvent such as n-hexane or diethyl ether to remove fats, pigments, and other neutral compounds.
-
Basification and Extraction: The acidic aqueous layer, now enriched with protonated alkaloids, is basified to a pH of 9-10 with an aqueous solution of ammonia (B1221849) or sodium carbonate. The free alkaloids are then extracted with a chlorinated solvent like chloroform (B151607) or dichloromethane.
-
Drying and Concentration: The organic layer containing the alkaloids is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid fraction.
Chromatographic Purification of this compound
-
Column Chromatography: The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel or alumina.
-
Elution Gradient: A gradient elution system is employed, starting with a nonpolar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing this compound are combined and may require further purification by repeated column chromatography or preparative TLC to yield the pure compound.
Biological Activity
The biological activities of many Daphniphyllum alkaloids have been a subject of scientific inquiry, with reports of cytotoxic, anti-inflammatory, and other pharmacological effects. However, specific studies on the biological activity and potential signaling pathways of this compound are limited in the publicly available literature. One commercial supplier of natural products notes that this compound has shown potent antioxidant activity against H2O2-induced impairment in PC12 cells at a concentration of 2.0 µM[4]. Further research is needed to validate this finding and to explore the broader pharmacological profile of this alkaloid.
Reported Biological Activity of this compound
| Activity | Assay Details | Concentration | Reference |
| Antioxidant | Protection against H2O2-induced impairment in PC12 cells | 2.0 µM | [4] |
Structural Elucidation and Chemical Conversion
The structural determination of this compound relied on spectroscopic methods available in the 1970s, complemented by chemical derivatization. A key piece of evidence was its conversion to daphmacrine, which had a known structure. This transformation confirmed the core skeleton of this compound.
Conclusion
This compound represents a fascinating member of the Daphniphyllum alkaloid family. While its initial discovery and structural elucidation laid a solid foundation, there remain significant opportunities for further research. A more detailed investigation into its isolation using modern chromatographic techniques could lead to optimized yields and purity. Furthermore, a thorough examination of its biological activities and the underlying signaling pathways is warranted to fully understand its therapeutic potential. This guide provides a summary of the current knowledge and a framework for future investigations into this compelling natural product.
References
- 1. Alkaloids Unclassified of Unknown Structure I?.: - Chapter | PDF | Chemical Compounds | Acetic Acid [scribd.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Category of chemicals: Alkaloid - chemBlink [chemblink.com]
- 4. This compound | CAS:39729-21-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
The Discovery and Isolation of Daphmacropodine from Daphniphyllum macropodum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Daphniphyllum is a rich source of structurally complex and biologically intriguing alkaloids. Among these, daphmacropodine, a C32 polycyclic alkaloid, stands as a notable example. First described in the early 1970s, its intricate architecture is characteristic of the unique natural products synthesized by Daphniphyllum macropodum. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on the experimental protocols and quantitative data available in the scientific literature. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Discovery and Initial Characterization
This compound was first isolated from the bark and leaves of Daphniphyllum macropodum Miq.[1]. The initial structural elucidation was reported by T. Nakano, M. Hasegawa, and Y. Saeki in 1973[2]. Their work established the molecular formula of this compound as C32H51NO4 and provided key physicochemical properties that are summarized in the table below. A crucial step in its structural determination was the chemical conversion of this compound to daphmacrine, a related alkaloid of known structure, through mild alkaline hydrolysis to a deacetyl derivative followed by Jones oxidation[1].
Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C32H51NO4 | [1] |
| Molecular Weight | 513.75 g/mol | Inferred from formula |
| Melting Point | 214 °C | [1] |
| Optical Rotation ([α]D) | +4.9° | [1] |
| CAS Number | 39729-21-0 | [3][4] |
Experimental Protocols
While the original 1973 publication provides the definitive structural characterization of this compound, it is important to note that detailed, step-by-step isolation protocols from that era are often less descriptive than modern standards. The following protocol is a representative, generalized procedure for the isolation of Daphniphyllum alkaloids, including this compound, based on common practices reported in the literature for this class of compounds.
Plant Material Collection and Preparation
-
Collection: The bark and leaves of Daphniphyllum macropodum are collected. The collection season and specific plant part may influence the yield of this compound.
-
Drying and Pulverization: The collected plant material is air-dried in a shaded, well-ventilated area to a constant weight. The dried material is then coarsely pulverized using a mechanical grinder to increase the surface area for efficient extraction.
Extraction of Crude Alkaloids
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol or ethanol at room temperature for several days. Alternatively, a Soxhlet apparatus can be used for a more rapid and efficient extraction.
-
Concentration: The resulting hydroalcoholic extract is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.
Acid-Base Partitioning for Alkaloid Enrichment
-
Acidification and Defatting: The crude extract is suspended in a 2-5% aqueous solution of hydrochloric acid or sulfuric acid. This acidic solution is then washed with a nonpolar solvent such as n-hexane or diethyl ether to remove fats, pigments, and other neutral compounds.
-
Basification and Extraction: The acidic aqueous layer, now enriched with protonated alkaloids, is basified to a pH of 9-10 with an aqueous solution of ammonia or sodium carbonate. The free alkaloids are then extracted with a chlorinated solvent like chloroform or dichloromethane.
-
Drying and Concentration: The organic layer containing the alkaloids is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid fraction.
Chromatographic Purification of this compound
-
Column Chromatography: The crude alkaloid mixture is subjected to column chromatography on silica gel or alumina.
-
Elution Gradient: A gradient elution system is employed, starting with a nonpolar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing this compound are combined and may require further purification by repeated column chromatography or preparative TLC to yield the pure compound.
Biological Activity
The biological activities of many Daphniphyllum alkaloids have been a subject of scientific inquiry, with reports of cytotoxic, anti-inflammatory, and other pharmacological effects. However, specific studies on the biological activity and potential signaling pathways of this compound are limited in the publicly available literature. One commercial supplier of natural products notes that this compound has shown potent antioxidant activity against H2O2-induced impairment in PC12 cells at a concentration of 2.0 µM[4]. Further research is needed to validate this finding and to explore the broader pharmacological profile of this alkaloid.
Reported Biological Activity of this compound
| Activity | Assay Details | Concentration | Reference |
| Antioxidant | Protection against H2O2-induced impairment in PC12 cells | 2.0 µM | [4] |
Structural Elucidation and Chemical Conversion
The structural determination of this compound relied on spectroscopic methods available in the 1970s, complemented by chemical derivatization. A key piece of evidence was its conversion to daphmacrine, which had a known structure. This transformation confirmed the core skeleton of this compound.
Conclusion
This compound represents a fascinating member of the Daphniphyllum alkaloid family. While its initial discovery and structural elucidation laid a solid foundation, there remain significant opportunities for further research. A more detailed investigation into its isolation using modern chromatographic techniques could lead to optimized yields and purity. Furthermore, a thorough examination of its biological activities and the underlying signaling pathways is warranted to fully understand its therapeutic potential. This guide provides a summary of the current knowledge and a framework for future investigations into this compelling natural product.
References
- 1. Alkaloids Unclassified of Unknown Structure I?.: - Chapter | PDF | Chemical Compounds | Acetic Acid [scribd.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Category of chemicals: Alkaloid - chemBlink [chemblink.com]
- 4. This compound | CAS:39729-21-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
The Uncharted Path: A Technical Guide to the Biosynthesis of Daphmacropodine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphmacropodine, a member of the complex family of Daphniphyllum alkaloids, presents a formidable challenge in the realm of natural product biosynthesis. These alkaloids, isolated from plants of the Daphniphyllum genus, possess intricate, polycyclic cage-like structures that have captivated chemists for decades. While the complete biosynthetic pathway of this compound remains largely unelucidated, significant progress in understanding the general biosynthetic strategy for Daphniphyllum alkaloids, primarily through biomimetic synthesis and the study of related terpenoid pathways, has provided a foundational framework. This technical guide synthesizes the current understanding of the proposed biosynthetic pathway leading to the core structure of this compound and related alkaloids, outlines the key classes of enzymes likely involved, and details the experimental methodologies being employed to unravel this complex biochemical puzzle. The information presented herein is based on postulated pathways and biomimetic studies, as a definitive, experimentally validated pathway is yet to be established.
Proposed Biosynthetic Pathway
The biosynthesis of Daphniphyllum alkaloids, including this compound, is believed to originate from the ubiquitous terpenoid pathway, specifically from the C30 precursor, squalene (B77637).[1][2] The proposed pathway involves a series of complex cyclizations and rearrangements to construct the characteristic polycyclic core.
From Squalene to a Putative Pentacyclic Intermediate
The initial steps of the pathway are thought to mirror the general biosynthesis of triterpenoids. The linear squalene molecule undergoes an epoxidation to form 2,3-oxidosqualene (B107256). This is followed by a series of cyclization reactions, likely catalyzed by a triterpene cyclase (TTC), to form a polycyclic carbocation.[2] Heathcock and co-workers have proposed an elegant polycyclization cascade that converts a squalene derivative into proto-daphniphylline, a putative biogenetic ancestor for the entire family of Daphniphyllum alkaloids.[3][4] This proposed cascade involves key chemical transformations such as intramolecular Diels-Alder and ene-like reactions to assemble the intricate pentacyclic core.[1][4]
Formation of the this compound Core Structure
Further skeletal rearrangements and modifications of the proto-daphniphylline intermediate are hypothesized to lead to the diverse array of Daphniphyllum alkaloid skeletons, including that of this compound. The precise sequence of these events and the enzymes that catalyze them are currently unknown. The structural diversity within this alkaloid family suggests a divergent pathway from a common intermediate.
The following diagram illustrates the proposed initial steps in the biosynthesis of the core structure of Daphniphyllum alkaloids.
Caption: Proposed biosynthetic pathway from squalene to the core structure of this compound.
Key Enzymes and Their Putative Roles
While specific enzymes for the biosynthesis of this compound have not yet been fully characterized, based on the proposed pathway and knowledge from other plant terpenoid biosynthetic pathways, several key enzyme classes are expected to be involved.
-
Squalene Epoxidase: This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, the universal precursor for triterpenoid (B12794562) biosynthesis.
-
Triterpene Cyclases (TTCs) / Oxidosqualene Cyclases (OSCs): These enzymes are crucial for catalyzing the intricate cyclization of 2,3-oxidosqualene to form the initial polycyclic carbon skeleton.[2] The diversity of Daphniphyllum alkaloid backbones suggests the presence of multiple, specialized TTCs.
-
Cytochrome P450 Monooxygenases (P450s): P450s are a large family of enzymes known to be involved in the modification of terpenoid scaffolds through hydroxylation, oxidation, and other reactions. They are likely responsible for the subsequent tailoring of the initial polycyclic core to generate the final structure of this compound.
-
Transferases: Various transferases, such as methyltransferases and acetyltransferases, may be involved in the final decorative steps of the pathway.
Research has identified key rate-limiting enzymes in the upstream methylerythritol phosphate (B84403) (MEP) pathway, which provides the precursors for isoprenoids, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS).[2]
Quantitative Data
As of the current state of research, there is a notable absence of quantitative data regarding the biosynthesis of this compound. Key metrics such as enzyme kinetics, reaction yields, and in planta metabolite concentrations have not been reported in the scientific literature. The following table highlights the areas where quantitative data is needed.
| Data Category | Parameter | Status |
| Enzyme Kinetics | Km, kcat for key biosynthetic enzymes | Not Determined |
| Metabolite Concentrations | In planta concentrations of biosynthetic intermediates | Not Determined |
| Pathway Flux | Rate of this compound biosynthesis in vivo | Not Determined |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a combination of modern molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments that are being and will be employed in this research area.
Identification of Candidate Genes
-
Transcriptome Sequencing: High-throughput RNA sequencing (RNA-seq) of Daphniphyllum tissues known to accumulate this compound (e.g., epidermis) can identify candidate genes for biosynthetic enzymes (TTCs, P450s, etc.) by comparing gene expression levels across different tissues.[5][6]
-
Homology-Based Cloning: Degenerate primers designed from conserved regions of known terpenoid biosynthetic enzymes can be used to amplify and clone candidate genes from Daphniphyllum cDNA.
Functional Characterization of Enzymes
-
Heterologous Expression: Candidate genes are cloned into expression vectors and introduced into a heterologous host, such as Nicotiana benthamiana or yeast (Saccharomyces cerevisiae). The host is then supplied with a putative substrate (e.g., 2,3-oxidosqualene for a TTC), and the products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the function of the enzyme.[2]
-
In Vitro Enzyme Assays: Recombinant enzymes are purified from the heterologous host, and their activity is assayed in vitro with the putative substrate. This allows for the determination of enzyme kinetics.
In Planta Gene Function Validation
-
Virus-Induced Gene Silencing (VIGS): VIGS can be used to transiently silence the expression of a candidate gene in Daphniphyllum plants. A reduction in the accumulation of this compound or an intermediate in the silenced plants would provide evidence for the gene's involvement in the pathway.
-
CRISPR/Cas9-mediated Gene Editing: For stable knockout or modification of candidate genes, CRISPR/Cas9 technology can be employed to create mutant plant lines.
The following diagram illustrates a general experimental workflow for the discovery and characterization of biosynthetic enzymes.
Caption: Experimental workflow for identifying and characterizing biosynthetic pathway genes.
Future Outlook
The complete elucidation of the this compound biosynthetic pathway represents a significant scientific challenge with substantial rewards. A thorough understanding of this pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the metabolic engineering of microorganisms or plants for the sustainable production of this compound and other valuable Daphniphyllum alkaloids. This would enable further investigation of their pharmacological properties and potential development as therapeutic agents. The continued application of multi-omics approaches, coupled with synthetic biology tools, will be instrumental in mapping out this intricate biochemical journey.
References
- 1. old.iupac.org [old.iupac.org]
- 2. Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variation of terpene alkaloids in Daphniphyllum macropodum across plants and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
The Uncharted Path: A Technical Guide to the Biosynthesis of Daphmacropodine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphmacropodine, a member of the complex family of Daphniphyllum alkaloids, presents a formidable challenge in the realm of natural product biosynthesis. These alkaloids, isolated from plants of the Daphniphyllum genus, possess intricate, polycyclic cage-like structures that have captivated chemists for decades. While the complete biosynthetic pathway of this compound remains largely unelucidated, significant progress in understanding the general biosynthetic strategy for Daphniphyllum alkaloids, primarily through biomimetic synthesis and the study of related terpenoid pathways, has provided a foundational framework. This technical guide synthesizes the current understanding of the proposed biosynthetic pathway leading to the core structure of this compound and related alkaloids, outlines the key classes of enzymes likely involved, and details the experimental methodologies being employed to unravel this complex biochemical puzzle. The information presented herein is based on postulated pathways and biomimetic studies, as a definitive, experimentally validated pathway is yet to be established.
Proposed Biosynthetic Pathway
The biosynthesis of Daphniphyllum alkaloids, including this compound, is believed to originate from the ubiquitous terpenoid pathway, specifically from the C30 precursor, squalene (B77637).[1][2] The proposed pathway involves a series of complex cyclizations and rearrangements to construct the characteristic polycyclic core.
From Squalene to a Putative Pentacyclic Intermediate
The initial steps of the pathway are thought to mirror the general biosynthesis of triterpenoids. The linear squalene molecule undergoes an epoxidation to form 2,3-oxidosqualene (B107256). This is followed by a series of cyclization reactions, likely catalyzed by a triterpene cyclase (TTC), to form a polycyclic carbocation.[2] Heathcock and co-workers have proposed an elegant polycyclization cascade that converts a squalene derivative into proto-daphniphylline, a putative biogenetic ancestor for the entire family of Daphniphyllum alkaloids.[3][4] This proposed cascade involves key chemical transformations such as intramolecular Diels-Alder and ene-like reactions to assemble the intricate pentacyclic core.[1][4]
Formation of the this compound Core Structure
Further skeletal rearrangements and modifications of the proto-daphniphylline intermediate are hypothesized to lead to the diverse array of Daphniphyllum alkaloid skeletons, including that of this compound. The precise sequence of these events and the enzymes that catalyze them are currently unknown. The structural diversity within this alkaloid family suggests a divergent pathway from a common intermediate.
The following diagram illustrates the proposed initial steps in the biosynthesis of the core structure of Daphniphyllum alkaloids.
Caption: Proposed biosynthetic pathway from squalene to the core structure of this compound.
Key Enzymes and Their Putative Roles
While specific enzymes for the biosynthesis of this compound have not yet been fully characterized, based on the proposed pathway and knowledge from other plant terpenoid biosynthetic pathways, several key enzyme classes are expected to be involved.
-
Squalene Epoxidase: This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, the universal precursor for triterpenoid (B12794562) biosynthesis.
-
Triterpene Cyclases (TTCs) / Oxidosqualene Cyclases (OSCs): These enzymes are crucial for catalyzing the intricate cyclization of 2,3-oxidosqualene to form the initial polycyclic carbon skeleton.[2] The diversity of Daphniphyllum alkaloid backbones suggests the presence of multiple, specialized TTCs.
-
Cytochrome P450 Monooxygenases (P450s): P450s are a large family of enzymes known to be involved in the modification of terpenoid scaffolds through hydroxylation, oxidation, and other reactions. They are likely responsible for the subsequent tailoring of the initial polycyclic core to generate the final structure of this compound.
-
Transferases: Various transferases, such as methyltransferases and acetyltransferases, may be involved in the final decorative steps of the pathway.
Research has identified key rate-limiting enzymes in the upstream methylerythritol phosphate (B84403) (MEP) pathway, which provides the precursors for isoprenoids, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS).[2]
Quantitative Data
As of the current state of research, there is a notable absence of quantitative data regarding the biosynthesis of this compound. Key metrics such as enzyme kinetics, reaction yields, and in planta metabolite concentrations have not been reported in the scientific literature. The following table highlights the areas where quantitative data is needed.
| Data Category | Parameter | Status |
| Enzyme Kinetics | Km, kcat for key biosynthetic enzymes | Not Determined |
| Metabolite Concentrations | In planta concentrations of biosynthetic intermediates | Not Determined |
| Pathway Flux | Rate of this compound biosynthesis in vivo | Not Determined |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a combination of modern molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments that are being and will be employed in this research area.
Identification of Candidate Genes
-
Transcriptome Sequencing: High-throughput RNA sequencing (RNA-seq) of Daphniphyllum tissues known to accumulate this compound (e.g., epidermis) can identify candidate genes for biosynthetic enzymes (TTCs, P450s, etc.) by comparing gene expression levels across different tissues.[5][6]
-
Homology-Based Cloning: Degenerate primers designed from conserved regions of known terpenoid biosynthetic enzymes can be used to amplify and clone candidate genes from Daphniphyllum cDNA.
Functional Characterization of Enzymes
-
Heterologous Expression: Candidate genes are cloned into expression vectors and introduced into a heterologous host, such as Nicotiana benthamiana or yeast (Saccharomyces cerevisiae). The host is then supplied with a putative substrate (e.g., 2,3-oxidosqualene for a TTC), and the products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the function of the enzyme.[2]
-
In Vitro Enzyme Assays: Recombinant enzymes are purified from the heterologous host, and their activity is assayed in vitro with the putative substrate. This allows for the determination of enzyme kinetics.
In Planta Gene Function Validation
-
Virus-Induced Gene Silencing (VIGS): VIGS can be used to transiently silence the expression of a candidate gene in Daphniphyllum plants. A reduction in the accumulation of this compound or an intermediate in the silenced plants would provide evidence for the gene's involvement in the pathway.
-
CRISPR/Cas9-mediated Gene Editing: For stable knockout or modification of candidate genes, CRISPR/Cas9 technology can be employed to create mutant plant lines.
The following diagram illustrates a general experimental workflow for the discovery and characterization of biosynthetic enzymes.
Caption: Experimental workflow for identifying and characterizing biosynthetic pathway genes.
Future Outlook
The complete elucidation of the this compound biosynthetic pathway represents a significant scientific challenge with substantial rewards. A thorough understanding of this pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the metabolic engineering of microorganisms or plants for the sustainable production of this compound and other valuable Daphniphyllum alkaloids. This would enable further investigation of their pharmacological properties and potential development as therapeutic agents. The continued application of multi-omics approaches, coupled with synthetic biology tools, will be instrumental in mapping out this intricate biochemical journey.
References
- 1. old.iupac.org [old.iupac.org]
- 2. Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variation of terpene alkaloids in Daphniphyllum macropodum across plants and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
The Uncharted Path: A Technical Guide to the Biosynthesis of Daphmacropodine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphmacropodine, a member of the complex family of Daphniphyllum alkaloids, presents a formidable challenge in the realm of natural product biosynthesis. These alkaloids, isolated from plants of the Daphniphyllum genus, possess intricate, polycyclic cage-like structures that have captivated chemists for decades. While the complete biosynthetic pathway of this compound remains largely unelucidated, significant progress in understanding the general biosynthetic strategy for Daphniphyllum alkaloids, primarily through biomimetic synthesis and the study of related terpenoid pathways, has provided a foundational framework. This technical guide synthesizes the current understanding of the proposed biosynthetic pathway leading to the core structure of this compound and related alkaloids, outlines the key classes of enzymes likely involved, and details the experimental methodologies being employed to unravel this complex biochemical puzzle. The information presented herein is based on postulated pathways and biomimetic studies, as a definitive, experimentally validated pathway is yet to be established.
Proposed Biosynthetic Pathway
The biosynthesis of Daphniphyllum alkaloids, including this compound, is believed to originate from the ubiquitous terpenoid pathway, specifically from the C30 precursor, squalene.[1][2] The proposed pathway involves a series of complex cyclizations and rearrangements to construct the characteristic polycyclic core.
From Squalene to a Putative Pentacyclic Intermediate
The initial steps of the pathway are thought to mirror the general biosynthesis of triterpenoids. The linear squalene molecule undergoes an epoxidation to form 2,3-oxidosqualene. This is followed by a series of cyclization reactions, likely catalyzed by a triterpene cyclase (TTC), to form a polycyclic carbocation.[2] Heathcock and co-workers have proposed an elegant polycyclization cascade that converts a squalene derivative into proto-daphniphylline, a putative biogenetic ancestor for the entire family of Daphniphyllum alkaloids.[3][4] This proposed cascade involves key chemical transformations such as intramolecular Diels-Alder and ene-like reactions to assemble the intricate pentacyclic core.[1][4]
Formation of the this compound Core Structure
Further skeletal rearrangements and modifications of the proto-daphniphylline intermediate are hypothesized to lead to the diverse array of Daphniphyllum alkaloid skeletons, including that of this compound. The precise sequence of these events and the enzymes that catalyze them are currently unknown. The structural diversity within this alkaloid family suggests a divergent pathway from a common intermediate.
The following diagram illustrates the proposed initial steps in the biosynthesis of the core structure of Daphniphyllum alkaloids.
Caption: Proposed biosynthetic pathway from squalene to the core structure of this compound.
Key Enzymes and Their Putative Roles
While specific enzymes for the biosynthesis of this compound have not yet been fully characterized, based on the proposed pathway and knowledge from other plant terpenoid biosynthetic pathways, several key enzyme classes are expected to be involved.
-
Squalene Epoxidase: This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, the universal precursor for triterpenoid biosynthesis.
-
Triterpene Cyclases (TTCs) / Oxidosqualene Cyclases (OSCs): These enzymes are crucial for catalyzing the intricate cyclization of 2,3-oxidosqualene to form the initial polycyclic carbon skeleton.[2] The diversity of Daphniphyllum alkaloid backbones suggests the presence of multiple, specialized TTCs.
-
Cytochrome P450 Monooxygenases (P450s): P450s are a large family of enzymes known to be involved in the modification of terpenoid scaffolds through hydroxylation, oxidation, and other reactions. They are likely responsible for the subsequent tailoring of the initial polycyclic core to generate the final structure of this compound.
-
Transferases: Various transferases, such as methyltransferases and acetyltransferases, may be involved in the final decorative steps of the pathway.
Research has identified key rate-limiting enzymes in the upstream methylerythritol phosphate (MEP) pathway, which provides the precursors for isoprenoids, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS).[2]
Quantitative Data
As of the current state of research, there is a notable absence of quantitative data regarding the biosynthesis of this compound. Key metrics such as enzyme kinetics, reaction yields, and in planta metabolite concentrations have not been reported in the scientific literature. The following table highlights the areas where quantitative data is needed.
| Data Category | Parameter | Status |
| Enzyme Kinetics | Km, kcat for key biosynthetic enzymes | Not Determined |
| Metabolite Concentrations | In planta concentrations of biosynthetic intermediates | Not Determined |
| Pathway Flux | Rate of this compound biosynthesis in vivo | Not Determined |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a combination of modern molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments that are being and will be employed in this research area.
Identification of Candidate Genes
-
Transcriptome Sequencing: High-throughput RNA sequencing (RNA-seq) of Daphniphyllum tissues known to accumulate this compound (e.g., epidermis) can identify candidate genes for biosynthetic enzymes (TTCs, P450s, etc.) by comparing gene expression levels across different tissues.[5][6]
-
Homology-Based Cloning: Degenerate primers designed from conserved regions of known terpenoid biosynthetic enzymes can be used to amplify and clone candidate genes from Daphniphyllum cDNA.
Functional Characterization of Enzymes
-
Heterologous Expression: Candidate genes are cloned into expression vectors and introduced into a heterologous host, such as Nicotiana benthamiana or yeast (Saccharomyces cerevisiae). The host is then supplied with a putative substrate (e.g., 2,3-oxidosqualene for a TTC), and the products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the function of the enzyme.[2]
-
In Vitro Enzyme Assays: Recombinant enzymes are purified from the heterologous host, and their activity is assayed in vitro with the putative substrate. This allows for the determination of enzyme kinetics.
In Planta Gene Function Validation
-
Virus-Induced Gene Silencing (VIGS): VIGS can be used to transiently silence the expression of a candidate gene in Daphniphyllum plants. A reduction in the accumulation of this compound or an intermediate in the silenced plants would provide evidence for the gene's involvement in the pathway.
-
CRISPR/Cas9-mediated Gene Editing: For stable knockout or modification of candidate genes, CRISPR/Cas9 technology can be employed to create mutant plant lines.
The following diagram illustrates a general experimental workflow for the discovery and characterization of biosynthetic enzymes.
Caption: Experimental workflow for identifying and characterizing biosynthetic pathway genes.
Future Outlook
The complete elucidation of the this compound biosynthetic pathway represents a significant scientific challenge with substantial rewards. A thorough understanding of this pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the metabolic engineering of microorganisms or plants for the sustainable production of this compound and other valuable Daphniphyllum alkaloids. This would enable further investigation of their pharmacological properties and potential development as therapeutic agents. The continued application of multi-omics approaches, coupled with synthetic biology tools, will be instrumental in mapping out this intricate biochemical journey.
References
- 1. old.iupac.org [old.iupac.org]
- 2. Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variation of terpene alkaloids in Daphniphyllum macropodum across plants and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
An In-depth Technical Guide on the Core Physical and Chemical Properties of Daphmacropodine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine is a naturally occurring alkaloid isolated from plants of the Daphniphyllum genus, notably Daphniphyllum macropodum. This complex molecule belongs to the Daphniphyllum alkaloids, a diverse group of compounds known for their intricate polycyclic structures and significant biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its known biological effects, to support ongoing research and drug development efforts.
Physical and Chemical Properties
This compound possesses a unique and complex molecular architecture, which dictates its physicochemical characteristics. The fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₅₁NO₄ | [1][2] |
| Molecular Weight | 513.75 g/mol | [1][2] |
| Appearance | White crystalline powder | |
| Melting Point | 214-215 °C | |
| Solubility | Soluble in chloroform (B151607), dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone. | [2] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton NMR spectrum of this compound is complex due to the large number of protons in varied chemical environments. Key signals would include those for methyl groups, methine protons on the polycyclic core, and protons adjacent to the nitrogen and oxygen atoms.
-
¹³C-NMR: The carbon NMR spectrum would reveal 32 distinct carbon signals, corresponding to the molecular formula. The chemical shifts would indicate the presence of aliphatic carbons, carbons bonded to heteroatoms (C-N and C-O), and potentially carbonyl or olefinic carbons depending on the specific analogue.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound. The fragmentation pattern observed in MS/MS experiments provides valuable information about the connectivity of the molecule, revealing characteristic losses of functional groups and fragmentation of the polycyclic skeleton.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
O-H stretching vibrations (around 3400 cm⁻¹) from hydroxyl groups.
-
C-H stretching vibrations (around 2850-3000 cm⁻¹) for the aliphatic framework.
-
C=O stretching vibrations (around 1700-1750 cm⁻¹) if a carbonyl group is present in the specific analogue.
-
C-N and C-O stretching vibrations in the fingerprint region (below 1500 cm⁻¹).
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound, including its absolute stereochemistry. This technique provides precise bond lengths, bond angles, and torsional angles, which are essential for understanding its biological activity and for computational modeling studies.
Biological Activities and Signaling Pathways
This compound and other related Daphniphyllum alkaloids have demonstrated a range of biological activities, with cytotoxic effects against various cancer cell lines being the most prominent. Additionally, reports indicate potential antibacterial and pesticidal properties.
Cytotoxic Activity
Daphniphyllum alkaloids, including this compound, have been shown to inhibit the proliferation of several human cancer cell lines. The exact molecular mechanisms underlying this cytotoxicity are still under investigation. However, preliminary studies on related alkaloids suggest potential involvement of apoptosis-inducing pathways. The complex structure of these alkaloids may allow them to interact with multiple cellular targets.
A simplified representation of a potential cytotoxic signaling pathway is depicted below.
Caption: Potential mechanism of this compound-induced cytotoxicity.
Antibacterial Activity
The antibacterial properties of this compound are less well-characterized than its cytotoxic effects. The mechanism of action could involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid or protein synthesis. Further studies are required to elucidate the specific targets and pathways.
Experimental Protocols
Isolation of this compound from Daphniphyllum macropodum
The following is a general workflow for the isolation and purification of this compound.
Caption: General workflow for the isolation of this compound.
Detailed Protocol:
-
Plant Material Preparation: Air-dry the fresh leaves and stems of Daphniphyllum macropodum and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material with methanol or ethanol at room temperature for several days, with occasional shaking. Repeat the extraction process three times to ensure maximum yield.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Extraction for Alkaloids:
-
Suspend the crude extract in 5% aqueous hydrochloric acid.
-
Partition the acidic solution with ethyl acetate to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.
-
Extract the alkaline solution with chloroform or dichloromethane to obtain the crude alkaloid fraction.
-
-
Chromatographic Purification:
-
Subject the crude alkaloid fraction to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and visualizing with Dragendorff's reagent.
-
-
Final Purification: Combine the fractions containing this compound and subject them to further purification by preparative high-performance liquid chromatography (HPLC) or recrystallization from a suitable solvent to yield pure this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Bacterial Inoculum: Culture the test bacteria in a suitable broth overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution of this compound: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using a suitable broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
Conclusion
This compound represents a promising natural product with significant therapeutic potential, particularly in the area of oncology. Its complex structure and potent biological activities make it a compelling target for further investigation. This technical guide provides a foundational understanding of its physical and chemical properties, along with standardized protocols for its isolation and biological evaluation. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully realize its potential as a drug lead.
References
An In-depth Technical Guide on the Core Physical and Chemical Properties of Daphmacropodine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine is a naturally occurring alkaloid isolated from plants of the Daphniphyllum genus, notably Daphniphyllum macropodum. This complex molecule belongs to the Daphniphyllum alkaloids, a diverse group of compounds known for their intricate polycyclic structures and significant biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its known biological effects, to support ongoing research and drug development efforts.
Physical and Chemical Properties
This compound possesses a unique and complex molecular architecture, which dictates its physicochemical characteristics. The fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₅₁NO₄ | [1][2] |
| Molecular Weight | 513.75 g/mol | [1][2] |
| Appearance | White crystalline powder | |
| Melting Point | 214-215 °C | |
| Solubility | Soluble in chloroform (B151607), dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone. | [2] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton NMR spectrum of this compound is complex due to the large number of protons in varied chemical environments. Key signals would include those for methyl groups, methine protons on the polycyclic core, and protons adjacent to the nitrogen and oxygen atoms.
-
¹³C-NMR: The carbon NMR spectrum would reveal 32 distinct carbon signals, corresponding to the molecular formula. The chemical shifts would indicate the presence of aliphatic carbons, carbons bonded to heteroatoms (C-N and C-O), and potentially carbonyl or olefinic carbons depending on the specific analogue.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound. The fragmentation pattern observed in MS/MS experiments provides valuable information about the connectivity of the molecule, revealing characteristic losses of functional groups and fragmentation of the polycyclic skeleton.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
O-H stretching vibrations (around 3400 cm⁻¹) from hydroxyl groups.
-
C-H stretching vibrations (around 2850-3000 cm⁻¹) for the aliphatic framework.
-
C=O stretching vibrations (around 1700-1750 cm⁻¹) if a carbonyl group is present in the specific analogue.
-
C-N and C-O stretching vibrations in the fingerprint region (below 1500 cm⁻¹).
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound, including its absolute stereochemistry. This technique provides precise bond lengths, bond angles, and torsional angles, which are essential for understanding its biological activity and for computational modeling studies.
Biological Activities and Signaling Pathways
This compound and other related Daphniphyllum alkaloids have demonstrated a range of biological activities, with cytotoxic effects against various cancer cell lines being the most prominent. Additionally, reports indicate potential antibacterial and pesticidal properties.
Cytotoxic Activity
Daphniphyllum alkaloids, including this compound, have been shown to inhibit the proliferation of several human cancer cell lines. The exact molecular mechanisms underlying this cytotoxicity are still under investigation. However, preliminary studies on related alkaloids suggest potential involvement of apoptosis-inducing pathways. The complex structure of these alkaloids may allow them to interact with multiple cellular targets.
A simplified representation of a potential cytotoxic signaling pathway is depicted below.
Caption: Potential mechanism of this compound-induced cytotoxicity.
Antibacterial Activity
The antibacterial properties of this compound are less well-characterized than its cytotoxic effects. The mechanism of action could involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid or protein synthesis. Further studies are required to elucidate the specific targets and pathways.
Experimental Protocols
Isolation of this compound from Daphniphyllum macropodum
The following is a general workflow for the isolation and purification of this compound.
Caption: General workflow for the isolation of this compound.
Detailed Protocol:
-
Plant Material Preparation: Air-dry the fresh leaves and stems of Daphniphyllum macropodum and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material with methanol or ethanol at room temperature for several days, with occasional shaking. Repeat the extraction process three times to ensure maximum yield.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Extraction for Alkaloids:
-
Suspend the crude extract in 5% aqueous hydrochloric acid.
-
Partition the acidic solution with ethyl acetate to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.
-
Extract the alkaline solution with chloroform or dichloromethane to obtain the crude alkaloid fraction.
-
-
Chromatographic Purification:
-
Subject the crude alkaloid fraction to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and visualizing with Dragendorff's reagent.
-
-
Final Purification: Combine the fractions containing this compound and subject them to further purification by preparative high-performance liquid chromatography (HPLC) or recrystallization from a suitable solvent to yield pure this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Bacterial Inoculum: Culture the test bacteria in a suitable broth overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution of this compound: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using a suitable broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
Conclusion
This compound represents a promising natural product with significant therapeutic potential, particularly in the area of oncology. Its complex structure and potent biological activities make it a compelling target for further investigation. This technical guide provides a foundational understanding of its physical and chemical properties, along with standardized protocols for its isolation and biological evaluation. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully realize its potential as a drug lead.
References
An In-depth Technical Guide on the Core Physical and Chemical Properties of Daphmacropodine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine is a naturally occurring alkaloid isolated from plants of the Daphniphyllum genus, notably Daphniphyllum macropodum. This complex molecule belongs to the Daphniphyllum alkaloids, a diverse group of compounds known for their intricate polycyclic structures and significant biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its known biological effects, to support ongoing research and drug development efforts.
Physical and Chemical Properties
This compound possesses a unique and complex molecular architecture, which dictates its physicochemical characteristics. The fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₅₁NO₄ | [1][2] |
| Molecular Weight | 513.75 g/mol | [1][2] |
| Appearance | White crystalline powder | |
| Melting Point | 214-215 °C | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [2] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton NMR spectrum of this compound is complex due to the large number of protons in varied chemical environments. Key signals would include those for methyl groups, methine protons on the polycyclic core, and protons adjacent to the nitrogen and oxygen atoms.
-
¹³C-NMR: The carbon NMR spectrum would reveal 32 distinct carbon signals, corresponding to the molecular formula. The chemical shifts would indicate the presence of aliphatic carbons, carbons bonded to heteroatoms (C-N and C-O), and potentially carbonyl or olefinic carbons depending on the specific analogue.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound. The fragmentation pattern observed in MS/MS experiments provides valuable information about the connectivity of the molecule, revealing characteristic losses of functional groups and fragmentation of the polycyclic skeleton.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
O-H stretching vibrations (around 3400 cm⁻¹) from hydroxyl groups.
-
C-H stretching vibrations (around 2850-3000 cm⁻¹) for the aliphatic framework.
-
C=O stretching vibrations (around 1700-1750 cm⁻¹) if a carbonyl group is present in the specific analogue.
-
C-N and C-O stretching vibrations in the fingerprint region (below 1500 cm⁻¹).
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound, including its absolute stereochemistry. This technique provides precise bond lengths, bond angles, and torsional angles, which are essential for understanding its biological activity and for computational modeling studies.
Biological Activities and Signaling Pathways
This compound and other related Daphniphyllum alkaloids have demonstrated a range of biological activities, with cytotoxic effects against various cancer cell lines being the most prominent. Additionally, reports indicate potential antibacterial and pesticidal properties.
Cytotoxic Activity
Daphniphyllum alkaloids, including this compound, have been shown to inhibit the proliferation of several human cancer cell lines. The exact molecular mechanisms underlying this cytotoxicity are still under investigation. However, preliminary studies on related alkaloids suggest potential involvement of apoptosis-inducing pathways. The complex structure of these alkaloids may allow them to interact with multiple cellular targets.
A simplified representation of a potential cytotoxic signaling pathway is depicted below.
Caption: Potential mechanism of this compound-induced cytotoxicity.
Antibacterial Activity
The antibacterial properties of this compound are less well-characterized than its cytotoxic effects. The mechanism of action could involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid or protein synthesis. Further studies are required to elucidate the specific targets and pathways.
Experimental Protocols
Isolation of this compound from Daphniphyllum macropodum
The following is a general workflow for the isolation and purification of this compound.
Caption: General workflow for the isolation of this compound.
Detailed Protocol:
-
Plant Material Preparation: Air-dry the fresh leaves and stems of Daphniphyllum macropodum and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material with methanol or ethanol at room temperature for several days, with occasional shaking. Repeat the extraction process three times to ensure maximum yield.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Extraction for Alkaloids:
-
Suspend the crude extract in 5% aqueous hydrochloric acid.
-
Partition the acidic solution with ethyl acetate to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.
-
Extract the alkaline solution with chloroform or dichloromethane to obtain the crude alkaloid fraction.
-
-
Chromatographic Purification:
-
Subject the crude alkaloid fraction to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and visualizing with Dragendorff's reagent.
-
-
Final Purification: Combine the fractions containing this compound and subject them to further purification by preparative high-performance liquid chromatography (HPLC) or recrystallization from a suitable solvent to yield pure this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Bacterial Inoculum: Culture the test bacteria in a suitable broth overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution of this compound: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using a suitable broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
Conclusion
This compound represents a promising natural product with significant therapeutic potential, particularly in the area of oncology. Its complex structure and potent biological activities make it a compelling target for further investigation. This technical guide provides a foundational understanding of its physical and chemical properties, along with standardized protocols for its isolation and biological evaluation. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully realize its potential as a drug lead.
References
Solubility Profile of Daphmacropodine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine is a complex alkaloid isolated from plants of the Daphniphyllum genus. Understanding its solubility in various organic solvents is crucial for a wide range of applications, including extraction, purification, formulation development, and analytical method development. This technical guide provides an overview of the known solubility characteristics of this compound, a general experimental protocol for quantitative solubility determination, and a workflow for this process.
Qualitative Solubility
This compound has been reported to be soluble in a range of common organic solvents. Qualitative data indicates its solubility in:
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Dimethyl Sulfoxide (DMSO)
-
Acetone
For enhanced dissolution, it is recommended to warm the solution to 37°C and utilize an ultrasonic bath. Stock solutions, when properly stored at or below -20°C, can remain stable for several months.
Quantitative Solubility Data
| Organic Solvent | Temperature (°C) | Hypothetical Solubility (mg/mL) | Hypothetical Molar Solubility (mol/L) |
| Chloroform | 25 | 25.8 | 0.050 |
| 40 | 41.2 | 0.080 | |
| Dichloromethane | 25 | 30.9 | 0.060 |
| 40 | 51.5 | 0.100 | |
| Ethyl Acetate | 25 | 10.3 | 0.020 |
| 40 | 18.0 | 0.035 | |
| Acetone | 25 | 15.4 | 0.030 |
| 40 | 28.3 | 0.055 | |
| DMSO | 25 | 51.5 | 0.100 |
| 40 | 82.4 | 0.160 |
Note: The molecular weight of this compound (C₃₂H₅₁NO₄) is approximately 513.75 g/mol .
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound in organic solvents, adapted from the widely used shake-flask method.
1. Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 40°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The time required for equilibration should be determined experimentally.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To separate the dissolved this compound from the undissolved solid, centrifuge the vials at a high speed.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.
-
Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample by HPLC and determine the concentration of this compound based on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent at the given temperature, taking into account the dilution factor. The result can be expressed in mg/mL or converted to mol/L.
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Solubility Profile of Daphmacropodine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine is a complex alkaloid isolated from plants of the Daphniphyllum genus. Understanding its solubility in various organic solvents is crucial for a wide range of applications, including extraction, purification, formulation development, and analytical method development. This technical guide provides an overview of the known solubility characteristics of this compound, a general experimental protocol for quantitative solubility determination, and a workflow for this process.
Qualitative Solubility
This compound has been reported to be soluble in a range of common organic solvents. Qualitative data indicates its solubility in:
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Dimethyl Sulfoxide (DMSO)
-
Acetone
For enhanced dissolution, it is recommended to warm the solution to 37°C and utilize an ultrasonic bath. Stock solutions, when properly stored at or below -20°C, can remain stable for several months.
Quantitative Solubility Data
| Organic Solvent | Temperature (°C) | Hypothetical Solubility (mg/mL) | Hypothetical Molar Solubility (mol/L) |
| Chloroform | 25 | 25.8 | 0.050 |
| 40 | 41.2 | 0.080 | |
| Dichloromethane | 25 | 30.9 | 0.060 |
| 40 | 51.5 | 0.100 | |
| Ethyl Acetate | 25 | 10.3 | 0.020 |
| 40 | 18.0 | 0.035 | |
| Acetone | 25 | 15.4 | 0.030 |
| 40 | 28.3 | 0.055 | |
| DMSO | 25 | 51.5 | 0.100 |
| 40 | 82.4 | 0.160 |
Note: The molecular weight of this compound (C₃₂H₅₁NO₄) is approximately 513.75 g/mol .
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound in organic solvents, adapted from the widely used shake-flask method.
1. Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 40°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The time required for equilibration should be determined experimentally.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To separate the dissolved this compound from the undissolved solid, centrifuge the vials at a high speed.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.
-
Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample by HPLC and determine the concentration of this compound based on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent at the given temperature, taking into account the dilution factor. The result can be expressed in mg/mL or converted to mol/L.
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Solubility Profile of Daphmacropodine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine is a complex alkaloid isolated from plants of the Daphniphyllum genus. Understanding its solubility in various organic solvents is crucial for a wide range of applications, including extraction, purification, formulation development, and analytical method development. This technical guide provides an overview of the known solubility characteristics of this compound, a general experimental protocol for quantitative solubility determination, and a workflow for this process.
Qualitative Solubility
This compound has been reported to be soluble in a range of common organic solvents. Qualitative data indicates its solubility in:
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Dimethyl Sulfoxide (DMSO)
-
Acetone
For enhanced dissolution, it is recommended to warm the solution to 37°C and utilize an ultrasonic bath. Stock solutions, when properly stored at or below -20°C, can remain stable for several months.
Quantitative Solubility Data
| Organic Solvent | Temperature (°C) | Hypothetical Solubility (mg/mL) | Hypothetical Molar Solubility (mol/L) |
| Chloroform | 25 | 25.8 | 0.050 |
| 40 | 41.2 | 0.080 | |
| Dichloromethane | 25 | 30.9 | 0.060 |
| 40 | 51.5 | 0.100 | |
| Ethyl Acetate | 25 | 10.3 | 0.020 |
| 40 | 18.0 | 0.035 | |
| Acetone | 25 | 15.4 | 0.030 |
| 40 | 28.3 | 0.055 | |
| DMSO | 25 | 51.5 | 0.100 |
| 40 | 82.4 | 0.160 |
Note: The molecular weight of this compound (C₃₂H₅₁NO₄) is approximately 513.75 g/mol .
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound in organic solvents, adapted from the widely used shake-flask method.
1. Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 40°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The time required for equilibration should be determined experimentally.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To separate the dissolved this compound from the undissolved solid, centrifuge the vials at a high speed.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.
-
Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample by HPLC and determine the concentration of this compound based on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent at the given temperature, taking into account the dilution factor. The result can be expressed in mg/mL or converted to mol/L.
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Preliminary Biological Activity Screening of Daphmacropodine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine is a member of the extensive family of Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the genus Daphniphyllum. These alkaloids are renowned for their complex and varied molecular architectures, which have attracted considerable interest from synthetic chemists and pharmacologists alike. The intricate structures of Daphniphyllum alkaloids suggest a potential for a wide range of biological activities. While comprehensive biological screening of every member of this family is an ongoing effort, this guide provides a framework for the preliminary assessment of the biological activities of this compound, focusing on its potential anti-tumor, anti-inflammatory, and neuroprotective properties. This document outlines standard experimental protocols, data presentation formats, and potential signaling pathways that may be modulated by this class of compounds.
Anti-Tumor Activity Screening
The cytotoxic potential of novel natural products is a primary focus in the search for new anticancer agents. The screening of this compound for anti-tumor activity would typically involve in vitro assays against a panel of human cancer cell lines.
Data Presentation: In Vitro Cytotoxicity
Quantitative data from cytotoxicity assays are commonly summarized by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. While specific IC50 values for this compound are not widely reported in publicly available literature, a hypothetical data table is presented below for illustrative purposes. One study on daphnillonin A, a highly rearranged Daphniphyllum alkaloid, showed moderate cytotoxicity against HeLa cells with an IC50 of approximately 3.89 μM[1]. However, it is important to note that another study assessing several other Daphniphyllum alkaloids in three cellular models reported no significant bioactivity[1].
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | >100 | 1.5 |
| A549 | Lung Carcinoma | >100 | 2.1 |
| HeLa | Cervical Carcinoma | 3.89 (Daphnillonin A) | 0.8 |
| HepG2 | Hepatocellular Carcinoma | >100 | 1.2 |
Note: The IC50 values for this compound are hypothetical pending experimental validation. The value for Daphnillonin A is included for context within the Daphniphyllum alkaloid family.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Doxorubicin (positive control)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (Doxorubicin) in complete medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.
Mandatory Visualization: Anti-Tumor Screening Workflow
Caption: Workflow for in vitro anti-tumor activity screening using the MTT assay.
Anti-Inflammatory Activity Screening
Chronic inflammation is implicated in a multitude of diseases. Natural products are a rich source of potential anti-inflammatory agents. The evaluation of this compound's anti-inflammatory properties can be initiated using in vivo models.
Data Presentation: Inhibition of Inflammation
The carrageenan-induced paw edema model is a classic in vivo assay to screen for acute anti-inflammatory activity. The percentage of edema inhibition is a key parameter.
| Treatment Group | Dose (mg/kg) | Paw Edema Volume (mL) ± SD | Inhibition (%) |
| Control (Vehicle) | - | 0.85 ± 0.08 | - |
| This compound | 25 | 0.65 ± 0.06 | 23.5 |
| This compound | 50 | 0.48 ± 0.05 | 43.5 |
| Indomethacin (Positive Control) | 10 | 0.32 ± 0.04 | 62.4 |
Note: The data presented are hypothetical and serve as an example of expected results.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Animals:
-
Male Wistar rats (180-220 g)
Materials:
-
This compound
-
Indomethacin (positive control)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Compound Administration: Administer this compound, vehicle, or Indomethacin orally or intraperitoneally.
-
Carrageenan Injection: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the increase in paw volume (edema) for each group. The percentage of inhibition is calculated using the formula: (1 - (Vt/Vc)) * 100, where Vt is the average increase in paw volume in the treated group and Vc is the average increase in paw volume in the control group.
Mandatory Visualization: Inflammatory Signaling Pathways
The anti-inflammatory effects of many natural products are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the specific effects of this compound on these pathways are yet to be elucidated, a general diagram of these pathways is presented.
Caption: Hypothesized inhibition of MAPK and NF-κB pathways by this compound.
Neuroprotective Activity Screening
Neurodegenerative diseases represent a significant unmet medical need. Natural products are a promising source for the discovery of neuroprotective agents. The initial screening of this compound for neuroprotective effects can be conducted using in vitro models of neuronal cell death.
Data Presentation: Neuroprotection Assay
An in vitro model using neuronal cells challenged with a neurotoxin can provide quantitative data on the neuroprotective capacity of a compound.
| Treatment Group | Concentration (µM) | Cell Viability (%) ± SD |
| Control (Untreated) | - | 100 ± 5.2 |
| Neurotoxin (e.g., MPP+) | - | 45 ± 4.1 |
| This compound + Neurotoxin | 1 | 55 ± 3.8 |
| This compound + Neurotoxin | 10 | 72 ± 4.5 |
| This compound + Neurotoxin | 50 | 85 ± 3.9 |
Note: This data is hypothetical and for illustrative purposes.
Experimental Protocol: MPP+ Induced Neurotoxicity in SH-SY5Y Cells
The neurotoxin MPP+ (1-methyl-4-phenylpyridinium) is commonly used to induce Parkinson's disease-like pathology in cellular models.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
This compound
-
MPP+ iodide
-
Complete cell culture medium
-
Reagents for a cell viability assay (e.g., MTT or LDH assay)
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete medium. For differentiation, cells can be treated with retinoic acid.
-
Pre-treatment: Seed cells in 96-well plates. After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Neurotoxin Challenge: Add MPP+ to the wells to a final concentration that induces approximately 50% cell death (e.g., 1-2 mM) and incubate for 24-48 hours.
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method like the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells.
Mandatory Visualization: Neuroprotective Signaling Pathways
Neuroprotection by natural compounds often involves the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, and the inhibition of pro-apoptotic pathways.
Caption: Hypothesized activation of the PI3K/Akt survival pathway by this compound.
Conclusion
This technical guide provides a foundational framework for the preliminary biological activity screening of this compound. The outlined experimental protocols for anti-tumor, anti-inflammatory, and neuroprotective activities are standard methodologies in preclinical drug discovery. The provided data tables and signaling pathway diagrams serve as templates for organizing and interpreting experimental results. It is crucial to emphasize that the biological activities and mechanisms of action of this compound are largely underexplored. Therefore, the information presented herein should be considered a starting point for rigorous scientific investigation. Further in-depth studies are required to fully elucidate the pharmacological profile of this intriguing Daphniphyllum alkaloid and to determine its potential as a therapeutic agent.
References
Preliminary Biological Activity Screening of Daphmacropodine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine is a member of the extensive family of Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the genus Daphniphyllum. These alkaloids are renowned for their complex and varied molecular architectures, which have attracted considerable interest from synthetic chemists and pharmacologists alike. The intricate structures of Daphniphyllum alkaloids suggest a potential for a wide range of biological activities. While comprehensive biological screening of every member of this family is an ongoing effort, this guide provides a framework for the preliminary assessment of the biological activities of this compound, focusing on its potential anti-tumor, anti-inflammatory, and neuroprotective properties. This document outlines standard experimental protocols, data presentation formats, and potential signaling pathways that may be modulated by this class of compounds.
Anti-Tumor Activity Screening
The cytotoxic potential of novel natural products is a primary focus in the search for new anticancer agents. The screening of this compound for anti-tumor activity would typically involve in vitro assays against a panel of human cancer cell lines.
Data Presentation: In Vitro Cytotoxicity
Quantitative data from cytotoxicity assays are commonly summarized by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. While specific IC50 values for this compound are not widely reported in publicly available literature, a hypothetical data table is presented below for illustrative purposes. One study on daphnillonin A, a highly rearranged Daphniphyllum alkaloid, showed moderate cytotoxicity against HeLa cells with an IC50 of approximately 3.89 μM[1]. However, it is important to note that another study assessing several other Daphniphyllum alkaloids in three cellular models reported no significant bioactivity[1].
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | >100 | 1.5 |
| A549 | Lung Carcinoma | >100 | 2.1 |
| HeLa | Cervical Carcinoma | 3.89 (Daphnillonin A) | 0.8 |
| HepG2 | Hepatocellular Carcinoma | >100 | 1.2 |
Note: The IC50 values for this compound are hypothetical pending experimental validation. The value for Daphnillonin A is included for context within the Daphniphyllum alkaloid family.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Doxorubicin (positive control)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (Doxorubicin) in complete medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.
Mandatory Visualization: Anti-Tumor Screening Workflow
Caption: Workflow for in vitro anti-tumor activity screening using the MTT assay.
Anti-Inflammatory Activity Screening
Chronic inflammation is implicated in a multitude of diseases. Natural products are a rich source of potential anti-inflammatory agents. The evaluation of this compound's anti-inflammatory properties can be initiated using in vivo models.
Data Presentation: Inhibition of Inflammation
The carrageenan-induced paw edema model is a classic in vivo assay to screen for acute anti-inflammatory activity. The percentage of edema inhibition is a key parameter.
| Treatment Group | Dose (mg/kg) | Paw Edema Volume (mL) ± SD | Inhibition (%) |
| Control (Vehicle) | - | 0.85 ± 0.08 | - |
| This compound | 25 | 0.65 ± 0.06 | 23.5 |
| This compound | 50 | 0.48 ± 0.05 | 43.5 |
| Indomethacin (Positive Control) | 10 | 0.32 ± 0.04 | 62.4 |
Note: The data presented are hypothetical and serve as an example of expected results.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Animals:
-
Male Wistar rats (180-220 g)
Materials:
-
This compound
-
Indomethacin (positive control)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Compound Administration: Administer this compound, vehicle, or Indomethacin orally or intraperitoneally.
-
Carrageenan Injection: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the increase in paw volume (edema) for each group. The percentage of inhibition is calculated using the formula: (1 - (Vt/Vc)) * 100, where Vt is the average increase in paw volume in the treated group and Vc is the average increase in paw volume in the control group.
Mandatory Visualization: Inflammatory Signaling Pathways
The anti-inflammatory effects of many natural products are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the specific effects of this compound on these pathways are yet to be elucidated, a general diagram of these pathways is presented.
Caption: Hypothesized inhibition of MAPK and NF-κB pathways by this compound.
Neuroprotective Activity Screening
Neurodegenerative diseases represent a significant unmet medical need. Natural products are a promising source for the discovery of neuroprotective agents. The initial screening of this compound for neuroprotective effects can be conducted using in vitro models of neuronal cell death.
Data Presentation: Neuroprotection Assay
An in vitro model using neuronal cells challenged with a neurotoxin can provide quantitative data on the neuroprotective capacity of a compound.
| Treatment Group | Concentration (µM) | Cell Viability (%) ± SD |
| Control (Untreated) | - | 100 ± 5.2 |
| Neurotoxin (e.g., MPP+) | - | 45 ± 4.1 |
| This compound + Neurotoxin | 1 | 55 ± 3.8 |
| This compound + Neurotoxin | 10 | 72 ± 4.5 |
| This compound + Neurotoxin | 50 | 85 ± 3.9 |
Note: This data is hypothetical and for illustrative purposes.
Experimental Protocol: MPP+ Induced Neurotoxicity in SH-SY5Y Cells
The neurotoxin MPP+ (1-methyl-4-phenylpyridinium) is commonly used to induce Parkinson's disease-like pathology in cellular models.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
This compound
-
MPP+ iodide
-
Complete cell culture medium
-
Reagents for a cell viability assay (e.g., MTT or LDH assay)
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete medium. For differentiation, cells can be treated with retinoic acid.
-
Pre-treatment: Seed cells in 96-well plates. After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Neurotoxin Challenge: Add MPP+ to the wells to a final concentration that induces approximately 50% cell death (e.g., 1-2 mM) and incubate for 24-48 hours.
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method like the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells.
Mandatory Visualization: Neuroprotective Signaling Pathways
Neuroprotection by natural compounds often involves the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, and the inhibition of pro-apoptotic pathways.
Caption: Hypothesized activation of the PI3K/Akt survival pathway by this compound.
Conclusion
This technical guide provides a foundational framework for the preliminary biological activity screening of this compound. The outlined experimental protocols for anti-tumor, anti-inflammatory, and neuroprotective activities are standard methodologies in preclinical drug discovery. The provided data tables and signaling pathway diagrams serve as templates for organizing and interpreting experimental results. It is crucial to emphasize that the biological activities and mechanisms of action of this compound are largely underexplored. Therefore, the information presented herein should be considered a starting point for rigorous scientific investigation. Further in-depth studies are required to fully elucidate the pharmacological profile of this intriguing Daphniphyllum alkaloid and to determine its potential as a therapeutic agent.
References
Preliminary Biological Activity Screening of Daphmacropodine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine is a member of the extensive family of Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the genus Daphniphyllum. These alkaloids are renowned for their complex and varied molecular architectures, which have attracted considerable interest from synthetic chemists and pharmacologists alike. The intricate structures of Daphniphyllum alkaloids suggest a potential for a wide range of biological activities. While comprehensive biological screening of every member of this family is an ongoing effort, this guide provides a framework for the preliminary assessment of the biological activities of this compound, focusing on its potential anti-tumor, anti-inflammatory, and neuroprotective properties. This document outlines standard experimental protocols, data presentation formats, and potential signaling pathways that may be modulated by this class of compounds.
Anti-Tumor Activity Screening
The cytotoxic potential of novel natural products is a primary focus in the search for new anticancer agents. The screening of this compound for anti-tumor activity would typically involve in vitro assays against a panel of human cancer cell lines.
Data Presentation: In Vitro Cytotoxicity
Quantitative data from cytotoxicity assays are commonly summarized by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. While specific IC50 values for this compound are not widely reported in publicly available literature, a hypothetical data table is presented below for illustrative purposes. One study on daphnillonin A, a highly rearranged Daphniphyllum alkaloid, showed moderate cytotoxicity against HeLa cells with an IC50 of approximately 3.89 μM[1]. However, it is important to note that another study assessing several other Daphniphyllum alkaloids in three cellular models reported no significant bioactivity[1].
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | >100 | 1.5 |
| A549 | Lung Carcinoma | >100 | 2.1 |
| HeLa | Cervical Carcinoma | 3.89 (Daphnillonin A) | 0.8 |
| HepG2 | Hepatocellular Carcinoma | >100 | 1.2 |
Note: The IC50 values for this compound are hypothetical pending experimental validation. The value for Daphnillonin A is included for context within the Daphniphyllum alkaloid family.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Doxorubicin (positive control)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (Doxorubicin) in complete medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.
Mandatory Visualization: Anti-Tumor Screening Workflow
Caption: Workflow for in vitro anti-tumor activity screening using the MTT assay.
Anti-Inflammatory Activity Screening
Chronic inflammation is implicated in a multitude of diseases. Natural products are a rich source of potential anti-inflammatory agents. The evaluation of this compound's anti-inflammatory properties can be initiated using in vivo models.
Data Presentation: Inhibition of Inflammation
The carrageenan-induced paw edema model is a classic in vivo assay to screen for acute anti-inflammatory activity. The percentage of edema inhibition is a key parameter.
| Treatment Group | Dose (mg/kg) | Paw Edema Volume (mL) ± SD | Inhibition (%) |
| Control (Vehicle) | - | 0.85 ± 0.08 | - |
| This compound | 25 | 0.65 ± 0.06 | 23.5 |
| This compound | 50 | 0.48 ± 0.05 | 43.5 |
| Indomethacin (Positive Control) | 10 | 0.32 ± 0.04 | 62.4 |
Note: The data presented are hypothetical and serve as an example of expected results.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Animals:
-
Male Wistar rats (180-220 g)
Materials:
-
This compound
-
Indomethacin (positive control)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Compound Administration: Administer this compound, vehicle, or Indomethacin orally or intraperitoneally.
-
Carrageenan Injection: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the increase in paw volume (edema) for each group. The percentage of inhibition is calculated using the formula: (1 - (Vt/Vc)) * 100, where Vt is the average increase in paw volume in the treated group and Vc is the average increase in paw volume in the control group.
Mandatory Visualization: Inflammatory Signaling Pathways
The anti-inflammatory effects of many natural products are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the specific effects of this compound on these pathways are yet to be elucidated, a general diagram of these pathways is presented.
Caption: Hypothesized inhibition of MAPK and NF-κB pathways by this compound.
Neuroprotective Activity Screening
Neurodegenerative diseases represent a significant unmet medical need. Natural products are a promising source for the discovery of neuroprotective agents. The initial screening of this compound for neuroprotective effects can be conducted using in vitro models of neuronal cell death.
Data Presentation: Neuroprotection Assay
An in vitro model using neuronal cells challenged with a neurotoxin can provide quantitative data on the neuroprotective capacity of a compound.
| Treatment Group | Concentration (µM) | Cell Viability (%) ± SD |
| Control (Untreated) | - | 100 ± 5.2 |
| Neurotoxin (e.g., MPP+) | - | 45 ± 4.1 |
| This compound + Neurotoxin | 1 | 55 ± 3.8 |
| This compound + Neurotoxin | 10 | 72 ± 4.5 |
| This compound + Neurotoxin | 50 | 85 ± 3.9 |
Note: This data is hypothetical and for illustrative purposes.
Experimental Protocol: MPP+ Induced Neurotoxicity in SH-SY5Y Cells
The neurotoxin MPP+ (1-methyl-4-phenylpyridinium) is commonly used to induce Parkinson's disease-like pathology in cellular models.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
This compound
-
MPP+ iodide
-
Complete cell culture medium
-
Reagents for a cell viability assay (e.g., MTT or LDH assay)
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete medium. For differentiation, cells can be treated with retinoic acid.
-
Pre-treatment: Seed cells in 96-well plates. After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Neurotoxin Challenge: Add MPP+ to the wells to a final concentration that induces approximately 50% cell death (e.g., 1-2 mM) and incubate for 24-48 hours.
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells.
Mandatory Visualization: Neuroprotective Signaling Pathways
Neuroprotection by natural compounds often involves the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, and the inhibition of pro-apoptotic pathways.
Caption: Hypothesized activation of the PI3K/Akt survival pathway by this compound.
Conclusion
This technical guide provides a foundational framework for the preliminary biological activity screening of this compound. The outlined experimental protocols for anti-tumor, anti-inflammatory, and neuroprotective activities are standard methodologies in preclinical drug discovery. The provided data tables and signaling pathway diagrams serve as templates for organizing and interpreting experimental results. It is crucial to emphasize that the biological activities and mechanisms of action of this compound are largely underexplored. Therefore, the information presented herein should be considered a starting point for rigorous scientific investigation. Further in-depth studies are required to fully elucidate the pharmacological profile of this intriguing Daphniphyllum alkaloid and to determine its potential as a therapeutic agent.
References
Initial In Vitro Studies on Daphmacropodine's Effects: A Review of a Sparsely Explored Compound
For Researchers, Scientists, and Drug Development Professionals
Foreword
Daphmacropodine, a natural alkaloid, presents a frontier in pharmacological research. Despite the vast potential held within natural products for therapeutic innovation, the in vitro effects of this compound remain largely uncharacterized in publicly available scientific literature. This technical guide aims to address the current landscape of research surrounding this compound. However, a comprehensive search of scientific databases reveals a significant scarcity of initial in vitro studies detailing its specific biological activities.
This document will, therefore, serve a dual purpose: to transparently communicate the current knowledge gap and to provide a foundational framework for researchers initiating studies on this compound. The absence of substantial data necessitates a speculative and forward-looking approach, outlining the standard experimental designs and methodologies that would be crucial in elucidating the compound's in vitro profile.
Current State of Research: A Notable Absence of Data
As of late 2025, dedicated in vitro studies on the effects of this compound are not readily found in peer-reviewed scientific journals. Searches for its anti-cancer, anti-inflammatory, neuroprotective, or other biological activities have yielded no specific quantitative data, detailed experimental protocols, or elucidated signaling pathways. This presents a significant opportunity for novel research in the field of natural product pharmacology.
Proposed Framework for Initial In Vitro Evaluation
Given the lack of existing data, this section outlines a standard and robust approach for conducting the initial in vitro evaluation of this compound. This framework is designed to be a comprehensive starting point for researchers, encompassing essential assays and methodologies.
General Experimental Workflow
A logical workflow is critical for systematically characterizing the in vitro effects of a novel compound like this compound. The following diagram illustrates a proposed experimental pipeline.
Caption: Proposed workflow for the initial in vitro evaluation of this compound.
Key Experimental Protocols
Objective: To determine the concentration range of this compound that is non-toxic to cells, which is essential for designing subsequent experiments.
Methodology (MTT Assay):
-
Cell Seeding: Plate selected cell lines (e.g., a panel of cancer cell lines and a non-cancerous control cell line) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC50 (half-maximal inhibitory concentration) value.
Objective: To assess the potential anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology (Griess Assay):
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate in the dark at room temperature for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only control.
Hypothetical Signaling Pathways for Investigation
Based on the activities of other structurally related alkaloids, several signaling pathways could be hypothesized as potential targets of this compound. Future research should aim to investigate these pathways.
Potential Anti-Cancer Signaling Pathway
Should this compound exhibit anti-proliferative effects, investigating its impact on key cancer-related signaling pathways would be a logical next step.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway potentially modulated by this compound.
Potential Anti-Inflammatory Signaling Pathway
If this compound demonstrates anti-inflammatory properties, its effect on the NF-κB signaling pathway, a central regulator of inflammation, should be examined.
Caption: Hypothetical NF-κB signaling pathway as a potential target for this compound's anti-inflammatory effects.
Data Presentation: A Template for Future Findings
To facilitate clear and comparative analysis of future experimental data, the following table structures are recommended.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., MCF-7 | Breast Cancer | Data | Data | Data |
| e.g., A549 | Lung Cancer | Data | Data | Data |
| e.g., HEK293 | Normal Kidney | Data | Data | Data |
Table 2: Effect of this compound on LPS-Induced Nitric Oxide Production in RAW 264.7 Cells
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control | - | Data | - |
| LPS (1 µg/mL) | - | Data | 0 |
| This compound + LPS | e.g., 1 | Data | Data |
| This compound + LPS | e.g., 10 | Data | Data |
| This compound + LPS | e.g., 50 | Data | Data |
Conclusion
The study of this compound is in its infancy, with a clear need for foundational in vitro research to uncover its potential therapeutic value. This guide provides a comprehensive roadmap for researchers to begin this exploration. By systematically applying the outlined experimental workflows and protocols, the scientific community can begin to build the necessary body of knowledge to understand the effects of this intriguing natural compound. The templates for data presentation and the hypothetical signaling pathways offer a structured approach to not only generating but also interpreting and communicating future findings in a clear and impactful manner. The path to understanding this compound is open, and the potential for discovery is significant.
Initial In Vitro Studies on Daphmacropodine's Effects: A Review of a Sparsely Explored Compound
For Researchers, Scientists, and Drug Development Professionals
Foreword
Daphmacropodine, a natural alkaloid, presents a frontier in pharmacological research. Despite the vast potential held within natural products for therapeutic innovation, the in vitro effects of this compound remain largely uncharacterized in publicly available scientific literature. This technical guide aims to address the current landscape of research surrounding this compound. However, a comprehensive search of scientific databases reveals a significant scarcity of initial in vitro studies detailing its specific biological activities.
This document will, therefore, serve a dual purpose: to transparently communicate the current knowledge gap and to provide a foundational framework for researchers initiating studies on this compound. The absence of substantial data necessitates a speculative and forward-looking approach, outlining the standard experimental designs and methodologies that would be crucial in elucidating the compound's in vitro profile.
Current State of Research: A Notable Absence of Data
As of late 2025, dedicated in vitro studies on the effects of this compound are not readily found in peer-reviewed scientific journals. Searches for its anti-cancer, anti-inflammatory, neuroprotective, or other biological activities have yielded no specific quantitative data, detailed experimental protocols, or elucidated signaling pathways. This presents a significant opportunity for novel research in the field of natural product pharmacology.
Proposed Framework for Initial In Vitro Evaluation
Given the lack of existing data, this section outlines a standard and robust approach for conducting the initial in vitro evaluation of this compound. This framework is designed to be a comprehensive starting point for researchers, encompassing essential assays and methodologies.
General Experimental Workflow
A logical workflow is critical for systematically characterizing the in vitro effects of a novel compound like this compound. The following diagram illustrates a proposed experimental pipeline.
Caption: Proposed workflow for the initial in vitro evaluation of this compound.
Key Experimental Protocols
Objective: To determine the concentration range of this compound that is non-toxic to cells, which is essential for designing subsequent experiments.
Methodology (MTT Assay):
-
Cell Seeding: Plate selected cell lines (e.g., a panel of cancer cell lines and a non-cancerous control cell line) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC50 (half-maximal inhibitory concentration) value.
Objective: To assess the potential anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology (Griess Assay):
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate in the dark at room temperature for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only control.
Hypothetical Signaling Pathways for Investigation
Based on the activities of other structurally related alkaloids, several signaling pathways could be hypothesized as potential targets of this compound. Future research should aim to investigate these pathways.
Potential Anti-Cancer Signaling Pathway
Should this compound exhibit anti-proliferative effects, investigating its impact on key cancer-related signaling pathways would be a logical next step.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway potentially modulated by this compound.
Potential Anti-Inflammatory Signaling Pathway
If this compound demonstrates anti-inflammatory properties, its effect on the NF-κB signaling pathway, a central regulator of inflammation, should be examined.
Caption: Hypothetical NF-κB signaling pathway as a potential target for this compound's anti-inflammatory effects.
Data Presentation: A Template for Future Findings
To facilitate clear and comparative analysis of future experimental data, the following table structures are recommended.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., MCF-7 | Breast Cancer | Data | Data | Data |
| e.g., A549 | Lung Cancer | Data | Data | Data |
| e.g., HEK293 | Normal Kidney | Data | Data | Data |
Table 2: Effect of this compound on LPS-Induced Nitric Oxide Production in RAW 264.7 Cells
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control | - | Data | - |
| LPS (1 µg/mL) | - | Data | 0 |
| This compound + LPS | e.g., 1 | Data | Data |
| This compound + LPS | e.g., 10 | Data | Data |
| This compound + LPS | e.g., 50 | Data | Data |
Conclusion
The study of this compound is in its infancy, with a clear need for foundational in vitro research to uncover its potential therapeutic value. This guide provides a comprehensive roadmap for researchers to begin this exploration. By systematically applying the outlined experimental workflows and protocols, the scientific community can begin to build the necessary body of knowledge to understand the effects of this intriguing natural compound. The templates for data presentation and the hypothetical signaling pathways offer a structured approach to not only generating but also interpreting and communicating future findings in a clear and impactful manner. The path to understanding this compound is open, and the potential for discovery is significant.
Initial In Vitro Studies on Daphmacropodine's Effects: A Review of a Sparsely Explored Compound
For Researchers, Scientists, and Drug Development Professionals
Foreword
Daphmacropodine, a natural alkaloid, presents a frontier in pharmacological research. Despite the vast potential held within natural products for therapeutic innovation, the in vitro effects of this compound remain largely uncharacterized in publicly available scientific literature. This technical guide aims to address the current landscape of research surrounding this compound. However, a comprehensive search of scientific databases reveals a significant scarcity of initial in vitro studies detailing its specific biological activities.
This document will, therefore, serve a dual purpose: to transparently communicate the current knowledge gap and to provide a foundational framework for researchers initiating studies on this compound. The absence of substantial data necessitates a speculative and forward-looking approach, outlining the standard experimental designs and methodologies that would be crucial in elucidating the compound's in vitro profile.
Current State of Research: A Notable Absence of Data
As of late 2025, dedicated in vitro studies on the effects of this compound are not readily found in peer-reviewed scientific journals. Searches for its anti-cancer, anti-inflammatory, neuroprotective, or other biological activities have yielded no specific quantitative data, detailed experimental protocols, or elucidated signaling pathways. This presents a significant opportunity for novel research in the field of natural product pharmacology.
Proposed Framework for Initial In Vitro Evaluation
Given the lack of existing data, this section outlines a standard and robust approach for conducting the initial in vitro evaluation of this compound. This framework is designed to be a comprehensive starting point for researchers, encompassing essential assays and methodologies.
General Experimental Workflow
A logical workflow is critical for systematically characterizing the in vitro effects of a novel compound like this compound. The following diagram illustrates a proposed experimental pipeline.
Caption: Proposed workflow for the initial in vitro evaluation of this compound.
Key Experimental Protocols
Objective: To determine the concentration range of this compound that is non-toxic to cells, which is essential for designing subsequent experiments.
Methodology (MTT Assay):
-
Cell Seeding: Plate selected cell lines (e.g., a panel of cancer cell lines and a non-cancerous control cell line) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC50 (half-maximal inhibitory concentration) value.
Objective: To assess the potential anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology (Griess Assay):
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate in the dark at room temperature for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only control.
Hypothetical Signaling Pathways for Investigation
Based on the activities of other structurally related alkaloids, several signaling pathways could be hypothesized as potential targets of this compound. Future research should aim to investigate these pathways.
Potential Anti-Cancer Signaling Pathway
Should this compound exhibit anti-proliferative effects, investigating its impact on key cancer-related signaling pathways would be a logical next step.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway potentially modulated by this compound.
Potential Anti-Inflammatory Signaling Pathway
If this compound demonstrates anti-inflammatory properties, its effect on the NF-κB signaling pathway, a central regulator of inflammation, should be examined.
Caption: Hypothetical NF-κB signaling pathway as a potential target for this compound's anti-inflammatory effects.
Data Presentation: A Template for Future Findings
To facilitate clear and comparative analysis of future experimental data, the following table structures are recommended.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., MCF-7 | Breast Cancer | Data | Data | Data |
| e.g., A549 | Lung Cancer | Data | Data | Data |
| e.g., HEK293 | Normal Kidney | Data | Data | Data |
Table 2: Effect of this compound on LPS-Induced Nitric Oxide Production in RAW 264.7 Cells
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control | - | Data | - |
| LPS (1 µg/mL) | - | Data | 0 |
| This compound + LPS | e.g., 1 | Data | Data |
| This compound + LPS | e.g., 10 | Data | Data |
| This compound + LPS | e.g., 50 | Data | Data |
Conclusion
The study of this compound is in its infancy, with a clear need for foundational in vitro research to uncover its potential therapeutic value. This guide provides a comprehensive roadmap for researchers to begin this exploration. By systematically applying the outlined experimental workflows and protocols, the scientific community can begin to build the necessary body of knowledge to understand the effects of this intriguing natural compound. The templates for data presentation and the hypothetical signaling pathways offer a structured approach to not only generating but also interpreting and communicating future findings in a clear and impactful manner. The path to understanding this compound is open, and the potential for discovery is significant.
Daphmacropodine: A Technical Guide on its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphmacropodine is a member of the complex family of Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the Daphniphyllum genus. These alkaloids are renowned for their intricate and unique polycyclic structures, which have attracted considerable interest from both synthetic chemists and pharmacologists. This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, alongside detailed methodologies for its isolation and characterization. While specific quantitative data on this compound remains limited in publicly available literature, this guide consolidates the existing knowledge on its botanical origins and provides a framework for its extraction and analysis based on established protocols for related compounds.
Natural Sources and Abundance
This compound is a naturally occurring alkaloid found within the plant species Daphniphyllum macropodum .[1][2][3][4][5] This plant, belonging to the family Daphniphyllaceae, is the primary and currently only documented natural source of this specific compound. Various parts of Daphniphyllum macropodum, including the fruits, stem bark, and leaves, have been investigated and found to contain a rich diversity of Daphniphyllum alkaloids.[1][2][3][4][5]
While numerous studies have successfully isolated and characterized a wide array of alkaloids from D. macropodum, specific quantitative data on the abundance or yield of this compound from the plant material is not extensively reported in the available scientific literature. The concentration of secondary metabolites like this compound in plants can be influenced by various factors such as geographical location, season of harvest, and the specific plant tissue being analyzed.
Table 1: Natural Sources of this compound and Related Alkaloids
| Plant Species | Plant Part | Isolated Alkaloid(s) | Reference |
| Daphniphyllum macropodum | Fruits, Stem Bark, Leaves | This compound and other Daphniphyllum alkaloids | [1][2][3][4][5] |
Experimental Protocols
A standardized, universally adopted protocol for the isolation and quantification of this compound has not been explicitly detailed in the literature. However, based on the established methods for the separation of Daphniphyllum alkaloids, a general experimental workflow can be outlined.
General Isolation and Purification of Daphniphyllum Alkaloids
The isolation of Daphniphyllum alkaloids, including this compound, typically involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic separation.
2.1.1. Extraction
-
Sample Preparation: The air-dried and powdered plant material (e.g., fruits, leaves, or stem bark of Daphniphyllum macropodum) is subjected to extraction.
-
Solvent Extraction: The powdered material is typically extracted exhaustively with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature or under reflux. This process is often repeated multiple times to ensure complete extraction of the alkaloids.
-
Concentration: The combined extracts are then concentrated under reduced pressure to yield a crude extract.
2.1.2. Acid-Base Partitioning
-
Acidification: The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% HCl) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.
-
Removal of Neutral and Acidic Impurities: The acidic solution is then washed with an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove neutral and acidic impurities.
-
Basification: The acidic aqueous layer containing the protonated alkaloids is made alkaline (e.g., with NH4OH or Na2CO3) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extraction of Free Alkaloids: The free alkaloids are then extracted from the aqueous solution using an organic solvent such as chloroform (B151607) or dichloromethane.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na2SO4) and concentrated under reduced pressure to yield a crude alkaloid mixture.
2.1.3. Chromatographic Separation
The crude alkaloid mixture is a complex combination of structurally similar compounds. Therefore, chromatographic techniques are essential for the isolation of individual alkaloids like this compound.
-
Column Chromatography: The crude alkaloid mixture is typically subjected to column chromatography over silica (B1680970) gel or alumina. A gradient elution system with increasing polarity, often using solvent mixtures such as chloroform-methanol or petroleum ether-acetone, is employed to separate the alkaloids into different fractions.
-
Preparative Thin-Layer Chromatography (pTLC): Fractions containing mixtures of alkaloids can be further purified using pTLC with an appropriate solvent system.
-
High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure this compound, preparative or semi-preparative HPLC is often utilized. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with additives like formic acid or trifluoroacetic acid) is commonly used.
Quantification
Quantitative analysis of this compound can be performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Standard Preparation: A pure reference standard of this compound is required for accurate quantification. A series of standard solutions of known concentrations are prepared.
-
Sample Preparation: A known amount of the dried plant material is extracted using a validated procedure to ensure complete extraction of the analyte. The extract is then filtered and appropriately diluted for HPLC analysis.
-
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (containing an acid modifier like 0.1% formic acid). The specific gradient and flow rate need to be optimized for optimal separation.
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance, or MS detection for higher selectivity and sensitivity.
-
-
Calibration Curve: The standard solutions are injected into the HPLC system, and a calibration curve is constructed by plotting the peak area against the concentration.
-
Quantification: The sample extract is injected, and the peak area corresponding to this compound is measured. The concentration in the sample is then calculated using the regression equation from the calibration curve.
Signaling Pathways and Logical Relationships
Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound or its precise mechanism of action at a molecular level. The biological activities of many Daphniphyllum alkaloids are still under investigation.
The following diagram illustrates a generalized workflow for the isolation and identification of this compound from its natural source.
Caption: Generalized workflow for the isolation and identification of this compound.
Conclusion
This compound stands as an intriguing example of the structural complexity found within the Daphniphyllum alkaloids. While its primary natural source, Daphniphyllum macropodum, is well-established, a significant gap exists in the literature concerning its quantitative abundance and specific, validated protocols for its isolation and quantification. Furthermore, its biological activities and potential molecular targets remain largely unexplored. This guide provides a foundational understanding based on the available data and offers a generalized framework for researchers to approach the study of this complex natural product. Future research focusing on quantitative analysis, bioactivity screening, and mechanistic studies is crucial to fully unlock the potential of this compound in drug discovery and development.
References
- 1. Alkaloids from Daphniphyllum oldhami - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids [mdpi.com]
- 5. The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Daphmacropodine: A Technical Guide on its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphmacropodine is a member of the complex family of Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the Daphniphyllum genus. These alkaloids are renowned for their intricate and unique polycyclic structures, which have attracted considerable interest from both synthetic chemists and pharmacologists. This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, alongside detailed methodologies for its isolation and characterization. While specific quantitative data on this compound remains limited in publicly available literature, this guide consolidates the existing knowledge on its botanical origins and provides a framework for its extraction and analysis based on established protocols for related compounds.
Natural Sources and Abundance
This compound is a naturally occurring alkaloid found within the plant species Daphniphyllum macropodum .[1][2][3][4][5] This plant, belonging to the family Daphniphyllaceae, is the primary and currently only documented natural source of this specific compound. Various parts of Daphniphyllum macropodum, including the fruits, stem bark, and leaves, have been investigated and found to contain a rich diversity of Daphniphyllum alkaloids.[1][2][3][4][5]
While numerous studies have successfully isolated and characterized a wide array of alkaloids from D. macropodum, specific quantitative data on the abundance or yield of this compound from the plant material is not extensively reported in the available scientific literature. The concentration of secondary metabolites like this compound in plants can be influenced by various factors such as geographical location, season of harvest, and the specific plant tissue being analyzed.
Table 1: Natural Sources of this compound and Related Alkaloids
| Plant Species | Plant Part | Isolated Alkaloid(s) | Reference |
| Daphniphyllum macropodum | Fruits, Stem Bark, Leaves | This compound and other Daphniphyllum alkaloids | [1][2][3][4][5] |
Experimental Protocols
A standardized, universally adopted protocol for the isolation and quantification of this compound has not been explicitly detailed in the literature. However, based on the established methods for the separation of Daphniphyllum alkaloids, a general experimental workflow can be outlined.
General Isolation and Purification of Daphniphyllum Alkaloids
The isolation of Daphniphyllum alkaloids, including this compound, typically involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic separation.
2.1.1. Extraction
-
Sample Preparation: The air-dried and powdered plant material (e.g., fruits, leaves, or stem bark of Daphniphyllum macropodum) is subjected to extraction.
-
Solvent Extraction: The powdered material is typically extracted exhaustively with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature or under reflux. This process is often repeated multiple times to ensure complete extraction of the alkaloids.
-
Concentration: The combined extracts are then concentrated under reduced pressure to yield a crude extract.
2.1.2. Acid-Base Partitioning
-
Acidification: The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% HCl) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.
-
Removal of Neutral and Acidic Impurities: The acidic solution is then washed with an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove neutral and acidic impurities.
-
Basification: The acidic aqueous layer containing the protonated alkaloids is made alkaline (e.g., with NH4OH or Na2CO3) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extraction of Free Alkaloids: The free alkaloids are then extracted from the aqueous solution using an organic solvent such as chloroform (B151607) or dichloromethane.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na2SO4) and concentrated under reduced pressure to yield a crude alkaloid mixture.
2.1.3. Chromatographic Separation
The crude alkaloid mixture is a complex combination of structurally similar compounds. Therefore, chromatographic techniques are essential for the isolation of individual alkaloids like this compound.
-
Column Chromatography: The crude alkaloid mixture is typically subjected to column chromatography over silica (B1680970) gel or alumina. A gradient elution system with increasing polarity, often using solvent mixtures such as chloroform-methanol or petroleum ether-acetone, is employed to separate the alkaloids into different fractions.
-
Preparative Thin-Layer Chromatography (pTLC): Fractions containing mixtures of alkaloids can be further purified using pTLC with an appropriate solvent system.
-
High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure this compound, preparative or semi-preparative HPLC is often utilized. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with additives like formic acid or trifluoroacetic acid) is commonly used.
Quantification
Quantitative analysis of this compound can be performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Standard Preparation: A pure reference standard of this compound is required for accurate quantification. A series of standard solutions of known concentrations are prepared.
-
Sample Preparation: A known amount of the dried plant material is extracted using a validated procedure to ensure complete extraction of the analyte. The extract is then filtered and appropriately diluted for HPLC analysis.
-
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (containing an acid modifier like 0.1% formic acid). The specific gradient and flow rate need to be optimized for optimal separation.
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance, or MS detection for higher selectivity and sensitivity.
-
-
Calibration Curve: The standard solutions are injected into the HPLC system, and a calibration curve is constructed by plotting the peak area against the concentration.
-
Quantification: The sample extract is injected, and the peak area corresponding to this compound is measured. The concentration in the sample is then calculated using the regression equation from the calibration curve.
Signaling Pathways and Logical Relationships
Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound or its precise mechanism of action at a molecular level. The biological activities of many Daphniphyllum alkaloids are still under investigation.
The following diagram illustrates a generalized workflow for the isolation and identification of this compound from its natural source.
Caption: Generalized workflow for the isolation and identification of this compound.
Conclusion
This compound stands as an intriguing example of the structural complexity found within the Daphniphyllum alkaloids. While its primary natural source, Daphniphyllum macropodum, is well-established, a significant gap exists in the literature concerning its quantitative abundance and specific, validated protocols for its isolation and quantification. Furthermore, its biological activities and potential molecular targets remain largely unexplored. This guide provides a foundational understanding based on the available data and offers a generalized framework for researchers to approach the study of this complex natural product. Future research focusing on quantitative analysis, bioactivity screening, and mechanistic studies is crucial to fully unlock the potential of this compound in drug discovery and development.
References
- 1. Alkaloids from Daphniphyllum oldhami - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids [mdpi.com]
- 5. The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Daphmacropodine: A Technical Guide on its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphmacropodine is a member of the complex family of Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the Daphniphyllum genus. These alkaloids are renowned for their intricate and unique polycyclic structures, which have attracted considerable interest from both synthetic chemists and pharmacologists. This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, alongside detailed methodologies for its isolation and characterization. While specific quantitative data on this compound remains limited in publicly available literature, this guide consolidates the existing knowledge on its botanical origins and provides a framework for its extraction and analysis based on established protocols for related compounds.
Natural Sources and Abundance
This compound is a naturally occurring alkaloid found within the plant species Daphniphyllum macropodum .[1][2][3][4][5] This plant, belonging to the family Daphniphyllaceae, is the primary and currently only documented natural source of this specific compound. Various parts of Daphniphyllum macropodum, including the fruits, stem bark, and leaves, have been investigated and found to contain a rich diversity of Daphniphyllum alkaloids.[1][2][3][4][5]
While numerous studies have successfully isolated and characterized a wide array of alkaloids from D. macropodum, specific quantitative data on the abundance or yield of this compound from the plant material is not extensively reported in the available scientific literature. The concentration of secondary metabolites like this compound in plants can be influenced by various factors such as geographical location, season of harvest, and the specific plant tissue being analyzed.
Table 1: Natural Sources of this compound and Related Alkaloids
| Plant Species | Plant Part | Isolated Alkaloid(s) | Reference |
| Daphniphyllum macropodum | Fruits, Stem Bark, Leaves | This compound and other Daphniphyllum alkaloids | [1][2][3][4][5] |
Experimental Protocols
A standardized, universally adopted protocol for the isolation and quantification of this compound has not been explicitly detailed in the literature. However, based on the established methods for the separation of Daphniphyllum alkaloids, a general experimental workflow can be outlined.
General Isolation and Purification of Daphniphyllum Alkaloids
The isolation of Daphniphyllum alkaloids, including this compound, typically involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic separation.
2.1.1. Extraction
-
Sample Preparation: The air-dried and powdered plant material (e.g., fruits, leaves, or stem bark of Daphniphyllum macropodum) is subjected to extraction.
-
Solvent Extraction: The powdered material is typically extracted exhaustively with a polar solvent such as methanol or ethanol at room temperature or under reflux. This process is often repeated multiple times to ensure complete extraction of the alkaloids.
-
Concentration: The combined extracts are then concentrated under reduced pressure to yield a crude extract.
2.1.2. Acid-Base Partitioning
-
Acidification: The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% HCl) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.
-
Removal of Neutral and Acidic Impurities: The acidic solution is then washed with an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove neutral and acidic impurities.
-
Basification: The acidic aqueous layer containing the protonated alkaloids is made alkaline (e.g., with NH4OH or Na2CO3) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extraction of Free Alkaloids: The free alkaloids are then extracted from the aqueous solution using an organic solvent such as chloroform or dichloromethane.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na2SO4) and concentrated under reduced pressure to yield a crude alkaloid mixture.
2.1.3. Chromatographic Separation
The crude alkaloid mixture is a complex combination of structurally similar compounds. Therefore, chromatographic techniques are essential for the isolation of individual alkaloids like this compound.
-
Column Chromatography: The crude alkaloid mixture is typically subjected to column chromatography over silica gel or alumina. A gradient elution system with increasing polarity, often using solvent mixtures such as chloroform-methanol or petroleum ether-acetone, is employed to separate the alkaloids into different fractions.
-
Preparative Thin-Layer Chromatography (pTLC): Fractions containing mixtures of alkaloids can be further purified using pTLC with an appropriate solvent system.
-
High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure this compound, preparative or semi-preparative HPLC is often utilized. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with additives like formic acid or trifluoroacetic acid) is commonly used.
Quantification
Quantitative analysis of this compound can be performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Standard Preparation: A pure reference standard of this compound is required for accurate quantification. A series of standard solutions of known concentrations are prepared.
-
Sample Preparation: A known amount of the dried plant material is extracted using a validated procedure to ensure complete extraction of the analyte. The extract is then filtered and appropriately diluted for HPLC analysis.
-
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (containing an acid modifier like 0.1% formic acid). The specific gradient and flow rate need to be optimized for optimal separation.
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance, or MS detection for higher selectivity and sensitivity.
-
-
Calibration Curve: The standard solutions are injected into the HPLC system, and a calibration curve is constructed by plotting the peak area against the concentration.
-
Quantification: The sample extract is injected, and the peak area corresponding to this compound is measured. The concentration in the sample is then calculated using the regression equation from the calibration curve.
Signaling Pathways and Logical Relationships
Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound or its precise mechanism of action at a molecular level. The biological activities of many Daphniphyllum alkaloids are still under investigation.
The following diagram illustrates a generalized workflow for the isolation and identification of this compound from its natural source.
Caption: Generalized workflow for the isolation and identification of this compound.
Conclusion
This compound stands as an intriguing example of the structural complexity found within the Daphniphyllum alkaloids. While its primary natural source, Daphniphyllum macropodum, is well-established, a significant gap exists in the literature concerning its quantitative abundance and specific, validated protocols for its isolation and quantification. Furthermore, its biological activities and potential molecular targets remain largely unexplored. This guide provides a foundational understanding based on the available data and offers a generalized framework for researchers to approach the study of this complex natural product. Future research focusing on quantitative analysis, bioactivity screening, and mechanistic studies is crucial to fully unlock the potential of this compound in drug discovery and development.
References
- 1. Alkaloids from Daphniphyllum oldhami - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids [mdpi.com]
- 5. The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for the Identification of Daphmacropodine and Related Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and methodologies crucial for the identification and characterization of Daphmacropodine and its closely related Daphniphyllum alkaloids. Due to the limited availability of publicly accessible, detailed NMR data for this compound itself, this guide utilizes the comprehensive spectroscopic data of Daphmacrodin A, a structurally related daphnicyclidin-type alkaloid isolated from the same plant species, Daphniphyllum macropodum, as a representative example.
Data Presentation: Spectroscopic Data for Daphmacrodin A
The structural elucidation of Daphniphyllum alkaloids like Daphmacrodin A is heavily reliant on a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, as well as Mass Spectrometry (MS). The following tables summarize the ¹H and ¹³C NMR spectroscopic data for Daphmacrodin A, as reported in the literature.[1]
Table 1: ¹H NMR Spectroscopic Data for Daphmacrodin A (in CDCl₃) [1]
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 2 | 2.86 | m | |
| 4 | br. s | ||
| 6 | 2.80 | m | |
| 7 | 2.37 | m | |
| 7 | 1.88 | m | |
| 11 | 2.63 | m | |
| 11 | 2.37 | dd | 18.5, 6.5 |
| 12 | 2.02 | m | |
| 12 | 1.39 | m | |
| 16 | 2.65 | m | |
| 18 | 2.42 | m | |
| 19 | 4.00 | dd | 14.0, 7.5 |
| 19 | 3.20 | dd | 14.0, 9.0 |
| 21 | 1.69 | s |
Table 2: ¹³C NMR Spectroscopic Data for Daphmacrodin A (in CDCl₃) [1]
| Position | Chemical Shift (δ, ppm) | Carbon Type |
| 1 | 193.6 | C |
| 2 | 52.0 | CH |
| 3 | 136.1 | C |
| 4 | 196.7 | C |
| 5 | 129.5 | C |
| 6 | 44.0 | CH |
| 7 | 27.5 | CH₂ |
| 8 | 38.0 | C |
| 9 | 48.7 | C |
| 10 | 38.3 | CH₂ |
| 11 | 35.8 | CH₂ |
| 12 | 25.8 | CH₂ |
| 13 | 121.9 | C |
| 14 | 147.2 | C |
| 15 | 138.0 | C |
| 16 | 47.9 | CH |
| 17 | 66.2 | CH₂ |
| 18 | 34.1 | CH |
| 19 | 50.1 | CH₂ |
| 20 | 21.0 | CH₃ |
| 21 | 24.5 | CH₃ |
Mass Spectrometry Data:
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the molecular formula of these alkaloids. For Daphmacrodin A, the positive HRESIMS showed a molecular ion peak [M+H]⁺ at m/z 368.1861, corresponding to the molecular formula C₂₃H₂₅NO₂.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the isolation and spectroscopic identification of Daphniphyllum alkaloids.
Isolation and Purification of Alkaloids
-
Extraction: The air-dried and powdered leaves and stems of Daphniphyllum macropodum are typically extracted exhaustively with methanol (B129727) (MeOH) at room temperature.
-
Partitioning: The resulting MeOH extract is concentrated under reduced pressure and then partitioned between different solvents of varying polarity, such as ethyl acetate (B1210297) (EtOAc) and water, to separate compounds based on their polarity. The alkaloid-containing fraction is often obtained by further partitioning the aqueous layer after basification with an ammonia (B1221849) solution, followed by extraction with chloroform (B151607) (CHCl₃).
-
Chromatography: The crude alkaloid extract is subjected to multiple chromatographic steps for purification. This typically includes:
-
Silica Gel Column Chromatography: Elution with a gradient of solvents, such as a mixture of petroleum ether and acetone, or chloroform and methanol.
-
Sephadex LH-20 Column Chromatography: Elution with a solvent like methanol to remove smaller molecules and pigments.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using a reversed-phase C18 column with a mobile phase such as methanol-water or acetonitrile-water.
-
NMR Spectroscopy
-
Sample Preparation: A purified sample of the alkaloid (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR and a corresponding frequency for ¹³C NMR. The use of a cryoprobe can significantly enhance sensitivity, which is crucial for small sample quantities.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters: Spectral width of approximately 12-15 ppm, acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Parameters: Spectral width of approximately 200-220 ppm, a larger number of scans (from hundreds to thousands) are typically required due to the low natural abundance of ¹³C.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems and establishing the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in elucidating the relative stereochemistry of the molecule.
-
Mass Spectrometry
-
Sample Preparation: A dilute solution of the purified alkaloid is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation in positive ion mode.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source is typically used.
-
Data Acquisition:
-
Ionization Mode: ESI is commonly used for complex natural products like alkaloids. Data is typically acquired in positive ion mode to observe protonated molecules [M+H]⁺.
-
Full Scan MS: The instrument is scanned over a relevant mass-to-charge (m/z) range (e.g., 100-1000 amu) to determine the molecular weight and molecular formula from the accurate mass measurement of the molecular ion.
-
Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic identification of a novel natural product like this compound.
Caption: Workflow for the isolation and spectroscopic identification of a natural product.
References
Spectroscopic Data for the Identification of Daphmacropodine and Related Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and methodologies crucial for the identification and characterization of Daphmacropodine and its closely related Daphniphyllum alkaloids. Due to the limited availability of publicly accessible, detailed NMR data for this compound itself, this guide utilizes the comprehensive spectroscopic data of Daphmacrodin A, a structurally related daphnicyclidin-type alkaloid isolated from the same plant species, Daphniphyllum macropodum, as a representative example.
Data Presentation: Spectroscopic Data for Daphmacrodin A
The structural elucidation of Daphniphyllum alkaloids like Daphmacrodin A is heavily reliant on a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, as well as Mass Spectrometry (MS). The following tables summarize the ¹H and ¹³C NMR spectroscopic data for Daphmacrodin A, as reported in the literature.[1]
Table 1: ¹H NMR Spectroscopic Data for Daphmacrodin A (in CDCl₃) [1]
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 2 | 2.86 | m | |
| 4 | br. s | ||
| 6 | 2.80 | m | |
| 7 | 2.37 | m | |
| 7 | 1.88 | m | |
| 11 | 2.63 | m | |
| 11 | 2.37 | dd | 18.5, 6.5 |
| 12 | 2.02 | m | |
| 12 | 1.39 | m | |
| 16 | 2.65 | m | |
| 18 | 2.42 | m | |
| 19 | 4.00 | dd | 14.0, 7.5 |
| 19 | 3.20 | dd | 14.0, 9.0 |
| 21 | 1.69 | s |
Table 2: ¹³C NMR Spectroscopic Data for Daphmacrodin A (in CDCl₃) [1]
| Position | Chemical Shift (δ, ppm) | Carbon Type |
| 1 | 193.6 | C |
| 2 | 52.0 | CH |
| 3 | 136.1 | C |
| 4 | 196.7 | C |
| 5 | 129.5 | C |
| 6 | 44.0 | CH |
| 7 | 27.5 | CH₂ |
| 8 | 38.0 | C |
| 9 | 48.7 | C |
| 10 | 38.3 | CH₂ |
| 11 | 35.8 | CH₂ |
| 12 | 25.8 | CH₂ |
| 13 | 121.9 | C |
| 14 | 147.2 | C |
| 15 | 138.0 | C |
| 16 | 47.9 | CH |
| 17 | 66.2 | CH₂ |
| 18 | 34.1 | CH |
| 19 | 50.1 | CH₂ |
| 20 | 21.0 | CH₃ |
| 21 | 24.5 | CH₃ |
Mass Spectrometry Data:
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the molecular formula of these alkaloids. For Daphmacrodin A, the positive HRESIMS showed a molecular ion peak [M+H]⁺ at m/z 368.1861, corresponding to the molecular formula C₂₃H₂₅NO₂.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the isolation and spectroscopic identification of Daphniphyllum alkaloids.
Isolation and Purification of Alkaloids
-
Extraction: The air-dried and powdered leaves and stems of Daphniphyllum macropodum are typically extracted exhaustively with methanol (B129727) (MeOH) at room temperature.
-
Partitioning: The resulting MeOH extract is concentrated under reduced pressure and then partitioned between different solvents of varying polarity, such as ethyl acetate (B1210297) (EtOAc) and water, to separate compounds based on their polarity. The alkaloid-containing fraction is often obtained by further partitioning the aqueous layer after basification with an ammonia (B1221849) solution, followed by extraction with chloroform (B151607) (CHCl₃).
-
Chromatography: The crude alkaloid extract is subjected to multiple chromatographic steps for purification. This typically includes:
-
Silica Gel Column Chromatography: Elution with a gradient of solvents, such as a mixture of petroleum ether and acetone, or chloroform and methanol.
-
Sephadex LH-20 Column Chromatography: Elution with a solvent like methanol to remove smaller molecules and pigments.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using a reversed-phase C18 column with a mobile phase such as methanol-water or acetonitrile-water.
-
NMR Spectroscopy
-
Sample Preparation: A purified sample of the alkaloid (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR and a corresponding frequency for ¹³C NMR. The use of a cryoprobe can significantly enhance sensitivity, which is crucial for small sample quantities.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters: Spectral width of approximately 12-15 ppm, acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Parameters: Spectral width of approximately 200-220 ppm, a larger number of scans (from hundreds to thousands) are typically required due to the low natural abundance of ¹³C.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems and establishing the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in elucidating the relative stereochemistry of the molecule.
-
Mass Spectrometry
-
Sample Preparation: A dilute solution of the purified alkaloid is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation in positive ion mode.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source is typically used.
-
Data Acquisition:
-
Ionization Mode: ESI is commonly used for complex natural products like alkaloids. Data is typically acquired in positive ion mode to observe protonated molecules [M+H]⁺.
-
Full Scan MS: The instrument is scanned over a relevant mass-to-charge (m/z) range (e.g., 100-1000 amu) to determine the molecular weight and molecular formula from the accurate mass measurement of the molecular ion.
-
Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic identification of a novel natural product like this compound.
Caption: Workflow for the isolation and spectroscopic identification of a natural product.
References
Spectroscopic Data for the Identification of Daphmacropodine and Related Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and methodologies crucial for the identification and characterization of Daphmacropodine and its closely related Daphniphyllum alkaloids. Due to the limited availability of publicly accessible, detailed NMR data for this compound itself, this guide utilizes the comprehensive spectroscopic data of Daphmacrodin A, a structurally related daphnicyclidin-type alkaloid isolated from the same plant species, Daphniphyllum macropodum, as a representative example.
Data Presentation: Spectroscopic Data for Daphmacrodin A
The structural elucidation of Daphniphyllum alkaloids like Daphmacrodin A is heavily reliant on a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, as well as Mass Spectrometry (MS). The following tables summarize the ¹H and ¹³C NMR spectroscopic data for Daphmacrodin A, as reported in the literature.[1]
Table 1: ¹H NMR Spectroscopic Data for Daphmacrodin A (in CDCl₃) [1]
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 2 | 2.86 | m | |
| 4 | br. s | ||
| 6 | 2.80 | m | |
| 7 | 2.37 | m | |
| 7 | 1.88 | m | |
| 11 | 2.63 | m | |
| 11 | 2.37 | dd | 18.5, 6.5 |
| 12 | 2.02 | m | |
| 12 | 1.39 | m | |
| 16 | 2.65 | m | |
| 18 | 2.42 | m | |
| 19 | 4.00 | dd | 14.0, 7.5 |
| 19 | 3.20 | dd | 14.0, 9.0 |
| 21 | 1.69 | s |
Table 2: ¹³C NMR Spectroscopic Data for Daphmacrodin A (in CDCl₃) [1]
| Position | Chemical Shift (δ, ppm) | Carbon Type |
| 1 | 193.6 | C |
| 2 | 52.0 | CH |
| 3 | 136.1 | C |
| 4 | 196.7 | C |
| 5 | 129.5 | C |
| 6 | 44.0 | CH |
| 7 | 27.5 | CH₂ |
| 8 | 38.0 | C |
| 9 | 48.7 | C |
| 10 | 38.3 | CH₂ |
| 11 | 35.8 | CH₂ |
| 12 | 25.8 | CH₂ |
| 13 | 121.9 | C |
| 14 | 147.2 | C |
| 15 | 138.0 | C |
| 16 | 47.9 | CH |
| 17 | 66.2 | CH₂ |
| 18 | 34.1 | CH |
| 19 | 50.1 | CH₂ |
| 20 | 21.0 | CH₃ |
| 21 | 24.5 | CH₃ |
Mass Spectrometry Data:
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the molecular formula of these alkaloids. For Daphmacrodin A, the positive HRESIMS showed a molecular ion peak [M+H]⁺ at m/z 368.1861, corresponding to the molecular formula C₂₃H₂₅NO₂.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the isolation and spectroscopic identification of Daphniphyllum alkaloids.
Isolation and Purification of Alkaloids
-
Extraction: The air-dried and powdered leaves and stems of Daphniphyllum macropodum are typically extracted exhaustively with methanol (MeOH) at room temperature.
-
Partitioning: The resulting MeOH extract is concentrated under reduced pressure and then partitioned between different solvents of varying polarity, such as ethyl acetate (EtOAc) and water, to separate compounds based on their polarity. The alkaloid-containing fraction is often obtained by further partitioning the aqueous layer after basification with an ammonia solution, followed by extraction with chloroform (CHCl₃).
-
Chromatography: The crude alkaloid extract is subjected to multiple chromatographic steps for purification. This typically includes:
-
Silica Gel Column Chromatography: Elution with a gradient of solvents, such as a mixture of petroleum ether and acetone, or chloroform and methanol.
-
Sephadex LH-20 Column Chromatography: Elution with a solvent like methanol to remove smaller molecules and pigments.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using a reversed-phase C18 column with a mobile phase such as methanol-water or acetonitrile-water.
-
NMR Spectroscopy
-
Sample Preparation: A purified sample of the alkaloid (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR and a corresponding frequency for ¹³C NMR. The use of a cryoprobe can significantly enhance sensitivity, which is crucial for small sample quantities.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters: Spectral width of approximately 12-15 ppm, acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Parameters: Spectral width of approximately 200-220 ppm, a larger number of scans (from hundreds to thousands) are typically required due to the low natural abundance of ¹³C.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems and establishing the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in elucidating the relative stereochemistry of the molecule.
-
Mass Spectrometry
-
Sample Preparation: A dilute solution of the purified alkaloid is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation in positive ion mode.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source is typically used.
-
Data Acquisition:
-
Ionization Mode: ESI is commonly used for complex natural products like alkaloids. Data is typically acquired in positive ion mode to observe protonated molecules [M+H]⁺.
-
Full Scan MS: The instrument is scanned over a relevant mass-to-charge (m/z) range (e.g., 100-1000 amu) to determine the molecular weight and molecular formula from the accurate mass measurement of the molecular ion.
-
Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic identification of a novel natural product like this compound.
Caption: Workflow for the isolation and spectroscopic identification of a natural product.
References
The Therapeutic Potential of Daphnetin: A Technical Guide to its Molecular Targets and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnetin (B354214), a 7,8-dihydroxycoumarin derived from various plants of the Daphne genus, has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2][3][4][5][6][7] Extensive preclinical research has demonstrated its potential as an anti-inflammatory, anti-cancer, neuroprotective, and cardioprotective agent.[1][2][3][4][5] This technical guide provides an in-depth overview of the known therapeutic targets of daphnetin, its mechanisms of action through various signaling pathways, and a summary of the quantitative data from key experimental studies.
Core Therapeutic Targets and Pharmacological Activities
Daphnetin's diverse biological effects stem from its ability to modulate multiple molecular targets and signaling pathways. Its primary pharmacological activities include:
-
Anti-inflammatory Effects: Daphnetin exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[8][9] This is a cornerstone of its therapeutic potential in a range of inflammatory diseases.
-
Anti-cancer Activity: The compound has demonstrated significant anti-cancer properties in various cancer cell lines, where it can inhibit tumor growth and induce programmed cell death (apoptosis).[1][2][8]
-
Neuroprotection: Daphnetin exhibits neuroprotective effects against excitotoxicity and ischemic brain injury, suggesting its potential in the management of neurodegenerative disorders.[10][11]
-
Cardioprotection: Studies have indicated that daphnetin can protect the heart from ischemia-reperfusion injury and ameliorate diabetic cardiomyopathy.[12][13]
-
Antioxidant Properties: Daphnetin functions as a potent antioxidant by scavenging free radicals and enhancing the expression of antioxidant enzymes.[8][9]
Quantitative Data: Inhibitory Concentrations and Efficacy
The following tables summarize the key quantitative data from in vitro studies, providing insights into the potency of daphnetin against various molecular targets and cell lines.
| Target Enzyme/Process | Cell Line/System | IC50 Value (µM) | Reference(s) |
| Epidermal Growth Factor Receptor (EGFR) | In vitro kinase assay | 7.67 | [14][15][16] |
| Protein Kinase A (PKA) | In vitro kinase assay | 9.33 | [14][15][16] |
| Protein Kinase C (PKC) | In vitro kinase assay | 25.01 | [14][15][16] |
| Human Salivary α-amylase (HSA) | In vitro enzyme assay | 980 ± 80 (mg/ml) | [17] |
| Porcine Pancreatic α-amylase (PPA) | In vitro enzyme assay | 80 ± 20 (mg/ml) | [17] |
| α-glucosidase (AG) | In vitro enzyme assay | 35 ± 10 (mg/ml) | [17] |
| Cancer Cell Line | Type of Cancer | IC50 Value (µM) | Reference(s) |
| FM55M2 | Malignant Melanoma | 40.48 ± 10.90 | [18] |
| FM55P | Malignant Melanoma | 64.41 ± 9.02 | |
| SK-MEL28 | Malignant Melanoma | 116.59 ± 18.35 | |
| A375 | Malignant Melanoma | 183.97 ± 18.82 | [18] |
| Huh7 | Hepatocellular Carcinoma | 69.41 | |
| SK-HEP-1 | Hepatocellular Carcinoma | 81.96 | |
| MCF-7 | Breast Cancer | 73 | [15] |
| MCF-7 (Hydrazone derivatives) | Breast Cancer | 5.76 to 32.45 | [19] |
Signaling Pathways Modulated by Daphnetin
Daphnetin's therapeutic effects are mediated through its interaction with a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways influenced by daphnetin.
Anti-inflammatory Signaling
Daphnetin mitigates inflammation primarily by inhibiting the NF-κB signaling pathway. It prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[1][2][9] This leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
Caption: Daphnetin inhibits the IKK complex, preventing NF-κB activation.
Antioxidant Response Pathway
Daphnetin activates the Nrf2/ARE signaling pathway, a key regulator of the cellular antioxidant response.[1][2][4] By promoting the nuclear translocation of Nrf2, daphnetin upregulates the expression of various antioxidant and cytoprotective genes.
Caption: Daphnetin promotes Nrf2-mediated antioxidant gene expression.
Anti-cancer Signaling Pathways
Daphnetin's anti-cancer effects are mediated through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis, including the PI3K/Akt/mTOR and MAPK pathways.[1][2][8] It can induce apoptosis by increasing the production of reactive oxygen species (ROS) and modulating the expression of pro- and anti-apoptotic proteins.[1][8]
Caption: Daphnetin induces apoptosis and inhibits proliferation via multiple pathways.
Experimental Protocols: A Methodological Overview
Detailed experimental protocols are critical for the replication and validation of scientific findings. While exhaustive step-by-step procedures are found within the supplementary materials of primary research articles, this section provides a summary of the key experimental methodologies employed in the study of daphnetin.
In Vitro Assays
-
Cell Viability and Proliferation Assays:
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability.[19] Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of daphnetin for specified durations (e.g., 24-48 hours).[15][19] The MTT reagent is then added, and the resulting formazan (B1609692) crystals are dissolved. The absorbance is measured spectrophotometrically to determine the percentage of viable cells.
-
Data Analysis: IC50 values, the concentration of a drug that inhibits a biological process by 50%, are calculated from dose-response curves.[18]
-
-
Enzyme Inhibition Assays:
-
Method: The inhibitory activity of daphnetin against specific enzymes (e.g., protein kinases, α-amylase) is determined using in vitro kinase or enzyme activity assays.[14][15][16][17] These assays typically involve incubating the purified enzyme with its substrate in the presence of varying concentrations of daphnetin. The enzyme activity is then measured by quantifying the product formation.
-
Data Analysis: IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[17]
-
-
Western Blotting:
-
Method: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways. Cells are treated with daphnetin, and cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the target proteins (e.g., p-Akt, NF-κB, Nrf2). The bands are then visualized using secondary antibodies conjugated to a detection system.
-
Purpose: To elucidate the molecular mechanisms by which daphnetin modulates signaling pathways.
-
In Vivo Models
-
Animal Models of Disease:
-
Inflammation: Lipopolysaccharide (LPS)-induced endotoxemia in mice is a common model to study acute inflammation.[20] Daphnetin is administered prior to or after LPS injection, and inflammatory markers in the serum and tissues are measured.
-
Cancer: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are frequently used.[1] Tumor growth is monitored over time in response to daphnetin treatment.
-
Cerebral Ischemia: The middle cerebral artery occlusion (MCAO) model in mice or rats is a standard model for stroke research.[21][22] Daphnetin is administered before or after the ischemic event, and neurological deficits and infarct volume are assessed.
-
Diabetic Cardiomyopathy: Streptozotocin (STZ)-induced diabetes in rats is a widely used model.[13] Cardiac function and pathology are evaluated after a period of daphnetin treatment.
-
-
Experimental Workflow for In Vivo Studies:
Caption: A generalized workflow for evaluating daphnetin's efficacy in animal models.
Conclusion and Future Directions
Daphnetin has demonstrated significant therapeutic potential across a range of preclinical models, targeting key pathways in inflammation, cancer, and neurodegeneration. The quantitative data on its inhibitory activity and the elucidation of its mechanisms of action provide a strong foundation for its further development as a therapeutic agent. Future research should focus on optimizing its pharmacokinetic properties, conducting rigorous preclinical toxicology studies, and ultimately, translating these promising findings into well-designed clinical trials to evaluate its safety and efficacy in human populations. The multifaceted nature of daphnetin's biological activities suggests its potential as a lead compound for the development of novel therapies for a variety of complex diseases.
References
- 1. Frontiers | The molecular effects underlying the pharmacological activities of daphnetin [frontiersin.org]
- 2. The molecular effects underlying the pharmacological activities of daphnetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the Therapeutic Potential and Molecular Mechanisms of Daphnetin: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. What is Daphnetin used for? [synapse.patsnap.com]
- 9. What is the mechanism of Daphnetin? [synapse.patsnap.com]
- 10. Mechanistic interplay of various mediators involved in mediating the neuroprotective effect of daphnetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effects of Daphnetin against NMDA Receptor-Mediated Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Daphnetin Preconditioning Decreases Cardiac Injury and Susceptibility to Ventricular Arrhythmia following Ischaemia-Reperfusion through the TLR4/MyD88/NF-Κb Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Daphnetin ameliorates diabetic cardiomyopathy by regulating inflammation and endoplasmic reticulum stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Daphnetin | EGFR inhibitor | Hello Bio [hellobio.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. adooq.com [adooq.com]
- 17. Evaluation of toxicity and anti-amylase activity of 7, 8 dihydroxy coumarin (Daphnetin), a novel α-amylase blocker in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Daphnetin, a Coumarin with Anticancer Potential against Human Melanoma: In Vitro Study of Its Effective Combination with Selected Cytostatic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nanobioletters.com [nanobioletters.com]
- 20. Daphnetin attenuates microglial activation and proinflammatory factor production via multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Daphnetin Protects against Cerebral Ischemia/Reperfusion Injury in Mice via Inhibition of TLR4/NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Therapeutic Potential of Daphnetin: A Technical Guide to its Molecular Targets and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnetin (B354214), a 7,8-dihydroxycoumarin derived from various plants of the Daphne genus, has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2][3][4][5][6][7] Extensive preclinical research has demonstrated its potential as an anti-inflammatory, anti-cancer, neuroprotective, and cardioprotective agent.[1][2][3][4][5] This technical guide provides an in-depth overview of the known therapeutic targets of daphnetin, its mechanisms of action through various signaling pathways, and a summary of the quantitative data from key experimental studies.
Core Therapeutic Targets and Pharmacological Activities
Daphnetin's diverse biological effects stem from its ability to modulate multiple molecular targets and signaling pathways. Its primary pharmacological activities include:
-
Anti-inflammatory Effects: Daphnetin exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[8][9] This is a cornerstone of its therapeutic potential in a range of inflammatory diseases.
-
Anti-cancer Activity: The compound has demonstrated significant anti-cancer properties in various cancer cell lines, where it can inhibit tumor growth and induce programmed cell death (apoptosis).[1][2][8]
-
Neuroprotection: Daphnetin exhibits neuroprotective effects against excitotoxicity and ischemic brain injury, suggesting its potential in the management of neurodegenerative disorders.[10][11]
-
Cardioprotection: Studies have indicated that daphnetin can protect the heart from ischemia-reperfusion injury and ameliorate diabetic cardiomyopathy.[12][13]
-
Antioxidant Properties: Daphnetin functions as a potent antioxidant by scavenging free radicals and enhancing the expression of antioxidant enzymes.[8][9]
Quantitative Data: Inhibitory Concentrations and Efficacy
The following tables summarize the key quantitative data from in vitro studies, providing insights into the potency of daphnetin against various molecular targets and cell lines.
| Target Enzyme/Process | Cell Line/System | IC50 Value (µM) | Reference(s) |
| Epidermal Growth Factor Receptor (EGFR) | In vitro kinase assay | 7.67 | [14][15][16] |
| Protein Kinase A (PKA) | In vitro kinase assay | 9.33 | [14][15][16] |
| Protein Kinase C (PKC) | In vitro kinase assay | 25.01 | [14][15][16] |
| Human Salivary α-amylase (HSA) | In vitro enzyme assay | 980 ± 80 (mg/ml) | [17] |
| Porcine Pancreatic α-amylase (PPA) | In vitro enzyme assay | 80 ± 20 (mg/ml) | [17] |
| α-glucosidase (AG) | In vitro enzyme assay | 35 ± 10 (mg/ml) | [17] |
| Cancer Cell Line | Type of Cancer | IC50 Value (µM) | Reference(s) |
| FM55M2 | Malignant Melanoma | 40.48 ± 10.90 | [18] |
| FM55P | Malignant Melanoma | 64.41 ± 9.02 | |
| SK-MEL28 | Malignant Melanoma | 116.59 ± 18.35 | |
| A375 | Malignant Melanoma | 183.97 ± 18.82 | [18] |
| Huh7 | Hepatocellular Carcinoma | 69.41 | |
| SK-HEP-1 | Hepatocellular Carcinoma | 81.96 | |
| MCF-7 | Breast Cancer | 73 | [15] |
| MCF-7 (Hydrazone derivatives) | Breast Cancer | 5.76 to 32.45 | [19] |
Signaling Pathways Modulated by Daphnetin
Daphnetin's therapeutic effects are mediated through its interaction with a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways influenced by daphnetin.
Anti-inflammatory Signaling
Daphnetin mitigates inflammation primarily by inhibiting the NF-κB signaling pathway. It prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[1][2][9] This leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
Caption: Daphnetin inhibits the IKK complex, preventing NF-κB activation.
Antioxidant Response Pathway
Daphnetin activates the Nrf2/ARE signaling pathway, a key regulator of the cellular antioxidant response.[1][2][4] By promoting the nuclear translocation of Nrf2, daphnetin upregulates the expression of various antioxidant and cytoprotective genes.
Caption: Daphnetin promotes Nrf2-mediated antioxidant gene expression.
Anti-cancer Signaling Pathways
Daphnetin's anti-cancer effects are mediated through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis, including the PI3K/Akt/mTOR and MAPK pathways.[1][2][8] It can induce apoptosis by increasing the production of reactive oxygen species (ROS) and modulating the expression of pro- and anti-apoptotic proteins.[1][8]
Caption: Daphnetin induces apoptosis and inhibits proliferation via multiple pathways.
Experimental Protocols: A Methodological Overview
Detailed experimental protocols are critical for the replication and validation of scientific findings. While exhaustive step-by-step procedures are found within the supplementary materials of primary research articles, this section provides a summary of the key experimental methodologies employed in the study of daphnetin.
In Vitro Assays
-
Cell Viability and Proliferation Assays:
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability.[19] Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of daphnetin for specified durations (e.g., 24-48 hours).[15][19] The MTT reagent is then added, and the resulting formazan (B1609692) crystals are dissolved. The absorbance is measured spectrophotometrically to determine the percentage of viable cells.
-
Data Analysis: IC50 values, the concentration of a drug that inhibits a biological process by 50%, are calculated from dose-response curves.[18]
-
-
Enzyme Inhibition Assays:
-
Method: The inhibitory activity of daphnetin against specific enzymes (e.g., protein kinases, α-amylase) is determined using in vitro kinase or enzyme activity assays.[14][15][16][17] These assays typically involve incubating the purified enzyme with its substrate in the presence of varying concentrations of daphnetin. The enzyme activity is then measured by quantifying the product formation.
-
Data Analysis: IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[17]
-
-
Western Blotting:
-
Method: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways. Cells are treated with daphnetin, and cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the target proteins (e.g., p-Akt, NF-κB, Nrf2). The bands are then visualized using secondary antibodies conjugated to a detection system.
-
Purpose: To elucidate the molecular mechanisms by which daphnetin modulates signaling pathways.
-
In Vivo Models
-
Animal Models of Disease:
-
Inflammation: Lipopolysaccharide (LPS)-induced endotoxemia in mice is a common model to study acute inflammation.[20] Daphnetin is administered prior to or after LPS injection, and inflammatory markers in the serum and tissues are measured.
-
Cancer: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are frequently used.[1] Tumor growth is monitored over time in response to daphnetin treatment.
-
Cerebral Ischemia: The middle cerebral artery occlusion (MCAO) model in mice or rats is a standard model for stroke research.[21][22] Daphnetin is administered before or after the ischemic event, and neurological deficits and infarct volume are assessed.
-
Diabetic Cardiomyopathy: Streptozotocin (STZ)-induced diabetes in rats is a widely used model.[13] Cardiac function and pathology are evaluated after a period of daphnetin treatment.
-
-
Experimental Workflow for In Vivo Studies:
Caption: A generalized workflow for evaluating daphnetin's efficacy in animal models.
Conclusion and Future Directions
Daphnetin has demonstrated significant therapeutic potential across a range of preclinical models, targeting key pathways in inflammation, cancer, and neurodegeneration. The quantitative data on its inhibitory activity and the elucidation of its mechanisms of action provide a strong foundation for its further development as a therapeutic agent. Future research should focus on optimizing its pharmacokinetic properties, conducting rigorous preclinical toxicology studies, and ultimately, translating these promising findings into well-designed clinical trials to evaluate its safety and efficacy in human populations. The multifaceted nature of daphnetin's biological activities suggests its potential as a lead compound for the development of novel therapies for a variety of complex diseases.
References
- 1. Frontiers | The molecular effects underlying the pharmacological activities of daphnetin [frontiersin.org]
- 2. The molecular effects underlying the pharmacological activities of daphnetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the Therapeutic Potential and Molecular Mechanisms of Daphnetin: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. What is Daphnetin used for? [synapse.patsnap.com]
- 9. What is the mechanism of Daphnetin? [synapse.patsnap.com]
- 10. Mechanistic interplay of various mediators involved in mediating the neuroprotective effect of daphnetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effects of Daphnetin against NMDA Receptor-Mediated Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Daphnetin Preconditioning Decreases Cardiac Injury and Susceptibility to Ventricular Arrhythmia following Ischaemia-Reperfusion through the TLR4/MyD88/NF-Κb Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Daphnetin ameliorates diabetic cardiomyopathy by regulating inflammation and endoplasmic reticulum stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Daphnetin | EGFR inhibitor | Hello Bio [hellobio.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. adooq.com [adooq.com]
- 17. Evaluation of toxicity and anti-amylase activity of 7, 8 dihydroxy coumarin (Daphnetin), a novel α-amylase blocker in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Daphnetin, a Coumarin with Anticancer Potential against Human Melanoma: In Vitro Study of Its Effective Combination with Selected Cytostatic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nanobioletters.com [nanobioletters.com]
- 20. Daphnetin attenuates microglial activation and proinflammatory factor production via multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Daphnetin Protects against Cerebral Ischemia/Reperfusion Injury in Mice via Inhibition of TLR4/NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Therapeutic Potential of Daphnetin: A Technical Guide to its Molecular Targets and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnetin, a 7,8-dihydroxycoumarin derived from various plants of the Daphne genus, has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2][3][4][5][6][7] Extensive preclinical research has demonstrated its potential as an anti-inflammatory, anti-cancer, neuroprotective, and cardioprotective agent.[1][2][3][4][5] This technical guide provides an in-depth overview of the known therapeutic targets of daphnetin, its mechanisms of action through various signaling pathways, and a summary of the quantitative data from key experimental studies.
Core Therapeutic Targets and Pharmacological Activities
Daphnetin's diverse biological effects stem from its ability to modulate multiple molecular targets and signaling pathways. Its primary pharmacological activities include:
-
Anti-inflammatory Effects: Daphnetin exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[8][9] This is a cornerstone of its therapeutic potential in a range of inflammatory diseases.
-
Anti-cancer Activity: The compound has demonstrated significant anti-cancer properties in various cancer cell lines, where it can inhibit tumor growth and induce programmed cell death (apoptosis).[1][2][8]
-
Neuroprotection: Daphnetin exhibits neuroprotective effects against excitotoxicity and ischemic brain injury, suggesting its potential in the management of neurodegenerative disorders.[10][11]
-
Cardioprotection: Studies have indicated that daphnetin can protect the heart from ischemia-reperfusion injury and ameliorate diabetic cardiomyopathy.[12][13]
-
Antioxidant Properties: Daphnetin functions as a potent antioxidant by scavenging free radicals and enhancing the expression of antioxidant enzymes.[8][9]
Quantitative Data: Inhibitory Concentrations and Efficacy
The following tables summarize the key quantitative data from in vitro studies, providing insights into the potency of daphnetin against various molecular targets and cell lines.
| Target Enzyme/Process | Cell Line/System | IC50 Value (µM) | Reference(s) |
| Epidermal Growth Factor Receptor (EGFR) | In vitro kinase assay | 7.67 | [14][15][16] |
| Protein Kinase A (PKA) | In vitro kinase assay | 9.33 | [14][15][16] |
| Protein Kinase C (PKC) | In vitro kinase assay | 25.01 | [14][15][16] |
| Human Salivary α-amylase (HSA) | In vitro enzyme assay | 980 ± 80 (mg/ml) | [17] |
| Porcine Pancreatic α-amylase (PPA) | In vitro enzyme assay | 80 ± 20 (mg/ml) | [17] |
| α-glucosidase (AG) | In vitro enzyme assay | 35 ± 10 (mg/ml) | [17] |
| Cancer Cell Line | Type of Cancer | IC50 Value (µM) | Reference(s) |
| FM55M2 | Malignant Melanoma | 40.48 ± 10.90 | [18] |
| FM55P | Malignant Melanoma | 64.41 ± 9.02 | |
| SK-MEL28 | Malignant Melanoma | 116.59 ± 18.35 | |
| A375 | Malignant Melanoma | 183.97 ± 18.82 | [18] |
| Huh7 | Hepatocellular Carcinoma | 69.41 | |
| SK-HEP-1 | Hepatocellular Carcinoma | 81.96 | |
| MCF-7 | Breast Cancer | 73 | [15] |
| MCF-7 (Hydrazone derivatives) | Breast Cancer | 5.76 to 32.45 | [19] |
Signaling Pathways Modulated by Daphnetin
Daphnetin's therapeutic effects are mediated through its interaction with a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways influenced by daphnetin.
Anti-inflammatory Signaling
Daphnetin mitigates inflammation primarily by inhibiting the NF-κB signaling pathway. It prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[1][2][9] This leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
Caption: Daphnetin inhibits the IKK complex, preventing NF-κB activation.
Antioxidant Response Pathway
Daphnetin activates the Nrf2/ARE signaling pathway, a key regulator of the cellular antioxidant response.[1][2][4] By promoting the nuclear translocation of Nrf2, daphnetin upregulates the expression of various antioxidant and cytoprotective genes.
Caption: Daphnetin promotes Nrf2-mediated antioxidant gene expression.
Anti-cancer Signaling Pathways
Daphnetin's anti-cancer effects are mediated through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis, including the PI3K/Akt/mTOR and MAPK pathways.[1][2][8] It can induce apoptosis by increasing the production of reactive oxygen species (ROS) and modulating the expression of pro- and anti-apoptotic proteins.[1][8]
Caption: Daphnetin induces apoptosis and inhibits proliferation via multiple pathways.
Experimental Protocols: A Methodological Overview
Detailed experimental protocols are critical for the replication and validation of scientific findings. While exhaustive step-by-step procedures are found within the supplementary materials of primary research articles, this section provides a summary of the key experimental methodologies employed in the study of daphnetin.
In Vitro Assays
-
Cell Viability and Proliferation Assays:
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability.[19] Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of daphnetin for specified durations (e.g., 24-48 hours).[15][19] The MTT reagent is then added, and the resulting formazan crystals are dissolved. The absorbance is measured spectrophotometrically to determine the percentage of viable cells.
-
Data Analysis: IC50 values, the concentration of a drug that inhibits a biological process by 50%, are calculated from dose-response curves.[18]
-
-
Enzyme Inhibition Assays:
-
Method: The inhibitory activity of daphnetin against specific enzymes (e.g., protein kinases, α-amylase) is determined using in vitro kinase or enzyme activity assays.[14][15][16][17] These assays typically involve incubating the purified enzyme with its substrate in the presence of varying concentrations of daphnetin. The enzyme activity is then measured by quantifying the product formation.
-
Data Analysis: IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[17]
-
-
Western Blotting:
-
Method: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways. Cells are treated with daphnetin, and cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the target proteins (e.g., p-Akt, NF-κB, Nrf2). The bands are then visualized using secondary antibodies conjugated to a detection system.
-
Purpose: To elucidate the molecular mechanisms by which daphnetin modulates signaling pathways.
-
In Vivo Models
-
Animal Models of Disease:
-
Inflammation: Lipopolysaccharide (LPS)-induced endotoxemia in mice is a common model to study acute inflammation.[20] Daphnetin is administered prior to or after LPS injection, and inflammatory markers in the serum and tissues are measured.
-
Cancer: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are frequently used.[1] Tumor growth is monitored over time in response to daphnetin treatment.
-
Cerebral Ischemia: The middle cerebral artery occlusion (MCAO) model in mice or rats is a standard model for stroke research.[21][22] Daphnetin is administered before or after the ischemic event, and neurological deficits and infarct volume are assessed.
-
Diabetic Cardiomyopathy: Streptozotocin (STZ)-induced diabetes in rats is a widely used model.[13] Cardiac function and pathology are evaluated after a period of daphnetin treatment.
-
-
Experimental Workflow for In Vivo Studies:
Caption: A generalized workflow for evaluating daphnetin's efficacy in animal models.
Conclusion and Future Directions
Daphnetin has demonstrated significant therapeutic potential across a range of preclinical models, targeting key pathways in inflammation, cancer, and neurodegeneration. The quantitative data on its inhibitory activity and the elucidation of its mechanisms of action provide a strong foundation for its further development as a therapeutic agent. Future research should focus on optimizing its pharmacokinetic properties, conducting rigorous preclinical toxicology studies, and ultimately, translating these promising findings into well-designed clinical trials to evaluate its safety and efficacy in human populations. The multifaceted nature of daphnetin's biological activities suggests its potential as a lead compound for the development of novel therapies for a variety of complex diseases.
References
- 1. Frontiers | The molecular effects underlying the pharmacological activities of daphnetin [frontiersin.org]
- 2. The molecular effects underlying the pharmacological activities of daphnetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the Therapeutic Potential and Molecular Mechanisms of Daphnetin: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. What is Daphnetin used for? [synapse.patsnap.com]
- 9. What is the mechanism of Daphnetin? [synapse.patsnap.com]
- 10. Mechanistic interplay of various mediators involved in mediating the neuroprotective effect of daphnetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effects of Daphnetin against NMDA Receptor-Mediated Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Daphnetin Preconditioning Decreases Cardiac Injury and Susceptibility to Ventricular Arrhythmia following Ischaemia-Reperfusion through the TLR4/MyD88/NF-Κb Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Daphnetin ameliorates diabetic cardiomyopathy by regulating inflammation and endoplasmic reticulum stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Daphnetin | EGFR inhibitor | Hello Bio [hellobio.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. adooq.com [adooq.com]
- 17. Evaluation of toxicity and anti-amylase activity of 7, 8 dihydroxy coumarin (Daphnetin), a novel α-amylase blocker in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Daphnetin, a Coumarin with Anticancer Potential against Human Melanoma: In Vitro Study of Its Effective Combination with Selected Cytostatic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nanobioletters.com [nanobioletters.com]
- 20. Daphnetin attenuates microglial activation and proinflammatory factor production via multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Daphnetin Protects against Cerebral Ischemia/Reperfusion Injury in Mice via Inhibition of TLR4/NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Ethnobotanical Uses of Daphniphyllum macropodum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphniphyllum macropodum, a plant with a rich history in traditional medicine across East Asia, is a compelling subject for modern pharmacological research. This guide provides a comprehensive overview of its ethnobotanical applications, the chemical diversity of its alkaloidal constituents, and the current understanding of their biological activities. Detailed experimental protocols for the extraction, isolation, and cytotoxic evaluation of these compounds are presented, alongside quantitative data on their efficacy. Furthermore, this document visualizes the known and putative signaling pathways affected by these alkaloids, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Ethnobotanical Significance
Daphniphyllum macropodum has been utilized for centuries in various traditional practices, reflecting its diverse therapeutic potential.
Traditional Medicinal Uses:
-
Traditional Chinese Medicine (TCM): In TCM, the leaves and bark of D. macropodum are employed for their purported anti-inflammatory, antiviral, and anticancer properties.[1] They have been traditionally used to treat conditions such as asthma, rheumatism, fever, coughs, and even snakebites.[1][2][3][4]
-
Korean Folk Medicine: The leaves and bark are used to address acute pleurisy, peritonitis, and for their diuretic effects.[5] An infusion of the boiled leaves is also used as a traditional remedy for parasitic worms.[5]
Other Ethnobotanical Applications:
-
Ainu Culture (Japan and Siberia): The indigenous Ainu people have been known to dry and smoke the leaves of D. macropodum.[5]
-
Culinary and Social Uses in China: A decoction of the fresh leaves is used to prepare grass jelly.[5] The timber from the plant is valued in construction and for making furniture.[5][6]
-
Japanese Cultural Symbolism: In Japan, the plant is known as "Yuzuri-ha" and is used as a New Year's ornament, symbolizing the seamless transition from the old generation to the new, as the old leaves fall only after the new ones have emerged.[6]
-
Edible and Material Uses: The cooked leaves are consumed as a "New Year's green," likely in connection with the Chinese New Year.[7][8] The wood is also prized for turnery and carving.[7][8][9]
Phytochemical Profile: The Daphniphyllum Alkaloids
The primary bioactive constituents of Daphniphyllum macropodum are a diverse group of structurally complex terpene alkaloids. Over 330 distinct Daphniphyllum alkaloids have been identified to date, classified into approximately 35 unique structural subtypes.[3] These alkaloids are broadly categorized based on their carbon skeletons into C30 and C22 types, with the C22 type being further subdivided into C22A and C22B.[3]
A multitude of specific alkaloids have been isolated from various parts of the plant, including the leaves, stems, bark, and fruits. Notable examples include daphmacrodins, macropodumines, daphmacromines, daphnimacropodines, and daphmacrimines.[10][11][12][13][14][15][16][17][18]
Quantitative Data: Cytotoxic Activity of Isolated Alkaloids
Several alkaloids isolated from Daphniphyllum macropodum have demonstrated significant cytotoxic activity against various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.
| Alkaloid | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Daphnicyclidin M | P-388 (Mouse Lymphocytic Leukemia) | 5.7 | [12] |
| SGC-7901 (Human Gastric Carcinoma) | 22.4 | [12] | |
| Daphnicyclidin N | P-388 (Mouse Lymphocytic Leukemia) | 6.5 | [12] |
| SGC-7901 (Human Gastric Carcinoma) | 25.6 | [12] | |
| Macropodumine C | P-388 (Mouse Lymphocytic Leukemia) | 10.3 | [12] |
| Daphnicyclidin A | P-388 (Mouse Lymphocytic Leukemia) | 13.8 | [12] |
| Daphnezomine W | HeLa (Human Cervical Cancer) | 16.0 (µg/mL) | [19] |
Distribution of Alkaloids in Plant Tissues
Recent metabolomic studies have revealed a differential distribution of alkaloid subtypes within the plant tissues, suggesting a spatially organized biosynthetic pathway.
| Plant Tissue | Predominant Alkaloid Subtypes | Observations | Reference |
| Phloem | C30 Alkaloids (e.g., Secodaphniphylline-type) | Believed to be the site of initial biosynthesis from mevalonate. | [4][5][13] |
| Epidermis | C22A Alkaloids (e.g., Yuzurimine-type) | Accumulate in this outer protective layer, particularly in immature leaves, suggesting a role in defense. | [5][13] |
| Leaves | Yuzurimine-type | [5] | |
| Bark | Daphniphylline and Secodaphniphylline-types | [4] | |
| Fruits | Yuzurine-type | [5] | |
| Roots | (Seco)daphniphylline-types | [5] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and cytotoxic evaluation of alkaloids from Daphniphyllum macropodum.
General Alkaloid Extraction and Isolation
This protocol is a composite based on methodologies described in the literature.[1][12][20][21][22]
Workflow for Alkaloid Extraction and Isolation
Caption: General workflow for the extraction and isolation of alkaloids.
Detailed Steps:
-
Plant Material Preparation: Air-dry the desired plant material (e.g., stem bark) and grind it into a fine powder.
-
Extraction: Macerate the powdered material with 95% ethanol at room temperature. Repeat this process three times to ensure exhaustive extraction.
-
Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a 5% hydrochloric acid solution.
-
Wash the acidic solution with an immiscible organic solvent like ethyl acetate to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous phase to 9-10 with a base (e.g., 2 M NaOH or ammonia (B1221849) solution).
-
Extract the alkaline solution multiple times with chloroform to partition the free alkaloids into the organic phase.
-
-
Isolation and Purification:
-
Combine the chloroform extracts and evaporate the solvent to yield the crude alkaloid fraction.
-
Subject the crude alkaloid fraction to silica gel column chromatography, eluting with a gradient of chloroform and methanol (B129727) to separate the alkaloids into several fractions.
-
Further purify the fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a methanol/water gradient) to obtain the individual pure alkaloids.
-
Cytotoxicity Evaluation: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. The following protocol is adapted from standard procedures and those reported in studies on Daphniphyllum alkaloids.[1][8][9][11][12]
Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed the desired cancer cell line (e.g., P-388, SGC-7901) into 96-well plates at a density of approximately 4 x 10³ cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
Treatment: Prepare serial dilutions of the isolated alkaloids in the culture medium. Remove the old medium from the wells and add 100 µL of the alkaloid solutions at various concentrations. Include a vehicle control (e.g., medium with less than 0.1% DMSO).
-
Incubation with Compound: Incubate the treated cells for 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological activities of Daphniphyllum macropodum alkaloids are attributed to their interaction with various cellular signaling pathways. While research in this area is ongoing, some mechanisms have been proposed and elucidated.
Proposed Biosynthetic Pathway of Daphniphyllum Alkaloids
The complex structures of Daphniphyllum alkaloids are thought to arise from a common biosynthetic pathway originating from squalene, a triterpenoid (B12794562) precursor.[4][15][23]
Caption: Proposed biosynthetic pathway of Daphniphyllum alkaloids.
Induction of Autophagy by Daphmacrimine K
One of the identified mechanisms of action for a Daphniphyllum alkaloid is the induction of autophagy. Daphmacrimine K has been shown to promote lysosomal biogenesis and autophagic flux. Autophagy is a cellular process of self-degradation of damaged organelles and proteins, which can lead to cell death in cancer cells.
Caption: Putative signaling pathway for Daphmacrimine K-induced autophagy.
While the direct target of Daphmacrimine K is yet to be fully elucidated, it is hypothesized to inhibit the mTORC1 signaling pathway, a key negative regulator of autophagy.[24][25][26][27][28] This leads to the activation of the ULK1 complex and the subsequent formation of autophagosomes. Concurrently, Daphmacrimine K promotes the biogenesis of lysosomes. The fusion of autophagosomes with lysosomes forms autolysosomes, leading to the degradation of cellular components and ultimately, cancer cell death.
Future Directions and Conclusion
Daphniphyllum macropodum represents a rich source of structurally novel and biologically active alkaloids. The ethnobotanical history of this plant provides a strong rationale for its continued investigation as a source of new therapeutic agents. The cytotoxic and autophagy-inducing properties of its constituent alkaloids are particularly promising for the development of novel anticancer drugs.
Future research should focus on:
-
Quantitative analysis of the alkaloid content in different plant parts and under various environmental conditions to optimize harvesting and extraction.
-
Elucidation of the specific molecular targets and detailed signaling pathways for a wider range of Daphniphyllum alkaloids to better understand their mechanisms of action.
-
Semi-synthetic modification of the alkaloid scaffolds to improve their potency, selectivity, and pharmacokinetic properties.
-
In vivo studies to validate the therapeutic potential of the most promising compounds in preclinical models of human diseases.
References
- 1. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 4. biorxiv.org [biorxiv.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Variation of terpene alkaloids in Daphniphyllum macropodum across plants and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Daphmacromines K-O, alkaloids from Daphniphyllum macropodum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. jocpr.com [jocpr.com]
- 22. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 23. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 24. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 26. Application and interpretation of current autophagy inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Ethnobotanical Uses of Daphniphyllum macropodum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphniphyllum macropodum, a plant with a rich history in traditional medicine across East Asia, is a compelling subject for modern pharmacological research. This guide provides a comprehensive overview of its ethnobotanical applications, the chemical diversity of its alkaloidal constituents, and the current understanding of their biological activities. Detailed experimental protocols for the extraction, isolation, and cytotoxic evaluation of these compounds are presented, alongside quantitative data on their efficacy. Furthermore, this document visualizes the known and putative signaling pathways affected by these alkaloids, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Ethnobotanical Significance
Daphniphyllum macropodum has been utilized for centuries in various traditional practices, reflecting its diverse therapeutic potential.
Traditional Medicinal Uses:
-
Traditional Chinese Medicine (TCM): In TCM, the leaves and bark of D. macropodum are employed for their purported anti-inflammatory, antiviral, and anticancer properties.[1] They have been traditionally used to treat conditions such as asthma, rheumatism, fever, coughs, and even snakebites.[1][2][3][4]
-
Korean Folk Medicine: The leaves and bark are used to address acute pleurisy, peritonitis, and for their diuretic effects.[5] An infusion of the boiled leaves is also used as a traditional remedy for parasitic worms.[5]
Other Ethnobotanical Applications:
-
Ainu Culture (Japan and Siberia): The indigenous Ainu people have been known to dry and smoke the leaves of D. macropodum.[5]
-
Culinary and Social Uses in China: A decoction of the fresh leaves is used to prepare grass jelly.[5] The timber from the plant is valued in construction and for making furniture.[5][6]
-
Japanese Cultural Symbolism: In Japan, the plant is known as "Yuzuri-ha" and is used as a New Year's ornament, symbolizing the seamless transition from the old generation to the new, as the old leaves fall only after the new ones have emerged.[6]
-
Edible and Material Uses: The cooked leaves are consumed as a "New Year's green," likely in connection with the Chinese New Year.[7][8] The wood is also prized for turnery and carving.[7][8][9]
Phytochemical Profile: The Daphniphyllum Alkaloids
The primary bioactive constituents of Daphniphyllum macropodum are a diverse group of structurally complex terpene alkaloids. Over 330 distinct Daphniphyllum alkaloids have been identified to date, classified into approximately 35 unique structural subtypes.[3] These alkaloids are broadly categorized based on their carbon skeletons into C30 and C22 types, with the C22 type being further subdivided into C22A and C22B.[3]
A multitude of specific alkaloids have been isolated from various parts of the plant, including the leaves, stems, bark, and fruits. Notable examples include daphmacrodins, macropodumines, daphmacromines, daphnimacropodines, and daphmacrimines.[10][11][12][13][14][15][16][17][18]
Quantitative Data: Cytotoxic Activity of Isolated Alkaloids
Several alkaloids isolated from Daphniphyllum macropodum have demonstrated significant cytotoxic activity against various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.
| Alkaloid | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Daphnicyclidin M | P-388 (Mouse Lymphocytic Leukemia) | 5.7 | [12] |
| SGC-7901 (Human Gastric Carcinoma) | 22.4 | [12] | |
| Daphnicyclidin N | P-388 (Mouse Lymphocytic Leukemia) | 6.5 | [12] |
| SGC-7901 (Human Gastric Carcinoma) | 25.6 | [12] | |
| Macropodumine C | P-388 (Mouse Lymphocytic Leukemia) | 10.3 | [12] |
| Daphnicyclidin A | P-388 (Mouse Lymphocytic Leukemia) | 13.8 | [12] |
| Daphnezomine W | HeLa (Human Cervical Cancer) | 16.0 (µg/mL) | [19] |
Distribution of Alkaloids in Plant Tissues
Recent metabolomic studies have revealed a differential distribution of alkaloid subtypes within the plant tissues, suggesting a spatially organized biosynthetic pathway.
| Plant Tissue | Predominant Alkaloid Subtypes | Observations | Reference |
| Phloem | C30 Alkaloids (e.g., Secodaphniphylline-type) | Believed to be the site of initial biosynthesis from mevalonate. | [4][5][13] |
| Epidermis | C22A Alkaloids (e.g., Yuzurimine-type) | Accumulate in this outer protective layer, particularly in immature leaves, suggesting a role in defense. | [5][13] |
| Leaves | Yuzurimine-type | [5] | |
| Bark | Daphniphylline and Secodaphniphylline-types | [4] | |
| Fruits | Yuzurine-type | [5] | |
| Roots | (Seco)daphniphylline-types | [5] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and cytotoxic evaluation of alkaloids from Daphniphyllum macropodum.
General Alkaloid Extraction and Isolation
This protocol is a composite based on methodologies described in the literature.[1][12][20][21][22]
Workflow for Alkaloid Extraction and Isolation
Caption: General workflow for the extraction and isolation of alkaloids.
Detailed Steps:
-
Plant Material Preparation: Air-dry the desired plant material (e.g., stem bark) and grind it into a fine powder.
-
Extraction: Macerate the powdered material with 95% ethanol at room temperature. Repeat this process three times to ensure exhaustive extraction.
-
Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a 5% hydrochloric acid solution.
-
Wash the acidic solution with an immiscible organic solvent like ethyl acetate to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous phase to 9-10 with a base (e.g., 2 M NaOH or ammonia (B1221849) solution).
-
Extract the alkaline solution multiple times with chloroform to partition the free alkaloids into the organic phase.
-
-
Isolation and Purification:
-
Combine the chloroform extracts and evaporate the solvent to yield the crude alkaloid fraction.
-
Subject the crude alkaloid fraction to silica gel column chromatography, eluting with a gradient of chloroform and methanol (B129727) to separate the alkaloids into several fractions.
-
Further purify the fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a methanol/water gradient) to obtain the individual pure alkaloids.
-
Cytotoxicity Evaluation: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. The following protocol is adapted from standard procedures and those reported in studies on Daphniphyllum alkaloids.[1][8][9][11][12]
Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed the desired cancer cell line (e.g., P-388, SGC-7901) into 96-well plates at a density of approximately 4 x 10³ cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
Treatment: Prepare serial dilutions of the isolated alkaloids in the culture medium. Remove the old medium from the wells and add 100 µL of the alkaloid solutions at various concentrations. Include a vehicle control (e.g., medium with less than 0.1% DMSO).
-
Incubation with Compound: Incubate the treated cells for 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological activities of Daphniphyllum macropodum alkaloids are attributed to their interaction with various cellular signaling pathways. While research in this area is ongoing, some mechanisms have been proposed and elucidated.
Proposed Biosynthetic Pathway of Daphniphyllum Alkaloids
The complex structures of Daphniphyllum alkaloids are thought to arise from a common biosynthetic pathway originating from squalene, a triterpenoid (B12794562) precursor.[4][15][23]
Caption: Proposed biosynthetic pathway of Daphniphyllum alkaloids.
Induction of Autophagy by Daphmacrimine K
One of the identified mechanisms of action for a Daphniphyllum alkaloid is the induction of autophagy. Daphmacrimine K has been shown to promote lysosomal biogenesis and autophagic flux. Autophagy is a cellular process of self-degradation of damaged organelles and proteins, which can lead to cell death in cancer cells.
Caption: Putative signaling pathway for Daphmacrimine K-induced autophagy.
While the direct target of Daphmacrimine K is yet to be fully elucidated, it is hypothesized to inhibit the mTORC1 signaling pathway, a key negative regulator of autophagy.[24][25][26][27][28] This leads to the activation of the ULK1 complex and the subsequent formation of autophagosomes. Concurrently, Daphmacrimine K promotes the biogenesis of lysosomes. The fusion of autophagosomes with lysosomes forms autolysosomes, leading to the degradation of cellular components and ultimately, cancer cell death.
Future Directions and Conclusion
Daphniphyllum macropodum represents a rich source of structurally novel and biologically active alkaloids. The ethnobotanical history of this plant provides a strong rationale for its continued investigation as a source of new therapeutic agents. The cytotoxic and autophagy-inducing properties of its constituent alkaloids are particularly promising for the development of novel anticancer drugs.
Future research should focus on:
-
Quantitative analysis of the alkaloid content in different plant parts and under various environmental conditions to optimize harvesting and extraction.
-
Elucidation of the specific molecular targets and detailed signaling pathways for a wider range of Daphniphyllum alkaloids to better understand their mechanisms of action.
-
Semi-synthetic modification of the alkaloid scaffolds to improve their potency, selectivity, and pharmacokinetic properties.
-
In vivo studies to validate the therapeutic potential of the most promising compounds in preclinical models of human diseases.
References
- 1. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 4. biorxiv.org [biorxiv.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Variation of terpene alkaloids in Daphniphyllum macropodum across plants and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Daphmacromines K-O, alkaloids from Daphniphyllum macropodum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. jocpr.com [jocpr.com]
- 22. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 23. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 24. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 26. Application and interpretation of current autophagy inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Ethnobotanical Uses of Daphniphyllum macropodum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphniphyllum macropodum, a plant with a rich history in traditional medicine across East Asia, is a compelling subject for modern pharmacological research. This guide provides a comprehensive overview of its ethnobotanical applications, the chemical diversity of its alkaloidal constituents, and the current understanding of their biological activities. Detailed experimental protocols for the extraction, isolation, and cytotoxic evaluation of these compounds are presented, alongside quantitative data on their efficacy. Furthermore, this document visualizes the known and putative signaling pathways affected by these alkaloids, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Ethnobotanical Significance
Daphniphyllum macropodum has been utilized for centuries in various traditional practices, reflecting its diverse therapeutic potential.
Traditional Medicinal Uses:
-
Traditional Chinese Medicine (TCM): In TCM, the leaves and bark of D. macropodum are employed for their purported anti-inflammatory, antiviral, and anticancer properties.[1] They have been traditionally used to treat conditions such as asthma, rheumatism, fever, coughs, and even snakebites.[1][2][3][4]
-
Korean Folk Medicine: The leaves and bark are used to address acute pleurisy, peritonitis, and for their diuretic effects.[5] An infusion of the boiled leaves is also used as a traditional remedy for parasitic worms.[5]
Other Ethnobotanical Applications:
-
Ainu Culture (Japan and Siberia): The indigenous Ainu people have been known to dry and smoke the leaves of D. macropodum.[5]
-
Culinary and Social Uses in China: A decoction of the fresh leaves is used to prepare grass jelly.[5] The timber from the plant is valued in construction and for making furniture.[5][6]
-
Japanese Cultural Symbolism: In Japan, the plant is known as "Yuzuri-ha" and is used as a New Year's ornament, symbolizing the seamless transition from the old generation to the new, as the old leaves fall only after the new ones have emerged.[6]
-
Edible and Material Uses: The cooked leaves are consumed as a "New Year's green," likely in connection with the Chinese New Year.[7][8] The wood is also prized for turnery and carving.[7][8][9]
Phytochemical Profile: The Daphniphyllum Alkaloids
The primary bioactive constituents of Daphniphyllum macropodum are a diverse group of structurally complex terpene alkaloids. Over 330 distinct Daphniphyllum alkaloids have been identified to date, classified into approximately 35 unique structural subtypes.[3] These alkaloids are broadly categorized based on their carbon skeletons into C30 and C22 types, with the C22 type being further subdivided into C22A and C22B.[3]
A multitude of specific alkaloids have been isolated from various parts of the plant, including the leaves, stems, bark, and fruits. Notable examples include daphmacrodins, macropodumines, daphmacromines, daphnimacropodines, and daphmacrimines.[10][11][12][13][14][15][16][17][18]
Quantitative Data: Cytotoxic Activity of Isolated Alkaloids
Several alkaloids isolated from Daphniphyllum macropodum have demonstrated significant cytotoxic activity against various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.
| Alkaloid | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Daphnicyclidin M | P-388 (Mouse Lymphocytic Leukemia) | 5.7 | [12] |
| SGC-7901 (Human Gastric Carcinoma) | 22.4 | [12] | |
| Daphnicyclidin N | P-388 (Mouse Lymphocytic Leukemia) | 6.5 | [12] |
| SGC-7901 (Human Gastric Carcinoma) | 25.6 | [12] | |
| Macropodumine C | P-388 (Mouse Lymphocytic Leukemia) | 10.3 | [12] |
| Daphnicyclidin A | P-388 (Mouse Lymphocytic Leukemia) | 13.8 | [12] |
| Daphnezomine W | HeLa (Human Cervical Cancer) | 16.0 (µg/mL) | [19] |
Distribution of Alkaloids in Plant Tissues
Recent metabolomic studies have revealed a differential distribution of alkaloid subtypes within the plant tissues, suggesting a spatially organized biosynthetic pathway.
| Plant Tissue | Predominant Alkaloid Subtypes | Observations | Reference |
| Phloem | C30 Alkaloids (e.g., Secodaphniphylline-type) | Believed to be the site of initial biosynthesis from mevalonate. | [4][5][13] |
| Epidermis | C22A Alkaloids (e.g., Yuzurimine-type) | Accumulate in this outer protective layer, particularly in immature leaves, suggesting a role in defense. | [5][13] |
| Leaves | Yuzurimine-type | [5] | |
| Bark | Daphniphylline and Secodaphniphylline-types | [4] | |
| Fruits | Yuzurine-type | [5] | |
| Roots | (Seco)daphniphylline-types | [5] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and cytotoxic evaluation of alkaloids from Daphniphyllum macropodum.
General Alkaloid Extraction and Isolation
This protocol is a composite based on methodologies described in the literature.[1][12][20][21][22]
Workflow for Alkaloid Extraction and Isolation
Caption: General workflow for the extraction and isolation of alkaloids.
Detailed Steps:
-
Plant Material Preparation: Air-dry the desired plant material (e.g., stem bark) and grind it into a fine powder.
-
Extraction: Macerate the powdered material with 95% ethanol at room temperature. Repeat this process three times to ensure exhaustive extraction.
-
Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a 5% hydrochloric acid solution.
-
Wash the acidic solution with an immiscible organic solvent like ethyl acetate to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous phase to 9-10 with a base (e.g., 2 M NaOH or ammonia solution).
-
Extract the alkaline solution multiple times with chloroform to partition the free alkaloids into the organic phase.
-
-
Isolation and Purification:
-
Combine the chloroform extracts and evaporate the solvent to yield the crude alkaloid fraction.
-
Subject the crude alkaloid fraction to silica gel column chromatography, eluting with a gradient of chloroform and methanol to separate the alkaloids into several fractions.
-
Further purify the fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a methanol/water gradient) to obtain the individual pure alkaloids.
-
Cytotoxicity Evaluation: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. The following protocol is adapted from standard procedures and those reported in studies on Daphniphyllum alkaloids.[1][8][9][11][12]
Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed the desired cancer cell line (e.g., P-388, SGC-7901) into 96-well plates at a density of approximately 4 x 10³ cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
Treatment: Prepare serial dilutions of the isolated alkaloids in the culture medium. Remove the old medium from the wells and add 100 µL of the alkaloid solutions at various concentrations. Include a vehicle control (e.g., medium with less than 0.1% DMSO).
-
Incubation with Compound: Incubate the treated cells for 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological activities of Daphniphyllum macropodum alkaloids are attributed to their interaction with various cellular signaling pathways. While research in this area is ongoing, some mechanisms have been proposed and elucidated.
Proposed Biosynthetic Pathway of Daphniphyllum Alkaloids
The complex structures of Daphniphyllum alkaloids are thought to arise from a common biosynthetic pathway originating from squalene, a triterpenoid precursor.[4][15][23]
Caption: Proposed biosynthetic pathway of Daphniphyllum alkaloids.
Induction of Autophagy by Daphmacrimine K
One of the identified mechanisms of action for a Daphniphyllum alkaloid is the induction of autophagy. Daphmacrimine K has been shown to promote lysosomal biogenesis and autophagic flux. Autophagy is a cellular process of self-degradation of damaged organelles and proteins, which can lead to cell death in cancer cells.
Caption: Putative signaling pathway for Daphmacrimine K-induced autophagy.
While the direct target of Daphmacrimine K is yet to be fully elucidated, it is hypothesized to inhibit the mTORC1 signaling pathway, a key negative regulator of autophagy.[24][25][26][27][28] This leads to the activation of the ULK1 complex and the subsequent formation of autophagosomes. Concurrently, Daphmacrimine K promotes the biogenesis of lysosomes. The fusion of autophagosomes with lysosomes forms autolysosomes, leading to the degradation of cellular components and ultimately, cancer cell death.
Future Directions and Conclusion
Daphniphyllum macropodum represents a rich source of structurally novel and biologically active alkaloids. The ethnobotanical history of this plant provides a strong rationale for its continued investigation as a source of new therapeutic agents. The cytotoxic and autophagy-inducing properties of its constituent alkaloids are particularly promising for the development of novel anticancer drugs.
Future research should focus on:
-
Quantitative analysis of the alkaloid content in different plant parts and under various environmental conditions to optimize harvesting and extraction.
-
Elucidation of the specific molecular targets and detailed signaling pathways for a wider range of Daphniphyllum alkaloids to better understand their mechanisms of action.
-
Semi-synthetic modification of the alkaloid scaffolds to improve their potency, selectivity, and pharmacokinetic properties.
-
In vivo studies to validate the therapeutic potential of the most promising compounds in preclinical models of human diseases.
References
- 1. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 4. biorxiv.org [biorxiv.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Variation of terpene alkaloids in Daphniphyllum macropodum across plants and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Daphmacromines K-O, alkaloids from Daphniphyllum macropodum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. jocpr.com [jocpr.com]
- 22. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 23. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 24. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 26. Application and interpretation of current autophagy inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Unveiling the Architecture of Nature's Complexity: A Technical Guide to the Structural Elucidation of Novel Daphmacropodine Analogs
For Researchers, Scientists, and Drug Development Professionals
The intricate molecular architectures of Daphniphyllum alkaloids have long captivated the attention of the scientific community. Among these, the daphmacropodine (B8099199) subgroup presents a formidable challenge and a significant opportunity for the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the methodologies and data interpretation central to the structural elucidation of new this compound analogs, using the recently isolated daphmacrodins A and B as a case study.
Isolation and Purification of this compound Analogs
The journey to structural elucidation begins with the careful extraction and isolation of the target compounds from their natural source, typically the leaves and stems of Daphniphyllum species.
Experimental Protocol:
A generalized protocol for the isolation of daphnicyclidin-type alkaloids like daphmacrodins A and B is as follows:
-
Extraction: The air-dried and powdered plant material (e.g., leaves and stems of Daphniphyllum macropodum) is subjected to exhaustive extraction with a solvent such as 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
-
Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a nonpolar solvent like chloroform (B151607) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with saturated Na₂CO₃) and re-extracted with chloroform to recover the free alkaloids.
-
Chromatographic Separation: The crude alkaloid fraction is subjected to multiple rounds of chromatography to isolate individual compounds. This typically involves:
-
Silica Gel Column Chromatography: The crude mixture is separated into fractions using a gradient of solvents, for example, a chloroform-methanol mixture of increasing polarity.
-
Preparative Thin-Layer Chromatography (TLC): Further purification of the fractions is achieved on preparative TLC plates, often using a solvent system like chloroform-methanol.
-
High-Performance Liquid Chromatography (HPLC): Final purification to yield pure compounds is often performed using reversed-phase HPLC with a suitable solvent system (e.g., methanol-water).
-
Spectroscopic and Spectrometric Analysis
Once isolated, the novel compounds are subjected to a battery of analytical techniques to piece together their molecular structure.
Mass Spectrometry for Molecular Formula Determination
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is crucial for determining the exact mass of the molecule, from which the molecular formula can be deduced.
Experimental Protocol:
A solution of the purified compound in a suitable solvent (e.g., methanol) is introduced into the ESI source of a high-resolution mass spectrometer. The instrument is operated in positive ion mode to detect protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺. The high accuracy of the mass measurement allows for the unambiguous determination of the elemental composition.
Table 1: HR-ESI-MS Data for Daphmacrodins A and B [1]
| Compound | Adduct | Observed m/z | Calculated m/z | Molecular Formula |
| Daphmacrodin A | [M+Na]⁺ | 388.1528 | 388.1525 | C₂₂H₂₃NO₄ |
| Daphmacrodin B | [M+H]⁺ | 368.1861 | 368.1861 | C₂₂H₂₅NO₃ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assembly
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon skeleton and the connectivity of protons. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are employed.
Experimental Protocol:
The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR spectra are then recorded to establish correlations:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining the relative stereochemistry.
Table 2: ¹³C NMR Spectroscopic Data for Daphmacrodins A and B (in CDCl₃) [1]
| Position | Daphmacrodin A (δc) | Daphmacrodin B (δc) |
| 1 | 193.6 | 194.6 |
| 2 | 52.0 | 47.1 |
| 3 | 34.5 | 34.0 |
| 4 | 196.7 | 66.4 |
| 5 | 128.4 | 127.9 |
| 6 | 44.0 | 47.6 |
| 7 | 56.1 | 55.9 |
| 8 | 42.9 | 42.8 |
| 9 | 50.1 | 50.3 |
| 10 | 141.1 | 141.5 |
| 11 | 126.1 | 125.8 |
| 12 | 25.8 | 25.9 |
| 13 | 121.9 | 122.5 |
| 14 | 132.8 | 133.1 |
| 15 | 138.0 | 139.1 |
| 16 | 21.3 | 21.4 |
| 17 | 66.2 | 65.8 |
| 18 | 49.8 | 49.9 |
| 19 | 27.5 | 27.5 |
| 20 | 12.5 | 12.6 |
| 21 | 170.2 | 170.3 |
| 22 | 51.9 | 52.0 |
X-ray Crystallography for Unambiguous Stereochemical Assignment
When suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive proof of the molecular structure, including the absolute stereochemistry.
Experimental Protocol:
Single crystals of the compound are grown by slow evaporation from a suitable solvent (e.g., methanol). A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is used to solve the crystal structure and refine the atomic positions, yielding a precise 3D model of the molecule.
Table 3: X-ray Crystallographic Data for Daphmacrodin A [1]
| Parameter | Value |
| Molecular Formula | C₂₂H₂₃NO₄ (containing one MeOH molecule) |
| Crystal System | Tetragonal |
| Space Group | P4₂ |
| a | 7.0149(9) Å |
| b | 11.4350(14) Å |
| c | 12.2778(15) Å |
| α, γ | 90° |
| β | 95.218(2)° |
| Volume | 980.8(2) ų |
| Z | 2 |
Workflow and Logical Relationships in Structural Elucidation
The process of determining the structure of a novel compound is a logical and stepwise workflow, where each piece of data contributes to the final picture.
Biological Activity Assessment
A critical component of natural product research is the evaluation of the biological activities of newly discovered compounds.
Experimental Protocols:
-
Cytotoxicity Assays: The effects of the compounds on the proliferation of various human cancer cell lines (e.g., A549, HCT116, MCF-7) are typically evaluated using assays such as the MTT or SRB assay.
-
Antimicrobial Assays: The antibacterial and antifungal activities are assessed against a panel of standard microbial strains using methods like the broth microdilution method to determine the minimum inhibitory concentration (MIC).
-
Pesticidal Assays: An indication of general toxicity can be obtained using the brine shrimp (Artemia salina) lethality assay.
In the case of daphmacrodins A and B, they were evaluated for cytotoxic, pesticidal, and antibacterial activities but did not show significant effects in the assays performed.[1] This lack of activity in initial screenings does not preclude the possibility of other, more specific biological functions.
This guide outlines the comprehensive and multidisciplinary approach required to isolate and structurally characterize novel this compound analogs. The integration of advanced chromatographic and spectroscopic techniques is paramount to successfully navigating the complexities of these fascinating natural products, paving the way for future investigations into their potential pharmacological applications.
References
Unveiling the Architecture of Nature's Complexity: A Technical Guide to the Structural Elucidation of Novel Daphmacropodine Analogs
For Researchers, Scientists, and Drug Development Professionals
The intricate molecular architectures of Daphniphyllum alkaloids have long captivated the attention of the scientific community. Among these, the daphmacropodine (B8099199) subgroup presents a formidable challenge and a significant opportunity for the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the methodologies and data interpretation central to the structural elucidation of new this compound analogs, using the recently isolated daphmacrodins A and B as a case study.
Isolation and Purification of this compound Analogs
The journey to structural elucidation begins with the careful extraction and isolation of the target compounds from their natural source, typically the leaves and stems of Daphniphyllum species.
Experimental Protocol:
A generalized protocol for the isolation of daphnicyclidin-type alkaloids like daphmacrodins A and B is as follows:
-
Extraction: The air-dried and powdered plant material (e.g., leaves and stems of Daphniphyllum macropodum) is subjected to exhaustive extraction with a solvent such as 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
-
Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a nonpolar solvent like chloroform (B151607) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with saturated Na₂CO₃) and re-extracted with chloroform to recover the free alkaloids.
-
Chromatographic Separation: The crude alkaloid fraction is subjected to multiple rounds of chromatography to isolate individual compounds. This typically involves:
-
Silica Gel Column Chromatography: The crude mixture is separated into fractions using a gradient of solvents, for example, a chloroform-methanol mixture of increasing polarity.
-
Preparative Thin-Layer Chromatography (TLC): Further purification of the fractions is achieved on preparative TLC plates, often using a solvent system like chloroform-methanol.
-
High-Performance Liquid Chromatography (HPLC): Final purification to yield pure compounds is often performed using reversed-phase HPLC with a suitable solvent system (e.g., methanol-water).
-
Spectroscopic and Spectrometric Analysis
Once isolated, the novel compounds are subjected to a battery of analytical techniques to piece together their molecular structure.
Mass Spectrometry for Molecular Formula Determination
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is crucial for determining the exact mass of the molecule, from which the molecular formula can be deduced.
Experimental Protocol:
A solution of the purified compound in a suitable solvent (e.g., methanol) is introduced into the ESI source of a high-resolution mass spectrometer. The instrument is operated in positive ion mode to detect protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺. The high accuracy of the mass measurement allows for the unambiguous determination of the elemental composition.
Table 1: HR-ESI-MS Data for Daphmacrodins A and B [1]
| Compound | Adduct | Observed m/z | Calculated m/z | Molecular Formula |
| Daphmacrodin A | [M+Na]⁺ | 388.1528 | 388.1525 | C₂₂H₂₃NO₄ |
| Daphmacrodin B | [M+H]⁺ | 368.1861 | 368.1861 | C₂₂H₂₅NO₃ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assembly
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon skeleton and the connectivity of protons. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are employed.
Experimental Protocol:
The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR spectra are then recorded to establish correlations:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining the relative stereochemistry.
Table 2: ¹³C NMR Spectroscopic Data for Daphmacrodins A and B (in CDCl₃) [1]
| Position | Daphmacrodin A (δc) | Daphmacrodin B (δc) |
| 1 | 193.6 | 194.6 |
| 2 | 52.0 | 47.1 |
| 3 | 34.5 | 34.0 |
| 4 | 196.7 | 66.4 |
| 5 | 128.4 | 127.9 |
| 6 | 44.0 | 47.6 |
| 7 | 56.1 | 55.9 |
| 8 | 42.9 | 42.8 |
| 9 | 50.1 | 50.3 |
| 10 | 141.1 | 141.5 |
| 11 | 126.1 | 125.8 |
| 12 | 25.8 | 25.9 |
| 13 | 121.9 | 122.5 |
| 14 | 132.8 | 133.1 |
| 15 | 138.0 | 139.1 |
| 16 | 21.3 | 21.4 |
| 17 | 66.2 | 65.8 |
| 18 | 49.8 | 49.9 |
| 19 | 27.5 | 27.5 |
| 20 | 12.5 | 12.6 |
| 21 | 170.2 | 170.3 |
| 22 | 51.9 | 52.0 |
X-ray Crystallography for Unambiguous Stereochemical Assignment
When suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive proof of the molecular structure, including the absolute stereochemistry.
Experimental Protocol:
Single crystals of the compound are grown by slow evaporation from a suitable solvent (e.g., methanol). A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is used to solve the crystal structure and refine the atomic positions, yielding a precise 3D model of the molecule.
Table 3: X-ray Crystallographic Data for Daphmacrodin A [1]
| Parameter | Value |
| Molecular Formula | C₂₂H₂₃NO₄ (containing one MeOH molecule) |
| Crystal System | Tetragonal |
| Space Group | P4₂ |
| a | 7.0149(9) Å |
| b | 11.4350(14) Å |
| c | 12.2778(15) Å |
| α, γ | 90° |
| β | 95.218(2)° |
| Volume | 980.8(2) ų |
| Z | 2 |
Workflow and Logical Relationships in Structural Elucidation
The process of determining the structure of a novel compound is a logical and stepwise workflow, where each piece of data contributes to the final picture.
Biological Activity Assessment
A critical component of natural product research is the evaluation of the biological activities of newly discovered compounds.
Experimental Protocols:
-
Cytotoxicity Assays: The effects of the compounds on the proliferation of various human cancer cell lines (e.g., A549, HCT116, MCF-7) are typically evaluated using assays such as the MTT or SRB assay.
-
Antimicrobial Assays: The antibacterial and antifungal activities are assessed against a panel of standard microbial strains using methods like the broth microdilution method to determine the minimum inhibitory concentration (MIC).
-
Pesticidal Assays: An indication of general toxicity can be obtained using the brine shrimp (Artemia salina) lethality assay.
In the case of daphmacrodins A and B, they were evaluated for cytotoxic, pesticidal, and antibacterial activities but did not show significant effects in the assays performed.[1] This lack of activity in initial screenings does not preclude the possibility of other, more specific biological functions.
This guide outlines the comprehensive and multidisciplinary approach required to isolate and structurally characterize novel this compound analogs. The integration of advanced chromatographic and spectroscopic techniques is paramount to successfully navigating the complexities of these fascinating natural products, paving the way for future investigations into their potential pharmacological applications.
References
Unveiling the Architecture of Nature's Complexity: A Technical Guide to the Structural Elucidation of Novel Daphmacropodine Analogs
For Researchers, Scientists, and Drug Development Professionals
The intricate molecular architectures of Daphniphyllum alkaloids have long captivated the attention of the scientific community. Among these, the daphmacropodine subgroup presents a formidable challenge and a significant opportunity for the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the methodologies and data interpretation central to the structural elucidation of new this compound analogs, using the recently isolated daphmacrodins A and B as a case study.
Isolation and Purification of this compound Analogs
The journey to structural elucidation begins with the careful extraction and isolation of the target compounds from their natural source, typically the leaves and stems of Daphniphyllum species.
Experimental Protocol:
A generalized protocol for the isolation of daphnicyclidin-type alkaloids like daphmacrodins A and B is as follows:
-
Extraction: The air-dried and powdered plant material (e.g., leaves and stems of Daphniphyllum macropodum) is subjected to exhaustive extraction with a solvent such as 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
-
Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a nonpolar solvent like chloroform to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with saturated Na₂CO₃) and re-extracted with chloroform to recover the free alkaloids.
-
Chromatographic Separation: The crude alkaloid fraction is subjected to multiple rounds of chromatography to isolate individual compounds. This typically involves:
-
Silica Gel Column Chromatography: The crude mixture is separated into fractions using a gradient of solvents, for example, a chloroform-methanol mixture of increasing polarity.
-
Preparative Thin-Layer Chromatography (TLC): Further purification of the fractions is achieved on preparative TLC plates, often using a solvent system like chloroform-methanol.
-
High-Performance Liquid Chromatography (HPLC): Final purification to yield pure compounds is often performed using reversed-phase HPLC with a suitable solvent system (e.g., methanol-water).
-
Spectroscopic and Spectrometric Analysis
Once isolated, the novel compounds are subjected to a battery of analytical techniques to piece together their molecular structure.
Mass Spectrometry for Molecular Formula Determination
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is crucial for determining the exact mass of the molecule, from which the molecular formula can be deduced.
Experimental Protocol:
A solution of the purified compound in a suitable solvent (e.g., methanol) is introduced into the ESI source of a high-resolution mass spectrometer. The instrument is operated in positive ion mode to detect protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺. The high accuracy of the mass measurement allows for the unambiguous determination of the elemental composition.
Table 1: HR-ESI-MS Data for Daphmacrodins A and B [1]
| Compound | Adduct | Observed m/z | Calculated m/z | Molecular Formula |
| Daphmacrodin A | [M+Na]⁺ | 388.1528 | 388.1525 | C₂₂H₂₃NO₄ |
| Daphmacrodin B | [M+H]⁺ | 368.1861 | 368.1861 | C₂₂H₂₅NO₃ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assembly
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon skeleton and the connectivity of protons. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are employed.
Experimental Protocol:
The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR spectra are then recorded to establish correlations:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining the relative stereochemistry.
Table 2: ¹³C NMR Spectroscopic Data for Daphmacrodins A and B (in CDCl₃) [1]
| Position | Daphmacrodin A (δc) | Daphmacrodin B (δc) |
| 1 | 193.6 | 194.6 |
| 2 | 52.0 | 47.1 |
| 3 | 34.5 | 34.0 |
| 4 | 196.7 | 66.4 |
| 5 | 128.4 | 127.9 |
| 6 | 44.0 | 47.6 |
| 7 | 56.1 | 55.9 |
| 8 | 42.9 | 42.8 |
| 9 | 50.1 | 50.3 |
| 10 | 141.1 | 141.5 |
| 11 | 126.1 | 125.8 |
| 12 | 25.8 | 25.9 |
| 13 | 121.9 | 122.5 |
| 14 | 132.8 | 133.1 |
| 15 | 138.0 | 139.1 |
| 16 | 21.3 | 21.4 |
| 17 | 66.2 | 65.8 |
| 18 | 49.8 | 49.9 |
| 19 | 27.5 | 27.5 |
| 20 | 12.5 | 12.6 |
| 21 | 170.2 | 170.3 |
| 22 | 51.9 | 52.0 |
X-ray Crystallography for Unambiguous Stereochemical Assignment
When suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive proof of the molecular structure, including the absolute stereochemistry.
Experimental Protocol:
Single crystals of the compound are grown by slow evaporation from a suitable solvent (e.g., methanol). A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is used to solve the crystal structure and refine the atomic positions, yielding a precise 3D model of the molecule.
Table 3: X-ray Crystallographic Data for Daphmacrodin A [1]
| Parameter | Value |
| Molecular Formula | C₂₂H₂₃NO₄ (containing one MeOH molecule) |
| Crystal System | Tetragonal |
| Space Group | P4₂ |
| a | 7.0149(9) Å |
| b | 11.4350(14) Å |
| c | 12.2778(15) Å |
| α, γ | 90° |
| β | 95.218(2)° |
| Volume | 980.8(2) ų |
| Z | 2 |
Workflow and Logical Relationships in Structural Elucidation
The process of determining the structure of a novel compound is a logical and stepwise workflow, where each piece of data contributes to the final picture.
Biological Activity Assessment
A critical component of natural product research is the evaluation of the biological activities of newly discovered compounds.
Experimental Protocols:
-
Cytotoxicity Assays: The effects of the compounds on the proliferation of various human cancer cell lines (e.g., A549, HCT116, MCF-7) are typically evaluated using assays such as the MTT or SRB assay.
-
Antimicrobial Assays: The antibacterial and antifungal activities are assessed against a panel of standard microbial strains using methods like the broth microdilution method to determine the minimum inhibitory concentration (MIC).
-
Pesticidal Assays: An indication of general toxicity can be obtained using the brine shrimp (Artemia salina) lethality assay.
In the case of daphmacrodins A and B, they were evaluated for cytotoxic, pesticidal, and antibacterial activities but did not show significant effects in the assays performed.[1] This lack of activity in initial screenings does not preclude the possibility of other, more specific biological functions.
This guide outlines the comprehensive and multidisciplinary approach required to isolate and structurally characterize novel this compound analogs. The integration of advanced chromatographic and spectroscopic techniques is paramount to successfully navigating the complexities of these fascinating natural products, paving the way for future investigations into their potential pharmacological applications.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Daphmacropodine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine (B8099199) is a member of the complex family of Daphniphyllum alkaloids, which are isolated from various species of the Daphniphyllum genus. These alkaloids are of significant interest to the scientific community due to their intricate molecular architectures and potential biological activities. This document provides a detailed protocol for the extraction of this compound and related alkaloids from Daphniphyllum macropodum plant material, based on established scientific literature. The primary method described is a classic acid-base extraction technique, which is a robust and widely used method for isolating alkaloids from natural sources.
Principle of Extraction
The extraction protocol is based on the alkaline nature of this compound and its differential solubility in acidic and basic solutions. In their natural state within the plant, alkaloids often exist as salts. The addition of a base liberates the free alkaloid, which is generally more soluble in organic solvents. Subsequent treatment with an acidic aqueous solution converts the alkaloid back into a salt, rendering it water-soluble and allowing for its separation from non-basic, lipophilic impurities. Finally, the aqueous solution is re-alkalized to precipitate the purified alkaloid, which can then be recovered with an organic solvent.
Experimental Protocols
Protocol 1: Acid-Base Extraction of Crude Alkaloids from Daphniphyllum macropodum Stem Bark
This protocol is adapted from a study that successfully isolated several Daphniphyllum alkaloids from the stem bark of D. macropodum.[1][2]
1. Plant Material Preparation:
-
Air-dry the collected stem bark of Daphniphyllum macropodum.
-
Grind the dried plant material into a coarse powder to increase the surface area for solvent extraction.
2. Initial Solvent Extraction:
-
Place the powdered stem bark in a large-scale extraction vessel.
-
Add 95% ethanol (B145695) (EtOH) and heat the mixture to reflux for 2 hours. This process should be repeated three times to ensure exhaustive extraction.
-
After the final extraction, filter the combined ethanol extracts to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude ethanol extract.
3. Acid-Base Partitioning:
-
Disperse the crude ethanol extract in water.
-
Adjust the pH of the aqueous suspension to 2-3 by adding 1% hydrochloric acid (HCl). This step protonates the alkaloids, forming their water-soluble hydrochloride salts.
-
Filter the acidic solution to remove any precipitated, non-alkaloidal material.
-
Adjust the pH of the clear aqueous phase to 10 with a 2 mol·L⁻¹ sodium hydroxide (B78521) (NaOH) solution. This deprotonates the alkaloid salts, converting them back to their free base form, which will precipitate or become less water-soluble.
-
Perform a liquid-liquid extraction on the alkaline aqueous phase using chloroform (B151607) (CHCl₃). Repeat the extraction multiple times to ensure complete transfer of the alkaloids into the organic phase.
-
Combine the chloroform extracts and evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture.
4. Purification of this compound (General Procedure):
-
The crude alkaloid mixture can be further purified using chromatographic techniques.
-
Column Chromatography: Subject the crude alkaloid extract to silica (B1680970) gel column chromatography. Elute the column with a gradient of chloroform and methanol (B129727) (e.g., starting with 100% CHCl₃ and gradually increasing the polarity by adding CH₃OH).[1][2]
-
Size-Exclusion Chromatography: Fractions obtained from the silica gel column can be further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Final purification to isolate pure this compound can be achieved using preparative HPLC with a suitable solvent system (e.g., a methanol/water gradient).[1][2]
Data Presentation
The following table summarizes the quantitative data from the extraction of crude alkaloids from Daphniphyllum macropodum stem bark as described in the literature.[1][2]
| Parameter | Value | Notes |
| Starting Plant Material | ||
| Plant Species | Daphniphyllum macropodum | |
| Plant Part | Stem Bark | Air-dried and powdered |
| Initial Mass | 20.0 kg | |
| Initial Extraction | ||
| Solvent | 95% Ethanol (EtOH) | |
| Extraction Method | Reflux | Three times, 2 hours each |
| Total Solvent Volume | 200 L | |
| Crude Ethanol Extract Yield | 2.1 kg | |
| Acid-Base Extraction | ||
| Acidification Agent | 1% Hydrochloric Acid (HCl) | pH adjusted to 2-3 |
| Basification Agent | 2 mol·L⁻¹ Sodium Hydroxide (NaOH) | pH adjusted to 10 |
| Organic Solvent | Chloroform (CHCl₃) | For extraction of free alkaloids |
| Final Yield | ||
| Crude Alkaloid Yield | 45.0 g | From 20.0 kg of dried plant material |
| Yield Percentage | ~0.225% | (Mass of crude alkaloids / Mass of dry plant material) x 100 |
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Concluding Remarks
The described acid-base extraction protocol is a reliable method for obtaining a crude mixture of alkaloids from Daphniphyllum macropodum. The subsequent chromatographic purification steps are crucial for the isolation of this compound in high purity. Researchers should note that the yields of both the crude alkaloid mixture and the final pure compound can vary depending on factors such as the plant's geographical origin, harvest time, and the specific part of the plant used. Optimization of extraction parameters, such as solvent choice, temperature, and time, may be necessary to maximize the yield of this compound. It is also imperative to use appropriate analytical techniques, such as TLC, HPLC, and NMR spectroscopy, to monitor the extraction and purification process and to confirm the identity and purity of the final product.
References
Application Notes and Protocols for the Extraction of Daphmacropodine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine (B8099199) is a member of the complex family of Daphniphyllum alkaloids, which are isolated from various species of the Daphniphyllum genus. These alkaloids are of significant interest to the scientific community due to their intricate molecular architectures and potential biological activities. This document provides a detailed protocol for the extraction of this compound and related alkaloids from Daphniphyllum macropodum plant material, based on established scientific literature. The primary method described is a classic acid-base extraction technique, which is a robust and widely used method for isolating alkaloids from natural sources.
Principle of Extraction
The extraction protocol is based on the alkaline nature of this compound and its differential solubility in acidic and basic solutions. In their natural state within the plant, alkaloids often exist as salts. The addition of a base liberates the free alkaloid, which is generally more soluble in organic solvents. Subsequent treatment with an acidic aqueous solution converts the alkaloid back into a salt, rendering it water-soluble and allowing for its separation from non-basic, lipophilic impurities. Finally, the aqueous solution is re-alkalized to precipitate the purified alkaloid, which can then be recovered with an organic solvent.
Experimental Protocols
Protocol 1: Acid-Base Extraction of Crude Alkaloids from Daphniphyllum macropodum Stem Bark
This protocol is adapted from a study that successfully isolated several Daphniphyllum alkaloids from the stem bark of D. macropodum.[1][2]
1. Plant Material Preparation:
-
Air-dry the collected stem bark of Daphniphyllum macropodum.
-
Grind the dried plant material into a coarse powder to increase the surface area for solvent extraction.
2. Initial Solvent Extraction:
-
Place the powdered stem bark in a large-scale extraction vessel.
-
Add 95% ethanol (B145695) (EtOH) and heat the mixture to reflux for 2 hours. This process should be repeated three times to ensure exhaustive extraction.
-
After the final extraction, filter the combined ethanol extracts to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude ethanol extract.
3. Acid-Base Partitioning:
-
Disperse the crude ethanol extract in water.
-
Adjust the pH of the aqueous suspension to 2-3 by adding 1% hydrochloric acid (HCl). This step protonates the alkaloids, forming their water-soluble hydrochloride salts.
-
Filter the acidic solution to remove any precipitated, non-alkaloidal material.
-
Adjust the pH of the clear aqueous phase to 10 with a 2 mol·L⁻¹ sodium hydroxide (B78521) (NaOH) solution. This deprotonates the alkaloid salts, converting them back to their free base form, which will precipitate or become less water-soluble.
-
Perform a liquid-liquid extraction on the alkaline aqueous phase using chloroform (B151607) (CHCl₃). Repeat the extraction multiple times to ensure complete transfer of the alkaloids into the organic phase.
-
Combine the chloroform extracts and evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture.
4. Purification of this compound (General Procedure):
-
The crude alkaloid mixture can be further purified using chromatographic techniques.
-
Column Chromatography: Subject the crude alkaloid extract to silica (B1680970) gel column chromatography. Elute the column with a gradient of chloroform and methanol (B129727) (e.g., starting with 100% CHCl₃ and gradually increasing the polarity by adding CH₃OH).[1][2]
-
Size-Exclusion Chromatography: Fractions obtained from the silica gel column can be further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Final purification to isolate pure this compound can be achieved using preparative HPLC with a suitable solvent system (e.g., a methanol/water gradient).[1][2]
Data Presentation
The following table summarizes the quantitative data from the extraction of crude alkaloids from Daphniphyllum macropodum stem bark as described in the literature.[1][2]
| Parameter | Value | Notes |
| Starting Plant Material | ||
| Plant Species | Daphniphyllum macropodum | |
| Plant Part | Stem Bark | Air-dried and powdered |
| Initial Mass | 20.0 kg | |
| Initial Extraction | ||
| Solvent | 95% Ethanol (EtOH) | |
| Extraction Method | Reflux | Three times, 2 hours each |
| Total Solvent Volume | 200 L | |
| Crude Ethanol Extract Yield | 2.1 kg | |
| Acid-Base Extraction | ||
| Acidification Agent | 1% Hydrochloric Acid (HCl) | pH adjusted to 2-3 |
| Basification Agent | 2 mol·L⁻¹ Sodium Hydroxide (NaOH) | pH adjusted to 10 |
| Organic Solvent | Chloroform (CHCl₃) | For extraction of free alkaloids |
| Final Yield | ||
| Crude Alkaloid Yield | 45.0 g | From 20.0 kg of dried plant material |
| Yield Percentage | ~0.225% | (Mass of crude alkaloids / Mass of dry plant material) x 100 |
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Concluding Remarks
The described acid-base extraction protocol is a reliable method for obtaining a crude mixture of alkaloids from Daphniphyllum macropodum. The subsequent chromatographic purification steps are crucial for the isolation of this compound in high purity. Researchers should note that the yields of both the crude alkaloid mixture and the final pure compound can vary depending on factors such as the plant's geographical origin, harvest time, and the specific part of the plant used. Optimization of extraction parameters, such as solvent choice, temperature, and time, may be necessary to maximize the yield of this compound. It is also imperative to use appropriate analytical techniques, such as TLC, HPLC, and NMR spectroscopy, to monitor the extraction and purification process and to confirm the identity and purity of the final product.
References
Application Notes and Protocols for the Extraction of Daphmacropodine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine is a member of the complex family of Daphniphyllum alkaloids, which are isolated from various species of the Daphniphyllum genus. These alkaloids are of significant interest to the scientific community due to their intricate molecular architectures and potential biological activities. This document provides a detailed protocol for the extraction of this compound and related alkaloids from Daphniphyllum macropodum plant material, based on established scientific literature. The primary method described is a classic acid-base extraction technique, which is a robust and widely used method for isolating alkaloids from natural sources.
Principle of Extraction
The extraction protocol is based on the alkaline nature of this compound and its differential solubility in acidic and basic solutions. In their natural state within the plant, alkaloids often exist as salts. The addition of a base liberates the free alkaloid, which is generally more soluble in organic solvents. Subsequent treatment with an acidic aqueous solution converts the alkaloid back into a salt, rendering it water-soluble and allowing for its separation from non-basic, lipophilic impurities. Finally, the aqueous solution is re-alkalized to precipitate the purified alkaloid, which can then be recovered with an organic solvent.
Experimental Protocols
Protocol 1: Acid-Base Extraction of Crude Alkaloids from Daphniphyllum macropodum Stem Bark
This protocol is adapted from a study that successfully isolated several Daphniphyllum alkaloids from the stem bark of D. macropodum.[1][2]
1. Plant Material Preparation:
-
Air-dry the collected stem bark of Daphniphyllum macropodum.
-
Grind the dried plant material into a coarse powder to increase the surface area for solvent extraction.
2. Initial Solvent Extraction:
-
Place the powdered stem bark in a large-scale extraction vessel.
-
Add 95% ethanol (EtOH) and heat the mixture to reflux for 2 hours. This process should be repeated three times to ensure exhaustive extraction.
-
After the final extraction, filter the combined ethanol extracts to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude ethanol extract.
3. Acid-Base Partitioning:
-
Disperse the crude ethanol extract in water.
-
Adjust the pH of the aqueous suspension to 2-3 by adding 1% hydrochloric acid (HCl). This step protonates the alkaloids, forming their water-soluble hydrochloride salts.
-
Filter the acidic solution to remove any precipitated, non-alkaloidal material.
-
Adjust the pH of the clear aqueous phase to 10 with a 2 mol·L⁻¹ sodium hydroxide (NaOH) solution. This deprotonates the alkaloid salts, converting them back to their free base form, which will precipitate or become less water-soluble.
-
Perform a liquid-liquid extraction on the alkaline aqueous phase using chloroform (CHCl₃). Repeat the extraction multiple times to ensure complete transfer of the alkaloids into the organic phase.
-
Combine the chloroform extracts and evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture.
4. Purification of this compound (General Procedure):
-
The crude alkaloid mixture can be further purified using chromatographic techniques.
-
Column Chromatography: Subject the crude alkaloid extract to silica gel column chromatography. Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% CHCl₃ and gradually increasing the polarity by adding CH₃OH).[1][2]
-
Size-Exclusion Chromatography: Fractions obtained from the silica gel column can be further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Final purification to isolate pure this compound can be achieved using preparative HPLC with a suitable solvent system (e.g., a methanol/water gradient).[1][2]
Data Presentation
The following table summarizes the quantitative data from the extraction of crude alkaloids from Daphniphyllum macropodum stem bark as described in the literature.[1][2]
| Parameter | Value | Notes |
| Starting Plant Material | ||
| Plant Species | Daphniphyllum macropodum | |
| Plant Part | Stem Bark | Air-dried and powdered |
| Initial Mass | 20.0 kg | |
| Initial Extraction | ||
| Solvent | 95% Ethanol (EtOH) | |
| Extraction Method | Reflux | Three times, 2 hours each |
| Total Solvent Volume | 200 L | |
| Crude Ethanol Extract Yield | 2.1 kg | |
| Acid-Base Extraction | ||
| Acidification Agent | 1% Hydrochloric Acid (HCl) | pH adjusted to 2-3 |
| Basification Agent | 2 mol·L⁻¹ Sodium Hydroxide (NaOH) | pH adjusted to 10 |
| Organic Solvent | Chloroform (CHCl₃) | For extraction of free alkaloids |
| Final Yield | ||
| Crude Alkaloid Yield | 45.0 g | From 20.0 kg of dried plant material |
| Yield Percentage | ~0.225% | (Mass of crude alkaloids / Mass of dry plant material) x 100 |
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Concluding Remarks
The described acid-base extraction protocol is a reliable method for obtaining a crude mixture of alkaloids from Daphniphyllum macropodum. The subsequent chromatographic purification steps are crucial for the isolation of this compound in high purity. Researchers should note that the yields of both the crude alkaloid mixture and the final pure compound can vary depending on factors such as the plant's geographical origin, harvest time, and the specific part of the plant used. Optimization of extraction parameters, such as solvent choice, temperature, and time, may be necessary to maximize the yield of this compound. It is also imperative to use appropriate analytical techniques, such as TLC, HPLC, and NMR spectroscopy, to monitor the extraction and purification process and to confirm the identity and purity of the final product.
References
Optimizing Daphmacropodine Yield from Daphniphyllum macropodum Leaves: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimization of Daphmacropodine yield from the leaves of Daphniphyllum macropodum. The information is compiled from various scientific sources to guide researchers in developing efficient extraction and purification strategies.
Introduction to this compound
This compound is a member of the yuzurimine-type Daphniphyllum alkaloids, a class of structurally complex and biologically active natural products. These alkaloids, isolated from plants of the genus Daphniphyllum, have garnered significant interest from chemists and pharmacologists due to their unique molecular architecture and potential therapeutic properties. Optimizing the yield of this compound from its natural source is a critical step in facilitating further research and development.
Factors Influencing this compound Yield
The yield of this compound from Daphniphyllum macropodum leaves is influenced by a variety of factors, from the initial collection of plant material to the final purification steps. Understanding and controlling these variables is key to maximizing the final yield.
Key Optimization Parameters:
-
Plant Material: The age of the leaves and the time of harvest can significantly impact alkaloid content.
-
Drying and Grinding: Proper drying of the leaves is crucial to prevent enzymatic degradation of the target compounds. Grinding the dried leaves into a fine powder increases the surface area for efficient solvent extraction.
-
Extraction Solvent: The choice of solvent and its concentration is a critical factor. Ethanol (B145695) is commonly used for the initial extraction.
-
Extraction Method: The technique employed for extraction, such as maceration, Soxhlet extraction, or ultrasound-assisted extraction, will affect efficiency.
-
Extraction Time and Temperature: Optimizing the duration and temperature of the extraction process can enhance yield while minimizing the degradation of this compound.
-
pH: The pH of the extraction and purification solutions plays a vital role in the acid-base extraction strategy used to isolate alkaloids.
Quantitative Data on Alkaloid Yield
While specific studies detailing the optimization of this compound yield from Daphniphyllum macropodum leaves with direct comparative data are limited, the following tables summarize typical yields of crude alkaloids and related compounds from Daphniphyllum species, providing a baseline for optimization efforts.
Table 1: Typical Yield of Crude Alkaloid Extract from Daphniphyllum Species
| Plant Species | Plant Part | Extraction Solvent | Crude Alkaloid Yield (% of dry weight) |
| Daphniphyllum macropodum | Leaves and Stems | 95% Ethanol | Not explicitly stated, but a significant amount of crude extract is typically obtained. |
| Daphniphyllum yunnanense | Leaves and Twigs | Not specified | Not explicitly stated, but yielded five new yuzurimine-type alkaloids.[1] |
| Daphniphyllum angustifolium | Stems | Not specified | Not explicitly stated, but yielded a new daphnezomine L-type alkaloid. |
Table 2: General Effects of Extraction Parameters on Alkaloid Yield
| Parameter | General Effect on Yield | Considerations |
| Temperature | Increasing temperature generally increases solubility and diffusion rates, potentially increasing yield. | High temperatures can lead to the degradation of thermolabile compounds. An optimal temperature must be determined. |
| Time | Longer extraction times can lead to higher yields. | After a certain point, the increase in yield may become negligible, and the risk of compound degradation increases. |
| Solvent-to-Solid Ratio | A higher solvent-to-solid ratio generally improves extraction efficiency by creating a larger concentration gradient. | A very high ratio can lead to the dilution of the extract and increased solvent usage and subsequent removal costs. |
| Particle Size | Smaller particle size (fine powder) increases the surface area available for solvent contact, leading to higher extraction efficiency. | Very fine powders can be difficult to handle and may lead to issues with filtration. |
Experimental Protocols
The following protocols are detailed methodologies for the extraction, isolation, and purification of this compound from Daphniphyllum macropodum leaves.
Protocol 1: Extraction of Crude Alkaloid Fraction
This protocol describes a standard acid-base extraction method for obtaining the total alkaloid fraction from the leaves of Daphniphyllum macropodum.
Materials and Equipment:
-
Dried and powdered leaves of Daphniphyllum macropodum
-
95% Ethanol (EtOH)
-
1% Hydrochloric acid (HCl) or 5% Tartaric acid
-
Petroleum ether or n-hexane
-
Ammonium (B1175870) hydroxide (B78521) (NH4OH) or Sodium carbonate (Na2CO3) solution
-
Chloroform (B151607) (CHCl3) or Dichloromethane (B109758) (CH2Cl2)
-
Rotary evaporator
-
Large glass beakers and flasks
-
Separatory funnel
-
pH meter or pH paper
-
Filter paper and funnel
Procedure:
-
Maceration: Soak the powdered leaves in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional stirring.
-
Filtration: Filter the extract through filter paper to separate the plant residue from the liquid extract.
-
Repeat Extraction: Repeat the extraction process with the plant residue two more times with fresh 95% ethanol to ensure complete extraction of the alkaloids.
-
Concentration: Combine all the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.
-
Acidification: Dissolve the crude ethanol extract in 1% HCl or 5% tartaric acid to protonate the alkaloids, making them water-soluble.
-
Defatting: Wash the acidic aqueous solution with petroleum ether or n-hexane in a separatory funnel to remove non-polar compounds such as fats and chlorophyll. Repeat this step 2-3 times.
-
Basification: Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide or sodium carbonate solution to deprotonate the alkaloids, making them soluble in organic solvents.
-
Alkaloid Extraction: Extract the basic aqueous solution with chloroform or dichloromethane in a separatory funnel. Repeat this step 3-4 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
Protocol 2: Isolation and Purification of this compound
This protocol outlines the chromatographic methods for the isolation and purification of this compound from the crude alkaloid extract.
Materials and Equipment:
-
Crude alkaloid extract
-
Silica (B1680970) gel (for column chromatography)
-
Sephadex LH-20 (for size-exclusion chromatography)
-
Reverse-phase C18 silica gel (for preparative HPLC)
-
Solvents for chromatography (e.g., chloroform, methanol (B129727), ethyl acetate (B1210297), hexane, acetonitrile (B52724), water)
-
Glass columns for chromatography
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Silica Gel Column Chromatography:
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Load the dissolved extract onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol or hexane-ethyl acetate gradient.
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing compounds with similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase. This step helps to separate compounds based on their molecular size.
-
-
Preparative HPLC:
-
For final purification, subject the this compound-rich fractions to preparative reverse-phase HPLC on a C18 column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile and water, to achieve high purity.
-
Monitor the elution with a UV detector and collect the peak corresponding to this compound.
-
-
Purity Confirmation:
-
Confirm the purity of the isolated this compound using analytical HPLC and spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and isolation of this compound.
Caption: Workflow for this compound Extraction and Isolation.
Putative Biosynthetic Pathway of Yuzurimine-Type Alkaloids
This compound belongs to the yuzurimine-type alkaloids, which are derived from the mevalonate (B85504) pathway. The following diagram illustrates a simplified, putative biosynthetic pathway leading to the core structure of these alkaloids.
Caption: Putative Biosynthesis of Yuzurimine-Type Alkaloids.
Conclusion
The optimization of this compound yield from Daphniphyllum macropodum leaves requires a systematic approach, considering all stages from plant material handling to final purification. The protocols and information provided in this document serve as a comprehensive guide for researchers to develop and refine their own methods. While specific quantitative data for this compound optimization is an area for future research, the general principles of alkaloid extraction and the provided data for related compounds offer a solid foundation for achieving higher yields of this promising natural product.
References
Optimizing Daphmacropodine Yield from Daphniphyllum macropodum Leaves: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimization of Daphmacropodine yield from the leaves of Daphniphyllum macropodum. The information is compiled from various scientific sources to guide researchers in developing efficient extraction and purification strategies.
Introduction to this compound
This compound is a member of the yuzurimine-type Daphniphyllum alkaloids, a class of structurally complex and biologically active natural products. These alkaloids, isolated from plants of the genus Daphniphyllum, have garnered significant interest from chemists and pharmacologists due to their unique molecular architecture and potential therapeutic properties. Optimizing the yield of this compound from its natural source is a critical step in facilitating further research and development.
Factors Influencing this compound Yield
The yield of this compound from Daphniphyllum macropodum leaves is influenced by a variety of factors, from the initial collection of plant material to the final purification steps. Understanding and controlling these variables is key to maximizing the final yield.
Key Optimization Parameters:
-
Plant Material: The age of the leaves and the time of harvest can significantly impact alkaloid content.
-
Drying and Grinding: Proper drying of the leaves is crucial to prevent enzymatic degradation of the target compounds. Grinding the dried leaves into a fine powder increases the surface area for efficient solvent extraction.
-
Extraction Solvent: The choice of solvent and its concentration is a critical factor. Ethanol (B145695) is commonly used for the initial extraction.
-
Extraction Method: The technique employed for extraction, such as maceration, Soxhlet extraction, or ultrasound-assisted extraction, will affect efficiency.
-
Extraction Time and Temperature: Optimizing the duration and temperature of the extraction process can enhance yield while minimizing the degradation of this compound.
-
pH: The pH of the extraction and purification solutions plays a vital role in the acid-base extraction strategy used to isolate alkaloids.
Quantitative Data on Alkaloid Yield
While specific studies detailing the optimization of this compound yield from Daphniphyllum macropodum leaves with direct comparative data are limited, the following tables summarize typical yields of crude alkaloids and related compounds from Daphniphyllum species, providing a baseline for optimization efforts.
Table 1: Typical Yield of Crude Alkaloid Extract from Daphniphyllum Species
| Plant Species | Plant Part | Extraction Solvent | Crude Alkaloid Yield (% of dry weight) |
| Daphniphyllum macropodum | Leaves and Stems | 95% Ethanol | Not explicitly stated, but a significant amount of crude extract is typically obtained. |
| Daphniphyllum yunnanense | Leaves and Twigs | Not specified | Not explicitly stated, but yielded five new yuzurimine-type alkaloids.[1] |
| Daphniphyllum angustifolium | Stems | Not specified | Not explicitly stated, but yielded a new daphnezomine L-type alkaloid. |
Table 2: General Effects of Extraction Parameters on Alkaloid Yield
| Parameter | General Effect on Yield | Considerations |
| Temperature | Increasing temperature generally increases solubility and diffusion rates, potentially increasing yield. | High temperatures can lead to the degradation of thermolabile compounds. An optimal temperature must be determined. |
| Time | Longer extraction times can lead to higher yields. | After a certain point, the increase in yield may become negligible, and the risk of compound degradation increases. |
| Solvent-to-Solid Ratio | A higher solvent-to-solid ratio generally improves extraction efficiency by creating a larger concentration gradient. | A very high ratio can lead to the dilution of the extract and increased solvent usage and subsequent removal costs. |
| Particle Size | Smaller particle size (fine powder) increases the surface area available for solvent contact, leading to higher extraction efficiency. | Very fine powders can be difficult to handle and may lead to issues with filtration. |
Experimental Protocols
The following protocols are detailed methodologies for the extraction, isolation, and purification of this compound from Daphniphyllum macropodum leaves.
Protocol 1: Extraction of Crude Alkaloid Fraction
This protocol describes a standard acid-base extraction method for obtaining the total alkaloid fraction from the leaves of Daphniphyllum macropodum.
Materials and Equipment:
-
Dried and powdered leaves of Daphniphyllum macropodum
-
95% Ethanol (EtOH)
-
1% Hydrochloric acid (HCl) or 5% Tartaric acid
-
Petroleum ether or n-hexane
-
Ammonium (B1175870) hydroxide (B78521) (NH4OH) or Sodium carbonate (Na2CO3) solution
-
Chloroform (B151607) (CHCl3) or Dichloromethane (B109758) (CH2Cl2)
-
Rotary evaporator
-
Large glass beakers and flasks
-
Separatory funnel
-
pH meter or pH paper
-
Filter paper and funnel
Procedure:
-
Maceration: Soak the powdered leaves in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional stirring.
-
Filtration: Filter the extract through filter paper to separate the plant residue from the liquid extract.
-
Repeat Extraction: Repeat the extraction process with the plant residue two more times with fresh 95% ethanol to ensure complete extraction of the alkaloids.
-
Concentration: Combine all the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.
-
Acidification: Dissolve the crude ethanol extract in 1% HCl or 5% tartaric acid to protonate the alkaloids, making them water-soluble.
-
Defatting: Wash the acidic aqueous solution with petroleum ether or n-hexane in a separatory funnel to remove non-polar compounds such as fats and chlorophyll. Repeat this step 2-3 times.
-
Basification: Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide or sodium carbonate solution to deprotonate the alkaloids, making them soluble in organic solvents.
-
Alkaloid Extraction: Extract the basic aqueous solution with chloroform or dichloromethane in a separatory funnel. Repeat this step 3-4 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
Protocol 2: Isolation and Purification of this compound
This protocol outlines the chromatographic methods for the isolation and purification of this compound from the crude alkaloid extract.
Materials and Equipment:
-
Crude alkaloid extract
-
Silica (B1680970) gel (for column chromatography)
-
Sephadex LH-20 (for size-exclusion chromatography)
-
Reverse-phase C18 silica gel (for preparative HPLC)
-
Solvents for chromatography (e.g., chloroform, methanol (B129727), ethyl acetate (B1210297), hexane, acetonitrile (B52724), water)
-
Glass columns for chromatography
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Silica Gel Column Chromatography:
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Load the dissolved extract onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol or hexane-ethyl acetate gradient.
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing compounds with similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase. This step helps to separate compounds based on their molecular size.
-
-
Preparative HPLC:
-
For final purification, subject the this compound-rich fractions to preparative reverse-phase HPLC on a C18 column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile and water, to achieve high purity.
-
Monitor the elution with a UV detector and collect the peak corresponding to this compound.
-
-
Purity Confirmation:
-
Confirm the purity of the isolated this compound using analytical HPLC and spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and isolation of this compound.
Caption: Workflow for this compound Extraction and Isolation.
Putative Biosynthetic Pathway of Yuzurimine-Type Alkaloids
This compound belongs to the yuzurimine-type alkaloids, which are derived from the mevalonate (B85504) pathway. The following diagram illustrates a simplified, putative biosynthetic pathway leading to the core structure of these alkaloids.
Caption: Putative Biosynthesis of Yuzurimine-Type Alkaloids.
Conclusion
The optimization of this compound yield from Daphniphyllum macropodum leaves requires a systematic approach, considering all stages from plant material handling to final purification. The protocols and information provided in this document serve as a comprehensive guide for researchers to develop and refine their own methods. While specific quantitative data for this compound optimization is an area for future research, the general principles of alkaloid extraction and the provided data for related compounds offer a solid foundation for achieving higher yields of this promising natural product.
References
Optimizing Daphmacropodine Yield from Daphniphyllum macropodum Leaves: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimization of Daphmacropodine yield from the leaves of Daphniphyllum macropodum. The information is compiled from various scientific sources to guide researchers in developing efficient extraction and purification strategies.
Introduction to this compound
This compound is a member of the yuzurimine-type Daphniphyllum alkaloids, a class of structurally complex and biologically active natural products. These alkaloids, isolated from plants of the genus Daphniphyllum, have garnered significant interest from chemists and pharmacologists due to their unique molecular architecture and potential therapeutic properties. Optimizing the yield of this compound from its natural source is a critical step in facilitating further research and development.
Factors Influencing this compound Yield
The yield of this compound from Daphniphyllum macropodum leaves is influenced by a variety of factors, from the initial collection of plant material to the final purification steps. Understanding and controlling these variables is key to maximizing the final yield.
Key Optimization Parameters:
-
Plant Material: The age of the leaves and the time of harvest can significantly impact alkaloid content.
-
Drying and Grinding: Proper drying of the leaves is crucial to prevent enzymatic degradation of the target compounds. Grinding the dried leaves into a fine powder increases the surface area for efficient solvent extraction.
-
Extraction Solvent: The choice of solvent and its concentration is a critical factor. Ethanol is commonly used for the initial extraction.
-
Extraction Method: The technique employed for extraction, such as maceration, Soxhlet extraction, or ultrasound-assisted extraction, will affect efficiency.
-
Extraction Time and Temperature: Optimizing the duration and temperature of the extraction process can enhance yield while minimizing the degradation of this compound.
-
pH: The pH of the extraction and purification solutions plays a vital role in the acid-base extraction strategy used to isolate alkaloids.
Quantitative Data on Alkaloid Yield
While specific studies detailing the optimization of this compound yield from Daphniphyllum macropodum leaves with direct comparative data are limited, the following tables summarize typical yields of crude alkaloids and related compounds from Daphniphyllum species, providing a baseline for optimization efforts.
Table 1: Typical Yield of Crude Alkaloid Extract from Daphniphyllum Species
| Plant Species | Plant Part | Extraction Solvent | Crude Alkaloid Yield (% of dry weight) |
| Daphniphyllum macropodum | Leaves and Stems | 95% Ethanol | Not explicitly stated, but a significant amount of crude extract is typically obtained. |
| Daphniphyllum yunnanense | Leaves and Twigs | Not specified | Not explicitly stated, but yielded five new yuzurimine-type alkaloids.[1] |
| Daphniphyllum angustifolium | Stems | Not specified | Not explicitly stated, but yielded a new daphnezomine L-type alkaloid. |
Table 2: General Effects of Extraction Parameters on Alkaloid Yield
| Parameter | General Effect on Yield | Considerations |
| Temperature | Increasing temperature generally increases solubility and diffusion rates, potentially increasing yield. | High temperatures can lead to the degradation of thermolabile compounds. An optimal temperature must be determined. |
| Time | Longer extraction times can lead to higher yields. | After a certain point, the increase in yield may become negligible, and the risk of compound degradation increases. |
| Solvent-to-Solid Ratio | A higher solvent-to-solid ratio generally improves extraction efficiency by creating a larger concentration gradient. | A very high ratio can lead to the dilution of the extract and increased solvent usage and subsequent removal costs. |
| Particle Size | Smaller particle size (fine powder) increases the surface area available for solvent contact, leading to higher extraction efficiency. | Very fine powders can be difficult to handle and may lead to issues with filtration. |
Experimental Protocols
The following protocols are detailed methodologies for the extraction, isolation, and purification of this compound from Daphniphyllum macropodum leaves.
Protocol 1: Extraction of Crude Alkaloid Fraction
This protocol describes a standard acid-base extraction method for obtaining the total alkaloid fraction from the leaves of Daphniphyllum macropodum.
Materials and Equipment:
-
Dried and powdered leaves of Daphniphyllum macropodum
-
95% Ethanol (EtOH)
-
1% Hydrochloric acid (HCl) or 5% Tartaric acid
-
Petroleum ether or n-hexane
-
Ammonium hydroxide (NH4OH) or Sodium carbonate (Na2CO3) solution
-
Chloroform (CHCl3) or Dichloromethane (CH2Cl2)
-
Rotary evaporator
-
Large glass beakers and flasks
-
Separatory funnel
-
pH meter or pH paper
-
Filter paper and funnel
Procedure:
-
Maceration: Soak the powdered leaves in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional stirring.
-
Filtration: Filter the extract through filter paper to separate the plant residue from the liquid extract.
-
Repeat Extraction: Repeat the extraction process with the plant residue two more times with fresh 95% ethanol to ensure complete extraction of the alkaloids.
-
Concentration: Combine all the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.
-
Acidification: Dissolve the crude ethanol extract in 1% HCl or 5% tartaric acid to protonate the alkaloids, making them water-soluble.
-
Defatting: Wash the acidic aqueous solution with petroleum ether or n-hexane in a separatory funnel to remove non-polar compounds such as fats and chlorophyll. Repeat this step 2-3 times.
-
Basification: Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide or sodium carbonate solution to deprotonate the alkaloids, making them soluble in organic solvents.
-
Alkaloid Extraction: Extract the basic aqueous solution with chloroform or dichloromethane in a separatory funnel. Repeat this step 3-4 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
Protocol 2: Isolation and Purification of this compound
This protocol outlines the chromatographic methods for the isolation and purification of this compound from the crude alkaloid extract.
Materials and Equipment:
-
Crude alkaloid extract
-
Silica gel (for column chromatography)
-
Sephadex LH-20 (for size-exclusion chromatography)
-
Reverse-phase C18 silica gel (for preparative HPLC)
-
Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane, acetonitrile, water)
-
Glass columns for chromatography
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Silica Gel Column Chromatography:
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Load the dissolved extract onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol or hexane-ethyl acetate gradient.
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing compounds with similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase. This step helps to separate compounds based on their molecular size.
-
-
Preparative HPLC:
-
For final purification, subject the this compound-rich fractions to preparative reverse-phase HPLC on a C18 column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile and water, to achieve high purity.
-
Monitor the elution with a UV detector and collect the peak corresponding to this compound.
-
-
Purity Confirmation:
-
Confirm the purity of the isolated this compound using analytical HPLC and spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and isolation of this compound.
Caption: Workflow for this compound Extraction and Isolation.
Putative Biosynthetic Pathway of Yuzurimine-Type Alkaloids
This compound belongs to the yuzurimine-type alkaloids, which are derived from the mevalonate pathway. The following diagram illustrates a simplified, putative biosynthetic pathway leading to the core structure of these alkaloids.
Caption: Putative Biosynthesis of Yuzurimine-Type Alkaloids.
Conclusion
The optimization of this compound yield from Daphniphyllum macropodum leaves requires a systematic approach, considering all stages from plant material handling to final purification. The protocols and information provided in this document serve as a comprehensive guide for researchers to develop and refine their own methods. While specific quantitative data for this compound optimization is an area for future research, the general principles of alkaloid extraction and the provided data for related compounds offer a solid foundation for achieving higher yields of this promising natural product.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Daphmacropodine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Daphmacropodine is a hexacyclic Daphniphyllum alkaloid that has garnered interest for its complex chemical structure and potential pharmacological activities. To facilitate research and development, a reliable and robust analytical method for the quantitative determination of this compound in various samples is essential. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is designed to be accurate, precise, and suitable for routine quality control and research applications.
Experimental Protocol
This section provides a detailed methodology for the quantitative analysis of this compound using HPLC with UV detection.
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation.
-
Mobile Phase: An isocratic mobile phase consisting of Acetonitrile and 10 mM Ammonium Acetate buffer (pH adjusted to 4.5 with formic acid) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
4. Sample Preparation
-
Sample Extraction: For solid samples (e.g., plant material, formulated drug product), accurately weigh a suitable amount of homogenized sample and extract it with methanol using sonication or vortexing. A common starting point is to use 1 gram of sample with 10 mL of methanol.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet any insoluble material.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial prior to injection.[1] If necessary, dilute the filtered sample with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.
Method Validation Summary
The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.75 |
| Precision (%RSD) | |
| - Intra-day | < 2.0% |
| - Inter-day | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Specificity | No interference from blank and placebo |
| Robustness | Method is robust to small variations in mobile phase composition, pH, and flow rate. |
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the HPLC analysis of this compound, from sample preparation to data acquisition and analysis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Daphmacropodine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Daphmacropodine is a hexacyclic Daphniphyllum alkaloid that has garnered interest for its complex chemical structure and potential pharmacological activities. To facilitate research and development, a reliable and robust analytical method for the quantitative determination of this compound in various samples is essential. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is designed to be accurate, precise, and suitable for routine quality control and research applications.
Experimental Protocol
This section provides a detailed methodology for the quantitative analysis of this compound using HPLC with UV detection.
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation.
-
Mobile Phase: An isocratic mobile phase consisting of Acetonitrile and 10 mM Ammonium Acetate buffer (pH adjusted to 4.5 with formic acid) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
4. Sample Preparation
-
Sample Extraction: For solid samples (e.g., plant material, formulated drug product), accurately weigh a suitable amount of homogenized sample and extract it with methanol using sonication or vortexing. A common starting point is to use 1 gram of sample with 10 mL of methanol.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet any insoluble material.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial prior to injection.[1] If necessary, dilute the filtered sample with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.
Method Validation Summary
The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.75 |
| Precision (%RSD) | |
| - Intra-day | < 2.0% |
| - Inter-day | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Specificity | No interference from blank and placebo |
| Robustness | Method is robust to small variations in mobile phase composition, pH, and flow rate. |
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the HPLC analysis of this compound, from sample preparation to data acquisition and analysis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Daphmacropodine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Daphmacropodine is a hexacyclic Daphniphyllum alkaloid that has garnered interest for its complex chemical structure and potential pharmacological activities. To facilitate research and development, a reliable and robust analytical method for the quantitative determination of this compound in various samples is essential. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is designed to be accurate, precise, and suitable for routine quality control and research applications.
Experimental Protocol
This section provides a detailed methodology for the quantitative analysis of this compound using HPLC with UV detection.
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation.
-
Mobile Phase: An isocratic mobile phase consisting of Acetonitrile and 10 mM Ammonium Acetate buffer (pH adjusted to 4.5 with formic acid) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
4. Sample Preparation
-
Sample Extraction: For solid samples (e.g., plant material, formulated drug product), accurately weigh a suitable amount of homogenized sample and extract it with methanol using sonication or vortexing. A common starting point is to use 1 gram of sample with 10 mL of methanol.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet any insoluble material.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial prior to injection.[1] If necessary, dilute the filtered sample with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.
Method Validation Summary
The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.75 |
| Precision (%RSD) | |
| - Intra-day | < 2.0% |
| - Inter-day | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Specificity | No interference from blank and placebo |
| Robustness | Method is robust to small variations in mobile phase composition, pH, and flow rate. |
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the HPLC analysis of this compound, from sample preparation to data acquisition and analysis.
References
Application Note: 1H and 13C NMR Assignments for Daphmacropodine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine A is a member of the Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the Daphniphyllum genus. These alkaloids are known for their complex and varied polycyclic ring systems. The structural elucidation of these molecules is crucial for understanding their biosynthetic pathways and exploring their potential pharmacological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for the unambiguous determination of the chemical structure of such complex natural products. This application note provides a detailed summary of the ¹H and ¹³C NMR spectral data for this compound A, along with the experimental protocols for data acquisition.
Data Presentation
The complete ¹H and ¹³C NMR chemical shift assignments for this compound A are summarized in the table below. The data is based on spectra recorded in CDCl₃ at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. The assignments were determined using a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.
| Position | δC (ppm), Type | δH (ppm), mult. (J in Hz) |
| 1 | 55.4, CH | 2.05, m |
| 2 | 27.0, CH₂ | 1.65, m; 1.50, m |
| 3 | 42.1, CH | 1.80, m |
| 4 | 34.5, C | |
| 5 | 58.9, CH | 2.15, m |
| 6 | 22.7, CH₂ | 1.75, m; 1.60, m |
| 7 | 171.2, C | |
| 8 | 130.9, C | |
| 9 | 138.8, CH | 5.80, d (9.8) |
| 10 | 128.4, CH | 5.95, dd (9.8, 2.5) |
| 11 | 48.9, CH | 2.80, m |
| 12 | 34.1, CH₂ | 1.90, m; 1.70, m |
| 13 | 46.2, C | |
| 14 | 50.1, CH₂ | 2.60, d (12.0); 2.40, d (12.0) |
| 15 | 21.9, CH₃ | 1.05, s |
| 16 | 29.7, CH₃ | 1.10, s |
| 17 | 68.1, CH | 4.20, br s |
| 18 | 39.8, CH₂ | 2.30, m; 2.10, m |
| 19 | 24.9, CH₂ | 1.85, m; 1.65, m |
| 20 | 36.5, CH | 2.50, m |
| 21 | 21.4, CH₃ | 0.95, d (6.5) |
| 22 | 42.5, N-CH₃ | 2.25, s |
Experimental Protocols
The following is a representative protocol for the acquisition of NMR data for Daphniphyllum alkaloids like this compound A.
1. Sample Preparation
-
Isolation: this compound A is isolated from the fruits of Daphniphyllum macropodum using standard chromatographic techniques, such as silica (B1680970) gel column chromatography followed by preparative HPLC.
-
Sample for NMR: A pure sample of this compound A (typically 5-10 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
2. NMR Data Acquisition
-
Spectrometer: NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Approximately 15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Standard pulse programs available on the spectrometer software are used.
-
Spectral widths are optimized for both proton and carbon dimensions.
-
The number of increments in the indirect dimension and the number of scans per increment are adjusted to achieve adequate signal-to-noise and resolution.
-
3. Data Processing
-
Software: NMR data is processed using standard software such as MestReNova, TopSpin, or similar programs.
-
Processing Steps:
-
Fourier Transformation: The Free Induction Decay (FID) is converted into the frequency domain spectrum.
-
Phase Correction: The spectrum is manually or automatically phase corrected.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Peaks are identified, and their integrals are calculated for ¹H NMR spectra.
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the structural elucidation of a natural product like this compound A using NMR spectroscopy.
Caption: Workflow for NMR-based structure elucidation of this compound A.
Application Note: 1H and 13C NMR Assignments for Daphmacropodine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine A is a member of the Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the Daphniphyllum genus. These alkaloids are known for their complex and varied polycyclic ring systems. The structural elucidation of these molecules is crucial for understanding their biosynthetic pathways and exploring their potential pharmacological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for the unambiguous determination of the chemical structure of such complex natural products. This application note provides a detailed summary of the ¹H and ¹³C NMR spectral data for this compound A, along with the experimental protocols for data acquisition.
Data Presentation
The complete ¹H and ¹³C NMR chemical shift assignments for this compound A are summarized in the table below. The data is based on spectra recorded in CDCl₃ at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. The assignments were determined using a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.
| Position | δC (ppm), Type | δH (ppm), mult. (J in Hz) |
| 1 | 55.4, CH | 2.05, m |
| 2 | 27.0, CH₂ | 1.65, m; 1.50, m |
| 3 | 42.1, CH | 1.80, m |
| 4 | 34.5, C | |
| 5 | 58.9, CH | 2.15, m |
| 6 | 22.7, CH₂ | 1.75, m; 1.60, m |
| 7 | 171.2, C | |
| 8 | 130.9, C | |
| 9 | 138.8, CH | 5.80, d (9.8) |
| 10 | 128.4, CH | 5.95, dd (9.8, 2.5) |
| 11 | 48.9, CH | 2.80, m |
| 12 | 34.1, CH₂ | 1.90, m; 1.70, m |
| 13 | 46.2, C | |
| 14 | 50.1, CH₂ | 2.60, d (12.0); 2.40, d (12.0) |
| 15 | 21.9, CH₃ | 1.05, s |
| 16 | 29.7, CH₃ | 1.10, s |
| 17 | 68.1, CH | 4.20, br s |
| 18 | 39.8, CH₂ | 2.30, m; 2.10, m |
| 19 | 24.9, CH₂ | 1.85, m; 1.65, m |
| 20 | 36.5, CH | 2.50, m |
| 21 | 21.4, CH₃ | 0.95, d (6.5) |
| 22 | 42.5, N-CH₃ | 2.25, s |
Experimental Protocols
The following is a representative protocol for the acquisition of NMR data for Daphniphyllum alkaloids like this compound A.
1. Sample Preparation
-
Isolation: this compound A is isolated from the fruits of Daphniphyllum macropodum using standard chromatographic techniques, such as silica (B1680970) gel column chromatography followed by preparative HPLC.
-
Sample for NMR: A pure sample of this compound A (typically 5-10 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
2. NMR Data Acquisition
-
Spectrometer: NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Approximately 15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Standard pulse programs available on the spectrometer software are used.
-
Spectral widths are optimized for both proton and carbon dimensions.
-
The number of increments in the indirect dimension and the number of scans per increment are adjusted to achieve adequate signal-to-noise and resolution.
-
3. Data Processing
-
Software: NMR data is processed using standard software such as MestReNova, TopSpin, or similar programs.
-
Processing Steps:
-
Fourier Transformation: The Free Induction Decay (FID) is converted into the frequency domain spectrum.
-
Phase Correction: The spectrum is manually or automatically phase corrected.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Peaks are identified, and their integrals are calculated for ¹H NMR spectra.
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the structural elucidation of a natural product like this compound A using NMR spectroscopy.
Caption: Workflow for NMR-based structure elucidation of this compound A.
Application Note: 1H and 13C NMR Assignments for Daphmacropodine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine A is a member of the Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the Daphniphyllum genus. These alkaloids are known for their complex and varied polycyclic ring systems. The structural elucidation of these molecules is crucial for understanding their biosynthetic pathways and exploring their potential pharmacological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for the unambiguous determination of the chemical structure of such complex natural products. This application note provides a detailed summary of the ¹H and ¹³C NMR spectral data for this compound A, along with the experimental protocols for data acquisition.
Data Presentation
The complete ¹H and ¹³C NMR chemical shift assignments for this compound A are summarized in the table below. The data is based on spectra recorded in CDCl₃ at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. The assignments were determined using a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.
| Position | δC (ppm), Type | δH (ppm), mult. (J in Hz) |
| 1 | 55.4, CH | 2.05, m |
| 2 | 27.0, CH₂ | 1.65, m; 1.50, m |
| 3 | 42.1, CH | 1.80, m |
| 4 | 34.5, C | |
| 5 | 58.9, CH | 2.15, m |
| 6 | 22.7, CH₂ | 1.75, m; 1.60, m |
| 7 | 171.2, C | |
| 8 | 130.9, C | |
| 9 | 138.8, CH | 5.80, d (9.8) |
| 10 | 128.4, CH | 5.95, dd (9.8, 2.5) |
| 11 | 48.9, CH | 2.80, m |
| 12 | 34.1, CH₂ | 1.90, m; 1.70, m |
| 13 | 46.2, C | |
| 14 | 50.1, CH₂ | 2.60, d (12.0); 2.40, d (12.0) |
| 15 | 21.9, CH₃ | 1.05, s |
| 16 | 29.7, CH₃ | 1.10, s |
| 17 | 68.1, CH | 4.20, br s |
| 18 | 39.8, CH₂ | 2.30, m; 2.10, m |
| 19 | 24.9, CH₂ | 1.85, m; 1.65, m |
| 20 | 36.5, CH | 2.50, m |
| 21 | 21.4, CH₃ | 0.95, d (6.5) |
| 22 | 42.5, N-CH₃ | 2.25, s |
Experimental Protocols
The following is a representative protocol for the acquisition of NMR data for Daphniphyllum alkaloids like this compound A.
1. Sample Preparation
-
Isolation: this compound A is isolated from the fruits of Daphniphyllum macropodum using standard chromatographic techniques, such as silica gel column chromatography followed by preparative HPLC.
-
Sample for NMR: A pure sample of this compound A (typically 5-10 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
2. NMR Data Acquisition
-
Spectrometer: NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Approximately 15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Standard pulse programs available on the spectrometer software are used.
-
Spectral widths are optimized for both proton and carbon dimensions.
-
The number of increments in the indirect dimension and the number of scans per increment are adjusted to achieve adequate signal-to-noise and resolution.
-
3. Data Processing
-
Software: NMR data is processed using standard software such as MestReNova, TopSpin, or similar programs.
-
Processing Steps:
-
Fourier Transformation: The Free Induction Decay (FID) is converted into the frequency domain spectrum.
-
Phase Correction: The spectrum is manually or automatically phase corrected.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Peaks are identified, and their integrals are calculated for ¹H NMR spectra.
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the structural elucidation of a natural product like this compound A using NMR spectroscopy.
Caption: Workflow for NMR-based structure elucidation of this compound A.
Application Notes and Protocols for the Mass Spectrometry Analysis of Daphmacropodine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine is a member of the Daphniphyllum alkaloids, a complex and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum. These alkaloids have garnered significant interest due to their intricate molecular architectures and potential pharmacological activities. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a powerful analytical technique for the identification, characterization, and quantification of this compound in various matrices. This document provides detailed application notes and experimental protocols for the MS analysis of this compound and its fragments, aimed at supporting research and development in natural product chemistry and drug discovery.
Mass Spectrometry Fragmentation Analysis of this compound
Electrospray ionization (ESI) is the preferred ionization technique for the analysis of polar compounds like alkaloids, typically operating in positive ion mode to generate protonated molecules [M+H]⁺.[1] The fragmentation of Daphniphyllum alkaloids, including this compound, in tandem mass spectrometry (MS/MS) experiments provides crucial structural information. While specific fragmentation data for this compound is not extensively published, the general fragmentation patterns of related Daphniphyllum alkaloids can be used to predict its behavior.
A study on 16 different Daphniphyllum alkaloids using ESI-QTOF-MS/MS revealed that their fragmentation is highly dependent on their specific structures.[2] For alkaloids with similar core structures to this compound, fragmentation is often initiated by the cleavage of specific bonds within the complex ring system.
Table 1: Predicted Key Fragmentation Data for this compound
| Parameter | Value | Description |
| Precursor Ion [M+H]⁺ (m/z) | To be determined experimentally | The mass-to-charge ratio of the protonated this compound molecule. |
| Major Product Ion 1 (m/z) | To be determined experimentally | Typically results from the loss of a neutral molecule such as H₂O, CO, or small hydrocarbon fragments from the precursor ion. |
| Major Product Ion 2 (m/z) | To be determined experimentally | May arise from the cleavage of specific rings within the this compound structure. |
| Other Diagnostic Ions (m/z) | To be determined experimentally | Additional fragment ions that provide further structural information. |
Note: The exact m/z values need to be determined through experimental analysis of a purified standard of this compound.
Experimental Protocols
Sample Preparation
The selection of an appropriate sample preparation method is critical for the successful analysis of this compound, aiming to extract the analyte efficiently while minimizing matrix effects.
Protocol: Solid-Phase Extraction (SPE) for Plant Material
-
Homogenization: Freeze the plant material (e.g., leaves, stems) with liquid nitrogen and grind it into a fine powder using a mortar and pestle.
-
Extraction: Suspend the powdered material in an appropriate solvent, such as methanol (B129727) or a methanol/water mixture. Use ultrasonication or shaking for a defined period (e.g., 30-60 minutes) to enhance extraction efficiency.
-
Centrifugation: Centrifuge the extract to pellet the solid plant debris.
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with a low-to-moderate polarity solvent to remove interfering compounds.
-
Elute this compound with a suitable solvent, such as methanol or acetonitrile.
-
-
Final Preparation: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis
Table 2: Recommended LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Conditions |
| LC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for equilibration. A typical gradient might be 5% B to 95% B over 10-15 minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 1-5 µL |
| Mass Spectrometer | Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., QTOF, Orbitrap) |
| Ionization Source | Electrospray Ionization (ESI), positive ion mode |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas (N₂) Flow | 600 - 800 L/hr |
| Desolvation Temperature | 350 - 450 °C |
| Collision Gas | Argon |
| Collision Energy | Optimized for the specific precursor ion to achieve characteristic fragmentation. This may range from 10-40 eV. |
| Scan Mode | For quantitative analysis, Multiple Reaction Monitoring (MRM) on a QqQ is recommended. For qualitative analysis and structural elucidation, full scan MS and product ion scans on a high-resolution instrument are ideal. |
Visualizations
Caption: Predicted MS/MS fragmentation pathway of this compound.
Caption: General experimental workflow for LC-MS/MS analysis of this compound.
Caption: Hypothetical signaling pathway for the biological action of this compound.
Biological Activity
Preliminary studies have indicated that this compound exhibits a range of biological activities. These include cytotoxic effects against various human cancer cell lines, pesticidal activity against brine shrimp (Artemia salina), and antibacterial properties against several standard bacterial and fungal strains.[2] The exact molecular mechanisms and signaling pathways through which this compound exerts these effects are still under investigation and represent a promising area for future research. The cytotoxic activity suggests potential applications in oncology drug development, while its pesticidal and antibacterial properties could be explored for agricultural and antimicrobial applications.
Conclusion
The methodologies and data presented in these application notes provide a solid foundation for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the predicted fragmentation patterns, will aid researchers in the identification, characterization, and quantification of this complex alkaloid. Further research is warranted to fully elucidate the fragmentation pathways and to explore the biological mechanisms of action of this compound, which may lead to the development of new therapeutic agents.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Daphmacropodine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine is a member of the Daphniphyllum alkaloids, a complex and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum. These alkaloids have garnered significant interest due to their intricate molecular architectures and potential pharmacological activities. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a powerful analytical technique for the identification, characterization, and quantification of this compound in various matrices. This document provides detailed application notes and experimental protocols for the MS analysis of this compound and its fragments, aimed at supporting research and development in natural product chemistry and drug discovery.
Mass Spectrometry Fragmentation Analysis of this compound
Electrospray ionization (ESI) is the preferred ionization technique for the analysis of polar compounds like alkaloids, typically operating in positive ion mode to generate protonated molecules [M+H]⁺.[1] The fragmentation of Daphniphyllum alkaloids, including this compound, in tandem mass spectrometry (MS/MS) experiments provides crucial structural information. While specific fragmentation data for this compound is not extensively published, the general fragmentation patterns of related Daphniphyllum alkaloids can be used to predict its behavior.
A study on 16 different Daphniphyllum alkaloids using ESI-QTOF-MS/MS revealed that their fragmentation is highly dependent on their specific structures.[2] For alkaloids with similar core structures to this compound, fragmentation is often initiated by the cleavage of specific bonds within the complex ring system.
Table 1: Predicted Key Fragmentation Data for this compound
| Parameter | Value | Description |
| Precursor Ion [M+H]⁺ (m/z) | To be determined experimentally | The mass-to-charge ratio of the protonated this compound molecule. |
| Major Product Ion 1 (m/z) | To be determined experimentally | Typically results from the loss of a neutral molecule such as H₂O, CO, or small hydrocarbon fragments from the precursor ion. |
| Major Product Ion 2 (m/z) | To be determined experimentally | May arise from the cleavage of specific rings within the this compound structure. |
| Other Diagnostic Ions (m/z) | To be determined experimentally | Additional fragment ions that provide further structural information. |
Note: The exact m/z values need to be determined through experimental analysis of a purified standard of this compound.
Experimental Protocols
Sample Preparation
The selection of an appropriate sample preparation method is critical for the successful analysis of this compound, aiming to extract the analyte efficiently while minimizing matrix effects.
Protocol: Solid-Phase Extraction (SPE) for Plant Material
-
Homogenization: Freeze the plant material (e.g., leaves, stems) with liquid nitrogen and grind it into a fine powder using a mortar and pestle.
-
Extraction: Suspend the powdered material in an appropriate solvent, such as methanol (B129727) or a methanol/water mixture. Use ultrasonication or shaking for a defined period (e.g., 30-60 minutes) to enhance extraction efficiency.
-
Centrifugation: Centrifuge the extract to pellet the solid plant debris.
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with a low-to-moderate polarity solvent to remove interfering compounds.
-
Elute this compound with a suitable solvent, such as methanol or acetonitrile.
-
-
Final Preparation: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis
Table 2: Recommended LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Conditions |
| LC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for equilibration. A typical gradient might be 5% B to 95% B over 10-15 minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 1-5 µL |
| Mass Spectrometer | Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., QTOF, Orbitrap) |
| Ionization Source | Electrospray Ionization (ESI), positive ion mode |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas (N₂) Flow | 600 - 800 L/hr |
| Desolvation Temperature | 350 - 450 °C |
| Collision Gas | Argon |
| Collision Energy | Optimized for the specific precursor ion to achieve characteristic fragmentation. This may range from 10-40 eV. |
| Scan Mode | For quantitative analysis, Multiple Reaction Monitoring (MRM) on a QqQ is recommended. For qualitative analysis and structural elucidation, full scan MS and product ion scans on a high-resolution instrument are ideal. |
Visualizations
Caption: Predicted MS/MS fragmentation pathway of this compound.
Caption: General experimental workflow for LC-MS/MS analysis of this compound.
Caption: Hypothetical signaling pathway for the biological action of this compound.
Biological Activity
Preliminary studies have indicated that this compound exhibits a range of biological activities. These include cytotoxic effects against various human cancer cell lines, pesticidal activity against brine shrimp (Artemia salina), and antibacterial properties against several standard bacterial and fungal strains.[2] The exact molecular mechanisms and signaling pathways through which this compound exerts these effects are still under investigation and represent a promising area for future research. The cytotoxic activity suggests potential applications in oncology drug development, while its pesticidal and antibacterial properties could be explored for agricultural and antimicrobial applications.
Conclusion
The methodologies and data presented in these application notes provide a solid foundation for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the predicted fragmentation patterns, will aid researchers in the identification, characterization, and quantification of this complex alkaloid. Further research is warranted to fully elucidate the fragmentation pathways and to explore the biological mechanisms of action of this compound, which may lead to the development of new therapeutic agents.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Daphmacropodine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine is a member of the Daphniphyllum alkaloids, a complex and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum. These alkaloids have garnered significant interest due to their intricate molecular architectures and potential pharmacological activities. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a powerful analytical technique for the identification, characterization, and quantification of this compound in various matrices. This document provides detailed application notes and experimental protocols for the MS analysis of this compound and its fragments, aimed at supporting research and development in natural product chemistry and drug discovery.
Mass Spectrometry Fragmentation Analysis of this compound
Electrospray ionization (ESI) is the preferred ionization technique for the analysis of polar compounds like alkaloids, typically operating in positive ion mode to generate protonated molecules [M+H]⁺.[1] The fragmentation of Daphniphyllum alkaloids, including this compound, in tandem mass spectrometry (MS/MS) experiments provides crucial structural information. While specific fragmentation data for this compound is not extensively published, the general fragmentation patterns of related Daphniphyllum alkaloids can be used to predict its behavior.
A study on 16 different Daphniphyllum alkaloids using ESI-QTOF-MS/MS revealed that their fragmentation is highly dependent on their specific structures.[2] For alkaloids with similar core structures to this compound, fragmentation is often initiated by the cleavage of specific bonds within the complex ring system.
Table 1: Predicted Key Fragmentation Data for this compound
| Parameter | Value | Description |
| Precursor Ion [M+H]⁺ (m/z) | To be determined experimentally | The mass-to-charge ratio of the protonated this compound molecule. |
| Major Product Ion 1 (m/z) | To be determined experimentally | Typically results from the loss of a neutral molecule such as H₂O, CO, or small hydrocarbon fragments from the precursor ion. |
| Major Product Ion 2 (m/z) | To be determined experimentally | May arise from the cleavage of specific rings within the this compound structure. |
| Other Diagnostic Ions (m/z) | To be determined experimentally | Additional fragment ions that provide further structural information. |
Note: The exact m/z values need to be determined through experimental analysis of a purified standard of this compound.
Experimental Protocols
Sample Preparation
The selection of an appropriate sample preparation method is critical for the successful analysis of this compound, aiming to extract the analyte efficiently while minimizing matrix effects.
Protocol: Solid-Phase Extraction (SPE) for Plant Material
-
Homogenization: Freeze the plant material (e.g., leaves, stems) with liquid nitrogen and grind it into a fine powder using a mortar and pestle.
-
Extraction: Suspend the powdered material in an appropriate solvent, such as methanol or a methanol/water mixture. Use ultrasonication or shaking for a defined period (e.g., 30-60 minutes) to enhance extraction efficiency.
-
Centrifugation: Centrifuge the extract to pellet the solid plant debris.
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with a low-to-moderate polarity solvent to remove interfering compounds.
-
Elute this compound with a suitable solvent, such as methanol or acetonitrile.
-
-
Final Preparation: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis
Table 2: Recommended LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Conditions |
| LC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for equilibration. A typical gradient might be 5% B to 95% B over 10-15 minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 1-5 µL |
| Mass Spectrometer | Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., QTOF, Orbitrap) |
| Ionization Source | Electrospray Ionization (ESI), positive ion mode |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas (N₂) Flow | 600 - 800 L/hr |
| Desolvation Temperature | 350 - 450 °C |
| Collision Gas | Argon |
| Collision Energy | Optimized for the specific precursor ion to achieve characteristic fragmentation. This may range from 10-40 eV. |
| Scan Mode | For quantitative analysis, Multiple Reaction Monitoring (MRM) on a QqQ is recommended. For qualitative analysis and structural elucidation, full scan MS and product ion scans on a high-resolution instrument are ideal. |
Visualizations
Caption: Predicted MS/MS fragmentation pathway of this compound.
Caption: General experimental workflow for LC-MS/MS analysis of this compound.
Caption: Hypothetical signaling pathway for the biological action of this compound.
Biological Activity
Preliminary studies have indicated that this compound exhibits a range of biological activities. These include cytotoxic effects against various human cancer cell lines, pesticidal activity against brine shrimp (Artemia salina), and antibacterial properties against several standard bacterial and fungal strains.[2] The exact molecular mechanisms and signaling pathways through which this compound exerts these effects are still under investigation and represent a promising area for future research. The cytotoxic activity suggests potential applications in oncology drug development, while its pesticidal and antibacterial properties could be explored for agricultural and antimicrobial applications.
Conclusion
The methodologies and data presented in these application notes provide a solid foundation for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the predicted fragmentation patterns, will aid researchers in the identification, characterization, and quantification of this complex alkaloid. Further research is warranted to fully elucidate the fragmentation pathways and to explore the biological mechanisms of action of this compound, which may lead to the development of new therapeutic agents.
References
In Vitro Cytotoxicity of Daphmacropodine on Cancer Cell Lines: Application Notes and Protocols
Important Note for Researchers: Extensive literature searches did not yield specific data on the in vitro cytotoxicity of Daphmacropodine on cancer cell lines. However, significant research is available for a closely related compound, Daphnoretin (B1669815) . This document provides a detailed summary of the application notes and protocols for assessing the in vitro cytotoxicity of Daphnoretin, which may serve as a valuable reference for similar studies on this compound.
Introduction to Daphnoretin
Daphnoretin is a natural dicoumarin compound that has demonstrated significant anticancer activities across various cancer cell lines.[1] Its cytotoxic effects are primarily attributed to the induction of apoptosis and cell cycle arrest, making it a compound of interest in cancer research and drug development.[1][2] This document outlines the key experimental protocols to evaluate the cytotoxic and mechanistic properties of Daphnoretin in an in vitro setting.
Data Presentation: Cytotoxicity of Daphnoretin
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Daphnoretin against various cancer cell lines, providing a quantitative measure of its cytotoxic potency.
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| HOS | Human Osteosarcoma | 3.89 | 72 | [2] |
| A549 | Lung Cancer | Not explicitly stated, but showed concentration-dependent inhibition | - | [3] |
| A375 | Human Malignant Melanoma | Concentration-dependent inhibition observed | - | [4] |
| B16 | Murine Malignant Melanoma | Concentration-dependent inhibition observed | - | [4] |
| MCF-7 | Breast Cancer | Concentration-dependent suppression | - | [1] |
| MDA-MB-231 | Breast Cancer | Concentration-dependent suppression | - | [1] |
| Huh7 | Hepatocellular Carcinoma | 69.41 | - | [5] |
| SK-HEP-1 | Hepatocellular Carcinoma | 81.96 | - | [5] |
| FM55M2 | Metastatic Melanoma | 40.48 ± 10.90 | - | [5] |
| FM55P | Primary Melanoma | 64.41 ± 9.02 | - | [5] |
| SK-MEL28 | Metastatic Melanoma | 116.59 ± 18.35 | - | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of Daphnoretin on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines of interest
-
This compound (or Daphnoretin) stock solution
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Daphnoretin in complete medium at various concentrations.
-
Replace the medium in the wells with 100 µL of the medium containing different concentrations of Daphnoretin. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with Daphnoretin.
Materials:
-
Cancer cells treated with Daphnoretin
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of Daphnoretin for the desired time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after Daphnoretin treatment.
Materials:
-
Cancer cells treated with Daphnoretin
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with Daphnoretin as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assessment
References
- 1. Daphnoretin Arrests the Cell Cycle and Induces Apoptosis in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daphnoretin induces cell cycle arrest and apoptosis in human osteosarcoma (HOS) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of daphnoretin on the proliferation and apoptosis of A549 lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daphnoretin induces reactive oxygen species-mediated apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daphnetin, a Coumarin with Anticancer Potential against Human Melanoma: In Vitro Study of Its Effective Combination with Selected Cytostatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Daphmacropodine on Cancer Cell Lines: Application Notes and Protocols
Important Note for Researchers: Extensive literature searches did not yield specific data on the in vitro cytotoxicity of Daphmacropodine on cancer cell lines. However, significant research is available for a closely related compound, Daphnoretin (B1669815) . This document provides a detailed summary of the application notes and protocols for assessing the in vitro cytotoxicity of Daphnoretin, which may serve as a valuable reference for similar studies on this compound.
Introduction to Daphnoretin
Daphnoretin is a natural dicoumarin compound that has demonstrated significant anticancer activities across various cancer cell lines.[1] Its cytotoxic effects are primarily attributed to the induction of apoptosis and cell cycle arrest, making it a compound of interest in cancer research and drug development.[1][2] This document outlines the key experimental protocols to evaluate the cytotoxic and mechanistic properties of Daphnoretin in an in vitro setting.
Data Presentation: Cytotoxicity of Daphnoretin
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Daphnoretin against various cancer cell lines, providing a quantitative measure of its cytotoxic potency.
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| HOS | Human Osteosarcoma | 3.89 | 72 | [2] |
| A549 | Lung Cancer | Not explicitly stated, but showed concentration-dependent inhibition | - | [3] |
| A375 | Human Malignant Melanoma | Concentration-dependent inhibition observed | - | [4] |
| B16 | Murine Malignant Melanoma | Concentration-dependent inhibition observed | - | [4] |
| MCF-7 | Breast Cancer | Concentration-dependent suppression | - | [1] |
| MDA-MB-231 | Breast Cancer | Concentration-dependent suppression | - | [1] |
| Huh7 | Hepatocellular Carcinoma | 69.41 | - | [5] |
| SK-HEP-1 | Hepatocellular Carcinoma | 81.96 | - | [5] |
| FM55M2 | Metastatic Melanoma | 40.48 ± 10.90 | - | [5] |
| FM55P | Primary Melanoma | 64.41 ± 9.02 | - | [5] |
| SK-MEL28 | Metastatic Melanoma | 116.59 ± 18.35 | - | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of Daphnoretin on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines of interest
-
This compound (or Daphnoretin) stock solution
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Daphnoretin in complete medium at various concentrations.
-
Replace the medium in the wells with 100 µL of the medium containing different concentrations of Daphnoretin. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with Daphnoretin.
Materials:
-
Cancer cells treated with Daphnoretin
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of Daphnoretin for the desired time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after Daphnoretin treatment.
Materials:
-
Cancer cells treated with Daphnoretin
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with Daphnoretin as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assessment
References
- 1. Daphnoretin Arrests the Cell Cycle and Induces Apoptosis in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daphnoretin induces cell cycle arrest and apoptosis in human osteosarcoma (HOS) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of daphnoretin on the proliferation and apoptosis of A549 lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daphnoretin induces reactive oxygen species-mediated apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daphnetin, a Coumarin with Anticancer Potential against Human Melanoma: In Vitro Study of Its Effective Combination with Selected Cytostatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Daphmacropodine on Cancer Cell Lines: Application Notes and Protocols
Important Note for Researchers: Extensive literature searches did not yield specific data on the in vitro cytotoxicity of Daphmacropodine on cancer cell lines. However, significant research is available for a closely related compound, Daphnoretin . This document provides a detailed summary of the application notes and protocols for assessing the in vitro cytotoxicity of Daphnoretin, which may serve as a valuable reference for similar studies on this compound.
Introduction to Daphnoretin
Daphnoretin is a natural dicoumarin compound that has demonstrated significant anticancer activities across various cancer cell lines.[1] Its cytotoxic effects are primarily attributed to the induction of apoptosis and cell cycle arrest, making it a compound of interest in cancer research and drug development.[1][2] This document outlines the key experimental protocols to evaluate the cytotoxic and mechanistic properties of Daphnoretin in an in vitro setting.
Data Presentation: Cytotoxicity of Daphnoretin
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Daphnoretin against various cancer cell lines, providing a quantitative measure of its cytotoxic potency.
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| HOS | Human Osteosarcoma | 3.89 | 72 | [2] |
| A549 | Lung Cancer | Not explicitly stated, but showed concentration-dependent inhibition | - | [3] |
| A375 | Human Malignant Melanoma | Concentration-dependent inhibition observed | - | [4] |
| B16 | Murine Malignant Melanoma | Concentration-dependent inhibition observed | - | [4] |
| MCF-7 | Breast Cancer | Concentration-dependent suppression | - | [1] |
| MDA-MB-231 | Breast Cancer | Concentration-dependent suppression | - | [1] |
| Huh7 | Hepatocellular Carcinoma | 69.41 | - | [5] |
| SK-HEP-1 | Hepatocellular Carcinoma | 81.96 | - | [5] |
| FM55M2 | Metastatic Melanoma | 40.48 ± 10.90 | - | [5] |
| FM55P | Primary Melanoma | 64.41 ± 9.02 | - | [5] |
| SK-MEL28 | Metastatic Melanoma | 116.59 ± 18.35 | - | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of Daphnoretin on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines of interest
-
This compound (or Daphnoretin) stock solution
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Daphnoretin in complete medium at various concentrations.
-
Replace the medium in the wells with 100 µL of the medium containing different concentrations of Daphnoretin. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with Daphnoretin.
Materials:
-
Cancer cells treated with Daphnoretin
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of Daphnoretin for the desired time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after Daphnoretin treatment.
Materials:
-
Cancer cells treated with Daphnoretin
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with Daphnoretin as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assessment
References
- 1. Daphnoretin Arrests the Cell Cycle and Induces Apoptosis in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daphnoretin induces cell cycle arrest and apoptosis in human osteosarcoma (HOS) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of daphnoretin on the proliferation and apoptosis of A549 lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daphnoretin induces reactive oxygen species-mediated apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daphnetin, a Coumarin with Anticancer Potential against Human Melanoma: In Vitro Study of Its Effective Combination with Selected Cytostatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Antibacterial Activity of Daphmacropodine Against Pathogenic Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine, a Daphniphyllum alkaloid, represents a class of natural products with complex chemical structures and potential biological activities. While research has been conducted on related compounds, detailed public data on the specific antibacterial efficacy of this compound against a wide array of pathogenic bacteria remains limited. The following application notes and protocols provide a comprehensive framework for the systematic evaluation of the antibacterial properties of this compound or other novel chemical entities. These protocols are based on established methodologies in antimicrobial susceptibility testing and mechanism of action studies.
Data Presentation
Effective assessment of an antibacterial agent requires the generation of quantitative data to determine its potency and spectrum of activity. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental parameters. The data should be presented in a clear and structured format to facilitate comparison across different bacterial strains.
Table 1: Template for Summarizing MIC and MBC Values for this compound
| Bacterial Strain | Gram Status | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | Interpretation (Bacteriostatic/Bactericidal) |
| Staphylococcus aureus | Gram-positive | 25923 | |||
| Escherichia coli | Gram-negative | 25922 | |||
| Pseudomonas aeruginosa | Gram-negative | 27853 | |||
| Enterococcus faecalis | Gram-positive | 29212 | |||
| Klebsiella pneumoniae | Gram-negative | 700603 | |||
| Streptococcus pneumoniae | Gram-positive | 49619 |
Note: An agent is generally considered bactericidal if the MBC is no more than four times the MIC.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the determination of the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), supplemented as required for fastidious organisms
-
Bacterial cultures of pathogenic strains
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies into a tube with sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified by measuring the optical density at 600 nm (OD₆₀₀ should be between 0.08 and 0.13).
-
Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly by pipetting up and down. Repeat this across the plate to the desired final concentration. Discard 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.
-
Include a positive control (MHB with inoculum, no drug) and a negative control (MHB only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay and determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
Spread the aliquot onto a labeled MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Reading the MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Mechanism of Action: Bacterial Membrane Potential Assay
This assay investigates if this compound disrupts the bacterial cell membrane potential, a common mechanism for antibacterial agents.
Materials:
-
Bacterial cultures
-
BacLight™ Bacterial Membrane Potential Kit or similar fluorescent dyes (e.g., DiSC₃(5))
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence plate reader
-
Carbonyl cyanide m-chlorophenyl hydrazine (B178648) (CCCP) as a positive control for depolarization
Procedure:
-
Preparation of Bacterial Suspension:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash with PBS.
-
Resuspend the cells in PBS to a standardized density (e.g., OD₆₀₀ of 0.1).
-
-
Staining and Treatment:
-
To 1 mL of the bacterial suspension, add the fluorescent membrane potential indicator dye (e.g., DiOC₂(3)) to the final concentration recommended by the manufacturer.
-
Incubate in the dark for a specified period (e.g., 5-30 minutes) to allow the dye to equilibrate across the bacterial membranes.
-
Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include an untreated control and a positive control (CCCP).
-
-
Measurement:
-
Measure the fluorescence using a flow cytometer or a fluorescence plate reader. For DiOC₂(3), changes in the ratio of red to green fluorescence indicate changes in membrane potential. A decrease in the red/green fluorescence ratio suggests membrane depolarization.
-
-
Data Analysis:
-
Compare the fluorescence profiles of the this compound-treated cells to the untreated and positive controls. A significant shift towards depolarization in the treated samples indicates that this compound targets the bacterial cell membrane.
-
Visualizations
Caption: Experimental workflow for assessing antibacterial activity.
Caption: Hypothetical signaling pathway of this compound.
Application Notes and Protocols: Assessing the Antibacterial Activity of Daphmacropodine Against Pathogenic Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine, a Daphniphyllum alkaloid, represents a class of natural products with complex chemical structures and potential biological activities. While research has been conducted on related compounds, detailed public data on the specific antibacterial efficacy of this compound against a wide array of pathogenic bacteria remains limited. The following application notes and protocols provide a comprehensive framework for the systematic evaluation of the antibacterial properties of this compound or other novel chemical entities. These protocols are based on established methodologies in antimicrobial susceptibility testing and mechanism of action studies.
Data Presentation
Effective assessment of an antibacterial agent requires the generation of quantitative data to determine its potency and spectrum of activity. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental parameters. The data should be presented in a clear and structured format to facilitate comparison across different bacterial strains.
Table 1: Template for Summarizing MIC and MBC Values for this compound
| Bacterial Strain | Gram Status | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | Interpretation (Bacteriostatic/Bactericidal) |
| Staphylococcus aureus | Gram-positive | 25923 | |||
| Escherichia coli | Gram-negative | 25922 | |||
| Pseudomonas aeruginosa | Gram-negative | 27853 | |||
| Enterococcus faecalis | Gram-positive | 29212 | |||
| Klebsiella pneumoniae | Gram-negative | 700603 | |||
| Streptococcus pneumoniae | Gram-positive | 49619 |
Note: An agent is generally considered bactericidal if the MBC is no more than four times the MIC.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the determination of the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), supplemented as required for fastidious organisms
-
Bacterial cultures of pathogenic strains
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies into a tube with sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified by measuring the optical density at 600 nm (OD₆₀₀ should be between 0.08 and 0.13).
-
Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly by pipetting up and down. Repeat this across the plate to the desired final concentration. Discard 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.
-
Include a positive control (MHB with inoculum, no drug) and a negative control (MHB only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay and determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
Spread the aliquot onto a labeled MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Reading the MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Mechanism of Action: Bacterial Membrane Potential Assay
This assay investigates if this compound disrupts the bacterial cell membrane potential, a common mechanism for antibacterial agents.
Materials:
-
Bacterial cultures
-
BacLight™ Bacterial Membrane Potential Kit or similar fluorescent dyes (e.g., DiSC₃(5))
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence plate reader
-
Carbonyl cyanide m-chlorophenyl hydrazine (B178648) (CCCP) as a positive control for depolarization
Procedure:
-
Preparation of Bacterial Suspension:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash with PBS.
-
Resuspend the cells in PBS to a standardized density (e.g., OD₆₀₀ of 0.1).
-
-
Staining and Treatment:
-
To 1 mL of the bacterial suspension, add the fluorescent membrane potential indicator dye (e.g., DiOC₂(3)) to the final concentration recommended by the manufacturer.
-
Incubate in the dark for a specified period (e.g., 5-30 minutes) to allow the dye to equilibrate across the bacterial membranes.
-
Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include an untreated control and a positive control (CCCP).
-
-
Measurement:
-
Measure the fluorescence using a flow cytometer or a fluorescence plate reader. For DiOC₂(3), changes in the ratio of red to green fluorescence indicate changes in membrane potential. A decrease in the red/green fluorescence ratio suggests membrane depolarization.
-
-
Data Analysis:
-
Compare the fluorescence profiles of the this compound-treated cells to the untreated and positive controls. A significant shift towards depolarization in the treated samples indicates that this compound targets the bacterial cell membrane.
-
Visualizations
Caption: Experimental workflow for assessing antibacterial activity.
Caption: Hypothetical signaling pathway of this compound.
Application Notes and Protocols: Assessing the Antibacterial Activity of Daphmacropodine Against Pathogenic Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine, a Daphniphyllum alkaloid, represents a class of natural products with complex chemical structures and potential biological activities. While research has been conducted on related compounds, detailed public data on the specific antibacterial efficacy of this compound against a wide array of pathogenic bacteria remains limited. The following application notes and protocols provide a comprehensive framework for the systematic evaluation of the antibacterial properties of this compound or other novel chemical entities. These protocols are based on established methodologies in antimicrobial susceptibility testing and mechanism of action studies.
Data Presentation
Effective assessment of an antibacterial agent requires the generation of quantitative data to determine its potency and spectrum of activity. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental parameters. The data should be presented in a clear and structured format to facilitate comparison across different bacterial strains.
Table 1: Template for Summarizing MIC and MBC Values for this compound
| Bacterial Strain | Gram Status | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | Interpretation (Bacteriostatic/Bactericidal) |
| Staphylococcus aureus | Gram-positive | 25923 | |||
| Escherichia coli | Gram-negative | 25922 | |||
| Pseudomonas aeruginosa | Gram-negative | 27853 | |||
| Enterococcus faecalis | Gram-positive | 29212 | |||
| Klebsiella pneumoniae | Gram-negative | 700603 | |||
| Streptococcus pneumoniae | Gram-positive | 49619 |
Note: An agent is generally considered bactericidal if the MBC is no more than four times the MIC.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the determination of the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), supplemented as required for fastidious organisms
-
Bacterial cultures of pathogenic strains
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies into a tube with sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified by measuring the optical density at 600 nm (OD₆₀₀ should be between 0.08 and 0.13).
-
Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly by pipetting up and down. Repeat this across the plate to the desired final concentration. Discard 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.
-
Include a positive control (MHB with inoculum, no drug) and a negative control (MHB only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay and determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
Spread the aliquot onto a labeled MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Reading the MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Mechanism of Action: Bacterial Membrane Potential Assay
This assay investigates if this compound disrupts the bacterial cell membrane potential, a common mechanism for antibacterial agents.
Materials:
-
Bacterial cultures
-
BacLight™ Bacterial Membrane Potential Kit or similar fluorescent dyes (e.g., DiSC₃(5))
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence plate reader
-
Carbonyl cyanide m-chlorophenyl hydrazine (CCCP) as a positive control for depolarization
Procedure:
-
Preparation of Bacterial Suspension:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash with PBS.
-
Resuspend the cells in PBS to a standardized density (e.g., OD₆₀₀ of 0.1).
-
-
Staining and Treatment:
-
To 1 mL of the bacterial suspension, add the fluorescent membrane potential indicator dye (e.g., DiOC₂(3)) to the final concentration recommended by the manufacturer.
-
Incubate in the dark for a specified period (e.g., 5-30 minutes) to allow the dye to equilibrate across the bacterial membranes.
-
Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include an untreated control and a positive control (CCCP).
-
-
Measurement:
-
Measure the fluorescence using a flow cytometer or a fluorescence plate reader. For DiOC₂(3), changes in the ratio of red to green fluorescence indicate changes in membrane potential. A decrease in the red/green fluorescence ratio suggests membrane depolarization.
-
-
Data Analysis:
-
Compare the fluorescence profiles of the this compound-treated cells to the untreated and positive controls. A significant shift towards depolarization in the treated samples indicates that this compound targets the bacterial cell membrane.
-
Visualizations
Caption: Experimental workflow for assessing antibacterial activity.
Caption: Hypothetical signaling pathway of this compound.
Application Notes and Protocols for Evaluating the Pesticidal Effects of Daphmacropodine on Common Pests
To Researchers, Scientists, and Drug Development Professionals,
This document provides a framework for evaluating the potential pesticidal effects of Daphmacropodine, a natural alkaloid. Due to a lack of specific published data on the insecticidal activity of this compound, this guide offers detailed, generalized protocols and application notes based on studies of structurally related compounds and standard entomological testing procedures.
Introduction
This compound is a member of the Daphniphyllum alkaloids, a class of complex natural products isolated from plants of the Daphniphyllum genus. While research into the broader bioactivities of Daphniphyllum alkaloids is ongoing, their potential as pesticidal agents is an emerging area of interest. A study on alkaloids from the bark of Daphniphyllum macropodum has indicated insecticidal properties within this chemical family against the diamondback moth, Plutella xylostella.[1] However, this study identified Daphtenidine C as the most active compound, with no specific data reported for this compound.
The following sections outline the necessary experimental workflows and protocols to systematically evaluate the pesticidal effects of this compound against common agricultural pests such as the diamondback moth (Plutella xylostella) and the oriental armyworm (Mythimna separata).
General Experimental Workflow
A systematic evaluation of a novel compound for pesticidal activity involves a tiered approach, starting with preliminary screenings and progressing to more detailed quantitative assays and mechanism of action studies.
Caption: A generalized workflow for the evaluation of a novel insecticide.
Quantitative Data Summary
As no specific quantitative data for this compound is available, the following table is presented as a template for organizing experimental results. Data should be recorded from dose-response studies to allow for robust statistical analysis and comparison.
| Compound | Target Pest | Assay Type | LC50 (µg/mL) / LD50 (µ g/insect ) | 95% Confidence Interval |
| This compound | Plutella xylostella | Leaf Dip | Data to be determined | Data to be determined |
| This compound | Plutella xylostella | Topical Application | Data to be determined | Data to be determined |
| This compound | Mythimna separata | Diet Incorporation | Data to be determined | Data to be determined |
| This compound | Mythimna separata | Topical Application | Data to be determined | Data to be determined |
| Positive Control | Specify Pest | Specify Assay | Known Value | Known Value |
| Negative Control | Specify Pest | Specify Assay | N/A | N/A |
Detailed Experimental Protocols
The following are standard protocols that can be adapted for the evaluation of this compound.
Rearing of Test Insects
-
Plutella xylostella (Diamondback Moth): Larvae can be reared on fresh cabbage (Brassica oleracea) leaves in a controlled environment (25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod). Adult moths can be provided with a 10% honey solution for sustenance.
-
Mythimna separata (Oriental Armyworm): Larvae can be maintained on an artificial diet or fresh corn (Zea mays) leaves under similar controlled environmental conditions as P. xylostella.
Leaf Dip Bioassay for P. xylostella
This method is suitable for assessing stomach toxicity.
-
Preparation of Test Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone (B3395972) or ethanol). Create a series of dilutions (e.g., 1, 5, 10, 50, 100 µg/mL) using distilled water containing a small amount of a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even spreading.
-
Leaf Treatment: Select fresh, undamaged cabbage leaves and cut them into discs (e.g., 5 cm diameter). Dip each leaf disc into a test solution for 30 seconds with gentle agitation. Allow the leaves to air-dry completely. A negative control should be prepared using the solvent and surfactant only. A positive control with a known insecticide is also recommended.
-
Insect Exposure: Place one treated leaf disc into a petri dish lined with moistened filter paper. Introduce a set number of third-instar P. xylostella larvae (e.g., 10-20) into each petri dish.
-
Data Collection: Seal the petri dishes and incubate them under controlled conditions. Record larval mortality at 24, 48, and 72-hour intervals. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Analysis: Use the mortality data to calculate the LC50 (median lethal concentration) using probit analysis.
Topical Application Bioassay for M. separata
This method assesses contact toxicity.
-
Preparation of Dosing Solutions: Dissolve this compound in a volatile solvent like acetone to prepare a range of concentrations.
-
Application: Use a micro-applicator to apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of individual third-instar M. separata larvae. The control group should be treated with the solvent alone.
-
Post-Treatment Care: After treatment, place the larvae in individual containers with a sufficient amount of artificial diet or fresh host plant leaves.
-
Data Collection and Analysis: Record mortality at 24, 48, and 72 hours. Calculate the LD50 (median lethal dose) using probit analysis.
Potential Signaling Pathways and Mechanism of Action
The precise mechanism of action for Daphniphyllum alkaloids as insecticides is not well-established. However, many plant-derived alkaloids are known to target the insect nervous system. A potential starting point for investigation would be the acetylcholinesterase (AChE) enzyme, a common target for many insecticides.
Caption: Hypothesized inhibition of Acetylcholinesterase by this compound.
To investigate this, one could perform an in vitro AChE inhibition assay using enzyme preparations from the target pests.
Conclusion
While direct evidence for the pesticidal effects of this compound is currently lacking in the scientific literature, its chemical relationship to other bioactive Daphniphyllum alkaloids suggests that it is a compound worthy of investigation. The protocols and frameworks provided here offer a robust starting point for researchers to systematically evaluate its potential as a novel, natural insecticide. Such studies are crucial for the development of new and environmentally benign pest management strategies.
References
Application Notes and Protocols for Evaluating the Pesticidal Effects of Daphmacropodine on Common Pests
To Researchers, Scientists, and Drug Development Professionals,
This document provides a framework for evaluating the potential pesticidal effects of Daphmacropodine, a natural alkaloid. Due to a lack of specific published data on the insecticidal activity of this compound, this guide offers detailed, generalized protocols and application notes based on studies of structurally related compounds and standard entomological testing procedures.
Introduction
This compound is a member of the Daphniphyllum alkaloids, a class of complex natural products isolated from plants of the Daphniphyllum genus. While research into the broader bioactivities of Daphniphyllum alkaloids is ongoing, their potential as pesticidal agents is an emerging area of interest. A study on alkaloids from the bark of Daphniphyllum macropodum has indicated insecticidal properties within this chemical family against the diamondback moth, Plutella xylostella.[1] However, this study identified Daphtenidine C as the most active compound, with no specific data reported for this compound.
The following sections outline the necessary experimental workflows and protocols to systematically evaluate the pesticidal effects of this compound against common agricultural pests such as the diamondback moth (Plutella xylostella) and the oriental armyworm (Mythimna separata).
General Experimental Workflow
A systematic evaluation of a novel compound for pesticidal activity involves a tiered approach, starting with preliminary screenings and progressing to more detailed quantitative assays and mechanism of action studies.
Caption: A generalized workflow for the evaluation of a novel insecticide.
Quantitative Data Summary
As no specific quantitative data for this compound is available, the following table is presented as a template for organizing experimental results. Data should be recorded from dose-response studies to allow for robust statistical analysis and comparison.
| Compound | Target Pest | Assay Type | LC50 (µg/mL) / LD50 (µ g/insect ) | 95% Confidence Interval |
| This compound | Plutella xylostella | Leaf Dip | Data to be determined | Data to be determined |
| This compound | Plutella xylostella | Topical Application | Data to be determined | Data to be determined |
| This compound | Mythimna separata | Diet Incorporation | Data to be determined | Data to be determined |
| This compound | Mythimna separata | Topical Application | Data to be determined | Data to be determined |
| Positive Control | Specify Pest | Specify Assay | Known Value | Known Value |
| Negative Control | Specify Pest | Specify Assay | N/A | N/A |
Detailed Experimental Protocols
The following are standard protocols that can be adapted for the evaluation of this compound.
Rearing of Test Insects
-
Plutella xylostella (Diamondback Moth): Larvae can be reared on fresh cabbage (Brassica oleracea) leaves in a controlled environment (25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod). Adult moths can be provided with a 10% honey solution for sustenance.
-
Mythimna separata (Oriental Armyworm): Larvae can be maintained on an artificial diet or fresh corn (Zea mays) leaves under similar controlled environmental conditions as P. xylostella.
Leaf Dip Bioassay for P. xylostella
This method is suitable for assessing stomach toxicity.
-
Preparation of Test Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone (B3395972) or ethanol). Create a series of dilutions (e.g., 1, 5, 10, 50, 100 µg/mL) using distilled water containing a small amount of a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even spreading.
-
Leaf Treatment: Select fresh, undamaged cabbage leaves and cut them into discs (e.g., 5 cm diameter). Dip each leaf disc into a test solution for 30 seconds with gentle agitation. Allow the leaves to air-dry completely. A negative control should be prepared using the solvent and surfactant only. A positive control with a known insecticide is also recommended.
-
Insect Exposure: Place one treated leaf disc into a petri dish lined with moistened filter paper. Introduce a set number of third-instar P. xylostella larvae (e.g., 10-20) into each petri dish.
-
Data Collection: Seal the petri dishes and incubate them under controlled conditions. Record larval mortality at 24, 48, and 72-hour intervals. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Analysis: Use the mortality data to calculate the LC50 (median lethal concentration) using probit analysis.
Topical Application Bioassay for M. separata
This method assesses contact toxicity.
-
Preparation of Dosing Solutions: Dissolve this compound in a volatile solvent like acetone to prepare a range of concentrations.
-
Application: Use a micro-applicator to apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of individual third-instar M. separata larvae. The control group should be treated with the solvent alone.
-
Post-Treatment Care: After treatment, place the larvae in individual containers with a sufficient amount of artificial diet or fresh host plant leaves.
-
Data Collection and Analysis: Record mortality at 24, 48, and 72 hours. Calculate the LD50 (median lethal dose) using probit analysis.
Potential Signaling Pathways and Mechanism of Action
The precise mechanism of action for Daphniphyllum alkaloids as insecticides is not well-established. However, many plant-derived alkaloids are known to target the insect nervous system. A potential starting point for investigation would be the acetylcholinesterase (AChE) enzyme, a common target for many insecticides.
Caption: Hypothesized inhibition of Acetylcholinesterase by this compound.
To investigate this, one could perform an in vitro AChE inhibition assay using enzyme preparations from the target pests.
Conclusion
While direct evidence for the pesticidal effects of this compound is currently lacking in the scientific literature, its chemical relationship to other bioactive Daphniphyllum alkaloids suggests that it is a compound worthy of investigation. The protocols and frameworks provided here offer a robust starting point for researchers to systematically evaluate its potential as a novel, natural insecticide. Such studies are crucial for the development of new and environmentally benign pest management strategies.
References
Application Notes and Protocols for Evaluating the Pesticidal Effects of Daphmacropodine on Common Pests
To Researchers, Scientists, and Drug Development Professionals,
This document provides a framework for evaluating the potential pesticidal effects of Daphmacropodine, a natural alkaloid. Due to a lack of specific published data on the insecticidal activity of this compound, this guide offers detailed, generalized protocols and application notes based on studies of structurally related compounds and standard entomological testing procedures.
Introduction
This compound is a member of the Daphniphyllum alkaloids, a class of complex natural products isolated from plants of the Daphniphyllum genus. While research into the broader bioactivities of Daphniphyllum alkaloids is ongoing, their potential as pesticidal agents is an emerging area of interest. A study on alkaloids from the bark of Daphniphyllum macropodum has indicated insecticidal properties within this chemical family against the diamondback moth, Plutella xylostella.[1] However, this study identified Daphtenidine C as the most active compound, with no specific data reported for this compound.
The following sections outline the necessary experimental workflows and protocols to systematically evaluate the pesticidal effects of this compound against common agricultural pests such as the diamondback moth (Plutella xylostella) and the oriental armyworm (Mythimna separata).
General Experimental Workflow
A systematic evaluation of a novel compound for pesticidal activity involves a tiered approach, starting with preliminary screenings and progressing to more detailed quantitative assays and mechanism of action studies.
Caption: A generalized workflow for the evaluation of a novel insecticide.
Quantitative Data Summary
As no specific quantitative data for this compound is available, the following table is presented as a template for organizing experimental results. Data should be recorded from dose-response studies to allow for robust statistical analysis and comparison.
| Compound | Target Pest | Assay Type | LC50 (µg/mL) / LD50 (µ g/insect ) | 95% Confidence Interval |
| This compound | Plutella xylostella | Leaf Dip | Data to be determined | Data to be determined |
| This compound | Plutella xylostella | Topical Application | Data to be determined | Data to be determined |
| This compound | Mythimna separata | Diet Incorporation | Data to be determined | Data to be determined |
| This compound | Mythimna separata | Topical Application | Data to be determined | Data to be determined |
| Positive Control | Specify Pest | Specify Assay | Known Value | Known Value |
| Negative Control | Specify Pest | Specify Assay | N/A | N/A |
Detailed Experimental Protocols
The following are standard protocols that can be adapted for the evaluation of this compound.
Rearing of Test Insects
-
Plutella xylostella (Diamondback Moth): Larvae can be reared on fresh cabbage (Brassica oleracea) leaves in a controlled environment (25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod). Adult moths can be provided with a 10% honey solution for sustenance.
-
Mythimna separata (Oriental Armyworm): Larvae can be maintained on an artificial diet or fresh corn (Zea mays) leaves under similar controlled environmental conditions as P. xylostella.
Leaf Dip Bioassay for P. xylostella
This method is suitable for assessing stomach toxicity.
-
Preparation of Test Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone or ethanol). Create a series of dilutions (e.g., 1, 5, 10, 50, 100 µg/mL) using distilled water containing a small amount of a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even spreading.
-
Leaf Treatment: Select fresh, undamaged cabbage leaves and cut them into discs (e.g., 5 cm diameter). Dip each leaf disc into a test solution for 30 seconds with gentle agitation. Allow the leaves to air-dry completely. A negative control should be prepared using the solvent and surfactant only. A positive control with a known insecticide is also recommended.
-
Insect Exposure: Place one treated leaf disc into a petri dish lined with moistened filter paper. Introduce a set number of third-instar P. xylostella larvae (e.g., 10-20) into each petri dish.
-
Data Collection: Seal the petri dishes and incubate them under controlled conditions. Record larval mortality at 24, 48, and 72-hour intervals. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Analysis: Use the mortality data to calculate the LC50 (median lethal concentration) using probit analysis.
Topical Application Bioassay for M. separata
This method assesses contact toxicity.
-
Preparation of Dosing Solutions: Dissolve this compound in a volatile solvent like acetone to prepare a range of concentrations.
-
Application: Use a micro-applicator to apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of individual third-instar M. separata larvae. The control group should be treated with the solvent alone.
-
Post-Treatment Care: After treatment, place the larvae in individual containers with a sufficient amount of artificial diet or fresh host plant leaves.
-
Data Collection and Analysis: Record mortality at 24, 48, and 72 hours. Calculate the LD50 (median lethal dose) using probit analysis.
Potential Signaling Pathways and Mechanism of Action
The precise mechanism of action for Daphniphyllum alkaloids as insecticides is not well-established. However, many plant-derived alkaloids are known to target the insect nervous system. A potential starting point for investigation would be the acetylcholinesterase (AChE) enzyme, a common target for many insecticides.
Caption: Hypothesized inhibition of Acetylcholinesterase by this compound.
To investigate this, one could perform an in vitro AChE inhibition assay using enzyme preparations from the target pests.
Conclusion
While direct evidence for the pesticidal effects of this compound is currently lacking in the scientific literature, its chemical relationship to other bioactive Daphniphyllum alkaloids suggests that it is a compound worthy of investigation. The protocols and frameworks provided here offer a robust starting point for researchers to systematically evaluate its potential as a novel, natural insecticide. Such studies are crucial for the development of new and environmentally benign pest management strategies.
References
Application Notes and Protocols for Testing Daphmacropodine in Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine, a natural alkaloid, has garnered interest for its potential therapeutic properties. These application notes provide a comprehensive set of protocols to evaluate the anti-inflammatory effects of this compound. The methodologies detailed herein are based on established in vitro and in vivo assays, focusing on key inflammatory mediators and signaling pathways. The primary model system for in vitro studies is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a widely accepted model for inflammation research. In vivo assessment of acute inflammation is described using the carrageenan-induced paw edema model in rodents.
These protocols are intended to guide researchers in the systematic evaluation of this compound's anti-inflammatory potential, from initial screening of its effects on inflammatory mediators to the elucidation of its mechanism of action through key signaling pathways like NF-κB and MAPK.
In Vitro Anti-inflammatory Assays
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic concentration of this compound on RAW 264.7 macrophage cells and to establish a non-toxic concentration range for subsequent anti-inflammatory assays.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To assess the inhibitory effect of this compound on the production of nitric oxide (NO), a key pro-inflammatory mediator, in LPS-stimulated RAW 264.7 cells.
Protocol:
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10⁵ cells/well and allow them to adhere. Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[1]
-
Griess Reaction: After incubation, collect 100 µL of the culture supernatant from each well and transfer it to a new 96-well plate. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) to each well.[2]
-
Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) and Prostaglandin E2 (PGE2) Measurement (ELISA)
Objective: To quantify the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and PGE2 in LPS-stimulated RAW 264.7 cells.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 1.5 × 10⁵ cells/well.[3] Pre-treat with this compound for 1-2 hours, followed by stimulation with 1 µg/mL LPS for 24 hours.[3]
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α, IL-6, IL-1β, and PGE2 using commercially available kits, following the manufacturer's instructions.
-
Data Analysis: Determine the concentrations of the cytokines and PGE2 from the standard curves provided with the kits.
Data Presentation: In Vitro Assays
| Assay | This compound Concentration | LPS (1 µg/mL) | This compound + LPS | % Inhibition |
| Cell Viability (%) | 10 µM | 100 ± 5 | 98 ± 4 | - |
| 20 µM | 100 ± 5 | 95 ± 6 | - | |
| 50 µM | 100 ± 5 | 92 ± 5 | - | |
| NO Production (µM) | 10 µM | 50 ± 3 | 35 ± 2.5 | 30% |
| 20 µM | 50 ± 3 | 20 ± 2 | 60% | |
| 50 µM | 50 ± 3 | 10 ± 1.5 | 80% | |
| TNF-α (pg/mL) | 10 µM | 3000 ± 250 | 2100 ± 200 | 30% |
| 20 µM | 3000 ± 250 | 1200 ± 150 | 60% | |
| 50 µM | 3000 ± 250 | 600 ± 100 | 80% | |
| IL-6 (pg/mL) | 10 µM | 2500 ± 200 | 1875 ± 180 | 25% |
| 20 µM | 2500 ± 200 | 1125 ± 120 | 55% | |
| 50 µM | 2500 ± 200 | 500 ± 80 | 80% | |
| IL-1β (pg/mL) | 10 µM | 1500 ± 120 | 1050 ± 100 | 30% |
| 20 µM | 1500 ± 120 | 600 ± 80 | 60% | |
| 50 µM | 1500 ± 120 | 300 ± 50 | 80% | |
| PGE2 (pg/mL) | 10 µM | 2000 ± 150 | 1400 ± 120 | 30% |
| 20 µM | 2000 ± 150 | 800 ± 100 | 60% | |
| 50 µM | 2000 ± 150 | 400 ± 60 | 80% |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary.
Mechanism of Action: Signaling Pathway Analysis
Western Blot Analysis of NF-κB and MAPK Pathways
Objective: To investigate the effect of this compound on the activation of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells.
Protocol:
-
Cell Treatment and Lysis: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes (for MAPK pathway) or 1 hour (for NF-κB pathway). Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, and JNK overnight at 4°C.[4][5]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Data Presentation: Western Blot Analysis
| Target Protein | Control | LPS (1 µg/mL) | This compound (20 µM) + LPS |
| p-p65/p65 | 1.0 | 5.2 | 2.1 |
| p-IκBα/IκBα | 1.0 | 4.8 | 1.8 |
| p-p38/p38 | 1.0 | 6.0 | 2.5 |
| p-ERK/ERK | 1.0 | 5.5 | 2.3 |
| p-JNK/JNK | 1.0 | 4.9 | 2.0 |
Note: The data represents the relative fold change in protein phosphorylation compared to the control group and are for illustrative purposes.
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory effect of this compound on acute inflammation.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (180-220 g) for one week under standard laboratory conditions.
-
Drug Administration: Administer this compound (e.g., 10, 20, 50 mg/kg) or a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg) orally one hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[6]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[7]
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.
Data Presentation: In Vivo Assay
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.60 ± 0.04 | 29.4% |
| This compound | 20 | 0.42 ± 0.03 | 50.6% |
| This compound | 50 | 0.28 ± 0.02 | 67.1% |
| Indomethacin | 10 | 0.35 ± 0.03 | 58.8% |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary.
Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.
Caption: Proposed mechanism of this compound via inhibition of NF-κB and MAPK signaling pathways.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Testing Daphmacropodine in Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine, a natural alkaloid, has garnered interest for its potential therapeutic properties. These application notes provide a comprehensive set of protocols to evaluate the anti-inflammatory effects of this compound. The methodologies detailed herein are based on established in vitro and in vivo assays, focusing on key inflammatory mediators and signaling pathways. The primary model system for in vitro studies is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a widely accepted model for inflammation research. In vivo assessment of acute inflammation is described using the carrageenan-induced paw edema model in rodents.
These protocols are intended to guide researchers in the systematic evaluation of this compound's anti-inflammatory potential, from initial screening of its effects on inflammatory mediators to the elucidation of its mechanism of action through key signaling pathways like NF-κB and MAPK.
In Vitro Anti-inflammatory Assays
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic concentration of this compound on RAW 264.7 macrophage cells and to establish a non-toxic concentration range for subsequent anti-inflammatory assays.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To assess the inhibitory effect of this compound on the production of nitric oxide (NO), a key pro-inflammatory mediator, in LPS-stimulated RAW 264.7 cells.
Protocol:
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10⁵ cells/well and allow them to adhere. Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[1]
-
Griess Reaction: After incubation, collect 100 µL of the culture supernatant from each well and transfer it to a new 96-well plate. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) to each well.[2]
-
Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) and Prostaglandin E2 (PGE2) Measurement (ELISA)
Objective: To quantify the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and PGE2 in LPS-stimulated RAW 264.7 cells.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 1.5 × 10⁵ cells/well.[3] Pre-treat with this compound for 1-2 hours, followed by stimulation with 1 µg/mL LPS for 24 hours.[3]
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α, IL-6, IL-1β, and PGE2 using commercially available kits, following the manufacturer's instructions.
-
Data Analysis: Determine the concentrations of the cytokines and PGE2 from the standard curves provided with the kits.
Data Presentation: In Vitro Assays
| Assay | This compound Concentration | LPS (1 µg/mL) | This compound + LPS | % Inhibition |
| Cell Viability (%) | 10 µM | 100 ± 5 | 98 ± 4 | - |
| 20 µM | 100 ± 5 | 95 ± 6 | - | |
| 50 µM | 100 ± 5 | 92 ± 5 | - | |
| NO Production (µM) | 10 µM | 50 ± 3 | 35 ± 2.5 | 30% |
| 20 µM | 50 ± 3 | 20 ± 2 | 60% | |
| 50 µM | 50 ± 3 | 10 ± 1.5 | 80% | |
| TNF-α (pg/mL) | 10 µM | 3000 ± 250 | 2100 ± 200 | 30% |
| 20 µM | 3000 ± 250 | 1200 ± 150 | 60% | |
| 50 µM | 3000 ± 250 | 600 ± 100 | 80% | |
| IL-6 (pg/mL) | 10 µM | 2500 ± 200 | 1875 ± 180 | 25% |
| 20 µM | 2500 ± 200 | 1125 ± 120 | 55% | |
| 50 µM | 2500 ± 200 | 500 ± 80 | 80% | |
| IL-1β (pg/mL) | 10 µM | 1500 ± 120 | 1050 ± 100 | 30% |
| 20 µM | 1500 ± 120 | 600 ± 80 | 60% | |
| 50 µM | 1500 ± 120 | 300 ± 50 | 80% | |
| PGE2 (pg/mL) | 10 µM | 2000 ± 150 | 1400 ± 120 | 30% |
| 20 µM | 2000 ± 150 | 800 ± 100 | 60% | |
| 50 µM | 2000 ± 150 | 400 ± 60 | 80% |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary.
Mechanism of Action: Signaling Pathway Analysis
Western Blot Analysis of NF-κB and MAPK Pathways
Objective: To investigate the effect of this compound on the activation of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells.
Protocol:
-
Cell Treatment and Lysis: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes (for MAPK pathway) or 1 hour (for NF-κB pathway). Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, and JNK overnight at 4°C.[4][5]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Data Presentation: Western Blot Analysis
| Target Protein | Control | LPS (1 µg/mL) | This compound (20 µM) + LPS |
| p-p65/p65 | 1.0 | 5.2 | 2.1 |
| p-IκBα/IκBα | 1.0 | 4.8 | 1.8 |
| p-p38/p38 | 1.0 | 6.0 | 2.5 |
| p-ERK/ERK | 1.0 | 5.5 | 2.3 |
| p-JNK/JNK | 1.0 | 4.9 | 2.0 |
Note: The data represents the relative fold change in protein phosphorylation compared to the control group and are for illustrative purposes.
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory effect of this compound on acute inflammation.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (180-220 g) for one week under standard laboratory conditions.
-
Drug Administration: Administer this compound (e.g., 10, 20, 50 mg/kg) or a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg) orally one hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[6]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[7]
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.
Data Presentation: In Vivo Assay
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.60 ± 0.04 | 29.4% |
| This compound | 20 | 0.42 ± 0.03 | 50.6% |
| This compound | 50 | 0.28 ± 0.02 | 67.1% |
| Indomethacin | 10 | 0.35 ± 0.03 | 58.8% |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary.
Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.
Caption: Proposed mechanism of this compound via inhibition of NF-κB and MAPK signaling pathways.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Testing Daphmacropodine in Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine, a natural alkaloid, has garnered interest for its potential therapeutic properties. These application notes provide a comprehensive set of protocols to evaluate the anti-inflammatory effects of this compound. The methodologies detailed herein are based on established in vitro and in vivo assays, focusing on key inflammatory mediators and signaling pathways. The primary model system for in vitro studies is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a widely accepted model for inflammation research. In vivo assessment of acute inflammation is described using the carrageenan-induced paw edema model in rodents.
These protocols are intended to guide researchers in the systematic evaluation of this compound's anti-inflammatory potential, from initial screening of its effects on inflammatory mediators to the elucidation of its mechanism of action through key signaling pathways like NF-κB and MAPK.
In Vitro Anti-inflammatory Assays
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic concentration of this compound on RAW 264.7 macrophage cells and to establish a non-toxic concentration range for subsequent anti-inflammatory assays.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To assess the inhibitory effect of this compound on the production of nitric oxide (NO), a key pro-inflammatory mediator, in LPS-stimulated RAW 264.7 cells.
Protocol:
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10⁵ cells/well and allow them to adhere. Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[1]
-
Griess Reaction: After incubation, collect 100 µL of the culture supernatant from each well and transfer it to a new 96-well plate. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to each well.[2]
-
Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) and Prostaglandin E2 (PGE2) Measurement (ELISA)
Objective: To quantify the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and PGE2 in LPS-stimulated RAW 264.7 cells.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 1.5 × 10⁵ cells/well.[3] Pre-treat with this compound for 1-2 hours, followed by stimulation with 1 µg/mL LPS for 24 hours.[3]
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α, IL-6, IL-1β, and PGE2 using commercially available kits, following the manufacturer's instructions.
-
Data Analysis: Determine the concentrations of the cytokines and PGE2 from the standard curves provided with the kits.
Data Presentation: In Vitro Assays
| Assay | This compound Concentration | LPS (1 µg/mL) | This compound + LPS | % Inhibition |
| Cell Viability (%) | 10 µM | 100 ± 5 | 98 ± 4 | - |
| 20 µM | 100 ± 5 | 95 ± 6 | - | |
| 50 µM | 100 ± 5 | 92 ± 5 | - | |
| NO Production (µM) | 10 µM | 50 ± 3 | 35 ± 2.5 | 30% |
| 20 µM | 50 ± 3 | 20 ± 2 | 60% | |
| 50 µM | 50 ± 3 | 10 ± 1.5 | 80% | |
| TNF-α (pg/mL) | 10 µM | 3000 ± 250 | 2100 ± 200 | 30% |
| 20 µM | 3000 ± 250 | 1200 ± 150 | 60% | |
| 50 µM | 3000 ± 250 | 600 ± 100 | 80% | |
| IL-6 (pg/mL) | 10 µM | 2500 ± 200 | 1875 ± 180 | 25% |
| 20 µM | 2500 ± 200 | 1125 ± 120 | 55% | |
| 50 µM | 2500 ± 200 | 500 ± 80 | 80% | |
| IL-1β (pg/mL) | 10 µM | 1500 ± 120 | 1050 ± 100 | 30% |
| 20 µM | 1500 ± 120 | 600 ± 80 | 60% | |
| 50 µM | 1500 ± 120 | 300 ± 50 | 80% | |
| PGE2 (pg/mL) | 10 µM | 2000 ± 150 | 1400 ± 120 | 30% |
| 20 µM | 2000 ± 150 | 800 ± 100 | 60% | |
| 50 µM | 2000 ± 150 | 400 ± 60 | 80% |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary.
Mechanism of Action: Signaling Pathway Analysis
Western Blot Analysis of NF-κB and MAPK Pathways
Objective: To investigate the effect of this compound on the activation of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells.
Protocol:
-
Cell Treatment and Lysis: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes (for MAPK pathway) or 1 hour (for NF-κB pathway). Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, and JNK overnight at 4°C.[4][5]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Data Presentation: Western Blot Analysis
| Target Protein | Control | LPS (1 µg/mL) | This compound (20 µM) + LPS |
| p-p65/p65 | 1.0 | 5.2 | 2.1 |
| p-IκBα/IκBα | 1.0 | 4.8 | 1.8 |
| p-p38/p38 | 1.0 | 6.0 | 2.5 |
| p-ERK/ERK | 1.0 | 5.5 | 2.3 |
| p-JNK/JNK | 1.0 | 4.9 | 2.0 |
Note: The data represents the relative fold change in protein phosphorylation compared to the control group and are for illustrative purposes.
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory effect of this compound on acute inflammation.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (180-220 g) for one week under standard laboratory conditions.
-
Drug Administration: Administer this compound (e.g., 10, 20, 50 mg/kg) or a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg) orally one hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[6]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[7]
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.
Data Presentation: In Vivo Assay
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.60 ± 0.04 | 29.4% |
| This compound | 20 | 0.42 ± 0.03 | 50.6% |
| This compound | 50 | 0.28 ± 0.02 | 67.1% |
| Indomethacin | 10 | 0.35 ± 0.03 | 58.8% |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary.
Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.
Caption: Proposed mechanism of this compound via inhibition of NF-κB and MAPK signaling pathways.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Daphmacropodine as a Chemical Probe in Cell Biology: Application Notes and Protocols
For Research Use Only
Introduction
Daphmacropodine is a member of the Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the Daphniphyllum genus. These alkaloids are known for their complex chemical structures and a range of biological activities. While research on the specific mechanisms of this compound is still emerging, related compounds from the same family have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential applications as a chemical probe for studying cell proliferation, cell death, and related signaling pathways.
This document provides detailed application notes and protocols for the use of this compound as a chemical probe in cell biology research. The methodologies described are based on standard cellular assays relevant to the anticipated cytotoxic nature of this compound class. Researchers are advised to perform dose-response experiments to determine the optimal working concentration for their specific cell lines and assays.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide an illustrative summary of the types of data that should be generated when characterizing this compound as a chemical probe. Researchers are encouraged to establish these parameters for their experimental systems.
Table 1: In Vitro Cytotoxicity of Related Daphniphyllum Alkaloids
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Daphnicyclidin M | P-388 | MTT | 5.7 | [1] |
| Daphnicyclidin N | P-388 | MTT | 6.5 | [1] |
| Macropodumine C | P-388 | MTT | 10.3 | [1] |
| Daphnicyclidin A | P-388 | MTT | 13.8 | [1] |
| Daphnicyclidin M | SGC-7901 | MTT | 22.4 | [1] |
| Daphnicyclidin N | SGC-7901 | MTT | 25.6 | [1] |
Table 2: Illustrative Experimental Parameters for this compound
| Parameter | Value | Cell Line(s) | Notes |
| Molecular Weight | User to determine | N/A | |
| Purity | >95% (recommended) | N/A | |
| Solubility | Soluble in DMSO | N/A | Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. |
| Working Concentration Range | 0.1 - 100 µM | User to determine | To be determined by dose-response studies for each cell line and assay. |
| Incubation Time | 24 - 72 hours | User to determine | Dependent on the specific assay and cell doubling time. |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using the MTT Assay
This protocol describes a method to assess the cytotoxic effect of this compound on cultured cells by measuring metabolic activity.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from a 10 mM DMSO stock. The final concentrations should cover a broad range (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium (B1200493) iodide (PI) staining to analyze the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 60-70% confluency at the time of treatment.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1x IC50, 2x IC50) for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Protocol 3: Assessment of Apoptosis by Annexin V/PI Staining
This protocol describes the detection of apoptosis induced by this compound through the externalization of phosphatidylserine (B164497) (Annexin V staining) and loss of membrane integrity (PI staining).
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in Protocol 2.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour of staining. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.
Visualizations
References
Daphmacropodine as a Chemical Probe in Cell Biology: Application Notes and Protocols
For Research Use Only
Introduction
Daphmacropodine is a member of the Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the Daphniphyllum genus. These alkaloids are known for their complex chemical structures and a range of biological activities. While research on the specific mechanisms of this compound is still emerging, related compounds from the same family have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential applications as a chemical probe for studying cell proliferation, cell death, and related signaling pathways.
This document provides detailed application notes and protocols for the use of this compound as a chemical probe in cell biology research. The methodologies described are based on standard cellular assays relevant to the anticipated cytotoxic nature of this compound class. Researchers are advised to perform dose-response experiments to determine the optimal working concentration for their specific cell lines and assays.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide an illustrative summary of the types of data that should be generated when characterizing this compound as a chemical probe. Researchers are encouraged to establish these parameters for their experimental systems.
Table 1: In Vitro Cytotoxicity of Related Daphniphyllum Alkaloids
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Daphnicyclidin M | P-388 | MTT | 5.7 | [1] |
| Daphnicyclidin N | P-388 | MTT | 6.5 | [1] |
| Macropodumine C | P-388 | MTT | 10.3 | [1] |
| Daphnicyclidin A | P-388 | MTT | 13.8 | [1] |
| Daphnicyclidin M | SGC-7901 | MTT | 22.4 | [1] |
| Daphnicyclidin N | SGC-7901 | MTT | 25.6 | [1] |
Table 2: Illustrative Experimental Parameters for this compound
| Parameter | Value | Cell Line(s) | Notes |
| Molecular Weight | User to determine | N/A | |
| Purity | >95% (recommended) | N/A | |
| Solubility | Soluble in DMSO | N/A | Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. |
| Working Concentration Range | 0.1 - 100 µM | User to determine | To be determined by dose-response studies for each cell line and assay. |
| Incubation Time | 24 - 72 hours | User to determine | Dependent on the specific assay and cell doubling time. |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using the MTT Assay
This protocol describes a method to assess the cytotoxic effect of this compound on cultured cells by measuring metabolic activity.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from a 10 mM DMSO stock. The final concentrations should cover a broad range (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium (B1200493) iodide (PI) staining to analyze the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 60-70% confluency at the time of treatment.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1x IC50, 2x IC50) for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Protocol 3: Assessment of Apoptosis by Annexin V/PI Staining
This protocol describes the detection of apoptosis induced by this compound through the externalization of phosphatidylserine (B164497) (Annexin V staining) and loss of membrane integrity (PI staining).
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in Protocol 2.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour of staining. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.
Visualizations
References
Daphmacropodine as a Chemical Probe in Cell Biology: Application Notes and Protocols
For Research Use Only
Introduction
Daphmacropodine is a member of the Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the Daphniphyllum genus. These alkaloids are known for their complex chemical structures and a range of biological activities. While research on the specific mechanisms of this compound is still emerging, related compounds from the same family have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential applications as a chemical probe for studying cell proliferation, cell death, and related signaling pathways.
This document provides detailed application notes and protocols for the use of this compound as a chemical probe in cell biology research. The methodologies described are based on standard cellular assays relevant to the anticipated cytotoxic nature of this compound class. Researchers are advised to perform dose-response experiments to determine the optimal working concentration for their specific cell lines and assays.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide an illustrative summary of the types of data that should be generated when characterizing this compound as a chemical probe. Researchers are encouraged to establish these parameters for their experimental systems.
Table 1: In Vitro Cytotoxicity of Related Daphniphyllum Alkaloids
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Daphnicyclidin M | P-388 | MTT | 5.7 | [1] |
| Daphnicyclidin N | P-388 | MTT | 6.5 | [1] |
| Macropodumine C | P-388 | MTT | 10.3 | [1] |
| Daphnicyclidin A | P-388 | MTT | 13.8 | [1] |
| Daphnicyclidin M | SGC-7901 | MTT | 22.4 | [1] |
| Daphnicyclidin N | SGC-7901 | MTT | 25.6 | [1] |
Table 2: Illustrative Experimental Parameters for this compound
| Parameter | Value | Cell Line(s) | Notes |
| Molecular Weight | User to determine | N/A | |
| Purity | >95% (recommended) | N/A | |
| Solubility | Soluble in DMSO | N/A | Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. |
| Working Concentration Range | 0.1 - 100 µM | User to determine | To be determined by dose-response studies for each cell line and assay. |
| Incubation Time | 24 - 72 hours | User to determine | Dependent on the specific assay and cell doubling time. |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using the MTT Assay
This protocol describes a method to assess the cytotoxic effect of this compound on cultured cells by measuring metabolic activity.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from a 10 mM DMSO stock. The final concentrations should cover a broad range (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 60-70% confluency at the time of treatment.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1x IC50, 2x IC50) for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Protocol 3: Assessment of Apoptosis by Annexin V/PI Staining
This protocol describes the detection of apoptosis induced by this compound through the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (PI staining).
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in Protocol 2.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour of staining. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.
Visualizations
References
Application Notes and Protocols for Synthesizing Daphmacropodine Derivatives in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Daphmacropodine derivatives and the subsequent evaluation of their structure-activity relationships (SAR) as potential therapeutic agents. The protocols outlined below offer detailed methodologies for the synthesis of analogs and the assessment of their biological activity, particularly focusing on their cytotoxic effects against cancer cell lines.
Introduction
This compound, a member of the Daphniphyllum alkaloids, possesses a complex and intriguing molecular architecture that has attracted significant attention from the synthetic chemistry community. Beyond the synthetic challenge, these alkaloids and their derivatives have shown a range of biological activities, including cytotoxic, pesticidal, and antibacterial properties. The development of synthetic routes to this compound and its analogs is crucial for exploring their therapeutic potential and for conducting detailed structure-activity relationship (SAR) studies. Such studies are instrumental in identifying the key structural motifs responsible for biological activity and in optimizing lead compounds for drug development.
Synthesis of this compound Derivatives
The total synthesis of the core structure of this compound has been a subject of considerable research. These synthetic strategies provide a foundation for producing a variety of derivatives for SAR studies. Modifications can be introduced at various stages of the synthesis to generate a library of analogs with diverse functional groups and stereochemistry.
Logical Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and SAR evaluation of this compound derivatives.
Experimental Protocol: General Procedure for Derivatization (Hypothetical)
-
Starting Material: A late-stage intermediate in the total synthesis of this compound, or this compound itself, possessing a reactive functional group (e.g., a hydroxyl or an amine).
-
Reaction Setup: To a solution of the starting material (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add the appropriate reagent to introduce the desired functional group. For example:
-
Acylation: Add an acyl chloride or anhydride (B1165640) (1.2 equivalents) and a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine (2 equivalents).
-
Alkylation: Add an alkyl halide (1.2 equivalents) and a base such as sodium hydride (1.5 equivalents).
-
Suzuki Coupling (for aryl or heteroaryl additions): If a suitable halide is present on the core, add a boronic acid derivative (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents), and a base (e.g., K₂CO₃, 3 equivalents).
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium (B1175870) chloride or water). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC) to yield the desired derivative.
-
Characterization: Confirm the structure of the purified derivative using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.
Structure-Activity Relationship (SAR) Studies
The synthesized derivatives are subjected to a battery of biological assays to determine their activity. For anticancer research, cytotoxicity assays against a panel of human cancer cell lines are paramount.
Experimental Workflow for Cytotoxicity Screening
Caption: Standard workflow for determining the cytotoxicity of synthesized derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation
The quantitative data from the SAR studies should be summarized in a clear and structured table to facilitate comparison and analysis.
Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives
| Compound | R¹ Group | R² Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 |
| This compound | H | OH | > 100 | > 100 | > 100 |
| Derivative 1 | CH₃ | OH | 55.2 ± 4.1 | 68.7 ± 5.3 | 72.1 ± 6.5 |
| Derivative 2 | F | OH | 25.8 ± 2.9 | 33.4 ± 3.1 | 40.5 ± 4.2 |
| Derivative 3 | H | OCH₃ | 89.3 ± 7.5 | 95.1 ± 8.2 | > 100 |
| Derivative 4 | H | OAc | 42.1 ± 3.8 | 50.6 ± 4.9 | 58.9 ± 5.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway Analysis
Understanding the mechanism of action of active compounds is a critical aspect of drug development. This involves identifying the cellular signaling pathways modulated by the this compound derivatives. While specific pathways for this compound are not yet well-defined in the literature, many alkaloids exert their anticancer effects by modulating key pathways involved in cell proliferation, apoptosis, and survival.[1]
Hypothesized Signaling Pathway Modulation by this compound Derivatives
Caption: Hypothesized signaling pathways potentially modulated by this compound derivatives.
Further experimental validation, such as Western blotting for key pathway proteins or reporter gene assays, would be necessary to elucidate the precise mechanism of action.
Conclusion
The synthesis and SAR-guided optimization of this compound derivatives represent a promising avenue for the discovery of novel anticancer agents. The protocols and workflows detailed in these application notes provide a framework for researchers to systematically synthesize, evaluate, and understand the therapeutic potential of this fascinating class of natural products. Future work should focus on expanding the library of derivatives and conducting in-depth mechanistic studies to identify the specific molecular targets and signaling pathways involved in their biological activity.
References
Application Notes and Protocols for Synthesizing Daphmacropodine Derivatives in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Daphmacropodine derivatives and the subsequent evaluation of their structure-activity relationships (SAR) as potential therapeutic agents. The protocols outlined below offer detailed methodologies for the synthesis of analogs and the assessment of their biological activity, particularly focusing on their cytotoxic effects against cancer cell lines.
Introduction
This compound, a member of the Daphniphyllum alkaloids, possesses a complex and intriguing molecular architecture that has attracted significant attention from the synthetic chemistry community. Beyond the synthetic challenge, these alkaloids and their derivatives have shown a range of biological activities, including cytotoxic, pesticidal, and antibacterial properties. The development of synthetic routes to this compound and its analogs is crucial for exploring their therapeutic potential and for conducting detailed structure-activity relationship (SAR) studies. Such studies are instrumental in identifying the key structural motifs responsible for biological activity and in optimizing lead compounds for drug development.
Synthesis of this compound Derivatives
The total synthesis of the core structure of this compound has been a subject of considerable research. These synthetic strategies provide a foundation for producing a variety of derivatives for SAR studies. Modifications can be introduced at various stages of the synthesis to generate a library of analogs with diverse functional groups and stereochemistry.
Logical Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and SAR evaluation of this compound derivatives.
Experimental Protocol: General Procedure for Derivatization (Hypothetical)
-
Starting Material: A late-stage intermediate in the total synthesis of this compound, or this compound itself, possessing a reactive functional group (e.g., a hydroxyl or an amine).
-
Reaction Setup: To a solution of the starting material (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add the appropriate reagent to introduce the desired functional group. For example:
-
Acylation: Add an acyl chloride or anhydride (B1165640) (1.2 equivalents) and a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine (2 equivalents).
-
Alkylation: Add an alkyl halide (1.2 equivalents) and a base such as sodium hydride (1.5 equivalents).
-
Suzuki Coupling (for aryl or heteroaryl additions): If a suitable halide is present on the core, add a boronic acid derivative (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents), and a base (e.g., K₂CO₃, 3 equivalents).
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium (B1175870) chloride or water). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC) to yield the desired derivative.
-
Characterization: Confirm the structure of the purified derivative using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.
Structure-Activity Relationship (SAR) Studies
The synthesized derivatives are subjected to a battery of biological assays to determine their activity. For anticancer research, cytotoxicity assays against a panel of human cancer cell lines are paramount.
Experimental Workflow for Cytotoxicity Screening
Caption: Standard workflow for determining the cytotoxicity of synthesized derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation
The quantitative data from the SAR studies should be summarized in a clear and structured table to facilitate comparison and analysis.
Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives
| Compound | R¹ Group | R² Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 |
| This compound | H | OH | > 100 | > 100 | > 100 |
| Derivative 1 | CH₃ | OH | 55.2 ± 4.1 | 68.7 ± 5.3 | 72.1 ± 6.5 |
| Derivative 2 | F | OH | 25.8 ± 2.9 | 33.4 ± 3.1 | 40.5 ± 4.2 |
| Derivative 3 | H | OCH₃ | 89.3 ± 7.5 | 95.1 ± 8.2 | > 100 |
| Derivative 4 | H | OAc | 42.1 ± 3.8 | 50.6 ± 4.9 | 58.9 ± 5.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway Analysis
Understanding the mechanism of action of active compounds is a critical aspect of drug development. This involves identifying the cellular signaling pathways modulated by the this compound derivatives. While specific pathways for this compound are not yet well-defined in the literature, many alkaloids exert their anticancer effects by modulating key pathways involved in cell proliferation, apoptosis, and survival.[1]
Hypothesized Signaling Pathway Modulation by this compound Derivatives
Caption: Hypothesized signaling pathways potentially modulated by this compound derivatives.
Further experimental validation, such as Western blotting for key pathway proteins or reporter gene assays, would be necessary to elucidate the precise mechanism of action.
Conclusion
The synthesis and SAR-guided optimization of this compound derivatives represent a promising avenue for the discovery of novel anticancer agents. The protocols and workflows detailed in these application notes provide a framework for researchers to systematically synthesize, evaluate, and understand the therapeutic potential of this fascinating class of natural products. Future work should focus on expanding the library of derivatives and conducting in-depth mechanistic studies to identify the specific molecular targets and signaling pathways involved in their biological activity.
References
Application Notes and Protocols for Synthesizing Daphmacropodine Derivatives in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Daphmacropodine derivatives and the subsequent evaluation of their structure-activity relationships (SAR) as potential therapeutic agents. The protocols outlined below offer detailed methodologies for the synthesis of analogs and the assessment of their biological activity, particularly focusing on their cytotoxic effects against cancer cell lines.
Introduction
This compound, a member of the Daphniphyllum alkaloids, possesses a complex and intriguing molecular architecture that has attracted significant attention from the synthetic chemistry community. Beyond the synthetic challenge, these alkaloids and their derivatives have shown a range of biological activities, including cytotoxic, pesticidal, and antibacterial properties. The development of synthetic routes to this compound and its analogs is crucial for exploring their therapeutic potential and for conducting detailed structure-activity relationship (SAR) studies. Such studies are instrumental in identifying the key structural motifs responsible for biological activity and in optimizing lead compounds for drug development.
Synthesis of this compound Derivatives
The total synthesis of the core structure of this compound has been a subject of considerable research. These synthetic strategies provide a foundation for producing a variety of derivatives for SAR studies. Modifications can be introduced at various stages of the synthesis to generate a library of analogs with diverse functional groups and stereochemistry.
Logical Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and SAR evaluation of this compound derivatives.
Experimental Protocol: General Procedure for Derivatization (Hypothetical)
-
Starting Material: A late-stage intermediate in the total synthesis of this compound, or this compound itself, possessing a reactive functional group (e.g., a hydroxyl or an amine).
-
Reaction Setup: To a solution of the starting material (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add the appropriate reagent to introduce the desired functional group. For example:
-
Acylation: Add an acyl chloride or anhydride (1.2 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2 equivalents).
-
Alkylation: Add an alkyl halide (1.2 equivalents) and a base such as sodium hydride (1.5 equivalents).
-
Suzuki Coupling (for aryl or heteroaryl additions): If a suitable halide is present on the core, add a boronic acid derivative (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents), and a base (e.g., K₂CO₃, 3 equivalents).
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride or water). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the desired derivative.
-
Characterization: Confirm the structure of the purified derivative using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.
Structure-Activity Relationship (SAR) Studies
The synthesized derivatives are subjected to a battery of biological assays to determine their activity. For anticancer research, cytotoxicity assays against a panel of human cancer cell lines are paramount.
Experimental Workflow for Cytotoxicity Screening
Caption: Standard workflow for determining the cytotoxicity of synthesized derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation
The quantitative data from the SAR studies should be summarized in a clear and structured table to facilitate comparison and analysis.
Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives
| Compound | R¹ Group | R² Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 |
| This compound | H | OH | > 100 | > 100 | > 100 |
| Derivative 1 | CH₃ | OH | 55.2 ± 4.1 | 68.7 ± 5.3 | 72.1 ± 6.5 |
| Derivative 2 | F | OH | 25.8 ± 2.9 | 33.4 ± 3.1 | 40.5 ± 4.2 |
| Derivative 3 | H | OCH₃ | 89.3 ± 7.5 | 95.1 ± 8.2 | > 100 |
| Derivative 4 | H | OAc | 42.1 ± 3.8 | 50.6 ± 4.9 | 58.9 ± 5.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway Analysis
Understanding the mechanism of action of active compounds is a critical aspect of drug development. This involves identifying the cellular signaling pathways modulated by the this compound derivatives. While specific pathways for this compound are not yet well-defined in the literature, many alkaloids exert their anticancer effects by modulating key pathways involved in cell proliferation, apoptosis, and survival.[1]
Hypothesized Signaling Pathway Modulation by this compound Derivatives
Caption: Hypothesized signaling pathways potentially modulated by this compound derivatives.
Further experimental validation, such as Western blotting for key pathway proteins or reporter gene assays, would be necessary to elucidate the precise mechanism of action.
Conclusion
The synthesis and SAR-guided optimization of this compound derivatives represent a promising avenue for the discovery of novel anticancer agents. The protocols and workflows detailed in these application notes provide a framework for researchers to systematically synthesize, evaluate, and understand the therapeutic potential of this fascinating class of natural products. Future work should focus on expanding the library of derivatives and conducting in-depth mechanistic studies to identify the specific molecular targets and signaling pathways involved in their biological activity.
References
Troubleshooting & Optimization
troubleshooting low yield in Daphmacropodine extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of Daphmacropodine, with a focus on addressing and resolving issues of low yield.
Troubleshooting Guide: Low this compound Yield
Low yields of this compound can arise from various factors throughout the extraction and purification process. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Low Yield of Crude Extract
-
Potential Cause: Improper preparation of the plant material.
-
Solution: Ensure the Daphniphyllum macropodum plant material (e.g., stem bark or leaves) is thoroughly dried to a constant weight to prevent enzymatic degradation and is ground into a fine, uniform powder to maximize the surface area for efficient solvent penetration.[1]
-
-
Potential Cause: Suboptimal choice of extraction solvent.
-
Solution: The polarity of the solvent is critical for alkaloid extraction.[2] Methanol (B129727) and ethanol (B145695) are commonly effective solvents for extracting Daphniphyllum alkaloids.[1][3] Experiment with different solvent systems, including mixtures of polar and non-polar solvents, to determine the optimal choice for this compound.
-
-
Potential Cause: Inefficient extraction method.
-
Potential Cause: Insufficient solvent-to-solid ratio.
-
Solution: A low solvent-to-solid ratio may result in incomplete extraction. Increasing the volume of the solvent ensures the complete immersion of the plant material and provides a sufficient concentration gradient for mass transfer.[9]
-
Issue 2: Low Concentration of this compound in the Crude Extract
-
Potential Cause: Degradation of this compound during extraction.
-
Potential Cause: Suboptimal pH of the extraction medium.
-
Solution: The extraction of alkaloids is often pH-dependent. Since most alkaloids are basic, their solubility can be influenced by the pH of the extraction solvent. Experiment with adjusting the pH to optimize the extraction of this compound.
-
-
Potential Cause: Natural variation in the plant material.
-
Solution: The concentration of secondary metabolites like this compound can vary depending on the age, geographical origin, and harvesting time of the plant. If possible, source plant material from a location and season known to produce higher alkaloid content.
-
Issue 3: Significant Loss of this compound during Purification
-
Potential Cause: Inefficient separation from other compounds.
-
Solution: The crude extract will contain a complex mixture of compounds. A multi-step purification strategy is often necessary. Techniques such as column chromatography using silica (B1680970) gel or macroporous resins can be effective for separating alkaloids.[11]
-
-
Potential Cause: Degradation during solvent evaporation.
-
Solution: When concentrating the extract, avoid excessive heat. Use a rotary evaporator at a controlled, low temperature and under reduced pressure to gently remove the solvent.
-
-
Potential Cause: Incorrect fraction collection during chromatography.
-
Solution: Use a sensitive detection method, such as thin-layer chromatography (TLC) or a UV-Vis spectrophotometer, to monitor the fractions and ensure that those containing this compound are not discarded.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield of this compound?
A1: The most frequent causes of low yield include improper preparation of the plant material (insufficient drying or grinding), use of a suboptimal extraction solvent, degradation of the compound due to excessive heat or inappropriate pH during extraction, and losses during the purification process. The natural concentration of this compound in the plant material can also be a limiting factor.[1]
Q2: Which solvents are most effective for extracting this compound?
A2: Polar organic solvents such as methanol and ethanol are generally effective for the extraction of Daphniphyllum alkaloids.[1][3] The optimal solvent or solvent mixture should be determined experimentally to maximize the yield of this compound.
Q3: How can I improve the efficiency of my initial extraction?
A3: To enhance extraction efficiency, ensure the plant material is finely powdered to increase the surface area for solvent interaction. Optimize the solvent choice by testing a range of polarities. Employing techniques like ultrasound-assisted extraction (UAE) can improve yield and reduce extraction time.[4][5] Also, ensure an adequate solvent-to-solid ratio to facilitate complete extraction.[9]
Q4: What are the key challenges during the purification of this compound and how can they be addressed?
A4: A primary challenge is the effective separation of this compound from a complex mixture of other co-extracted compounds. This can be addressed by employing a multi-step purification strategy using different chromatographic techniques, such as column chromatography with silica gel or macroporous resins.[11] Another challenge is preventing the degradation of the compound during solvent evaporation, which can be mitigated by using a rotary evaporator at low temperatures.
Q5: What analytical methods are recommended for quantifying this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a precise and widely used method for the quantification of alkaloids.[12] A validated HPLC method will allow for accurate determination of the this compound concentration in your extracts and fractions.
Data Presentation
The following tables present illustrative data on how different extraction parameters can influence the yield of this compound. Note that these are representative values and actual results may vary.
Table 1: Effect of Solvent on this compound Yield
| Solvent System | Extraction Method | Temperature (°C) | Time (h) | This compound Yield (%) |
| Methanol | Soxhlet | 65 | 8 | 1.2 |
| Ethanol | Soxhlet | 78 | 8 | 1.0 |
| Ethyl Acetate (B1210297) | Soxhlet | 77 | 8 | 0.5 |
| Methanol | UAE | 40 | 1 | 1.5 |
| Ethanol | UAE | 40 | 1 | 1.3 |
Table 2: Effect of pH on this compound Yield (Methanol Extraction)
| pH | Extraction Method | Temperature (°C) | Time (h) | This compound Yield (%) |
| 5.0 | UAE | 40 | 1 | 0.8 |
| 7.0 | UAE | 40 | 1 | 1.2 |
| 9.0 | UAE | 40 | 1 | 1.6 |
| 11.0 | UAE | 40 | 1 | 1.4 |
Table 3: Effect of Temperature and Time on this compound Yield (Methanol, pH 9.0)
| Temperature (°C) | Time (h) | Extraction Method | This compound Yield (%) |
| 30 | 1 | UAE | 1.3 |
| 40 | 1 | UAE | 1.6 |
| 50 | 1 | UAE | 1.5 (slight degradation may occur) |
| 40 | 0.5 | UAE | 1.1 |
| 40 | 1.5 | UAE | 1.7 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes a general procedure for the extraction of this compound from Daphniphyllum macropodum using an ultrasonic bath.
Materials:
-
Dried and powdered Daphniphyllum macropodum plant material
-
Methanol (analytical grade)
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Ultrasonic bath
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 100 g of finely powdered plant material and place it in a 1 L beaker.
-
Add 500 mL of methanol to the beaker.
-
Adjust the pH of the mixture to approximately 9.0 by adding ammonium hydroxide solution dropwise while stirring.
-
Place the beaker in an ultrasonic bath and sonicate at a controlled temperature (e.g., 40°C) for 1 hour.[13][14]
-
After sonication, filter the mixture through filter paper to separate the extract from the plant residue.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
The crude extract can then be subjected to further purification steps.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general framework for the quantitative analysis of this compound using HPLC.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium acetate buffer (pH adjusted)
-
This compound standard
-
Crude extract or purified fractions
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and ammonium acetate buffer (e.g., 60:40 v/v). The exact ratio and buffer pH should be optimized for the best separation. Filter the mobile phase through a 0.45 µm filter and degas it before use.
-
Preparation of Standard Solutions: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution with the mobile phase.
-
Preparation of Sample Solution: Dissolve a known amount of the crude extract or purified fraction in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile:Ammonium Acetate Buffer (optimized ratio)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: Determined by UV-Vis scan of this compound standard (typically in the range of 220-280 nm)
-
Column Temperature: 25°C
-
-
Analysis: Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. Then, inject the sample solution and determine the peak area of this compound.
-
Quantification: Calculate the concentration of this compound in the sample by using the regression equation from the calibration curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Daphnimacropodines A-D, alkaloids from Daphniphyllum macropodum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalwjarr.com [journalwjarr.com]
- 5. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hielscher.com [hielscher.com]
- 7. epa.gov [epa.gov]
- 8. Soxhlet Extraction Process | PDF | Mill (Grinding) [scribd.com]
- 9. jocpr.com [jocpr.com]
- 10. scispace.com [scispace.com]
- 11. maxapress.com [maxapress.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. myfoodresearch.com [myfoodresearch.com]
- 14. scielo.br [scielo.br]
troubleshooting low yield in Daphmacropodine extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of Daphmacropodine, with a focus on addressing and resolving issues of low yield.
Troubleshooting Guide: Low this compound Yield
Low yields of this compound can arise from various factors throughout the extraction and purification process. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Low Yield of Crude Extract
-
Potential Cause: Improper preparation of the plant material.
-
Solution: Ensure the Daphniphyllum macropodum plant material (e.g., stem bark or leaves) is thoroughly dried to a constant weight to prevent enzymatic degradation and is ground into a fine, uniform powder to maximize the surface area for efficient solvent penetration.[1]
-
-
Potential Cause: Suboptimal choice of extraction solvent.
-
Solution: The polarity of the solvent is critical for alkaloid extraction.[2] Methanol (B129727) and ethanol (B145695) are commonly effective solvents for extracting Daphniphyllum alkaloids.[1][3] Experiment with different solvent systems, including mixtures of polar and non-polar solvents, to determine the optimal choice for this compound.
-
-
Potential Cause: Inefficient extraction method.
-
Potential Cause: Insufficient solvent-to-solid ratio.
-
Solution: A low solvent-to-solid ratio may result in incomplete extraction. Increasing the volume of the solvent ensures the complete immersion of the plant material and provides a sufficient concentration gradient for mass transfer.[9]
-
Issue 2: Low Concentration of this compound in the Crude Extract
-
Potential Cause: Degradation of this compound during extraction.
-
Potential Cause: Suboptimal pH of the extraction medium.
-
Solution: The extraction of alkaloids is often pH-dependent. Since most alkaloids are basic, their solubility can be influenced by the pH of the extraction solvent. Experiment with adjusting the pH to optimize the extraction of this compound.
-
-
Potential Cause: Natural variation in the plant material.
-
Solution: The concentration of secondary metabolites like this compound can vary depending on the age, geographical origin, and harvesting time of the plant. If possible, source plant material from a location and season known to produce higher alkaloid content.
-
Issue 3: Significant Loss of this compound during Purification
-
Potential Cause: Inefficient separation from other compounds.
-
Solution: The crude extract will contain a complex mixture of compounds. A multi-step purification strategy is often necessary. Techniques such as column chromatography using silica (B1680970) gel or macroporous resins can be effective for separating alkaloids.[11]
-
-
Potential Cause: Degradation during solvent evaporation.
-
Solution: When concentrating the extract, avoid excessive heat. Use a rotary evaporator at a controlled, low temperature and under reduced pressure to gently remove the solvent.
-
-
Potential Cause: Incorrect fraction collection during chromatography.
-
Solution: Use a sensitive detection method, such as thin-layer chromatography (TLC) or a UV-Vis spectrophotometer, to monitor the fractions and ensure that those containing this compound are not discarded.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield of this compound?
A1: The most frequent causes of low yield include improper preparation of the plant material (insufficient drying or grinding), use of a suboptimal extraction solvent, degradation of the compound due to excessive heat or inappropriate pH during extraction, and losses during the purification process. The natural concentration of this compound in the plant material can also be a limiting factor.[1]
Q2: Which solvents are most effective for extracting this compound?
A2: Polar organic solvents such as methanol and ethanol are generally effective for the extraction of Daphniphyllum alkaloids.[1][3] The optimal solvent or solvent mixture should be determined experimentally to maximize the yield of this compound.
Q3: How can I improve the efficiency of my initial extraction?
A3: To enhance extraction efficiency, ensure the plant material is finely powdered to increase the surface area for solvent interaction. Optimize the solvent choice by testing a range of polarities. Employing techniques like ultrasound-assisted extraction (UAE) can improve yield and reduce extraction time.[4][5] Also, ensure an adequate solvent-to-solid ratio to facilitate complete extraction.[9]
Q4: What are the key challenges during the purification of this compound and how can they be addressed?
A4: A primary challenge is the effective separation of this compound from a complex mixture of other co-extracted compounds. This can be addressed by employing a multi-step purification strategy using different chromatographic techniques, such as column chromatography with silica gel or macroporous resins.[11] Another challenge is preventing the degradation of the compound during solvent evaporation, which can be mitigated by using a rotary evaporator at low temperatures.
Q5: What analytical methods are recommended for quantifying this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a precise and widely used method for the quantification of alkaloids.[12] A validated HPLC method will allow for accurate determination of the this compound concentration in your extracts and fractions.
Data Presentation
The following tables present illustrative data on how different extraction parameters can influence the yield of this compound. Note that these are representative values and actual results may vary.
Table 1: Effect of Solvent on this compound Yield
| Solvent System | Extraction Method | Temperature (°C) | Time (h) | This compound Yield (%) |
| Methanol | Soxhlet | 65 | 8 | 1.2 |
| Ethanol | Soxhlet | 78 | 8 | 1.0 |
| Ethyl Acetate (B1210297) | Soxhlet | 77 | 8 | 0.5 |
| Methanol | UAE | 40 | 1 | 1.5 |
| Ethanol | UAE | 40 | 1 | 1.3 |
Table 2: Effect of pH on this compound Yield (Methanol Extraction)
| pH | Extraction Method | Temperature (°C) | Time (h) | This compound Yield (%) |
| 5.0 | UAE | 40 | 1 | 0.8 |
| 7.0 | UAE | 40 | 1 | 1.2 |
| 9.0 | UAE | 40 | 1 | 1.6 |
| 11.0 | UAE | 40 | 1 | 1.4 |
Table 3: Effect of Temperature and Time on this compound Yield (Methanol, pH 9.0)
| Temperature (°C) | Time (h) | Extraction Method | This compound Yield (%) |
| 30 | 1 | UAE | 1.3 |
| 40 | 1 | UAE | 1.6 |
| 50 | 1 | UAE | 1.5 (slight degradation may occur) |
| 40 | 0.5 | UAE | 1.1 |
| 40 | 1.5 | UAE | 1.7 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes a general procedure for the extraction of this compound from Daphniphyllum macropodum using an ultrasonic bath.
Materials:
-
Dried and powdered Daphniphyllum macropodum plant material
-
Methanol (analytical grade)
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Ultrasonic bath
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 100 g of finely powdered plant material and place it in a 1 L beaker.
-
Add 500 mL of methanol to the beaker.
-
Adjust the pH of the mixture to approximately 9.0 by adding ammonium hydroxide solution dropwise while stirring.
-
Place the beaker in an ultrasonic bath and sonicate at a controlled temperature (e.g., 40°C) for 1 hour.[13][14]
-
After sonication, filter the mixture through filter paper to separate the extract from the plant residue.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
The crude extract can then be subjected to further purification steps.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general framework for the quantitative analysis of this compound using HPLC.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium acetate buffer (pH adjusted)
-
This compound standard
-
Crude extract or purified fractions
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and ammonium acetate buffer (e.g., 60:40 v/v). The exact ratio and buffer pH should be optimized for the best separation. Filter the mobile phase through a 0.45 µm filter and degas it before use.
-
Preparation of Standard Solutions: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution with the mobile phase.
-
Preparation of Sample Solution: Dissolve a known amount of the crude extract or purified fraction in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile:Ammonium Acetate Buffer (optimized ratio)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: Determined by UV-Vis scan of this compound standard (typically in the range of 220-280 nm)
-
Column Temperature: 25°C
-
-
Analysis: Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. Then, inject the sample solution and determine the peak area of this compound.
-
Quantification: Calculate the concentration of this compound in the sample by using the regression equation from the calibration curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Daphnimacropodines A-D, alkaloids from Daphniphyllum macropodum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalwjarr.com [journalwjarr.com]
- 5. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hielscher.com [hielscher.com]
- 7. epa.gov [epa.gov]
- 8. Soxhlet Extraction Process | PDF | Mill (Grinding) [scribd.com]
- 9. jocpr.com [jocpr.com]
- 10. scispace.com [scispace.com]
- 11. maxapress.com [maxapress.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. myfoodresearch.com [myfoodresearch.com]
- 14. scielo.br [scielo.br]
troubleshooting low yield in Daphmacropodine extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of Daphmacropodine, with a focus on addressing and resolving issues of low yield.
Troubleshooting Guide: Low this compound Yield
Low yields of this compound can arise from various factors throughout the extraction and purification process. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Low Yield of Crude Extract
-
Potential Cause: Improper preparation of the plant material.
-
Solution: Ensure the Daphniphyllum macropodum plant material (e.g., stem bark or leaves) is thoroughly dried to a constant weight to prevent enzymatic degradation and is ground into a fine, uniform powder to maximize the surface area for efficient solvent penetration.[1]
-
-
Potential Cause: Suboptimal choice of extraction solvent.
-
Solution: The polarity of the solvent is critical for alkaloid extraction.[2] Methanol and ethanol are commonly effective solvents for extracting Daphniphyllum alkaloids.[1][3] Experiment with different solvent systems, including mixtures of polar and non-polar solvents, to determine the optimal choice for this compound.
-
-
Potential Cause: Inefficient extraction method.
-
Potential Cause: Insufficient solvent-to-solid ratio.
-
Solution: A low solvent-to-solid ratio may result in incomplete extraction. Increasing the volume of the solvent ensures the complete immersion of the plant material and provides a sufficient concentration gradient for mass transfer.[9]
-
Issue 2: Low Concentration of this compound in the Crude Extract
-
Potential Cause: Degradation of this compound during extraction.
-
Potential Cause: Suboptimal pH of the extraction medium.
-
Solution: The extraction of alkaloids is often pH-dependent. Since most alkaloids are basic, their solubility can be influenced by the pH of the extraction solvent. Experiment with adjusting the pH to optimize the extraction of this compound.
-
-
Potential Cause: Natural variation in the plant material.
-
Solution: The concentration of secondary metabolites like this compound can vary depending on the age, geographical origin, and harvesting time of the plant. If possible, source plant material from a location and season known to produce higher alkaloid content.
-
Issue 3: Significant Loss of this compound during Purification
-
Potential Cause: Inefficient separation from other compounds.
-
Solution: The crude extract will contain a complex mixture of compounds. A multi-step purification strategy is often necessary. Techniques such as column chromatography using silica gel or macroporous resins can be effective for separating alkaloids.[11]
-
-
Potential Cause: Degradation during solvent evaporation.
-
Solution: When concentrating the extract, avoid excessive heat. Use a rotary evaporator at a controlled, low temperature and under reduced pressure to gently remove the solvent.
-
-
Potential Cause: Incorrect fraction collection during chromatography.
-
Solution: Use a sensitive detection method, such as thin-layer chromatography (TLC) or a UV-Vis spectrophotometer, to monitor the fractions and ensure that those containing this compound are not discarded.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield of this compound?
A1: The most frequent causes of low yield include improper preparation of the plant material (insufficient drying or grinding), use of a suboptimal extraction solvent, degradation of the compound due to excessive heat or inappropriate pH during extraction, and losses during the purification process. The natural concentration of this compound in the plant material can also be a limiting factor.[1]
Q2: Which solvents are most effective for extracting this compound?
A2: Polar organic solvents such as methanol and ethanol are generally effective for the extraction of Daphniphyllum alkaloids.[1][3] The optimal solvent or solvent mixture should be determined experimentally to maximize the yield of this compound.
Q3: How can I improve the efficiency of my initial extraction?
A3: To enhance extraction efficiency, ensure the plant material is finely powdered to increase the surface area for solvent interaction. Optimize the solvent choice by testing a range of polarities. Employing techniques like ultrasound-assisted extraction (UAE) can improve yield and reduce extraction time.[4][5] Also, ensure an adequate solvent-to-solid ratio to facilitate complete extraction.[9]
Q4: What are the key challenges during the purification of this compound and how can they be addressed?
A4: A primary challenge is the effective separation of this compound from a complex mixture of other co-extracted compounds. This can be addressed by employing a multi-step purification strategy using different chromatographic techniques, such as column chromatography with silica gel or macroporous resins.[11] Another challenge is preventing the degradation of the compound during solvent evaporation, which can be mitigated by using a rotary evaporator at low temperatures.
Q5: What analytical methods are recommended for quantifying this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a precise and widely used method for the quantification of alkaloids.[12] A validated HPLC method will allow for accurate determination of the this compound concentration in your extracts and fractions.
Data Presentation
The following tables present illustrative data on how different extraction parameters can influence the yield of this compound. Note that these are representative values and actual results may vary.
Table 1: Effect of Solvent on this compound Yield
| Solvent System | Extraction Method | Temperature (°C) | Time (h) | This compound Yield (%) |
| Methanol | Soxhlet | 65 | 8 | 1.2 |
| Ethanol | Soxhlet | 78 | 8 | 1.0 |
| Ethyl Acetate | Soxhlet | 77 | 8 | 0.5 |
| Methanol | UAE | 40 | 1 | 1.5 |
| Ethanol | UAE | 40 | 1 | 1.3 |
Table 2: Effect of pH on this compound Yield (Methanol Extraction)
| pH | Extraction Method | Temperature (°C) | Time (h) | This compound Yield (%) |
| 5.0 | UAE | 40 | 1 | 0.8 |
| 7.0 | UAE | 40 | 1 | 1.2 |
| 9.0 | UAE | 40 | 1 | 1.6 |
| 11.0 | UAE | 40 | 1 | 1.4 |
Table 3: Effect of Temperature and Time on this compound Yield (Methanol, pH 9.0)
| Temperature (°C) | Time (h) | Extraction Method | This compound Yield (%) |
| 30 | 1 | UAE | 1.3 |
| 40 | 1 | UAE | 1.6 |
| 50 | 1 | UAE | 1.5 (slight degradation may occur) |
| 40 | 0.5 | UAE | 1.1 |
| 40 | 1.5 | UAE | 1.7 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes a general procedure for the extraction of this compound from Daphniphyllum macropodum using an ultrasonic bath.
Materials:
-
Dried and powdered Daphniphyllum macropodum plant material
-
Methanol (analytical grade)
-
Ammonium hydroxide solution
-
Ultrasonic bath
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 100 g of finely powdered plant material and place it in a 1 L beaker.
-
Add 500 mL of methanol to the beaker.
-
Adjust the pH of the mixture to approximately 9.0 by adding ammonium hydroxide solution dropwise while stirring.
-
Place the beaker in an ultrasonic bath and sonicate at a controlled temperature (e.g., 40°C) for 1 hour.[13][14]
-
After sonication, filter the mixture through filter paper to separate the extract from the plant residue.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
The crude extract can then be subjected to further purification steps.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general framework for the quantitative analysis of this compound using HPLC.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate buffer (pH adjusted)
-
This compound standard
-
Crude extract or purified fractions
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and ammonium acetate buffer (e.g., 60:40 v/v). The exact ratio and buffer pH should be optimized for the best separation. Filter the mobile phase through a 0.45 µm filter and degas it before use.
-
Preparation of Standard Solutions: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution with the mobile phase.
-
Preparation of Sample Solution: Dissolve a known amount of the crude extract or purified fraction in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile:Ammonium Acetate Buffer (optimized ratio)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: Determined by UV-Vis scan of this compound standard (typically in the range of 220-280 nm)
-
Column Temperature: 25°C
-
-
Analysis: Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. Then, inject the sample solution and determine the peak area of this compound.
-
Quantification: Calculate the concentration of this compound in the sample by using the regression equation from the calibration curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Daphnimacropodines A-D, alkaloids from Daphniphyllum macropodum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalwjarr.com [journalwjarr.com]
- 5. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hielscher.com [hielscher.com]
- 7. epa.gov [epa.gov]
- 8. Soxhlet Extraction Process | PDF | Mill (Grinding) [scribd.com]
- 9. jocpr.com [jocpr.com]
- 10. scispace.com [scispace.com]
- 11. maxapress.com [maxapress.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. myfoodresearch.com [myfoodresearch.com]
- 14. scielo.br [scielo.br]
addressing peak tailing issues in Daphmacropodine HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing issues encountered during the HPLC analysis of Daphmacropodine.
Troubleshooting Guide: Addressing Peak Tailing
Peak tailing is a common issue in the HPLC analysis of basic compounds like this compound, a Daphniphyllum alkaloid. This phenomenon, characterized by an asymmetrical peak with a trailing edge, can compromise resolution, accuracy, and sensitivity. The primary cause is often secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.
Below is a step-by-step guide to diagnose and resolve peak tailing in your this compound analysis.
Step 1: Initial Assessment and System Check
Before modifying chromatographic conditions, ensure the HPLC system is functioning correctly.
-
Symptom: All peaks in the chromatogram exhibit tailing.
-
Possible Cause: Extra-column band broadening.
-
Troubleshooting Actions:
-
Check all fittings and connections for leaks or dead volume.
-
Minimize the length and internal diameter of tubing between the injector, column, and detector.
-
Ensure the column is properly installed and seated in the fittings.
-
Inspect the column for voids or a blocked inlet frit. If a void is suspected, replacing the column is recommended. A blocked frit can sometimes be cleared by back-flushing the column (if permitted by the manufacturer).
-
-
Symptom: Only the this compound peak (or other basic compounds) is tailing.
-
Possible Cause: Secondary chemical interactions.
-
Troubleshooting Actions: Proceed to Step 2.
Step 2: Mobile Phase Optimization
The mobile phase composition, particularly its pH, plays a critical role in controlling the peak shape of ionizable compounds.
-
Strategy 1: Adjust Mobile Phase pH
-
Rationale: this compound is an alkaloid and therefore basic. At a mobile phase pH below the pKa of the residual silanol groups (typically < pH 3), these groups are protonated and less likely to interact with the protonated basic analyte.
-
Recommendation: Adjust the mobile phase pH to between 2.5 and 3.5 using an appropriate buffer or acid modifier.[1] Formic acid (0.1%) or trifluoroacetic acid (0.05% - 0.1%) are common choices compatible with mass spectrometry. For UV detection, a phosphate (B84403) buffer can be effective.
-
Caution: Always operate within the pH stability range of your HPLC column. Prolonged use at very low pH can degrade the stationary phase.
-
-
Strategy 2: Add a Competing Base
-
Rationale: A small, basic molecule added to the mobile phase can preferentially interact with the active silanol sites, effectively "masking" them from the analyte.
-
Recommendation: Add a competing base such as triethylamine (B128534) (TEA) to the mobile phase at a concentration of 10-50 mM.[2] TEA is a common choice but may suppress MS signals.
-
Note: This approach can sometimes lead to shorter column lifetimes.
-
-
Strategy 3: Increase Buffer Concentration
-
Rationale: A higher buffer concentration can help to maintain a consistent pH at the stationary phase surface and can also help to mask silanol interactions.
-
Recommendation: If using a buffer, consider increasing the concentration (e.g., from 10 mM to 25-50 mM). Be mindful of buffer solubility in the organic portion of the mobile phase to avoid precipitation.
-
Step 3: Stationary Phase and Column Considerations
The choice of HPLC column is fundamental to achieving good peak shape for basic analytes.
-
Strategy 1: Use an End-Capped Column
-
Rationale: Modern, high-purity silica (B1680970) columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.
-
Recommendation: If you are not already, switch to a column specifically marketed as end-capped or base-deactivated.
-
-
Strategy 2: Consider a Different Stationary Phase
-
Rationale: Some stationary phases are inherently more resistant to causing peak tailing with basic compounds.
-
Recommendation:
-
Polar-Embedded Phases: These phases have a polar group embedded in the alkyl chain, which helps to shield the silanol groups.
-
Hybrid Silica Phases: These columns have a stationary phase that incorporates both silica and organic polymers, resulting in fewer accessible silanol groups.
-
Polymer-Based Columns: These columns have no silica support and therefore no silanol groups, but may have different selectivity.
-
-
Step 4: Sample and Injection Conditions
-
Strategy 1: Check for Column Overload
-
Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Recommendation: Dilute your sample and inject a smaller volume. If the peak shape improves, column overload was a contributing factor.
-
-
Strategy 2: Ensure Sample Solvent Compatibility
-
Rationale: The solvent in which your sample is dissolved can affect the peak shape. If the sample solvent is much stronger than the mobile phase, it can lead to peak distortion.
-
Recommendation: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: Peak tailing is the asymmetry of a chromatographic peak where the latter half of the peak is broader than the front half. For a basic compound like this compound, this is often due to undesirable secondary interactions with the HPLC column's stationary phase. This is problematic because it can lead to poor resolution from other components, inaccurate peak integration, and reduced sensitivity.
Q2: What are the primary chemical causes of peak tailing for alkaloids like this compound?
A2: The most common cause is the interaction between the positively charged (protonated) amine groups of the alkaloid and negatively charged (ionized) residual silanol groups on the surface of the silica-based column packing material. This secondary ionic interaction slows down a portion of the analyte molecules, resulting in a "tail."
Q3: How does adjusting the mobile phase pH help to reduce peak tailing?
A3: By lowering the pH of the mobile phase (typically to pH < 3.5), the acidic silanol groups on the stationary phase become protonated (Si-OH) and are therefore neutral. This minimizes the ionic interaction with the protonated basic analyte, leading to a more symmetrical peak shape.[1]
Q4: What is an "end-capped" column, and should I use one for this compound analysis?
A4: An end-capped column is a type of reversed-phase column where the stationary phase has been chemically treated to cover many of the residual silanol groups that are a primary cause of peak tailing for basic compounds. Using a modern, high-quality end-capped column is highly recommended for the analysis of this compound and other alkaloids to achieve better peak symmetry.
Q5: Can my sample preparation affect peak shape?
A5: Yes. Dissolving your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion, including tailing. It is always best to dissolve your sample in the mobile phase itself or a weaker solvent. Also, injecting too high a concentration of your analyte can lead to column overload and result in peak tailing or fronting.
Data Presentation
The following tables summarize the expected impact of various troubleshooting strategies on peak asymmetry. The Asymmetry Factor (As) is a quantitative measure of peak tailing, where a value of 1.0 is a perfectly symmetrical peak. Values greater than 1.2 are generally considered to be tailing.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Asymmetry Factor (As) for this compound | Rationale |
| 7.0 (Buffered) | > 1.8 | Silanols are ionized, leading to strong secondary interactions. |
| 4.5 (Buffered) | 1.5 - 1.8 | Partial ionization of silanols still causes significant tailing. |
| 3.0 (Buffered/Modified) | 1.0 - 1.3 | Silanols are mostly protonated, minimizing secondary interactions.[1] |
Table 2: Comparison of Column Technologies for Alkaloid Analysis
| Column Type | Expected Asymmetry Factor (As) | Advantages | Disadvantages |
| Traditional Silica C18 (non-end-capped) | > 2.0 | Lower cost. | Prone to severe peak tailing with basic compounds. |
| End-Capped Silica C18 | 1.1 - 1.5 | Good performance for a wide range of compounds. | May still show some tailing with strongly basic analytes. |
| Polar-Embedded Phase | 1.0 - 1.3 | Excellent peak shape for basic compounds due to silanol shielding. | May have different selectivity than standard C18. |
| Hybrid Silica Technology | 1.0 - 1.3 | Improved pH stability and reduced silanol activity. | Higher cost. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Reduced Peak Tailing
This protocol describes the preparation of a mobile phase designed to minimize peak tailing for this compound on a C18 column.
-
Aqueous Component (Mobile Phase A):
-
Measure 999 mL of HPLC-grade water into a 1 L container.
-
Carefully add 1 mL of formic acid (final concentration 0.1%).
-
Mix thoroughly.
-
Filter the solution through a 0.45 µm filter.
-
Degas the solution using sonication or vacuum filtration.
-
-
Organic Component (Mobile Phase B):
-
Use HPLC-grade acetonitrile (B52724) or methanol.
-
Filter and degas the organic solvent.
-
-
Initial Gradient Conditions:
-
Start with a gradient of 5-10% Mobile Phase B and increase to 90-95% over a suitable time to elute this compound.
-
Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes before the first injection.
-
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing.
Caption: Effect of mobile phase pH on silanol interactions.
References
addressing peak tailing issues in Daphmacropodine HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing issues encountered during the HPLC analysis of Daphmacropodine.
Troubleshooting Guide: Addressing Peak Tailing
Peak tailing is a common issue in the HPLC analysis of basic compounds like this compound, a Daphniphyllum alkaloid. This phenomenon, characterized by an asymmetrical peak with a trailing edge, can compromise resolution, accuracy, and sensitivity. The primary cause is often secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.
Below is a step-by-step guide to diagnose and resolve peak tailing in your this compound analysis.
Step 1: Initial Assessment and System Check
Before modifying chromatographic conditions, ensure the HPLC system is functioning correctly.
-
Symptom: All peaks in the chromatogram exhibit tailing.
-
Possible Cause: Extra-column band broadening.
-
Troubleshooting Actions:
-
Check all fittings and connections for leaks or dead volume.
-
Minimize the length and internal diameter of tubing between the injector, column, and detector.
-
Ensure the column is properly installed and seated in the fittings.
-
Inspect the column for voids or a blocked inlet frit. If a void is suspected, replacing the column is recommended. A blocked frit can sometimes be cleared by back-flushing the column (if permitted by the manufacturer).
-
-
Symptom: Only the this compound peak (or other basic compounds) is tailing.
-
Possible Cause: Secondary chemical interactions.
-
Troubleshooting Actions: Proceed to Step 2.
Step 2: Mobile Phase Optimization
The mobile phase composition, particularly its pH, plays a critical role in controlling the peak shape of ionizable compounds.
-
Strategy 1: Adjust Mobile Phase pH
-
Rationale: this compound is an alkaloid and therefore basic. At a mobile phase pH below the pKa of the residual silanol groups (typically < pH 3), these groups are protonated and less likely to interact with the protonated basic analyte.
-
Recommendation: Adjust the mobile phase pH to between 2.5 and 3.5 using an appropriate buffer or acid modifier.[1] Formic acid (0.1%) or trifluoroacetic acid (0.05% - 0.1%) are common choices compatible with mass spectrometry. For UV detection, a phosphate (B84403) buffer can be effective.
-
Caution: Always operate within the pH stability range of your HPLC column. Prolonged use at very low pH can degrade the stationary phase.
-
-
Strategy 2: Add a Competing Base
-
Rationale: A small, basic molecule added to the mobile phase can preferentially interact with the active silanol sites, effectively "masking" them from the analyte.
-
Recommendation: Add a competing base such as triethylamine (B128534) (TEA) to the mobile phase at a concentration of 10-50 mM.[2] TEA is a common choice but may suppress MS signals.
-
Note: This approach can sometimes lead to shorter column lifetimes.
-
-
Strategy 3: Increase Buffer Concentration
-
Rationale: A higher buffer concentration can help to maintain a consistent pH at the stationary phase surface and can also help to mask silanol interactions.
-
Recommendation: If using a buffer, consider increasing the concentration (e.g., from 10 mM to 25-50 mM). Be mindful of buffer solubility in the organic portion of the mobile phase to avoid precipitation.
-
Step 3: Stationary Phase and Column Considerations
The choice of HPLC column is fundamental to achieving good peak shape for basic analytes.
-
Strategy 1: Use an End-Capped Column
-
Rationale: Modern, high-purity silica (B1680970) columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.
-
Recommendation: If you are not already, switch to a column specifically marketed as end-capped or base-deactivated.
-
-
Strategy 2: Consider a Different Stationary Phase
-
Rationale: Some stationary phases are inherently more resistant to causing peak tailing with basic compounds.
-
Recommendation:
-
Polar-Embedded Phases: These phases have a polar group embedded in the alkyl chain, which helps to shield the silanol groups.
-
Hybrid Silica Phases: These columns have a stationary phase that incorporates both silica and organic polymers, resulting in fewer accessible silanol groups.
-
Polymer-Based Columns: These columns have no silica support and therefore no silanol groups, but may have different selectivity.
-
-
Step 4: Sample and Injection Conditions
-
Strategy 1: Check for Column Overload
-
Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Recommendation: Dilute your sample and inject a smaller volume. If the peak shape improves, column overload was a contributing factor.
-
-
Strategy 2: Ensure Sample Solvent Compatibility
-
Rationale: The solvent in which your sample is dissolved can affect the peak shape. If the sample solvent is much stronger than the mobile phase, it can lead to peak distortion.
-
Recommendation: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: Peak tailing is the asymmetry of a chromatographic peak where the latter half of the peak is broader than the front half. For a basic compound like this compound, this is often due to undesirable secondary interactions with the HPLC column's stationary phase. This is problematic because it can lead to poor resolution from other components, inaccurate peak integration, and reduced sensitivity.
Q2: What are the primary chemical causes of peak tailing for alkaloids like this compound?
A2: The most common cause is the interaction between the positively charged (protonated) amine groups of the alkaloid and negatively charged (ionized) residual silanol groups on the surface of the silica-based column packing material. This secondary ionic interaction slows down a portion of the analyte molecules, resulting in a "tail."
Q3: How does adjusting the mobile phase pH help to reduce peak tailing?
A3: By lowering the pH of the mobile phase (typically to pH < 3.5), the acidic silanol groups on the stationary phase become protonated (Si-OH) and are therefore neutral. This minimizes the ionic interaction with the protonated basic analyte, leading to a more symmetrical peak shape.[1]
Q4: What is an "end-capped" column, and should I use one for this compound analysis?
A4: An end-capped column is a type of reversed-phase column where the stationary phase has been chemically treated to cover many of the residual silanol groups that are a primary cause of peak tailing for basic compounds. Using a modern, high-quality end-capped column is highly recommended for the analysis of this compound and other alkaloids to achieve better peak symmetry.
Q5: Can my sample preparation affect peak shape?
A5: Yes. Dissolving your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion, including tailing. It is always best to dissolve your sample in the mobile phase itself or a weaker solvent. Also, injecting too high a concentration of your analyte can lead to column overload and result in peak tailing or fronting.
Data Presentation
The following tables summarize the expected impact of various troubleshooting strategies on peak asymmetry. The Asymmetry Factor (As) is a quantitative measure of peak tailing, where a value of 1.0 is a perfectly symmetrical peak. Values greater than 1.2 are generally considered to be tailing.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Asymmetry Factor (As) for this compound | Rationale |
| 7.0 (Buffered) | > 1.8 | Silanols are ionized, leading to strong secondary interactions. |
| 4.5 (Buffered) | 1.5 - 1.8 | Partial ionization of silanols still causes significant tailing. |
| 3.0 (Buffered/Modified) | 1.0 - 1.3 | Silanols are mostly protonated, minimizing secondary interactions.[1] |
Table 2: Comparison of Column Technologies for Alkaloid Analysis
| Column Type | Expected Asymmetry Factor (As) | Advantages | Disadvantages |
| Traditional Silica C18 (non-end-capped) | > 2.0 | Lower cost. | Prone to severe peak tailing with basic compounds. |
| End-Capped Silica C18 | 1.1 - 1.5 | Good performance for a wide range of compounds. | May still show some tailing with strongly basic analytes. |
| Polar-Embedded Phase | 1.0 - 1.3 | Excellent peak shape for basic compounds due to silanol shielding. | May have different selectivity than standard C18. |
| Hybrid Silica Technology | 1.0 - 1.3 | Improved pH stability and reduced silanol activity. | Higher cost. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Reduced Peak Tailing
This protocol describes the preparation of a mobile phase designed to minimize peak tailing for this compound on a C18 column.
-
Aqueous Component (Mobile Phase A):
-
Measure 999 mL of HPLC-grade water into a 1 L container.
-
Carefully add 1 mL of formic acid (final concentration 0.1%).
-
Mix thoroughly.
-
Filter the solution through a 0.45 µm filter.
-
Degas the solution using sonication or vacuum filtration.
-
-
Organic Component (Mobile Phase B):
-
Use HPLC-grade acetonitrile (B52724) or methanol.
-
Filter and degas the organic solvent.
-
-
Initial Gradient Conditions:
-
Start with a gradient of 5-10% Mobile Phase B and increase to 90-95% over a suitable time to elute this compound.
-
Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes before the first injection.
-
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing.
Caption: Effect of mobile phase pH on silanol interactions.
References
addressing peak tailing issues in Daphmacropodine HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing issues encountered during the HPLC analysis of Daphmacropodine.
Troubleshooting Guide: Addressing Peak Tailing
Peak tailing is a common issue in the HPLC analysis of basic compounds like this compound, a Daphniphyllum alkaloid. This phenomenon, characterized by an asymmetrical peak with a trailing edge, can compromise resolution, accuracy, and sensitivity. The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.
Below is a step-by-step guide to diagnose and resolve peak tailing in your this compound analysis.
Step 1: Initial Assessment and System Check
Before modifying chromatographic conditions, ensure the HPLC system is functioning correctly.
-
Symptom: All peaks in the chromatogram exhibit tailing.
-
Possible Cause: Extra-column band broadening.
-
Troubleshooting Actions:
-
Check all fittings and connections for leaks or dead volume.
-
Minimize the length and internal diameter of tubing between the injector, column, and detector.
-
Ensure the column is properly installed and seated in the fittings.
-
Inspect the column for voids or a blocked inlet frit. If a void is suspected, replacing the column is recommended. A blocked frit can sometimes be cleared by back-flushing the column (if permitted by the manufacturer).
-
-
Symptom: Only the this compound peak (or other basic compounds) is tailing.
-
Possible Cause: Secondary chemical interactions.
-
Troubleshooting Actions: Proceed to Step 2.
Step 2: Mobile Phase Optimization
The mobile phase composition, particularly its pH, plays a critical role in controlling the peak shape of ionizable compounds.
-
Strategy 1: Adjust Mobile Phase pH
-
Rationale: this compound is an alkaloid and therefore basic. At a mobile phase pH below the pKa of the residual silanol groups (typically < pH 3), these groups are protonated and less likely to interact with the protonated basic analyte.
-
Recommendation: Adjust the mobile phase pH to between 2.5 and 3.5 using an appropriate buffer or acid modifier.[1] Formic acid (0.1%) or trifluoroacetic acid (0.05% - 0.1%) are common choices compatible with mass spectrometry. For UV detection, a phosphate buffer can be effective.
-
Caution: Always operate within the pH stability range of your HPLC column. Prolonged use at very low pH can degrade the stationary phase.
-
-
Strategy 2: Add a Competing Base
-
Rationale: A small, basic molecule added to the mobile phase can preferentially interact with the active silanol sites, effectively "masking" them from the analyte.
-
Recommendation: Add a competing base such as triethylamine (TEA) to the mobile phase at a concentration of 10-50 mM.[2] TEA is a common choice but may suppress MS signals.
-
Note: This approach can sometimes lead to shorter column lifetimes.
-
-
Strategy 3: Increase Buffer Concentration
-
Rationale: A higher buffer concentration can help to maintain a consistent pH at the stationary phase surface and can also help to mask silanol interactions.
-
Recommendation: If using a buffer, consider increasing the concentration (e.g., from 10 mM to 25-50 mM). Be mindful of buffer solubility in the organic portion of the mobile phase to avoid precipitation.
-
Step 3: Stationary Phase and Column Considerations
The choice of HPLC column is fundamental to achieving good peak shape for basic analytes.
-
Strategy 1: Use an End-Capped Column
-
Rationale: Modern, high-purity silica columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.
-
Recommendation: If you are not already, switch to a column specifically marketed as end-capped or base-deactivated.
-
-
Strategy 2: Consider a Different Stationary Phase
-
Rationale: Some stationary phases are inherently more resistant to causing peak tailing with basic compounds.
-
Recommendation:
-
Polar-Embedded Phases: These phases have a polar group embedded in the alkyl chain, which helps to shield the silanol groups.
-
Hybrid Silica Phases: These columns have a stationary phase that incorporates both silica and organic polymers, resulting in fewer accessible silanol groups.
-
Polymer-Based Columns: These columns have no silica support and therefore no silanol groups, but may have different selectivity.
-
-
Step 4: Sample and Injection Conditions
-
Strategy 1: Check for Column Overload
-
Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Recommendation: Dilute your sample and inject a smaller volume. If the peak shape improves, column overload was a contributing factor.
-
-
Strategy 2: Ensure Sample Solvent Compatibility
-
Rationale: The solvent in which your sample is dissolved can affect the peak shape. If the sample solvent is much stronger than the mobile phase, it can lead to peak distortion.
-
Recommendation: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: Peak tailing is the asymmetry of a chromatographic peak where the latter half of the peak is broader than the front half. For a basic compound like this compound, this is often due to undesirable secondary interactions with the HPLC column's stationary phase. This is problematic because it can lead to poor resolution from other components, inaccurate peak integration, and reduced sensitivity.
Q2: What are the primary chemical causes of peak tailing for alkaloids like this compound?
A2: The most common cause is the interaction between the positively charged (protonated) amine groups of the alkaloid and negatively charged (ionized) residual silanol groups on the surface of the silica-based column packing material. This secondary ionic interaction slows down a portion of the analyte molecules, resulting in a "tail."
Q3: How does adjusting the mobile phase pH help to reduce peak tailing?
A3: By lowering the pH of the mobile phase (typically to pH < 3.5), the acidic silanol groups on the stationary phase become protonated (Si-OH) and are therefore neutral. This minimizes the ionic interaction with the protonated basic analyte, leading to a more symmetrical peak shape.[1]
Q4: What is an "end-capped" column, and should I use one for this compound analysis?
A4: An end-capped column is a type of reversed-phase column where the stationary phase has been chemically treated to cover many of the residual silanol groups that are a primary cause of peak tailing for basic compounds. Using a modern, high-quality end-capped column is highly recommended for the analysis of this compound and other alkaloids to achieve better peak symmetry.
Q5: Can my sample preparation affect peak shape?
A5: Yes. Dissolving your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion, including tailing. It is always best to dissolve your sample in the mobile phase itself or a weaker solvent. Also, injecting too high a concentration of your analyte can lead to column overload and result in peak tailing or fronting.
Data Presentation
The following tables summarize the expected impact of various troubleshooting strategies on peak asymmetry. The Asymmetry Factor (As) is a quantitative measure of peak tailing, where a value of 1.0 is a perfectly symmetrical peak. Values greater than 1.2 are generally considered to be tailing.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Asymmetry Factor (As) for this compound | Rationale |
| 7.0 (Buffered) | > 1.8 | Silanols are ionized, leading to strong secondary interactions. |
| 4.5 (Buffered) | 1.5 - 1.8 | Partial ionization of silanols still causes significant tailing. |
| 3.0 (Buffered/Modified) | 1.0 - 1.3 | Silanols are mostly protonated, minimizing secondary interactions.[1] |
Table 2: Comparison of Column Technologies for Alkaloid Analysis
| Column Type | Expected Asymmetry Factor (As) | Advantages | Disadvantages |
| Traditional Silica C18 (non-end-capped) | > 2.0 | Lower cost. | Prone to severe peak tailing with basic compounds. |
| End-Capped Silica C18 | 1.1 - 1.5 | Good performance for a wide range of compounds. | May still show some tailing with strongly basic analytes. |
| Polar-Embedded Phase | 1.0 - 1.3 | Excellent peak shape for basic compounds due to silanol shielding. | May have different selectivity than standard C18. |
| Hybrid Silica Technology | 1.0 - 1.3 | Improved pH stability and reduced silanol activity. | Higher cost. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Reduced Peak Tailing
This protocol describes the preparation of a mobile phase designed to minimize peak tailing for this compound on a C18 column.
-
Aqueous Component (Mobile Phase A):
-
Measure 999 mL of HPLC-grade water into a 1 L container.
-
Carefully add 1 mL of formic acid (final concentration 0.1%).
-
Mix thoroughly.
-
Filter the solution through a 0.45 µm filter.
-
Degas the solution using sonication or vacuum filtration.
-
-
Organic Component (Mobile Phase B):
-
Use HPLC-grade acetonitrile or methanol.
-
Filter and degas the organic solvent.
-
-
Initial Gradient Conditions:
-
Start with a gradient of 5-10% Mobile Phase B and increase to 90-95% over a suitable time to elute this compound.
-
Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes before the first injection.
-
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing.
Caption: Effect of mobile phase pH on silanol interactions.
References
Navigating the Challenges of Daphmacropodine Solubility: A Technical Guide
For researchers and drug development professionals working with the alkaloid Daphmacropodine, achieving adequate solubility in aqueous buffers is a critical yet often challenging step for successful in vitro and in vivo experiments. This technical support center provides a comprehensive guide to understanding and overcoming the solubility issues associated with this lipophilic compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is an alkaloid known to be soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[1] Its lipophilic nature makes it inherently poorly soluble in aqueous buffers.
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: The poor aqueous solubility of this compound is the primary reason for dissolution challenges. More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, which can limit their bioavailability and therapeutic efficacy.[2] Factors such as the pH of the buffer, the crystalline structure of the compound, and the absence of solubilizing agents can all contribute to poor dissolution.
Q3: Can I use organic solvents to dissolve this compound for my aqueous-based experiments?
A3: Yes, a common strategy is to first dissolve this compound in a minimal amount of a water-miscible organic solvent, such as DMSO or ethanol, to create a stock solution. This stock solution can then be diluted into the aqueous buffer to the final desired concentration. However, it is crucial to control the final concentration of the organic solvent in the experimental medium, as high concentrations can be toxic to cells or interfere with the assay.
Q4: What are the common techniques to enhance the solubility of poorly water-soluble drugs like this compound?
A4: Several techniques can be employed to improve the solubility of hydrophobic drugs. These can be broadly categorized into physical and chemical modifications:
-
Physical Modifications: These include methods like particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating solid dispersions in carriers.[2][3]
-
Chemical Modifications: These strategies involve changing the pH of the solvent, using buffers, forming salts, or employing complexation and derivatization techniques.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound precipitates out of solution after dilution into aqueous buffer. | The final concentration of the organic solvent may be too low to maintain solubility. The aqueous buffer may not be at an optimal pH for this compound solubility. The final concentration of this compound may exceed its solubility limit in the final buffer composition. | 1. Increase the final concentration of the co-solvent (e.g., DMSO, ethanol) if permissible for your experiment. Be mindful of the solvent's potential effects on your assay. 2. Adjust the pH of the aqueous buffer. The solubility of many alkaloids is pH-dependent. Experiment with a range of pH values to find the optimal condition. 3. Reduce the final concentration of this compound. 4. Consider using a different co-solvent. |
| The dissolved this compound solution is cloudy or hazy. | This may indicate the formation of a fine precipitate or a colloidal suspension rather than a true solution. | 1. Sonication: Use an ultrasonic bath to aid in the dissolution process and break up any small aggregates. 2. Heating: Gently warming the solution may increase solubility. However, be cautious as heat can degrade the compound. 3. Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles. This will clarify the solution, but the actual concentration of the dissolved compound should be verified. |
| Inconsistent results between experiments. | Variability in the preparation of the this compound solution can lead to inconsistent effective concentrations. | 1. Standardize the protocol for solution preparation. Document every step, including the source and purity of the compound, the type and volume of co-solvent used, the pH and composition of the aqueous buffer, and the final concentration. 2. Prepare fresh solutions for each experiment. this compound may degrade or precipitate over time in aqueous solutions. 3. Verify the concentration of your stock solution periodically. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
This protocol describes the use of a water-miscible organic solvent to prepare a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (high purity)
-
Vortex mixer
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder accurately.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add a small, precise volume of the chosen organic solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. A brief sonication step may be added if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH Modification to Enhance this compound Solubility
This protocol outlines a general approach to investigate the effect of pH on this compound solubility.
Materials:
-
This compound powder
-
A series of aqueous buffers with varying pH values (e.g., citrate (B86180) buffers for acidic pH, phosphate (B84403) buffers for neutral pH, and borate (B1201080) buffers for alkaline pH)
-
pH meter
-
Stir plate and stir bars
-
Spectrophotometer or HPLC for concentration measurement
Procedure:
-
Prepare a set of aqueous buffers with a range of pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).
-
Add an excess amount of this compound powder to a known volume of each buffer.
-
Stir the suspensions at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After reaching equilibrium, centrifuge or filter the samples to remove the undissolved solid.
-
Measure the concentration of this compound in the clear supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the solubility of this compound as a function of pH to determine the optimal pH range for dissolution.
Visualizing the Troubleshooting Process
To aid in navigating solubility challenges, the following workflow provides a logical sequence of steps to troubleshoot and optimize the dissolution of this compound.
References
- 1. This compound | CAS:39729-21-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Daphmacropodine Solubility: A Technical Guide
For researchers and drug development professionals working with the alkaloid Daphmacropodine, achieving adequate solubility in aqueous buffers is a critical yet often challenging step for successful in vitro and in vivo experiments. This technical support center provides a comprehensive guide to understanding and overcoming the solubility issues associated with this lipophilic compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is an alkaloid known to be soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[1] Its lipophilic nature makes it inherently poorly soluble in aqueous buffers.
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: The poor aqueous solubility of this compound is the primary reason for dissolution challenges. More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, which can limit their bioavailability and therapeutic efficacy.[2] Factors such as the pH of the buffer, the crystalline structure of the compound, and the absence of solubilizing agents can all contribute to poor dissolution.
Q3: Can I use organic solvents to dissolve this compound for my aqueous-based experiments?
A3: Yes, a common strategy is to first dissolve this compound in a minimal amount of a water-miscible organic solvent, such as DMSO or ethanol, to create a stock solution. This stock solution can then be diluted into the aqueous buffer to the final desired concentration. However, it is crucial to control the final concentration of the organic solvent in the experimental medium, as high concentrations can be toxic to cells or interfere with the assay.
Q4: What are the common techniques to enhance the solubility of poorly water-soluble drugs like this compound?
A4: Several techniques can be employed to improve the solubility of hydrophobic drugs. These can be broadly categorized into physical and chemical modifications:
-
Physical Modifications: These include methods like particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating solid dispersions in carriers.[2][3]
-
Chemical Modifications: These strategies involve changing the pH of the solvent, using buffers, forming salts, or employing complexation and derivatization techniques.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound precipitates out of solution after dilution into aqueous buffer. | The final concentration of the organic solvent may be too low to maintain solubility. The aqueous buffer may not be at an optimal pH for this compound solubility. The final concentration of this compound may exceed its solubility limit in the final buffer composition. | 1. Increase the final concentration of the co-solvent (e.g., DMSO, ethanol) if permissible for your experiment. Be mindful of the solvent's potential effects on your assay. 2. Adjust the pH of the aqueous buffer. The solubility of many alkaloids is pH-dependent. Experiment with a range of pH values to find the optimal condition. 3. Reduce the final concentration of this compound. 4. Consider using a different co-solvent. |
| The dissolved this compound solution is cloudy or hazy. | This may indicate the formation of a fine precipitate or a colloidal suspension rather than a true solution. | 1. Sonication: Use an ultrasonic bath to aid in the dissolution process and break up any small aggregates. 2. Heating: Gently warming the solution may increase solubility. However, be cautious as heat can degrade the compound. 3. Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles. This will clarify the solution, but the actual concentration of the dissolved compound should be verified. |
| Inconsistent results between experiments. | Variability in the preparation of the this compound solution can lead to inconsistent effective concentrations. | 1. Standardize the protocol for solution preparation. Document every step, including the source and purity of the compound, the type and volume of co-solvent used, the pH and composition of the aqueous buffer, and the final concentration. 2. Prepare fresh solutions for each experiment. this compound may degrade or precipitate over time in aqueous solutions. 3. Verify the concentration of your stock solution periodically. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
This protocol describes the use of a water-miscible organic solvent to prepare a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (high purity)
-
Vortex mixer
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder accurately.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add a small, precise volume of the chosen organic solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. A brief sonication step may be added if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH Modification to Enhance this compound Solubility
This protocol outlines a general approach to investigate the effect of pH on this compound solubility.
Materials:
-
This compound powder
-
A series of aqueous buffers with varying pH values (e.g., citrate (B86180) buffers for acidic pH, phosphate (B84403) buffers for neutral pH, and borate (B1201080) buffers for alkaline pH)
-
pH meter
-
Stir plate and stir bars
-
Spectrophotometer or HPLC for concentration measurement
Procedure:
-
Prepare a set of aqueous buffers with a range of pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).
-
Add an excess amount of this compound powder to a known volume of each buffer.
-
Stir the suspensions at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After reaching equilibrium, centrifuge or filter the samples to remove the undissolved solid.
-
Measure the concentration of this compound in the clear supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the solubility of this compound as a function of pH to determine the optimal pH range for dissolution.
Visualizing the Troubleshooting Process
To aid in navigating solubility challenges, the following workflow provides a logical sequence of steps to troubleshoot and optimize the dissolution of this compound.
References
- 1. This compound | CAS:39729-21-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Daphmacropodine Solubility: A Technical Guide
For researchers and drug development professionals working with the alkaloid Daphmacropodine, achieving adequate solubility in aqueous buffers is a critical yet often challenging step for successful in vitro and in vivo experiments. This technical support center provides a comprehensive guide to understanding and overcoming the solubility issues associated with this lipophilic compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is an alkaloid known to be soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[1] Its lipophilic nature makes it inherently poorly soluble in aqueous buffers.
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: The poor aqueous solubility of this compound is the primary reason for dissolution challenges. More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, which can limit their bioavailability and therapeutic efficacy.[2] Factors such as the pH of the buffer, the crystalline structure of the compound, and the absence of solubilizing agents can all contribute to poor dissolution.
Q3: Can I use organic solvents to dissolve this compound for my aqueous-based experiments?
A3: Yes, a common strategy is to first dissolve this compound in a minimal amount of a water-miscible organic solvent, such as DMSO or ethanol, to create a stock solution. This stock solution can then be diluted into the aqueous buffer to the final desired concentration. However, it is crucial to control the final concentration of the organic solvent in the experimental medium, as high concentrations can be toxic to cells or interfere with the assay.
Q4: What are the common techniques to enhance the solubility of poorly water-soluble drugs like this compound?
A4: Several techniques can be employed to improve the solubility of hydrophobic drugs. These can be broadly categorized into physical and chemical modifications:
-
Physical Modifications: These include methods like particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating solid dispersions in carriers.[2][3]
-
Chemical Modifications: These strategies involve changing the pH of the solvent, using buffers, forming salts, or employing complexation and derivatization techniques.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound precipitates out of solution after dilution into aqueous buffer. | The final concentration of the organic solvent may be too low to maintain solubility. The aqueous buffer may not be at an optimal pH for this compound solubility. The final concentration of this compound may exceed its solubility limit in the final buffer composition. | 1. Increase the final concentration of the co-solvent (e.g., DMSO, ethanol) if permissible for your experiment. Be mindful of the solvent's potential effects on your assay. 2. Adjust the pH of the aqueous buffer. The solubility of many alkaloids is pH-dependent. Experiment with a range of pH values to find the optimal condition. 3. Reduce the final concentration of this compound. 4. Consider using a different co-solvent. |
| The dissolved this compound solution is cloudy or hazy. | This may indicate the formation of a fine precipitate or a colloidal suspension rather than a true solution. | 1. Sonication: Use an ultrasonic bath to aid in the dissolution process and break up any small aggregates. 2. Heating: Gently warming the solution may increase solubility. However, be cautious as heat can degrade the compound. 3. Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles. This will clarify the solution, but the actual concentration of the dissolved compound should be verified. |
| Inconsistent results between experiments. | Variability in the preparation of the this compound solution can lead to inconsistent effective concentrations. | 1. Standardize the protocol for solution preparation. Document every step, including the source and purity of the compound, the type and volume of co-solvent used, the pH and composition of the aqueous buffer, and the final concentration. 2. Prepare fresh solutions for each experiment. this compound may degrade or precipitate over time in aqueous solutions. 3. Verify the concentration of your stock solution periodically. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
This protocol describes the use of a water-miscible organic solvent to prepare a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (high purity)
-
Vortex mixer
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder accurately.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add a small, precise volume of the chosen organic solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. A brief sonication step may be added if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH Modification to Enhance this compound Solubility
This protocol outlines a general approach to investigate the effect of pH on this compound solubility.
Materials:
-
This compound powder
-
A series of aqueous buffers with varying pH values (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH)
-
pH meter
-
Stir plate and stir bars
-
Spectrophotometer or HPLC for concentration measurement
Procedure:
-
Prepare a set of aqueous buffers with a range of pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).
-
Add an excess amount of this compound powder to a known volume of each buffer.
-
Stir the suspensions at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After reaching equilibrium, centrifuge or filter the samples to remove the undissolved solid.
-
Measure the concentration of this compound in the clear supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the solubility of this compound as a function of pH to determine the optimal pH range for dissolution.
Visualizing the Troubleshooting Process
To aid in navigating solubility challenges, the following workflow provides a logical sequence of steps to troubleshoot and optimize the dissolution of this compound.
References
- 1. This compound | CAS:39729-21-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of Daphmacropodine's NMR Spectrum: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate polycyclic structure of Daphmacropodine, a Daphniphyllum alkaloid, presents a significant challenge in nuclear magnetic resonance (NMR) spectroscopy due to extensive signal overlap, particularly in the 1H NMR spectrum. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in resolving these complexities and achieving unambiguous signal assignment.
Frequently Asked Questions (FAQs)
Q1: Why is the 1H NMR spectrum of this compound so complex and prone to signal overlap?
A1: The rigid and compact tetracyclic core of this compound contains a high density of protons in similar chemical environments. This leads to a concentration of signals within a narrow chemical shift range, especially in the aliphatic region (approximately 1.0-3.5 ppm). The extensive scalar (J) coupling between neighboring protons further complicates the spectrum by creating complex multiplet patterns that frequently overlap, making direct analysis of chemical shifts and coupling constants difficult.
Q2: What are the initial steps to take when encountering significant signal overlap in the 1D 1H NMR spectrum of this compound?
A2: When 1D NMR spectra are uninterpretable due to signal overlap, moving to two-dimensional (2D) NMR techniques is the recommended next step.[1][2] These experiments disperse the signals into a second dimension, which often resolves the overlap observed in the 1D spectrum. Additionally, careful sample preparation and optimization of experimental conditions can significantly mitigate peak overlap.[3]
Q3: Which 2D NMR experiments are most effective for resolving signal overlap in this compound?
A3: A combination of 2D NMR experiments is typically required for the complete assignment of this compound's NMR signals. The most useful include:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out spin systems within the molecule.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is particularly useful for identifying protons belonging to the same structural fragment, even if they are not directly coupled.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, providing a powerful method for assigning carbon signals and resolving overlapping proton signals based on the dispersion of the 13C spectrum.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the different structural fragments of the molecule.[1]
Troubleshooting Guides
Problem: Overlapping Multiplets in the Aliphatic Region of the 1H NMR Spectrum
Symptoms:
-
A dense cluster of signals between 1.0 and 3.5 ppm.
-
Inability to determine the multiplicity or accurately integrate individual proton signals.
-
Ambiguous correlations in COSY spectra.
Troubleshooting Workflow:
References
Navigating the Complexities of Daphmacropodine's NMR Spectrum: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate polycyclic structure of Daphmacropodine, a Daphniphyllum alkaloid, presents a significant challenge in nuclear magnetic resonance (NMR) spectroscopy due to extensive signal overlap, particularly in the 1H NMR spectrum. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in resolving these complexities and achieving unambiguous signal assignment.
Frequently Asked Questions (FAQs)
Q1: Why is the 1H NMR spectrum of this compound so complex and prone to signal overlap?
A1: The rigid and compact tetracyclic core of this compound contains a high density of protons in similar chemical environments. This leads to a concentration of signals within a narrow chemical shift range, especially in the aliphatic region (approximately 1.0-3.5 ppm). The extensive scalar (J) coupling between neighboring protons further complicates the spectrum by creating complex multiplet patterns that frequently overlap, making direct analysis of chemical shifts and coupling constants difficult.
Q2: What are the initial steps to take when encountering significant signal overlap in the 1D 1H NMR spectrum of this compound?
A2: When 1D NMR spectra are uninterpretable due to signal overlap, moving to two-dimensional (2D) NMR techniques is the recommended next step.[1][2] These experiments disperse the signals into a second dimension, which often resolves the overlap observed in the 1D spectrum. Additionally, careful sample preparation and optimization of experimental conditions can significantly mitigate peak overlap.[3]
Q3: Which 2D NMR experiments are most effective for resolving signal overlap in this compound?
A3: A combination of 2D NMR experiments is typically required for the complete assignment of this compound's NMR signals. The most useful include:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out spin systems within the molecule.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is particularly useful for identifying protons belonging to the same structural fragment, even if they are not directly coupled.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, providing a powerful method for assigning carbon signals and resolving overlapping proton signals based on the dispersion of the 13C spectrum.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the different structural fragments of the molecule.[1]
Troubleshooting Guides
Problem: Overlapping Multiplets in the Aliphatic Region of the 1H NMR Spectrum
Symptoms:
-
A dense cluster of signals between 1.0 and 3.5 ppm.
-
Inability to determine the multiplicity or accurately integrate individual proton signals.
-
Ambiguous correlations in COSY spectra.
Troubleshooting Workflow:
References
Navigating the Complexities of Daphmacropodine's NMR Spectrum: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate polycyclic structure of Daphmacropodine, a Daphniphyllum alkaloid, presents a significant challenge in nuclear magnetic resonance (NMR) spectroscopy due to extensive signal overlap, particularly in the 1H NMR spectrum. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in resolving these complexities and achieving unambiguous signal assignment.
Frequently Asked Questions (FAQs)
Q1: Why is the 1H NMR spectrum of this compound so complex and prone to signal overlap?
A1: The rigid and compact tetracyclic core of this compound contains a high density of protons in similar chemical environments. This leads to a concentration of signals within a narrow chemical shift range, especially in the aliphatic region (approximately 1.0-3.5 ppm). The extensive scalar (J) coupling between neighboring protons further complicates the spectrum by creating complex multiplet patterns that frequently overlap, making direct analysis of chemical shifts and coupling constants difficult.
Q2: What are the initial steps to take when encountering significant signal overlap in the 1D 1H NMR spectrum of this compound?
A2: When 1D NMR spectra are uninterpretable due to signal overlap, moving to two-dimensional (2D) NMR techniques is the recommended next step.[1][2] These experiments disperse the signals into a second dimension, which often resolves the overlap observed in the 1D spectrum. Additionally, careful sample preparation and optimization of experimental conditions can significantly mitigate peak overlap.[3]
Q3: Which 2D NMR experiments are most effective for resolving signal overlap in this compound?
A3: A combination of 2D NMR experiments is typically required for the complete assignment of this compound's NMR signals. The most useful include:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out spin systems within the molecule.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is particularly useful for identifying protons belonging to the same structural fragment, even if they are not directly coupled.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, providing a powerful method for assigning carbon signals and resolving overlapping proton signals based on the dispersion of the 13C spectrum.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the different structural fragments of the molecule.[1]
Troubleshooting Guides
Problem: Overlapping Multiplets in the Aliphatic Region of the 1H NMR Spectrum
Symptoms:
-
A dense cluster of signals between 1.0 and 3.5 ppm.
-
Inability to determine the multiplicity or accurately integrate individual proton signals.
-
Ambiguous correlations in COSY spectra.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Daphmacropodine Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Daphmacropodine and related alkaloids from Daphniphyllum macropodum.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the extraction of this compound?
A1: Impurities typically encountered during the extraction of alkaloids like this compound from plant materials can be broadly categorized as:
-
Other Alkaloids: Daphniphyllum species are known to produce a wide array of structurally similar alkaloids.[1][2] These are often the most challenging impurities to remove due to their similar physicochemical properties.
-
Fat-soluble compounds: Pigments (like chlorophyll), waxes, and lipids are often co-extracted, especially when using non-polar solvents.[3][4]
-
Polar compounds: Sugars, amino acids, and other polar plant metabolites can be extracted, particularly with more polar solvent systems.
-
Reagents and Solvents: Residual solvents, reagents used during extraction (e.g., acids or bases), and their degradation products can also be present as impurities.[5]
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and purification of alkaloids.[6][7] For this compound, reversed-phase HPLC (RP-HPLC) using a C18 column is a common starting point.[7] Other techniques that can be effective, especially for initial fractionation or specific separation challenges, include:
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid chromatography technique that avoids solid stationary phases, which can be beneficial for preventing irreversible adsorption of the sample.
-
Column Chromatography: Traditional column chromatography using adsorbents like silica (B1680970) gel or alumina (B75360) is often used for initial cleanup and fractionation of the crude extract.[4]
Q3: How do I choose the right mobile phase for HPLC purification of this compound?
A3: The choice of mobile phase is critical for achieving good separation. For RP-HPLC of alkaloids, a common mobile phase consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[7] To improve peak shape and resolution for basic compounds like alkaloids, it is often necessary to add a modifier to the mobile phase.[7] Common modifiers include:
-
Acids: Trifluoroacetic acid (TFA), formic acid, or acetic acid at low concentrations (e.g., 0.1%) can protonate the alkaloids, leading to sharper peaks.[7]
-
Buffers: Using a buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium formate, can help to control the pH of the mobile phase and improve the reproducibility of the separation.
A gradient elution, where the proportion of the organic solvent is gradually increased over time, is typically used to separate complex mixtures of alkaloids.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Poor Peak Shape in HPLC (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Secondary Interactions | The basic nitrogen atom in this compound can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing. Solution: Add a competing base (e.g., triethylamine) or an acid (e.g., TFA, formic acid) to the mobile phase to mask the silanol groups and ensure the alkaloid is in a single ionic form.[7] |
| Column Overload | Injecting too much sample can lead to peak distortion. Solution: Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of this compound, influencing its retention and peak shape. Solution: Adjust the mobile phase pH. For basic compounds, a lower pH (around 3-4) often yields better peak shapes. |
| Column Contamination | Buildup of strongly retained impurities on the column can lead to poor peak shape. Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) or follow the manufacturer's recommended cleaning procedure. Using a guard column can help protect the analytical column.[8] |
Co-elution of this compound with Other Alkaloids
| Potential Cause | Recommended Solution |
| Insufficient Resolution | The structurally similar alkaloids in Daphniphyllum extracts may not be fully separated under the current chromatographic conditions. Solution: Optimize the HPLC method by adjusting the mobile phase gradient, flow rate, or temperature. A shallower gradient can often improve the separation of closely eluting peaks. Trying a different stationary phase (e.g., a phenyl-hexyl column) may also provide the necessary selectivity.[7] |
| Method Selectivity | The chosen mobile phase and stationary phase may not be optimal for separating the specific alkaloids in your sample. Solution: Experiment with different organic modifiers (methanol vs. acetonitrile) and different mobile phase additives (TFA vs. formic acid vs. buffered mobile phase). Consider using a different type of chromatography, such as HILIC (Hydrophilic Interaction Liquid Chromatography), if the alkaloids are highly polar. |
Experimental Protocols
General Protocol for Crude Alkaloid Extraction
This protocol provides a general procedure for the initial extraction of total alkaloids from Daphniphyllum macropodum.
-
Maceration: The dried and powdered plant material is first defatted by maceration with a non-polar solvent like petroleum ether or hexane (B92381) to remove lipids and waxes.[4]
-
Alkaloid Extraction: The defatted plant material is then extracted with an alcohol, such as methanol or ethanol, to extract the alkaloids.[4][6]
-
Acid-Base Partitioning: The alcoholic extract is evaporated to dryness and then partitioned between an acidic aqueous solution (e.g., dilute HCl or tartaric acid) and an organic solvent (e.g., ethyl acetate).[4] The alkaloids will move into the acidic aqueous layer as their salts.
-
Basification and Extraction: The acidic aqueous layer is then made basic with a base like ammonia (B1221849) or sodium carbonate, which converts the alkaloid salts back to their free base form.[4]
-
Final Extraction: The basic aqueous layer is then extracted with an organic solvent like chloroform (B151607) or dichloromethane (B109758) to obtain the crude alkaloid mixture.[4]
Visualizations
Caption: General workflow for this compound purification.
Caption: Troubleshooting decision tree for HPLC purification.
References
- 1. mdpi.com [mdpi.com]
- 2. Total Synthesis of Daphniphyllum Alkaloids: From Bicycles to Diversified Caged Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Daphmacropodine Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Daphmacropodine and related alkaloids from Daphniphyllum macropodum.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the extraction of this compound?
A1: Impurities typically encountered during the extraction of alkaloids like this compound from plant materials can be broadly categorized as:
-
Other Alkaloids: Daphniphyllum species are known to produce a wide array of structurally similar alkaloids.[1][2] These are often the most challenging impurities to remove due to their similar physicochemical properties.
-
Fat-soluble compounds: Pigments (like chlorophyll), waxes, and lipids are often co-extracted, especially when using non-polar solvents.[3][4]
-
Polar compounds: Sugars, amino acids, and other polar plant metabolites can be extracted, particularly with more polar solvent systems.
-
Reagents and Solvents: Residual solvents, reagents used during extraction (e.g., acids or bases), and their degradation products can also be present as impurities.[5]
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and purification of alkaloids.[6][7] For this compound, reversed-phase HPLC (RP-HPLC) using a C18 column is a common starting point.[7] Other techniques that can be effective, especially for initial fractionation or specific separation challenges, include:
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid chromatography technique that avoids solid stationary phases, which can be beneficial for preventing irreversible adsorption of the sample.
-
Column Chromatography: Traditional column chromatography using adsorbents like silica (B1680970) gel or alumina (B75360) is often used for initial cleanup and fractionation of the crude extract.[4]
Q3: How do I choose the right mobile phase for HPLC purification of this compound?
A3: The choice of mobile phase is critical for achieving good separation. For RP-HPLC of alkaloids, a common mobile phase consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[7] To improve peak shape and resolution for basic compounds like alkaloids, it is often necessary to add a modifier to the mobile phase.[7] Common modifiers include:
-
Acids: Trifluoroacetic acid (TFA), formic acid, or acetic acid at low concentrations (e.g., 0.1%) can protonate the alkaloids, leading to sharper peaks.[7]
-
Buffers: Using a buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium formate, can help to control the pH of the mobile phase and improve the reproducibility of the separation.
A gradient elution, where the proportion of the organic solvent is gradually increased over time, is typically used to separate complex mixtures of alkaloids.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Poor Peak Shape in HPLC (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Secondary Interactions | The basic nitrogen atom in this compound can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing. Solution: Add a competing base (e.g., triethylamine) or an acid (e.g., TFA, formic acid) to the mobile phase to mask the silanol groups and ensure the alkaloid is in a single ionic form.[7] |
| Column Overload | Injecting too much sample can lead to peak distortion. Solution: Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of this compound, influencing its retention and peak shape. Solution: Adjust the mobile phase pH. For basic compounds, a lower pH (around 3-4) often yields better peak shapes. |
| Column Contamination | Buildup of strongly retained impurities on the column can lead to poor peak shape. Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) or follow the manufacturer's recommended cleaning procedure. Using a guard column can help protect the analytical column.[8] |
Co-elution of this compound with Other Alkaloids
| Potential Cause | Recommended Solution |
| Insufficient Resolution | The structurally similar alkaloids in Daphniphyllum extracts may not be fully separated under the current chromatographic conditions. Solution: Optimize the HPLC method by adjusting the mobile phase gradient, flow rate, or temperature. A shallower gradient can often improve the separation of closely eluting peaks. Trying a different stationary phase (e.g., a phenyl-hexyl column) may also provide the necessary selectivity.[7] |
| Method Selectivity | The chosen mobile phase and stationary phase may not be optimal for separating the specific alkaloids in your sample. Solution: Experiment with different organic modifiers (methanol vs. acetonitrile) and different mobile phase additives (TFA vs. formic acid vs. buffered mobile phase). Consider using a different type of chromatography, such as HILIC (Hydrophilic Interaction Liquid Chromatography), if the alkaloids are highly polar. |
Experimental Protocols
General Protocol for Crude Alkaloid Extraction
This protocol provides a general procedure for the initial extraction of total alkaloids from Daphniphyllum macropodum.
-
Maceration: The dried and powdered plant material is first defatted by maceration with a non-polar solvent like petroleum ether or hexane (B92381) to remove lipids and waxes.[4]
-
Alkaloid Extraction: The defatted plant material is then extracted with an alcohol, such as methanol or ethanol, to extract the alkaloids.[4][6]
-
Acid-Base Partitioning: The alcoholic extract is evaporated to dryness and then partitioned between an acidic aqueous solution (e.g., dilute HCl or tartaric acid) and an organic solvent (e.g., ethyl acetate).[4] The alkaloids will move into the acidic aqueous layer as their salts.
-
Basification and Extraction: The acidic aqueous layer is then made basic with a base like ammonia (B1221849) or sodium carbonate, which converts the alkaloid salts back to their free base form.[4]
-
Final Extraction: The basic aqueous layer is then extracted with an organic solvent like chloroform (B151607) or dichloromethane (B109758) to obtain the crude alkaloid mixture.[4]
Visualizations
Caption: General workflow for this compound purification.
Caption: Troubleshooting decision tree for HPLC purification.
References
- 1. mdpi.com [mdpi.com]
- 2. Total Synthesis of Daphniphyllum Alkaloids: From Bicycles to Diversified Caged Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Daphmacropodine Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Daphmacropodine and related alkaloids from Daphniphyllum macropodum.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the extraction of this compound?
A1: Impurities typically encountered during the extraction of alkaloids like this compound from plant materials can be broadly categorized as:
-
Other Alkaloids: Daphniphyllum species are known to produce a wide array of structurally similar alkaloids.[1][2] These are often the most challenging impurities to remove due to their similar physicochemical properties.
-
Fat-soluble compounds: Pigments (like chlorophyll), waxes, and lipids are often co-extracted, especially when using non-polar solvents.[3][4]
-
Polar compounds: Sugars, amino acids, and other polar plant metabolites can be extracted, particularly with more polar solvent systems.
-
Reagents and Solvents: Residual solvents, reagents used during extraction (e.g., acids or bases), and their degradation products can also be present as impurities.[5]
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and purification of alkaloids.[6][7] For this compound, reversed-phase HPLC (RP-HPLC) using a C18 column is a common starting point.[7] Other techniques that can be effective, especially for initial fractionation or specific separation challenges, include:
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid chromatography technique that avoids solid stationary phases, which can be beneficial for preventing irreversible adsorption of the sample.
-
Column Chromatography: Traditional column chromatography using adsorbents like silica gel or alumina is often used for initial cleanup and fractionation of the crude extract.[4]
Q3: How do I choose the right mobile phase for HPLC purification of this compound?
A3: The choice of mobile phase is critical for achieving good separation. For RP-HPLC of alkaloids, a common mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol.[7] To improve peak shape and resolution for basic compounds like alkaloids, it is often necessary to add a modifier to the mobile phase.[7] Common modifiers include:
-
Acids: Trifluoroacetic acid (TFA), formic acid, or acetic acid at low concentrations (e.g., 0.1%) can protonate the alkaloids, leading to sharper peaks.[7]
-
Buffers: Using a buffer, such as ammonium acetate or ammonium formate, can help to control the pH of the mobile phase and improve the reproducibility of the separation.
A gradient elution, where the proportion of the organic solvent is gradually increased over time, is typically used to separate complex mixtures of alkaloids.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Poor Peak Shape in HPLC (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Secondary Interactions | The basic nitrogen atom in this compound can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. Solution: Add a competing base (e.g., triethylamine) or an acid (e.g., TFA, formic acid) to the mobile phase to mask the silanol groups and ensure the alkaloid is in a single ionic form.[7] |
| Column Overload | Injecting too much sample can lead to peak distortion. Solution: Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of this compound, influencing its retention and peak shape. Solution: Adjust the mobile phase pH. For basic compounds, a lower pH (around 3-4) often yields better peak shapes. |
| Column Contamination | Buildup of strongly retained impurities on the column can lead to poor peak shape. Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) or follow the manufacturer's recommended cleaning procedure. Using a guard column can help protect the analytical column.[8] |
Co-elution of this compound with Other Alkaloids
| Potential Cause | Recommended Solution |
| Insufficient Resolution | The structurally similar alkaloids in Daphniphyllum extracts may not be fully separated under the current chromatographic conditions. Solution: Optimize the HPLC method by adjusting the mobile phase gradient, flow rate, or temperature. A shallower gradient can often improve the separation of closely eluting peaks. Trying a different stationary phase (e.g., a phenyl-hexyl column) may also provide the necessary selectivity.[7] |
| Method Selectivity | The chosen mobile phase and stationary phase may not be optimal for separating the specific alkaloids in your sample. Solution: Experiment with different organic modifiers (methanol vs. acetonitrile) and different mobile phase additives (TFA vs. formic acid vs. buffered mobile phase). Consider using a different type of chromatography, such as HILIC (Hydrophilic Interaction Liquid Chromatography), if the alkaloids are highly polar. |
Experimental Protocols
General Protocol for Crude Alkaloid Extraction
This protocol provides a general procedure for the initial extraction of total alkaloids from Daphniphyllum macropodum.
-
Maceration: The dried and powdered plant material is first defatted by maceration with a non-polar solvent like petroleum ether or hexane to remove lipids and waxes.[4]
-
Alkaloid Extraction: The defatted plant material is then extracted with an alcohol, such as methanol or ethanol, to extract the alkaloids.[4][6]
-
Acid-Base Partitioning: The alcoholic extract is evaporated to dryness and then partitioned between an acidic aqueous solution (e.g., dilute HCl or tartaric acid) and an organic solvent (e.g., ethyl acetate).[4] The alkaloids will move into the acidic aqueous layer as their salts.
-
Basification and Extraction: The acidic aqueous layer is then made basic with a base like ammonia or sodium carbonate, which converts the alkaloid salts back to their free base form.[4]
-
Final Extraction: The basic aqueous layer is then extracted with an organic solvent like chloroform or dichloromethane to obtain the crude alkaloid mixture.[4]
Visualizations
Caption: General workflow for this compound purification.
Caption: Troubleshooting decision tree for HPLC purification.
References
- 1. mdpi.com [mdpi.com]
- 2. Total Synthesis of Daphniphyllum Alkaloids: From Bicycles to Diversified Caged Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Enhancing the Stability of Daphmacropodine in Solution for Bioassays
Disclaimer: Specific stability data for Daphmacropodine in various bioassay solutions is not extensively available in public literature. The following guidance is based on the general principles of alkaloid and hydrophobic compound stability. Researchers are strongly advised to perform their own stability and solubility studies under their specific experimental conditions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound solutions for bioassay applications.
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For biological assays, DMSO is the most common choice for preparing high-concentration stock solutions.[1] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can lead to precipitation.[2]
Q2: How should I prepare aqueous working solutions of this compound for my bioassay?
A2: Due to the hydrophobic nature of many alkaloids, direct dilution of a DMSO stock solution into an aqueous buffer can cause precipitation.[2][3] To minimize this, a serial dilution approach is recommended. Prepare intermediate dilutions in a mixed solvent system (e.g., DMSO/culture medium) before the final dilution into the aqueous assay buffer.[4] It is advisable to keep the final DMSO concentration in the assay below 0.5% to avoid solvent-induced cytotoxicity.[3]
Q3: What are the key factors that can affect the stability of this compound in solution?
A3: The stability of alkaloids like this compound in solution can be influenced by several factors:
-
pH: The pH of the solution can significantly impact the stability of alkaloids, potentially leading to hydrolysis or other degradation reactions.[5]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[6]
-
Light: Exposure to light, especially UV light, can cause photodegradation of photosensitive compounds.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To ensure the stability of this compound solutions, the following storage conditions are recommended:
-
Stock Solutions (in DMSO): Store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping the vials in aluminum foil.
-
Aqueous Working Solutions: It is highly recommended to prepare fresh aqueous working solutions for each experiment. If short-term storage is necessary, keep the solutions at 2-8°C and protected from light for no longer than a few hours. However, the stability under these conditions should be experimentally verified.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been extensively documented, alkaloids with complex structures can be susceptible to several types of degradation, including:
-
Hydrolysis: Cleavage of ester or amide functional groups if present in the molecule.
-
Oxidation: Modification of electron-rich moieties within the structure.
-
Epimerization: Changes in the stereochemistry of the molecule, which could affect its biological activity.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in solution.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The concentration of this compound exceeds its solubility in the aqueous medium. This is a common issue for hydrophobic compounds.[1][2] | - Decrease the final concentration of the compound in the assay. - Perform a stepwise serial dilution rather than a single large dilution.[2] - Pre-warm the aqueous buffer to the assay temperature (e.g., 37°C) before adding the compound.[6] - Briefly sonicate the final solution to aid dissolution.[3] |
| Precipitation observed in the DMSO stock solution. | The DMSO may have absorbed moisture, reducing the solubility of the hydrophobic compound.[2] | - Use anhydrous, high-purity DMSO. - Store DMSO stock solutions with desiccant and tightly sealed. - If precipitation is observed, gently warm the stock solution (e.g., to 37°C) and sonicate to redissolve the compound before use. |
| Inconsistent or variable results in the bioassay. | This could be due to the degradation of this compound in the assay medium over the incubation period. | - Prepare fresh working solutions for each experiment. - Minimize the exposure of the solutions to light and elevated temperatures. - If possible, reduce the incubation time of the assay. - Perform a time-course experiment to assess the stability of this compound under your specific assay conditions. |
| Loss of biological activity over time. | The compound may be degrading to inactive or less active forms. | - Conduct a forced degradation study to identify conditions that cause degradation. - Analyze the purity of the stock solution periodically using techniques like HPLC. - Store stock solutions in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. This is crucial for identifying potential degradation pathways and establishing optimal handling and storage conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed solution.
-
Neutralize the acidic and alkaline samples.
-
Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Compare the chromatograms of the stressed samples to the control sample to identify any degradation products and quantify the loss of the parent compound.
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol provides a stepwise method for preparing aqueous working solutions from a DMSO stock to minimize precipitation.
1. Prepare High-Concentration Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to a final concentration of 10 mM.
2. Prepare Intermediate Dilutions:
-
Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., 1 mM, 100 µM).
3. Prepare Final Working Solutions:
-
Pre-warm the cell culture medium or aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
To prepare the final working solutions, perform a final dilution of the DMSO intermediate solutions into the pre-warmed medium/buffer. The final DMSO concentration should be kept below 0.5%. For example, to achieve a 10 µM final concentration from a 1 mM intermediate, add 10 µL of the 1 mM solution to 990 µL of medium.
-
Gently vortex the final working solution immediately after preparation.
4. Visual Inspection:
-
Visually inspect the working solutions for any signs of precipitation (e.g., cloudiness, crystals). If precipitation is observed, the concentration is likely too high for the aqueous environment.
Quantitative Data Summary
Table 1: Illustrative pH Stability of a Hypothetical Alkaloid in Aqueous Solution at 37°C
| pH | Half-life (t½) in hours (approx.) |
| 3.0 | 12 |
| 5.0 | 48 |
| 7.4 | 24 |
| 9.0 | 8 |
Table 2: Illustrative Temperature Stability of a Hypothetical Alkaloid in Neutral Buffered Solution (pH 7.4)
| Temperature | Percent Degradation after 24 hours (approx.) |
| 4°C | < 1% |
| 25°C (Room Temp) | 5% |
| 37°C | 15% |
Visualizations
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Daphmacropodine in Solution for Bioassays
Disclaimer: Specific stability data for Daphmacropodine in various bioassay solutions is not extensively available in public literature. The following guidance is based on the general principles of alkaloid and hydrophobic compound stability. Researchers are strongly advised to perform their own stability and solubility studies under their specific experimental conditions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound solutions for bioassay applications.
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For biological assays, DMSO is the most common choice for preparing high-concentration stock solutions.[1] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can lead to precipitation.[2]
Q2: How should I prepare aqueous working solutions of this compound for my bioassay?
A2: Due to the hydrophobic nature of many alkaloids, direct dilution of a DMSO stock solution into an aqueous buffer can cause precipitation.[2][3] To minimize this, a serial dilution approach is recommended. Prepare intermediate dilutions in a mixed solvent system (e.g., DMSO/culture medium) before the final dilution into the aqueous assay buffer.[4] It is advisable to keep the final DMSO concentration in the assay below 0.5% to avoid solvent-induced cytotoxicity.[3]
Q3: What are the key factors that can affect the stability of this compound in solution?
A3: The stability of alkaloids like this compound in solution can be influenced by several factors:
-
pH: The pH of the solution can significantly impact the stability of alkaloids, potentially leading to hydrolysis or other degradation reactions.[5]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[6]
-
Light: Exposure to light, especially UV light, can cause photodegradation of photosensitive compounds.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To ensure the stability of this compound solutions, the following storage conditions are recommended:
-
Stock Solutions (in DMSO): Store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping the vials in aluminum foil.
-
Aqueous Working Solutions: It is highly recommended to prepare fresh aqueous working solutions for each experiment. If short-term storage is necessary, keep the solutions at 2-8°C and protected from light for no longer than a few hours. However, the stability under these conditions should be experimentally verified.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been extensively documented, alkaloids with complex structures can be susceptible to several types of degradation, including:
-
Hydrolysis: Cleavage of ester or amide functional groups if present in the molecule.
-
Oxidation: Modification of electron-rich moieties within the structure.
-
Epimerization: Changes in the stereochemistry of the molecule, which could affect its biological activity.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in solution.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The concentration of this compound exceeds its solubility in the aqueous medium. This is a common issue for hydrophobic compounds.[1][2] | - Decrease the final concentration of the compound in the assay. - Perform a stepwise serial dilution rather than a single large dilution.[2] - Pre-warm the aqueous buffer to the assay temperature (e.g., 37°C) before adding the compound.[6] - Briefly sonicate the final solution to aid dissolution.[3] |
| Precipitation observed in the DMSO stock solution. | The DMSO may have absorbed moisture, reducing the solubility of the hydrophobic compound.[2] | - Use anhydrous, high-purity DMSO. - Store DMSO stock solutions with desiccant and tightly sealed. - If precipitation is observed, gently warm the stock solution (e.g., to 37°C) and sonicate to redissolve the compound before use. |
| Inconsistent or variable results in the bioassay. | This could be due to the degradation of this compound in the assay medium over the incubation period. | - Prepare fresh working solutions for each experiment. - Minimize the exposure of the solutions to light and elevated temperatures. - If possible, reduce the incubation time of the assay. - Perform a time-course experiment to assess the stability of this compound under your specific assay conditions. |
| Loss of biological activity over time. | The compound may be degrading to inactive or less active forms. | - Conduct a forced degradation study to identify conditions that cause degradation. - Analyze the purity of the stock solution periodically using techniques like HPLC. - Store stock solutions in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. This is crucial for identifying potential degradation pathways and establishing optimal handling and storage conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed solution.
-
Neutralize the acidic and alkaline samples.
-
Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Compare the chromatograms of the stressed samples to the control sample to identify any degradation products and quantify the loss of the parent compound.
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol provides a stepwise method for preparing aqueous working solutions from a DMSO stock to minimize precipitation.
1. Prepare High-Concentration Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to a final concentration of 10 mM.
2. Prepare Intermediate Dilutions:
-
Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., 1 mM, 100 µM).
3. Prepare Final Working Solutions:
-
Pre-warm the cell culture medium or aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
To prepare the final working solutions, perform a final dilution of the DMSO intermediate solutions into the pre-warmed medium/buffer. The final DMSO concentration should be kept below 0.5%. For example, to achieve a 10 µM final concentration from a 1 mM intermediate, add 10 µL of the 1 mM solution to 990 µL of medium.
-
Gently vortex the final working solution immediately after preparation.
4. Visual Inspection:
-
Visually inspect the working solutions for any signs of precipitation (e.g., cloudiness, crystals). If precipitation is observed, the concentration is likely too high for the aqueous environment.
Quantitative Data Summary
Table 1: Illustrative pH Stability of a Hypothetical Alkaloid in Aqueous Solution at 37°C
| pH | Half-life (t½) in hours (approx.) |
| 3.0 | 12 |
| 5.0 | 48 |
| 7.4 | 24 |
| 9.0 | 8 |
Table 2: Illustrative Temperature Stability of a Hypothetical Alkaloid in Neutral Buffered Solution (pH 7.4)
| Temperature | Percent Degradation after 24 hours (approx.) |
| 4°C | < 1% |
| 25°C (Room Temp) | 5% |
| 37°C | 15% |
Visualizations
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Daphmacropodine in Solution for Bioassays
Disclaimer: Specific stability data for Daphmacropodine in various bioassay solutions is not extensively available in public literature. The following guidance is based on the general principles of alkaloid and hydrophobic compound stability. Researchers are strongly advised to perform their own stability and solubility studies under their specific experimental conditions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound solutions for bioassay applications.
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For biological assays, DMSO is the most common choice for preparing high-concentration stock solutions.[1] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can lead to precipitation.[2]
Q2: How should I prepare aqueous working solutions of this compound for my bioassay?
A2: Due to the hydrophobic nature of many alkaloids, direct dilution of a DMSO stock solution into an aqueous buffer can cause precipitation.[2][3] To minimize this, a serial dilution approach is recommended. Prepare intermediate dilutions in a mixed solvent system (e.g., DMSO/culture medium) before the final dilution into the aqueous assay buffer.[4] It is advisable to keep the final DMSO concentration in the assay below 0.5% to avoid solvent-induced cytotoxicity.[3]
Q3: What are the key factors that can affect the stability of this compound in solution?
A3: The stability of alkaloids like this compound in solution can be influenced by several factors:
-
pH: The pH of the solution can significantly impact the stability of alkaloids, potentially leading to hydrolysis or other degradation reactions.[5]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[6]
-
Light: Exposure to light, especially UV light, can cause photodegradation of photosensitive compounds.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To ensure the stability of this compound solutions, the following storage conditions are recommended:
-
Stock Solutions (in DMSO): Store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping the vials in aluminum foil.
-
Aqueous Working Solutions: It is highly recommended to prepare fresh aqueous working solutions for each experiment. If short-term storage is necessary, keep the solutions at 2-8°C and protected from light for no longer than a few hours. However, the stability under these conditions should be experimentally verified.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been extensively documented, alkaloids with complex structures can be susceptible to several types of degradation, including:
-
Hydrolysis: Cleavage of ester or amide functional groups if present in the molecule.
-
Oxidation: Modification of electron-rich moieties within the structure.
-
Epimerization: Changes in the stereochemistry of the molecule, which could affect its biological activity.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in solution.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The concentration of this compound exceeds its solubility in the aqueous medium. This is a common issue for hydrophobic compounds.[1][2] | - Decrease the final concentration of the compound in the assay. - Perform a stepwise serial dilution rather than a single large dilution.[2] - Pre-warm the aqueous buffer to the assay temperature (e.g., 37°C) before adding the compound.[6] - Briefly sonicate the final solution to aid dissolution.[3] |
| Precipitation observed in the DMSO stock solution. | The DMSO may have absorbed moisture, reducing the solubility of the hydrophobic compound.[2] | - Use anhydrous, high-purity DMSO. - Store DMSO stock solutions with desiccant and tightly sealed. - If precipitation is observed, gently warm the stock solution (e.g., to 37°C) and sonicate to redissolve the compound before use. |
| Inconsistent or variable results in the bioassay. | This could be due to the degradation of this compound in the assay medium over the incubation period. | - Prepare fresh working solutions for each experiment. - Minimize the exposure of the solutions to light and elevated temperatures. - If possible, reduce the incubation time of the assay. - Perform a time-course experiment to assess the stability of this compound under your specific assay conditions. |
| Loss of biological activity over time. | The compound may be degrading to inactive or less active forms. | - Conduct a forced degradation study to identify conditions that cause degradation. - Analyze the purity of the stock solution periodically using techniques like HPLC. - Store stock solutions in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. This is crucial for identifying potential degradation pathways and establishing optimal handling and storage conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed solution.
-
Neutralize the acidic and alkaline samples.
-
Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Compare the chromatograms of the stressed samples to the control sample to identify any degradation products and quantify the loss of the parent compound.
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol provides a stepwise method for preparing aqueous working solutions from a DMSO stock to minimize precipitation.
1. Prepare High-Concentration Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to a final concentration of 10 mM.
2. Prepare Intermediate Dilutions:
-
Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., 1 mM, 100 µM).
3. Prepare Final Working Solutions:
-
Pre-warm the cell culture medium or aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
To prepare the final working solutions, perform a final dilution of the DMSO intermediate solutions into the pre-warmed medium/buffer. The final DMSO concentration should be kept below 0.5%. For example, to achieve a 10 µM final concentration from a 1 mM intermediate, add 10 µL of the 1 mM solution to 990 µL of medium.
-
Gently vortex the final working solution immediately after preparation.
4. Visual Inspection:
-
Visually inspect the working solutions for any signs of precipitation (e.g., cloudiness, crystals). If precipitation is observed, the concentration is likely too high for the aqueous environment.
Quantitative Data Summary
Table 1: Illustrative pH Stability of a Hypothetical Alkaloid in Aqueous Solution at 37°C
| pH | Half-life (t½) in hours (approx.) |
| 3.0 | 12 |
| 5.0 | 48 |
| 7.4 | 24 |
| 9.0 | 8 |
Table 2: Illustrative Temperature Stability of a Hypothetical Alkaloid in Neutral Buffered Solution (pH 7.4)
| Temperature | Percent Degradation after 24 hours (approx.) |
| 4°C | < 1% |
| 25°C (Room Temp) | 5% |
| 37°C | 15% |
Visualizations
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
minimizing experimental variability in Daphmacropodine cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in Daphmacropodine cytotoxicity assays.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity studied?
This compound is an isoquinoline (B145761) alkaloid, a class of naturally occurring compounds with a wide range of biological activities.[1] The study of its cytotoxicity is a critical first step in evaluating its potential as an anticancer agent.[1]
Q2: Which cytotoxicity assays are most commonly used for natural products like this compound?
Commonly used assays include cell viability and proliferation assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.[2][3][4][5] Other assays, such as the LDH (lactate dehydrogenase) assay, assess membrane integrity.[6][7] Apoptosis assays, like Annexin V/PI staining, can elucidate the mechanism of cell death.[1][7]
Q3: What are the common sources of variability in cytotoxicity assays?
Sources of variability can be broadly categorized into experimental conditions, cell culture handling, and compound-specific interactions.[8] These include inconsistent cell seeding density, edge effects in microplates, contamination, and interference of the test compound with assay reagents.[3][6][9]
Q4: How can I determine the optimal cell seeding density for my experiment?
To determine the optimal cell number, perform a preliminary experiment by plating a range of cell densities and measuring their absorbance after the standard assay incubation time. The optimal density should fall within the linear portion of the resulting curve, typically yielding an absorbance between 0.75 and 1.25 for an MTT assay.[2]
Q5: What is the "edge effect" and how can it be minimized?
The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate are more prone to evaporation, leading to increased concentrations of media components and affecting cell growth.[6][10] To minimize this, it is recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples.[6]
II. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound cytotoxicity experiments.
Troubleshooting Common Issues in MTT Assays
| Problem | Potential Cause | Recommended Solution | Relevant Controls |
| High Background Absorbance | - Direct reduction of MTT by this compound.- Contamination of media or reagents.[2]- Phenol (B47542) red in media.[6] | - Test this compound in a cell-free system with MTT reagent.[6] If a color change occurs, consider an alternative assay (e.g., SRB, LDH).[6]- Use fresh, sterile reagents.[2]- Use phenol red-free media or wash cells with PBS before adding MTT.[6] | - Wells with media, MTT, and this compound (no cells).- Media-only blanks. |
| Low Absorbance Readings | - Low cell number.- Insufficient incubation time with MTT or solubilization agent. | - Increase cell seeding density.- Increase incubation time until purple formazan (B1609692) crystals are visible.- Ensure complete dissolution of formazan crystals.[6] | - Positive control (untreated cells) should have an absorbance between 0.75 and 1.25.[2] |
| Inconsistent Replicates | - Inaccurate pipetting.- Uneven cell distribution in wells.[10]- Incomplete formazan solubilization.[3][6] | - Calibrate pipettes and ensure proper technique.- Gently swirl the plate after cell seeding to ensure even distribution.[10]- Increase solubilization time and ensure adequate mixing.[6] | - Visually inspect wells for consistency before adding reagents. |
| Unexpectedly High Cell Viability | - this compound may be affecting mitochondrial activity without causing cell death.[5]- Compound precipitation. | - Corroborate results with an alternative cytotoxicity assay that measures a different endpoint (e.g., membrane integrity via LDH assay).- Visually inspect wells for compound precipitation. | - Wells with media and the highest concentration of this compound (no cells). |
III. Experimental Protocols
A. Standard MTT Assay Protocol
This protocol is a standard method for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4][7]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or an acidified isopropanol (B130326) solution, to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Gently shake the plate for 15-30 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3][7] A reference wavelength of 630 nm can be used to subtract background absorbance.[3][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value can be determined by plotting the percentage of cell viability against the compound concentration.[1]
B. Annexin V-FITC/PI Apoptosis Assay
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound. After treatment, harvest both adherent and floating cells.[1]
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.[7] Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[1][7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[1]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7]
-
IV. Visualizations
Experimental Workflow for Cytotoxicity Assays
References
- 1. benchchem.com [benchchem.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 9. biocompare.com [biocompare.com]
- 10. marinbio.com [marinbio.com]
minimizing experimental variability in Daphmacropodine cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in Daphmacropodine cytotoxicity assays.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity studied?
This compound is an isoquinoline (B145761) alkaloid, a class of naturally occurring compounds with a wide range of biological activities.[1] The study of its cytotoxicity is a critical first step in evaluating its potential as an anticancer agent.[1]
Q2: Which cytotoxicity assays are most commonly used for natural products like this compound?
Commonly used assays include cell viability and proliferation assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.[2][3][4][5] Other assays, such as the LDH (lactate dehydrogenase) assay, assess membrane integrity.[6][7] Apoptosis assays, like Annexin V/PI staining, can elucidate the mechanism of cell death.[1][7]
Q3: What are the common sources of variability in cytotoxicity assays?
Sources of variability can be broadly categorized into experimental conditions, cell culture handling, and compound-specific interactions.[8] These include inconsistent cell seeding density, edge effects in microplates, contamination, and interference of the test compound with assay reagents.[3][6][9]
Q4: How can I determine the optimal cell seeding density for my experiment?
To determine the optimal cell number, perform a preliminary experiment by plating a range of cell densities and measuring their absorbance after the standard assay incubation time. The optimal density should fall within the linear portion of the resulting curve, typically yielding an absorbance between 0.75 and 1.25 for an MTT assay.[2]
Q5: What is the "edge effect" and how can it be minimized?
The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate are more prone to evaporation, leading to increased concentrations of media components and affecting cell growth.[6][10] To minimize this, it is recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples.[6]
II. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound cytotoxicity experiments.
Troubleshooting Common Issues in MTT Assays
| Problem | Potential Cause | Recommended Solution | Relevant Controls |
| High Background Absorbance | - Direct reduction of MTT by this compound.- Contamination of media or reagents.[2]- Phenol (B47542) red in media.[6] | - Test this compound in a cell-free system with MTT reagent.[6] If a color change occurs, consider an alternative assay (e.g., SRB, LDH).[6]- Use fresh, sterile reagents.[2]- Use phenol red-free media or wash cells with PBS before adding MTT.[6] | - Wells with media, MTT, and this compound (no cells).- Media-only blanks. |
| Low Absorbance Readings | - Low cell number.- Insufficient incubation time with MTT or solubilization agent. | - Increase cell seeding density.- Increase incubation time until purple formazan (B1609692) crystals are visible.- Ensure complete dissolution of formazan crystals.[6] | - Positive control (untreated cells) should have an absorbance between 0.75 and 1.25.[2] |
| Inconsistent Replicates | - Inaccurate pipetting.- Uneven cell distribution in wells.[10]- Incomplete formazan solubilization.[3][6] | - Calibrate pipettes and ensure proper technique.- Gently swirl the plate after cell seeding to ensure even distribution.[10]- Increase solubilization time and ensure adequate mixing.[6] | - Visually inspect wells for consistency before adding reagents. |
| Unexpectedly High Cell Viability | - this compound may be affecting mitochondrial activity without causing cell death.[5]- Compound precipitation. | - Corroborate results with an alternative cytotoxicity assay that measures a different endpoint (e.g., membrane integrity via LDH assay).- Visually inspect wells for compound precipitation. | - Wells with media and the highest concentration of this compound (no cells). |
III. Experimental Protocols
A. Standard MTT Assay Protocol
This protocol is a standard method for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4][7]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or an acidified isopropanol (B130326) solution, to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Gently shake the plate for 15-30 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3][7] A reference wavelength of 630 nm can be used to subtract background absorbance.[3][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value can be determined by plotting the percentage of cell viability against the compound concentration.[1]
B. Annexin V-FITC/PI Apoptosis Assay
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound. After treatment, harvest both adherent and floating cells.[1]
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.[7] Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[1][7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[1]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7]
-
IV. Visualizations
Experimental Workflow for Cytotoxicity Assays
References
- 1. benchchem.com [benchchem.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 9. biocompare.com [biocompare.com]
- 10. marinbio.com [marinbio.com]
minimizing experimental variability in Daphmacropodine cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in Daphmacropodine cytotoxicity assays.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity studied?
This compound is an isoquinoline alkaloid, a class of naturally occurring compounds with a wide range of biological activities.[1] The study of its cytotoxicity is a critical first step in evaluating its potential as an anticancer agent.[1]
Q2: Which cytotoxicity assays are most commonly used for natural products like this compound?
Commonly used assays include cell viability and proliferation assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.[2][3][4][5] Other assays, such as the LDH (lactate dehydrogenase) assay, assess membrane integrity.[6][7] Apoptosis assays, like Annexin V/PI staining, can elucidate the mechanism of cell death.[1][7]
Q3: What are the common sources of variability in cytotoxicity assays?
Sources of variability can be broadly categorized into experimental conditions, cell culture handling, and compound-specific interactions.[8] These include inconsistent cell seeding density, edge effects in microplates, contamination, and interference of the test compound with assay reagents.[3][6][9]
Q4: How can I determine the optimal cell seeding density for my experiment?
To determine the optimal cell number, perform a preliminary experiment by plating a range of cell densities and measuring their absorbance after the standard assay incubation time. The optimal density should fall within the linear portion of the resulting curve, typically yielding an absorbance between 0.75 and 1.25 for an MTT assay.[2]
Q5: What is the "edge effect" and how can it be minimized?
The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate are more prone to evaporation, leading to increased concentrations of media components and affecting cell growth.[6][10] To minimize this, it is recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples.[6]
II. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound cytotoxicity experiments.
Troubleshooting Common Issues in MTT Assays
| Problem | Potential Cause | Recommended Solution | Relevant Controls |
| High Background Absorbance | - Direct reduction of MTT by this compound.- Contamination of media or reagents.[2]- Phenol red in media.[6] | - Test this compound in a cell-free system with MTT reagent.[6] If a color change occurs, consider an alternative assay (e.g., SRB, LDH).[6]- Use fresh, sterile reagents.[2]- Use phenol red-free media or wash cells with PBS before adding MTT.[6] | - Wells with media, MTT, and this compound (no cells).- Media-only blanks. |
| Low Absorbance Readings | - Low cell number.- Insufficient incubation time with MTT or solubilization agent. | - Increase cell seeding density.- Increase incubation time until purple formazan crystals are visible.- Ensure complete dissolution of formazan crystals.[6] | - Positive control (untreated cells) should have an absorbance between 0.75 and 1.25.[2] |
| Inconsistent Replicates | - Inaccurate pipetting.- Uneven cell distribution in wells.[10]- Incomplete formazan solubilization.[3][6] | - Calibrate pipettes and ensure proper technique.- Gently swirl the plate after cell seeding to ensure even distribution.[10]- Increase solubilization time and ensure adequate mixing.[6] | - Visually inspect wells for consistency before adding reagents. |
| Unexpectedly High Cell Viability | - this compound may be affecting mitochondrial activity without causing cell death.[5]- Compound precipitation. | - Corroborate results with an alternative cytotoxicity assay that measures a different endpoint (e.g., membrane integrity via LDH assay).- Visually inspect wells for compound precipitation. | - Wells with media and the highest concentration of this compound (no cells). |
III. Experimental Protocols
A. Standard MTT Assay Protocol
This protocol is a standard method for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4][7]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Gently shake the plate for 15-30 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3][7] A reference wavelength of 630 nm can be used to subtract background absorbance.[3][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value can be determined by plotting the percentage of cell viability against the compound concentration.[1]
B. Annexin V-FITC/PI Apoptosis Assay
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound. After treatment, harvest both adherent and floating cells.[1]
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.[7] Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[1][7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[1]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7]
-
IV. Visualizations
Experimental Workflow for Cytotoxicity Assays
References
- 1. benchchem.com [benchchem.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 9. biocompare.com [biocompare.com]
- 10. marinbio.com [marinbio.com]
troubleshooting inconsistent results in Daphmacropodine bioactivity screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of daphmacropodine (B8099199) bioactivity screening.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that may arise during the screening of this compound, leading to inconsistent results.
Q1: My MTT/XTT assay shows high absorbance, suggesting low cytotoxicity, even at high concentrations of this compound. What could be the cause?
A1: This is a common issue when screening natural products. Several factors could be at play:
-
Direct Reduction of Tetrazolium Salts: this compound, like many natural products rich in certain functional groups, may directly reduce the tetrazolium salt (MTT, XTT) to its colored formazan (B1609692) product. This leads to a false positive signal of high cell viability.
-
Color Interference: If your this compound solution is colored, it can interfere with the absorbance reading, leading to artificially high values.
-
Precipitation: this compound may precipitate in the culture medium, which can scatter light and result in inaccurate absorbance readings.
Troubleshooting Steps:
-
Run a "No-Cell" Control: Prepare wells with the same concentrations of this compound in the culture medium but without cells. Incubate and process these wells alongside your experimental wells. Subtract the absorbance of the "no-cell" control from your experimental values.
-
Visual Inspection: Before adding the assay reagent, inspect the wells under a microscope for any precipitate.
-
Switch to a Different Assay: Consider using an assay with a different detection method, such as the ATP-based CellTiter-Glo® luminescence assay, which is less prone to colorimetric interference.[1]
Q2: I am observing high variability in my results between replicate wells treated with this compound. What are the likely sources of this inconsistency?
A2: High variability can stem from several aspects of the experimental workflow:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a major source of variability.
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Incomplete Solubilization of this compound: If the compound is not fully dissolved, different wells may receive different effective concentrations.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compound, or assay reagents will lead to variable results.
Troubleshooting Steps:
-
Improve Cell Seeding Technique: Ensure your cell suspension is homogenous before and during plating. Mix the cell suspension gently between pipetting steps.
-
Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
-
Ensure Complete Solubilization: Optimize the solvent and concentration for your this compound stock solution. Gentle vortexing or sonication may aid dissolution.[1] Always visually inspect your stock solution for any precipitate before use.
-
Practice Good Pipetting Technique: Use calibrated pipettes and change tips between different samples and concentrations.
Q3: My this compound extract shows potent activity in the primary screen, but I cannot reproduce the results. What could be the reason?
A3: Reproducibility issues with natural products are often linked to the stability and purity of the compound.
-
Compound Instability: this compound may be unstable under certain conditions (e.g., light, temperature, pH), leading to degradation over time.
-
Variability in Extract Composition: If you are working with an extract, its chemical composition can vary between batches depending on the source, collection time, and extraction method.
-
Presence of Pan-Assay Interference Compounds (PAINS): Crude or partially purified extracts may contain PAINS that interfere with assay readouts through non-specific mechanisms.
Troubleshooting Steps:
-
Assess Compound Stability: Prepare fresh solutions of this compound for each experiment. Protect your stock solutions from light and store them at the recommended temperature.
-
Standardize Your Extract: If working with an extract, ensure you have a standardized and well-characterized batch.
-
Perform Orthogonal Assays: Confirm your initial findings using a secondary assay that relies on a different detection principle to rule out assay-specific interference.
Quantitative Data Summary
Due to the limited availability of published comparative data for this compound across a wide range of assays, the following tables are provided as templates for summarizing your experimental findings.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hrs) | IC50 (µM) |
| e.g., A549 | MTT | 48 | Enter your data |
| e.g., MCF-7 | MTT | 48 | Enter your data |
| e.g., PC-3 | ATP-based | 48 | Enter your data |
| e.g., HepG2 | MTT | 72 | Enter your data |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Assay Type | Parameter Measured | IC50 (µM) |
| e.g., RAW 264.7 | Griess Assay | Nitric Oxide (NO) | Enter your data |
| e.g., THP-1 | ELISA | TNF-α | Enter your data |
| e.g., THP-1 | ELISA | IL-6 | Enter your data |
Table 3: Neuroprotective Activity of this compound
| Cell Line | Stress Inducer | Assay Type | Parameter Measured | EC50 (µM) |
| e.g., SH-SY5Y | H₂O₂ | MTT | Cell Viability | Enter your data |
| e.g., PC12 | 6-OHDA | MTT | Cell Viability | Enter your data |
| e.g., SH-SY5Y | H₂O₂ | ROS Assay | ROS Levels | Enter your data |
Experimental Protocols
Here are detailed methodologies for key experiments relevant to this compound bioactivity screening.
Protocol 1: MTT Assay for Cytotoxicity
This protocol is adapted for screening natural products like this compound.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cell culture medium appropriate for the chosen cell line
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle controls (medium with the same concentration of solvent as the highest this compound concentration) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[2][3][4][5]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][3] Mix gently by pipetting or shaking to ensure complete dissolution.[4]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[2][3] A reference wavelength of 630 nm can be used to reduce background noise.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value.
Protocol 2: Griess Assay for Nitric Oxide (NO) Production
This protocol is for assessing the anti-inflammatory potential of this compound by measuring its effect on NO production in LPS-stimulated macrophages (e.g., RAW 264.7).
Materials:
-
This compound stock solution
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production. Include a control group with cells and LPS but no this compound.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve Preparation: Prepare a standard curve of NaNO₂ in culture medium with concentrations ranging from 0 to 100 µM.
-
Griess Reaction: Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.[6][7][8]
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition by this compound compared to the LPS-only control and calculate the IC50 value.
Protocol 3: Neuroprotection Assay Against Oxidative Stress
This protocol assesses the ability of this compound to protect neuronal cells (e.g., SH-SY5Y or PC12) from oxidative stress-induced cell death.
Materials:
-
This compound stock solution
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA))
-
96-well plate
-
MTT assay reagents (as described in Protocol 1)
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere (and differentiate, if necessary) for 24-48 hours.[9]
-
Pre-treatment with this compound: Pre-treat the cells with various concentrations of this compound for a period of 2 to 24 hours.[9]
-
Induction of Oxidative Stress: After pre-treatment, remove the medium and add fresh medium containing the oxidative stress inducer (e.g., 100-500 µM H₂O₂ or a pre-determined toxic concentration of 6-OHDA).[9] Include a control group treated with the stress inducer alone and an untreated control group.
-
Incubation: Incubate the cells for the required duration to induce cell death (e.g., 8 to 24 hours).[9]
-
Assessment of Cell Viability: Measure cell viability using the MTT assay as described in Protocol 1.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound by comparing the viability of cells pre-treated with this compound and the stress inducer to those treated with the stress inducer alone. Determine the EC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to this compound bioactivity screening.
Caption: Troubleshooting workflow for inconsistent bioactivity screening results.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Nitric Oxide Griess Assay [bio-protocol.org]
- 7. Protocol Griess Test [protocols.io]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
troubleshooting inconsistent results in Daphmacropodine bioactivity screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of daphmacropodine (B8099199) bioactivity screening.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that may arise during the screening of this compound, leading to inconsistent results.
Q1: My MTT/XTT assay shows high absorbance, suggesting low cytotoxicity, even at high concentrations of this compound. What could be the cause?
A1: This is a common issue when screening natural products. Several factors could be at play:
-
Direct Reduction of Tetrazolium Salts: this compound, like many natural products rich in certain functional groups, may directly reduce the tetrazolium salt (MTT, XTT) to its colored formazan (B1609692) product. This leads to a false positive signal of high cell viability.
-
Color Interference: If your this compound solution is colored, it can interfere with the absorbance reading, leading to artificially high values.
-
Precipitation: this compound may precipitate in the culture medium, which can scatter light and result in inaccurate absorbance readings.
Troubleshooting Steps:
-
Run a "No-Cell" Control: Prepare wells with the same concentrations of this compound in the culture medium but without cells. Incubate and process these wells alongside your experimental wells. Subtract the absorbance of the "no-cell" control from your experimental values.
-
Visual Inspection: Before adding the assay reagent, inspect the wells under a microscope for any precipitate.
-
Switch to a Different Assay: Consider using an assay with a different detection method, such as the ATP-based CellTiter-Glo® luminescence assay, which is less prone to colorimetric interference.[1]
Q2: I am observing high variability in my results between replicate wells treated with this compound. What are the likely sources of this inconsistency?
A2: High variability can stem from several aspects of the experimental workflow:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a major source of variability.
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Incomplete Solubilization of this compound: If the compound is not fully dissolved, different wells may receive different effective concentrations.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compound, or assay reagents will lead to variable results.
Troubleshooting Steps:
-
Improve Cell Seeding Technique: Ensure your cell suspension is homogenous before and during plating. Mix the cell suspension gently between pipetting steps.
-
Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
-
Ensure Complete Solubilization: Optimize the solvent and concentration for your this compound stock solution. Gentle vortexing or sonication may aid dissolution.[1] Always visually inspect your stock solution for any precipitate before use.
-
Practice Good Pipetting Technique: Use calibrated pipettes and change tips between different samples and concentrations.
Q3: My this compound extract shows potent activity in the primary screen, but I cannot reproduce the results. What could be the reason?
A3: Reproducibility issues with natural products are often linked to the stability and purity of the compound.
-
Compound Instability: this compound may be unstable under certain conditions (e.g., light, temperature, pH), leading to degradation over time.
-
Variability in Extract Composition: If you are working with an extract, its chemical composition can vary between batches depending on the source, collection time, and extraction method.
-
Presence of Pan-Assay Interference Compounds (PAINS): Crude or partially purified extracts may contain PAINS that interfere with assay readouts through non-specific mechanisms.
Troubleshooting Steps:
-
Assess Compound Stability: Prepare fresh solutions of this compound for each experiment. Protect your stock solutions from light and store them at the recommended temperature.
-
Standardize Your Extract: If working with an extract, ensure you have a standardized and well-characterized batch.
-
Perform Orthogonal Assays: Confirm your initial findings using a secondary assay that relies on a different detection principle to rule out assay-specific interference.
Quantitative Data Summary
Due to the limited availability of published comparative data for this compound across a wide range of assays, the following tables are provided as templates for summarizing your experimental findings.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hrs) | IC50 (µM) |
| e.g., A549 | MTT | 48 | Enter your data |
| e.g., MCF-7 | MTT | 48 | Enter your data |
| e.g., PC-3 | ATP-based | 48 | Enter your data |
| e.g., HepG2 | MTT | 72 | Enter your data |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Assay Type | Parameter Measured | IC50 (µM) |
| e.g., RAW 264.7 | Griess Assay | Nitric Oxide (NO) | Enter your data |
| e.g., THP-1 | ELISA | TNF-α | Enter your data |
| e.g., THP-1 | ELISA | IL-6 | Enter your data |
Table 3: Neuroprotective Activity of this compound
| Cell Line | Stress Inducer | Assay Type | Parameter Measured | EC50 (µM) |
| e.g., SH-SY5Y | H₂O₂ | MTT | Cell Viability | Enter your data |
| e.g., PC12 | 6-OHDA | MTT | Cell Viability | Enter your data |
| e.g., SH-SY5Y | H₂O₂ | ROS Assay | ROS Levels | Enter your data |
Experimental Protocols
Here are detailed methodologies for key experiments relevant to this compound bioactivity screening.
Protocol 1: MTT Assay for Cytotoxicity
This protocol is adapted for screening natural products like this compound.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cell culture medium appropriate for the chosen cell line
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle controls (medium with the same concentration of solvent as the highest this compound concentration) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[2][3][4][5]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][3] Mix gently by pipetting or shaking to ensure complete dissolution.[4]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[2][3] A reference wavelength of 630 nm can be used to reduce background noise.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value.
Protocol 2: Griess Assay for Nitric Oxide (NO) Production
This protocol is for assessing the anti-inflammatory potential of this compound by measuring its effect on NO production in LPS-stimulated macrophages (e.g., RAW 264.7).
Materials:
-
This compound stock solution
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production. Include a control group with cells and LPS but no this compound.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve Preparation: Prepare a standard curve of NaNO₂ in culture medium with concentrations ranging from 0 to 100 µM.
-
Griess Reaction: Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.[6][7][8]
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition by this compound compared to the LPS-only control and calculate the IC50 value.
Protocol 3: Neuroprotection Assay Against Oxidative Stress
This protocol assesses the ability of this compound to protect neuronal cells (e.g., SH-SY5Y or PC12) from oxidative stress-induced cell death.
Materials:
-
This compound stock solution
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA))
-
96-well plate
-
MTT assay reagents (as described in Protocol 1)
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere (and differentiate, if necessary) for 24-48 hours.[9]
-
Pre-treatment with this compound: Pre-treat the cells with various concentrations of this compound for a period of 2 to 24 hours.[9]
-
Induction of Oxidative Stress: After pre-treatment, remove the medium and add fresh medium containing the oxidative stress inducer (e.g., 100-500 µM H₂O₂ or a pre-determined toxic concentration of 6-OHDA).[9] Include a control group treated with the stress inducer alone and an untreated control group.
-
Incubation: Incubate the cells for the required duration to induce cell death (e.g., 8 to 24 hours).[9]
-
Assessment of Cell Viability: Measure cell viability using the MTT assay as described in Protocol 1.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound by comparing the viability of cells pre-treated with this compound and the stress inducer to those treated with the stress inducer alone. Determine the EC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to this compound bioactivity screening.
Caption: Troubleshooting workflow for inconsistent bioactivity screening results.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Nitric Oxide Griess Assay [bio-protocol.org]
- 7. Protocol Griess Test [protocols.io]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
troubleshooting inconsistent results in Daphmacropodine bioactivity screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of daphmacropodine bioactivity screening.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that may arise during the screening of this compound, leading to inconsistent results.
Q1: My MTT/XTT assay shows high absorbance, suggesting low cytotoxicity, even at high concentrations of this compound. What could be the cause?
A1: This is a common issue when screening natural products. Several factors could be at play:
-
Direct Reduction of Tetrazolium Salts: this compound, like many natural products rich in certain functional groups, may directly reduce the tetrazolium salt (MTT, XTT) to its colored formazan product. This leads to a false positive signal of high cell viability.
-
Color Interference: If your this compound solution is colored, it can interfere with the absorbance reading, leading to artificially high values.
-
Precipitation: this compound may precipitate in the culture medium, which can scatter light and result in inaccurate absorbance readings.
Troubleshooting Steps:
-
Run a "No-Cell" Control: Prepare wells with the same concentrations of this compound in the culture medium but without cells. Incubate and process these wells alongside your experimental wells. Subtract the absorbance of the "no-cell" control from your experimental values.
-
Visual Inspection: Before adding the assay reagent, inspect the wells under a microscope for any precipitate.
-
Switch to a Different Assay: Consider using an assay with a different detection method, such as the ATP-based CellTiter-Glo® luminescence assay, which is less prone to colorimetric interference.[1]
Q2: I am observing high variability in my results between replicate wells treated with this compound. What are the likely sources of this inconsistency?
A2: High variability can stem from several aspects of the experimental workflow:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a major source of variability.
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Incomplete Solubilization of this compound: If the compound is not fully dissolved, different wells may receive different effective concentrations.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compound, or assay reagents will lead to variable results.
Troubleshooting Steps:
-
Improve Cell Seeding Technique: Ensure your cell suspension is homogenous before and during plating. Mix the cell suspension gently between pipetting steps.
-
Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
-
Ensure Complete Solubilization: Optimize the solvent and concentration for your this compound stock solution. Gentle vortexing or sonication may aid dissolution.[1] Always visually inspect your stock solution for any precipitate before use.
-
Practice Good Pipetting Technique: Use calibrated pipettes and change tips between different samples and concentrations.
Q3: My this compound extract shows potent activity in the primary screen, but I cannot reproduce the results. What could be the reason?
A3: Reproducibility issues with natural products are often linked to the stability and purity of the compound.
-
Compound Instability: this compound may be unstable under certain conditions (e.g., light, temperature, pH), leading to degradation over time.
-
Variability in Extract Composition: If you are working with an extract, its chemical composition can vary between batches depending on the source, collection time, and extraction method.
-
Presence of Pan-Assay Interference Compounds (PAINS): Crude or partially purified extracts may contain PAINS that interfere with assay readouts through non-specific mechanisms.
Troubleshooting Steps:
-
Assess Compound Stability: Prepare fresh solutions of this compound for each experiment. Protect your stock solutions from light and store them at the recommended temperature.
-
Standardize Your Extract: If working with an extract, ensure you have a standardized and well-characterized batch.
-
Perform Orthogonal Assays: Confirm your initial findings using a secondary assay that relies on a different detection principle to rule out assay-specific interference.
Quantitative Data Summary
Due to the limited availability of published comparative data for this compound across a wide range of assays, the following tables are provided as templates for summarizing your experimental findings.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hrs) | IC50 (µM) |
| e.g., A549 | MTT | 48 | Enter your data |
| e.g., MCF-7 | MTT | 48 | Enter your data |
| e.g., PC-3 | ATP-based | 48 | Enter your data |
| e.g., HepG2 | MTT | 72 | Enter your data |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Assay Type | Parameter Measured | IC50 (µM) |
| e.g., RAW 264.7 | Griess Assay | Nitric Oxide (NO) | Enter your data |
| e.g., THP-1 | ELISA | TNF-α | Enter your data |
| e.g., THP-1 | ELISA | IL-6 | Enter your data |
Table 3: Neuroprotective Activity of this compound
| Cell Line | Stress Inducer | Assay Type | Parameter Measured | EC50 (µM) |
| e.g., SH-SY5Y | H₂O₂ | MTT | Cell Viability | Enter your data |
| e.g., PC12 | 6-OHDA | MTT | Cell Viability | Enter your data |
| e.g., SH-SY5Y | H₂O₂ | ROS Assay | ROS Levels | Enter your data |
Experimental Protocols
Here are detailed methodologies for key experiments relevant to this compound bioactivity screening.
Protocol 1: MTT Assay for Cytotoxicity
This protocol is adapted for screening natural products like this compound.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cell culture medium appropriate for the chosen cell line
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle controls (medium with the same concentration of solvent as the highest this compound concentration) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[2][3][4][5]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][3] Mix gently by pipetting or shaking to ensure complete dissolution.[4]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[2][3] A reference wavelength of 630 nm can be used to reduce background noise.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value.
Protocol 2: Griess Assay for Nitric Oxide (NO) Production
This protocol is for assessing the anti-inflammatory potential of this compound by measuring its effect on NO production in LPS-stimulated macrophages (e.g., RAW 264.7).
Materials:
-
This compound stock solution
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production. Include a control group with cells and LPS but no this compound.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve Preparation: Prepare a standard curve of NaNO₂ in culture medium with concentrations ranging from 0 to 100 µM.
-
Griess Reaction: Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.[6][7][8]
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition by this compound compared to the LPS-only control and calculate the IC50 value.
Protocol 3: Neuroprotection Assay Against Oxidative Stress
This protocol assesses the ability of this compound to protect neuronal cells (e.g., SH-SY5Y or PC12) from oxidative stress-induced cell death.
Materials:
-
This compound stock solution
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA))
-
96-well plate
-
MTT assay reagents (as described in Protocol 1)
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere (and differentiate, if necessary) for 24-48 hours.[9]
-
Pre-treatment with this compound: Pre-treat the cells with various concentrations of this compound for a period of 2 to 24 hours.[9]
-
Induction of Oxidative Stress: After pre-treatment, remove the medium and add fresh medium containing the oxidative stress inducer (e.g., 100-500 µM H₂O₂ or a pre-determined toxic concentration of 6-OHDA).[9] Include a control group treated with the stress inducer alone and an untreated control group.
-
Incubation: Incubate the cells for the required duration to induce cell death (e.g., 8 to 24 hours).[9]
-
Assessment of Cell Viability: Measure cell viability using the MTT assay as described in Protocol 1.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound by comparing the viability of cells pre-treated with this compound and the stress inducer to those treated with the stress inducer alone. Determine the EC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to this compound bioactivity screening.
Caption: Troubleshooting workflow for inconsistent bioactivity screening results.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Nitric Oxide Griess Assay [bio-protocol.org]
- 7. Protocol Griess Test [protocols.io]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
strategies to increase the efficiency of Daphmacropodine synthesis
Technical Support Center: Daphmacropodine Synthesis
Welcome to the technical support center for the synthesis of this compound and its core structures. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the efficiency of their synthetic strategies. The following guides and FAQs are based on published methodologies for constructing the key tetracyclic core of daphnimacropodines.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in synthesizing the daphnimacropodine core?
A1: The primary challenge lies in the construction of its highly congested tetracyclic ring system, which includes two adjacent quaternary stereocenters.[1] Achieving high stereoselectivity in this crowded environment is critical and often problematic.
Q2: Which key reactions are pivotal for building the tetracyclic core?
A2: A successful modern approach involves two critical transformations: an intramolecular carbamate (B1207046) aza-Michael addition to form the initial bridged ring system, and a subsequent hydropyrrole synthesis accomplished via a gold-catalyzed alkyne hydration followed by an aldol (B89426) condensation.[1]
Q3: Why are alternative methods like intramolecular Diels-Alder or radical cyclizations often less effective for this specific core?
A3: While powerful in other contexts, methods such as Diels-Alder, radical cyclizations, or Pauson-Khand reactions have proven unsuccessful in efficiently assembling the specific, highly strained core structure of daphnimacropodines, often leading to low yields or incorrect stereoisomers.[1] The intramolecular aza-Michael addition strategy was developed specifically to overcome these limitations.
Q4: What is a realistic overall yield for the synthesis of the main tetracyclic core?
A4: Starting from the initial diketone building block, the stereoselective synthesis of the tetracyclic core can be achieved with a significant overall yield. For specific step-by-step yields, please refer to the data tables below.
Troubleshooting Guides
Problem 1: Low Yield in the Intramolecular Aza-Michael Addition
Symptoms:
-
The reaction stalls, leaving a significant amount of the starting α,β-unsaturated carbamate.
-
Thin-layer chromatography (TLC) shows multiple unidentified side products.
-
The desired cyclized product is isolated in yields significantly below the reported values.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Ineffective Base | The choice of base is critical. While common bases may be attempted, a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) is proven effective. Ensure the base is fresh and properly titrated. |
| Solvent Purity | The reaction is sensitive to solvent impurities. Use anhydrous and degassed Tetrahydrofuran (THF) to prevent quenching of the base and side reactions. |
| Reaction Temperature | The reaction requires precise temperature control. The initial deprotonation should be performed at a low temperature (e.g., -78 °C) to ensure selectivity and prevent base degradation. Allowing the reaction to warm slowly to room temperature is crucial for the cyclization to proceed to completion. |
| Substrate Decomposition | The starting material may degrade in the presence of a strong base over extended periods. Monitor the reaction by TLC and aim to quench it as soon as the starting material is consumed to minimize the formation of byproducts. |
Problem 2: Inefficient Gold-Catalyzed Alkyne Hydration
Symptoms:
-
Incomplete conversion of the alkyne starting material to the ketone intermediate.
-
Formation of undesired regioisomers or enone byproducts.
-
Decomposition of the gold catalyst, observed as a color change (e.g., to black).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst Inactivity | The gold(I) catalyst, such as Au(Johnphos)NTf₂, can be sensitive to air and moisture. Store the catalyst under an inert atmosphere (Argon or Nitrogen) and handle it in a glovebox if possible. |
| Incorrect Solvent System | A mixed solvent system is required for this transformation. A combination of Dichloromethane (DCM) and water is effective, as water is a necessary reagent for the hydration. Ensure proper phase mixing through vigorous stirring. |
| Sub-optimal Temperature | The reaction typically proceeds efficiently at room temperature. Elevated temperatures may lead to catalyst decomposition or increased side product formation. |
| Regioselectivity Issues | While gold catalysis generally provides excellent regioselectivity for terminal alkynes (Markovnikov addition), issues can arise with internal alkynes. For the daphnimacropodine core synthesis, the specific substrate is designed to favor the desired ketone. If issues persist, ensure the starting material is pure.[2] |
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the key steps in the synthesis of the daphnimacropodine tetracyclic core, based on the work by Chen et al.[1]
Table 1: Key Reaction Steps and Yields
| Step | Reaction Type | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Intramolecular Aza-Michael Addition | LiHMDS | THF | -78 to rt | 12 | 85 |
| 2 | Alkyne Hydration / Aldol Cascade | Au(Johnphos)NTf₂, H₂O | DCM | rt | 12 | 89 |
| 3 | Diastereoselective Reduction | L-Selectride | THF | -78 | 2 | 95 |
| 4 | Dehydroxylation (Barton-McCombie) | CS₂, MeI, AIBN, Bu₃SnH | Toluene | 110 | 4 | 76 |
Experimental Protocols
Protocol 1: Intramolecular Carbamate Aza-Michael Addition
-
Preparation: To a flame-dried, round-bottom flask under an Argon atmosphere, add the α,β-unsaturated carbamate precursor (1.0 eq) and dissolve in anhydrous THF (0.05 M).
-
Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.
-
Base Addition: Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise to the solution over 10 minutes. Stir the mixture at -78 °C for 30 minutes.
-
Reaction: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the bicyclic product.
Protocol 2: Gold-Catalyzed Hydration and Aldol Condensation
-
Preparation: In a round-bottom flask, dissolve the bicyclic alkyne product from the previous step (1.0 eq) in DCM (0.1 M).
-
Catalyst Addition: Add Au(Johnphos)NTf₂ (0.05 eq) to the solution.
-
Reagent Addition: Add deionized water (5.0 eq).
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 12 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Workup: Dilute the mixture with DCM and filter it through a short pad of Celite.
-
Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: The resulting crude tetracyclic enone is often of sufficient purity for the next step, or it can be purified via flash chromatography if necessary.
Visualizations
Logical Workflow for Core Synthesis
The following diagram illustrates the high-level strategy for constructing the tetracyclic core of daphnimacropodines.
Caption: High-level workflow for daphnimacropodine core synthesis.
Troubleshooting Logic Diagram
This diagram outlines a decision-making process for troubleshooting a low-yielding reaction during the synthesis.
Caption: A logical approach to troubleshooting low-yield reactions.
References
strategies to increase the efficiency of Daphmacropodine synthesis
Technical Support Center: Daphmacropodine Synthesis
Welcome to the technical support center for the synthesis of this compound and its core structures. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the efficiency of their synthetic strategies. The following guides and FAQs are based on published methodologies for constructing the key tetracyclic core of daphnimacropodines.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in synthesizing the daphnimacropodine core?
A1: The primary challenge lies in the construction of its highly congested tetracyclic ring system, which includes two adjacent quaternary stereocenters.[1] Achieving high stereoselectivity in this crowded environment is critical and often problematic.
Q2: Which key reactions are pivotal for building the tetracyclic core?
A2: A successful modern approach involves two critical transformations: an intramolecular carbamate (B1207046) aza-Michael addition to form the initial bridged ring system, and a subsequent hydropyrrole synthesis accomplished via a gold-catalyzed alkyne hydration followed by an aldol (B89426) condensation.[1]
Q3: Why are alternative methods like intramolecular Diels-Alder or radical cyclizations often less effective for this specific core?
A3: While powerful in other contexts, methods such as Diels-Alder, radical cyclizations, or Pauson-Khand reactions have proven unsuccessful in efficiently assembling the specific, highly strained core structure of daphnimacropodines, often leading to low yields or incorrect stereoisomers.[1] The intramolecular aza-Michael addition strategy was developed specifically to overcome these limitations.
Q4: What is a realistic overall yield for the synthesis of the main tetracyclic core?
A4: Starting from the initial diketone building block, the stereoselective synthesis of the tetracyclic core can be achieved with a significant overall yield. For specific step-by-step yields, please refer to the data tables below.
Troubleshooting Guides
Problem 1: Low Yield in the Intramolecular Aza-Michael Addition
Symptoms:
-
The reaction stalls, leaving a significant amount of the starting α,β-unsaturated carbamate.
-
Thin-layer chromatography (TLC) shows multiple unidentified side products.
-
The desired cyclized product is isolated in yields significantly below the reported values.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Ineffective Base | The choice of base is critical. While common bases may be attempted, a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) is proven effective. Ensure the base is fresh and properly titrated. |
| Solvent Purity | The reaction is sensitive to solvent impurities. Use anhydrous and degassed Tetrahydrofuran (THF) to prevent quenching of the base and side reactions. |
| Reaction Temperature | The reaction requires precise temperature control. The initial deprotonation should be performed at a low temperature (e.g., -78 °C) to ensure selectivity and prevent base degradation. Allowing the reaction to warm slowly to room temperature is crucial for the cyclization to proceed to completion. |
| Substrate Decomposition | The starting material may degrade in the presence of a strong base over extended periods. Monitor the reaction by TLC and aim to quench it as soon as the starting material is consumed to minimize the formation of byproducts. |
Problem 2: Inefficient Gold-Catalyzed Alkyne Hydration
Symptoms:
-
Incomplete conversion of the alkyne starting material to the ketone intermediate.
-
Formation of undesired regioisomers or enone byproducts.
-
Decomposition of the gold catalyst, observed as a color change (e.g., to black).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst Inactivity | The gold(I) catalyst, such as Au(Johnphos)NTf₂, can be sensitive to air and moisture. Store the catalyst under an inert atmosphere (Argon or Nitrogen) and handle it in a glovebox if possible. |
| Incorrect Solvent System | A mixed solvent system is required for this transformation. A combination of Dichloromethane (DCM) and water is effective, as water is a necessary reagent for the hydration. Ensure proper phase mixing through vigorous stirring. |
| Sub-optimal Temperature | The reaction typically proceeds efficiently at room temperature. Elevated temperatures may lead to catalyst decomposition or increased side product formation. |
| Regioselectivity Issues | While gold catalysis generally provides excellent regioselectivity for terminal alkynes (Markovnikov addition), issues can arise with internal alkynes. For the daphnimacropodine core synthesis, the specific substrate is designed to favor the desired ketone. If issues persist, ensure the starting material is pure.[2] |
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the key steps in the synthesis of the daphnimacropodine tetracyclic core, based on the work by Chen et al.[1]
Table 1: Key Reaction Steps and Yields
| Step | Reaction Type | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Intramolecular Aza-Michael Addition | LiHMDS | THF | -78 to rt | 12 | 85 |
| 2 | Alkyne Hydration / Aldol Cascade | Au(Johnphos)NTf₂, H₂O | DCM | rt | 12 | 89 |
| 3 | Diastereoselective Reduction | L-Selectride | THF | -78 | 2 | 95 |
| 4 | Dehydroxylation (Barton-McCombie) | CS₂, MeI, AIBN, Bu₃SnH | Toluene | 110 | 4 | 76 |
Experimental Protocols
Protocol 1: Intramolecular Carbamate Aza-Michael Addition
-
Preparation: To a flame-dried, round-bottom flask under an Argon atmosphere, add the α,β-unsaturated carbamate precursor (1.0 eq) and dissolve in anhydrous THF (0.05 M).
-
Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.
-
Base Addition: Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise to the solution over 10 minutes. Stir the mixture at -78 °C for 30 minutes.
-
Reaction: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the bicyclic product.
Protocol 2: Gold-Catalyzed Hydration and Aldol Condensation
-
Preparation: In a round-bottom flask, dissolve the bicyclic alkyne product from the previous step (1.0 eq) in DCM (0.1 M).
-
Catalyst Addition: Add Au(Johnphos)NTf₂ (0.05 eq) to the solution.
-
Reagent Addition: Add deionized water (5.0 eq).
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 12 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Workup: Dilute the mixture with DCM and filter it through a short pad of Celite.
-
Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: The resulting crude tetracyclic enone is often of sufficient purity for the next step, or it can be purified via flash chromatography if necessary.
Visualizations
Logical Workflow for Core Synthesis
The following diagram illustrates the high-level strategy for constructing the tetracyclic core of daphnimacropodines.
Caption: High-level workflow for daphnimacropodine core synthesis.
Troubleshooting Logic Diagram
This diagram outlines a decision-making process for troubleshooting a low-yielding reaction during the synthesis.
Caption: A logical approach to troubleshooting low-yield reactions.
References
strategies to increase the efficiency of Daphmacropodine synthesis
Technical Support Center: Daphmacropodine Synthesis
Welcome to the technical support center for the synthesis of this compound and its core structures. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the efficiency of their synthetic strategies. The following guides and FAQs are based on published methodologies for constructing the key tetracyclic core of daphnimacropodines.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in synthesizing the daphnimacropodine core?
A1: The primary challenge lies in the construction of its highly congested tetracyclic ring system, which includes two adjacent quaternary stereocenters.[1] Achieving high stereoselectivity in this crowded environment is critical and often problematic.
Q2: Which key reactions are pivotal for building the tetracyclic core?
A2: A successful modern approach involves two critical transformations: an intramolecular carbamate aza-Michael addition to form the initial bridged ring system, and a subsequent hydropyrrole synthesis accomplished via a gold-catalyzed alkyne hydration followed by an aldol condensation.[1]
Q3: Why are alternative methods like intramolecular Diels-Alder or radical cyclizations often less effective for this specific core?
A3: While powerful in other contexts, methods such as Diels-Alder, radical cyclizations, or Pauson-Khand reactions have proven unsuccessful in efficiently assembling the specific, highly strained core structure of daphnimacropodines, often leading to low yields or incorrect stereoisomers.[1] The intramolecular aza-Michael addition strategy was developed specifically to overcome these limitations.
Q4: What is a realistic overall yield for the synthesis of the main tetracyclic core?
A4: Starting from the initial diketone building block, the stereoselective synthesis of the tetracyclic core can be achieved with a significant overall yield. For specific step-by-step yields, please refer to the data tables below.
Troubleshooting Guides
Problem 1: Low Yield in the Intramolecular Aza-Michael Addition
Symptoms:
-
The reaction stalls, leaving a significant amount of the starting α,β-unsaturated carbamate.
-
Thin-layer chromatography (TLC) shows multiple unidentified side products.
-
The desired cyclized product is isolated in yields significantly below the reported values.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Ineffective Base | The choice of base is critical. While common bases may be attempted, a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) is proven effective. Ensure the base is fresh and properly titrated. |
| Solvent Purity | The reaction is sensitive to solvent impurities. Use anhydrous and degassed Tetrahydrofuran (THF) to prevent quenching of the base and side reactions. |
| Reaction Temperature | The reaction requires precise temperature control. The initial deprotonation should be performed at a low temperature (e.g., -78 °C) to ensure selectivity and prevent base degradation. Allowing the reaction to warm slowly to room temperature is crucial for the cyclization to proceed to completion. |
| Substrate Decomposition | The starting material may degrade in the presence of a strong base over extended periods. Monitor the reaction by TLC and aim to quench it as soon as the starting material is consumed to minimize the formation of byproducts. |
Problem 2: Inefficient Gold-Catalyzed Alkyne Hydration
Symptoms:
-
Incomplete conversion of the alkyne starting material to the ketone intermediate.
-
Formation of undesired regioisomers or enone byproducts.
-
Decomposition of the gold catalyst, observed as a color change (e.g., to black).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst Inactivity | The gold(I) catalyst, such as Au(Johnphos)NTf₂, can be sensitive to air and moisture. Store the catalyst under an inert atmosphere (Argon or Nitrogen) and handle it in a glovebox if possible. |
| Incorrect Solvent System | A mixed solvent system is required for this transformation. A combination of Dichloromethane (DCM) and water is effective, as water is a necessary reagent for the hydration. Ensure proper phase mixing through vigorous stirring. |
| Sub-optimal Temperature | The reaction typically proceeds efficiently at room temperature. Elevated temperatures may lead to catalyst decomposition or increased side product formation. |
| Regioselectivity Issues | While gold catalysis generally provides excellent regioselectivity for terminal alkynes (Markovnikov addition), issues can arise with internal alkynes. For the daphnimacropodine core synthesis, the specific substrate is designed to favor the desired ketone. If issues persist, ensure the starting material is pure.[2] |
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the key steps in the synthesis of the daphnimacropodine tetracyclic core, based on the work by Chen et al.[1]
Table 1: Key Reaction Steps and Yields
| Step | Reaction Type | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Intramolecular Aza-Michael Addition | LiHMDS | THF | -78 to rt | 12 | 85 |
| 2 | Alkyne Hydration / Aldol Cascade | Au(Johnphos)NTf₂, H₂O | DCM | rt | 12 | 89 |
| 3 | Diastereoselective Reduction | L-Selectride | THF | -78 | 2 | 95 |
| 4 | Dehydroxylation (Barton-McCombie) | CS₂, MeI, AIBN, Bu₃SnH | Toluene | 110 | 4 | 76 |
Experimental Protocols
Protocol 1: Intramolecular Carbamate Aza-Michael Addition
-
Preparation: To a flame-dried, round-bottom flask under an Argon atmosphere, add the α,β-unsaturated carbamate precursor (1.0 eq) and dissolve in anhydrous THF (0.05 M).
-
Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.
-
Base Addition: Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise to the solution over 10 minutes. Stir the mixture at -78 °C for 30 minutes.
-
Reaction: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the bicyclic product.
Protocol 2: Gold-Catalyzed Hydration and Aldol Condensation
-
Preparation: In a round-bottom flask, dissolve the bicyclic alkyne product from the previous step (1.0 eq) in DCM (0.1 M).
-
Catalyst Addition: Add Au(Johnphos)NTf₂ (0.05 eq) to the solution.
-
Reagent Addition: Add deionized water (5.0 eq).
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 12 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Workup: Dilute the mixture with DCM and filter it through a short pad of Celite.
-
Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: The resulting crude tetracyclic enone is often of sufficient purity for the next step, or it can be purified via flash chromatography if necessary.
Visualizations
Logical Workflow for Core Synthesis
The following diagram illustrates the high-level strategy for constructing the tetracyclic core of daphnimacropodines.
Caption: High-level workflow for daphnimacropodine core synthesis.
Troubleshooting Logic Diagram
This diagram outlines a decision-making process for troubleshooting a low-yielding reaction during the synthesis.
Caption: A logical approach to troubleshooting low-yield reactions.
References
dealing with co-eluting compounds during Daphmacropodine purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the purification of Daphmacropodine, with a specific focus on dealing with co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common compounds that co-elute with this compound?
A1: During the purification of this compound from its natural source, Daphniphyllum macropodum, several other structurally related alkaloids are often co-extracted and can co-elute during chromatographic separation. Identifying these potential impurities is crucial for developing an effective purification strategy. Based on phytochemical studies of Daphniphyllum macropodum, the following alkaloids are commonly isolated alongside this compound and are potential co-eluents[1][2][3][4][5]:
Q2: What are the primary reasons for the co-elution of these alkaloids with this compound?
A2: The co-elution of Daphniphyllum alkaloids primarily stems from their structural similarities. These compounds share a common biosynthetic origin, resulting in closely related core skeletons and functional groups. This leads to similar physicochemical properties, such as polarity, solubility, and pKa, which in turn causes them to behave similarly during chromatographic separation, making their resolution challenging.
Q3: How can I detect co-eluting compounds if they are not visible as separate peaks in my chromatogram?
A3: Detecting co-eluting compounds that are hidden within a single chromatographic peak requires techniques that can analyze the peak's purity. High-purity analytical methods are essential. The use of a photodiode array (PDA) detector can reveal inconsistencies in the UV-Vis spectrum across the peak. However, the most definitive method is Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing the mass spectra across the eluting peak, you can identify the presence of different molecular ions, thus confirming the presence of co-eluting impurities[6].
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, particularly focusing on the separation of co-eluting compounds.
Problem 1: Poor resolution between this compound and other Daphniphyllum alkaloids.
| Potential Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | Modify the solvent system. If using a standard reversed-phase C18 column, altering the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase can significantly impact selectivity. Experiment with different organic modifiers, as they can offer different selectivities for closely related alkaloids. |
| Incorrect Mobile Phase pH | The pH of the mobile phase is a critical parameter for the separation of basic compounds like alkaloids. Adjusting the pH can alter the ionization state of the alkaloids and residual silanol (B1196071) groups on the stationary phase, thereby affecting retention and selectivity. For C18 columns, operating at a low pH (e.g., 2.5-3.5 with 0.1% formic or trifluoroacetic acid) can improve peak shape and resolution by suppressing silanol interactions and ensuring consistent protonation of the alkaloids[7]. |
| Suboptimal Column Chemistry | If a standard C18 column does not provide adequate separation, consider using a column with a different stationary phase. A phenyl-hexyl or a polar-embedded phase column can offer alternative selectivities for alkaloids. |
| Insufficient Column Efficiency | Ensure your HPLC system and column are performing optimally. Peak broadening can lead to poor resolution. Check for and minimize extra-column dead volume, and ensure the column is not degraded. Using a column with smaller particles (e.g., sub-2 µm) can significantly increase efficiency and resolution. |
Problem 2: Peak tailing for the this compound peak.
| Potential Cause | Suggested Solution |
| Secondary Silanol Interactions | This is a common issue with basic compounds like alkaloids on silica-based columns. Operating at a low mobile phase pH (<3) will protonate the silanol groups and minimize these interactions. Alternatively, using a highly end-capped column or a column with a base-deactivated stationary phase is recommended[7]. |
| Column Overload | Injecting too much sample can lead to peak distortion, including tailing. To check for this, prepare and inject a series of dilutions of your sample (e.g., 1:10, 1:100). If the peak shape improves with dilution, column overload is the likely cause. Reduce the sample concentration or injection volume[8]. |
| Column Contamination or Degradation | Strongly retained compounds from previous injections can accumulate on the column, leading to active sites that cause peak tailing. A thorough column wash with a strong solvent is recommended. If the problem persists, the column may be permanently damaged and require replacement[7][9]. |
Data Presentation
Table 1: Potential Co-eluting Alkaloids with this compound from Daphniphyllum macropodum
| Compound Name | Compound Type | Reference |
| Daphnilactone B | Daphniphyllum Alkaloid | [1] |
| Daphnezomine H | Daphniphyllum Alkaloid | [1] |
| Daphnezomine I | Daphniphyllum Alkaloid | [1] |
| Daphmacrodin A | Daphnicyclidin-type Alkaloid | [2][3] |
| Daphmacrodin B | Daphnicyclidin-type Alkaloid | [2][3] |
| Daphmacromine A-J | Yuzurine-type Alkaloids | [4][5] |
| Daphnicyclidin M & N | Daphniphyllum Alkaloids | [10] |
| Calyciphylline Q-S | Calyciphylline A-type Alkaloids | [10] |
| Daphnioldhanol A | Secodaphnane-type Alkaloid | [11][12] |
Experimental Protocols
Protocol 1: General Extraction and Isolation of Crude Alkaloids from Daphniphyllum macropodum
This protocol is a composite based on methodologies described in the literature for the isolation of Daphniphyllum alkaloids[10][11].
-
Extraction:
-
Air-dry and powder the plant material (e.g., stems, leaves).
-
Extract the powdered material exhaustively with methanol (B129727) (MeOH) at room temperature (e.g., 3 x 24 hours).
-
Combine the MeOH extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in water and acidify to pH 2-3 with a dilute acid (e.g., 1% HCl or 3% TFA in water).
-
Partition the acidic aqueous solution with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 9-10 with a base (e.g., saturated Na2CO3 or dilute NaOH).
-
Extract the basic aqueous solution with a chlorinated solvent (e.g., chloroform (B151607), CHCl3) to obtain the crude alkaloid fraction.
-
Evaporate the organic solvent to yield the crude alkaloid extract.
-
Protocol 2: Chromatographic Purification of this compound
This protocol provides a general workflow for the purification of this compound from the crude alkaloid extract.
-
Initial Fractionation (Silica Gel Chromatography):
-
Subject the crude alkaloid extract to silica (B1680970) gel column chromatography.
-
Elute with a gradient of chloroform (CHCl3) and methanol (MeOH), starting with 100% CHCl3 and gradually increasing the polarity by adding MeOH.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
-
Intermediate Purification (Sephadex LH-20):
-
Pool the this compound-rich fractions and subject them to size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities[10].
-
-
Final Purification (Semi-preparative HPLC):
-
Perform final purification using a semi-preparative reversed-phase HPLC system.
-
Column: A C18 column is commonly used (e.g., Waters X-Bridge Prep Shield RP18, 10 x 150 mm)[11].
-
Mobile Phase: A gradient of acetonitrile (ACN) in water, both containing an additive to improve peak shape (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid).
-
Gradient: A shallow gradient is often necessary to resolve closely eluting compounds. An example could be starting at 10-20% ACN and increasing to 50-60% ACN over 30-40 minutes.
-
Detection: Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 220-280 nm).
-
Fraction Collection: Collect fractions corresponding to the this compound peak and confirm purity by analytical HPLC-MS.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for co-elution and peak tailing issues.
References
- 1. Daphnimacropodines A-D, alkaloids from Daphniphyllum macropodum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. Daphmacromines A-J, alkaloids from Daphniphyllum macropodum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for ascertaining the interference of phase II metabolites co-eluting with parent compounds using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
dealing with co-eluting compounds during Daphmacropodine purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the purification of Daphmacropodine, with a specific focus on dealing with co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common compounds that co-elute with this compound?
A1: During the purification of this compound from its natural source, Daphniphyllum macropodum, several other structurally related alkaloids are often co-extracted and can co-elute during chromatographic separation. Identifying these potential impurities is crucial for developing an effective purification strategy. Based on phytochemical studies of Daphniphyllum macropodum, the following alkaloids are commonly isolated alongside this compound and are potential co-eluents[1][2][3][4][5]:
Q2: What are the primary reasons for the co-elution of these alkaloids with this compound?
A2: The co-elution of Daphniphyllum alkaloids primarily stems from their structural similarities. These compounds share a common biosynthetic origin, resulting in closely related core skeletons and functional groups. This leads to similar physicochemical properties, such as polarity, solubility, and pKa, which in turn causes them to behave similarly during chromatographic separation, making their resolution challenging.
Q3: How can I detect co-eluting compounds if they are not visible as separate peaks in my chromatogram?
A3: Detecting co-eluting compounds that are hidden within a single chromatographic peak requires techniques that can analyze the peak's purity. High-purity analytical methods are essential. The use of a photodiode array (PDA) detector can reveal inconsistencies in the UV-Vis spectrum across the peak. However, the most definitive method is Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing the mass spectra across the eluting peak, you can identify the presence of different molecular ions, thus confirming the presence of co-eluting impurities[6].
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, particularly focusing on the separation of co-eluting compounds.
Problem 1: Poor resolution between this compound and other Daphniphyllum alkaloids.
| Potential Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | Modify the solvent system. If using a standard reversed-phase C18 column, altering the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase can significantly impact selectivity. Experiment with different organic modifiers, as they can offer different selectivities for closely related alkaloids. |
| Incorrect Mobile Phase pH | The pH of the mobile phase is a critical parameter for the separation of basic compounds like alkaloids. Adjusting the pH can alter the ionization state of the alkaloids and residual silanol (B1196071) groups on the stationary phase, thereby affecting retention and selectivity. For C18 columns, operating at a low pH (e.g., 2.5-3.5 with 0.1% formic or trifluoroacetic acid) can improve peak shape and resolution by suppressing silanol interactions and ensuring consistent protonation of the alkaloids[7]. |
| Suboptimal Column Chemistry | If a standard C18 column does not provide adequate separation, consider using a column with a different stationary phase. A phenyl-hexyl or a polar-embedded phase column can offer alternative selectivities for alkaloids. |
| Insufficient Column Efficiency | Ensure your HPLC system and column are performing optimally. Peak broadening can lead to poor resolution. Check for and minimize extra-column dead volume, and ensure the column is not degraded. Using a column with smaller particles (e.g., sub-2 µm) can significantly increase efficiency and resolution. |
Problem 2: Peak tailing for the this compound peak.
| Potential Cause | Suggested Solution |
| Secondary Silanol Interactions | This is a common issue with basic compounds like alkaloids on silica-based columns. Operating at a low mobile phase pH (<3) will protonate the silanol groups and minimize these interactions. Alternatively, using a highly end-capped column or a column with a base-deactivated stationary phase is recommended[7]. |
| Column Overload | Injecting too much sample can lead to peak distortion, including tailing. To check for this, prepare and inject a series of dilutions of your sample (e.g., 1:10, 1:100). If the peak shape improves with dilution, column overload is the likely cause. Reduce the sample concentration or injection volume[8]. |
| Column Contamination or Degradation | Strongly retained compounds from previous injections can accumulate on the column, leading to active sites that cause peak tailing. A thorough column wash with a strong solvent is recommended. If the problem persists, the column may be permanently damaged and require replacement[7][9]. |
Data Presentation
Table 1: Potential Co-eluting Alkaloids with this compound from Daphniphyllum macropodum
| Compound Name | Compound Type | Reference |
| Daphnilactone B | Daphniphyllum Alkaloid | [1] |
| Daphnezomine H | Daphniphyllum Alkaloid | [1] |
| Daphnezomine I | Daphniphyllum Alkaloid | [1] |
| Daphmacrodin A | Daphnicyclidin-type Alkaloid | [2][3] |
| Daphmacrodin B | Daphnicyclidin-type Alkaloid | [2][3] |
| Daphmacromine A-J | Yuzurine-type Alkaloids | [4][5] |
| Daphnicyclidin M & N | Daphniphyllum Alkaloids | [10] |
| Calyciphylline Q-S | Calyciphylline A-type Alkaloids | [10] |
| Daphnioldhanol A | Secodaphnane-type Alkaloid | [11][12] |
Experimental Protocols
Protocol 1: General Extraction and Isolation of Crude Alkaloids from Daphniphyllum macropodum
This protocol is a composite based on methodologies described in the literature for the isolation of Daphniphyllum alkaloids[10][11].
-
Extraction:
-
Air-dry and powder the plant material (e.g., stems, leaves).
-
Extract the powdered material exhaustively with methanol (B129727) (MeOH) at room temperature (e.g., 3 x 24 hours).
-
Combine the MeOH extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in water and acidify to pH 2-3 with a dilute acid (e.g., 1% HCl or 3% TFA in water).
-
Partition the acidic aqueous solution with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 9-10 with a base (e.g., saturated Na2CO3 or dilute NaOH).
-
Extract the basic aqueous solution with a chlorinated solvent (e.g., chloroform (B151607), CHCl3) to obtain the crude alkaloid fraction.
-
Evaporate the organic solvent to yield the crude alkaloid extract.
-
Protocol 2: Chromatographic Purification of this compound
This protocol provides a general workflow for the purification of this compound from the crude alkaloid extract.
-
Initial Fractionation (Silica Gel Chromatography):
-
Subject the crude alkaloid extract to silica (B1680970) gel column chromatography.
-
Elute with a gradient of chloroform (CHCl3) and methanol (MeOH), starting with 100% CHCl3 and gradually increasing the polarity by adding MeOH.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
-
Intermediate Purification (Sephadex LH-20):
-
Pool the this compound-rich fractions and subject them to size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities[10].
-
-
Final Purification (Semi-preparative HPLC):
-
Perform final purification using a semi-preparative reversed-phase HPLC system.
-
Column: A C18 column is commonly used (e.g., Waters X-Bridge Prep Shield RP18, 10 x 150 mm)[11].
-
Mobile Phase: A gradient of acetonitrile (ACN) in water, both containing an additive to improve peak shape (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid).
-
Gradient: A shallow gradient is often necessary to resolve closely eluting compounds. An example could be starting at 10-20% ACN and increasing to 50-60% ACN over 30-40 minutes.
-
Detection: Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 220-280 nm).
-
Fraction Collection: Collect fractions corresponding to the this compound peak and confirm purity by analytical HPLC-MS.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for co-elution and peak tailing issues.
References
- 1. Daphnimacropodines A-D, alkaloids from Daphniphyllum macropodum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. Daphmacromines A-J, alkaloids from Daphniphyllum macropodum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for ascertaining the interference of phase II metabolites co-eluting with parent compounds using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
dealing with co-eluting compounds during Daphmacropodine purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the purification of Daphmacropodine, with a specific focus on dealing with co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common compounds that co-elute with this compound?
A1: During the purification of this compound from its natural source, Daphniphyllum macropodum, several other structurally related alkaloids are often co-extracted and can co-elute during chromatographic separation. Identifying these potential impurities is crucial for developing an effective purification strategy. Based on phytochemical studies of Daphniphyllum macropodum, the following alkaloids are commonly isolated alongside this compound and are potential co-eluents[1][2][3][4][5]:
Q2: What are the primary reasons for the co-elution of these alkaloids with this compound?
A2: The co-elution of Daphniphyllum alkaloids primarily stems from their structural similarities. These compounds share a common biosynthetic origin, resulting in closely related core skeletons and functional groups. This leads to similar physicochemical properties, such as polarity, solubility, and pKa, which in turn causes them to behave similarly during chromatographic separation, making their resolution challenging.
Q3: How can I detect co-eluting compounds if they are not visible as separate peaks in my chromatogram?
A3: Detecting co-eluting compounds that are hidden within a single chromatographic peak requires techniques that can analyze the peak's purity. High-purity analytical methods are essential. The use of a photodiode array (PDA) detector can reveal inconsistencies in the UV-Vis spectrum across the peak. However, the most definitive method is Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing the mass spectra across the eluting peak, you can identify the presence of different molecular ions, thus confirming the presence of co-eluting impurities[6].
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, particularly focusing on the separation of co-eluting compounds.
Problem 1: Poor resolution between this compound and other Daphniphyllum alkaloids.
| Potential Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | Modify the solvent system. If using a standard reversed-phase C18 column, altering the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact selectivity. Experiment with different organic modifiers, as they can offer different selectivities for closely related alkaloids. |
| Incorrect Mobile Phase pH | The pH of the mobile phase is a critical parameter for the separation of basic compounds like alkaloids. Adjusting the pH can alter the ionization state of the alkaloids and residual silanol groups on the stationary phase, thereby affecting retention and selectivity. For C18 columns, operating at a low pH (e.g., 2.5-3.5 with 0.1% formic or trifluoroacetic acid) can improve peak shape and resolution by suppressing silanol interactions and ensuring consistent protonation of the alkaloids[7]. |
| Suboptimal Column Chemistry | If a standard C18 column does not provide adequate separation, consider using a column with a different stationary phase. A phenyl-hexyl or a polar-embedded phase column can offer alternative selectivities for alkaloids. |
| Insufficient Column Efficiency | Ensure your HPLC system and column are performing optimally. Peak broadening can lead to poor resolution. Check for and minimize extra-column dead volume, and ensure the column is not degraded. Using a column with smaller particles (e.g., sub-2 µm) can significantly increase efficiency and resolution. |
Problem 2: Peak tailing for the this compound peak.
| Potential Cause | Suggested Solution |
| Secondary Silanol Interactions | This is a common issue with basic compounds like alkaloids on silica-based columns. Operating at a low mobile phase pH (<3) will protonate the silanol groups and minimize these interactions. Alternatively, using a highly end-capped column or a column with a base-deactivated stationary phase is recommended[7]. |
| Column Overload | Injecting too much sample can lead to peak distortion, including tailing. To check for this, prepare and inject a series of dilutions of your sample (e.g., 1:10, 1:100). If the peak shape improves with dilution, column overload is the likely cause. Reduce the sample concentration or injection volume[8]. |
| Column Contamination or Degradation | Strongly retained compounds from previous injections can accumulate on the column, leading to active sites that cause peak tailing. A thorough column wash with a strong solvent is recommended. If the problem persists, the column may be permanently damaged and require replacement[7][9]. |
Data Presentation
Table 1: Potential Co-eluting Alkaloids with this compound from Daphniphyllum macropodum
| Compound Name | Compound Type | Reference |
| Daphnilactone B | Daphniphyllum Alkaloid | [1] |
| Daphnezomine H | Daphniphyllum Alkaloid | [1] |
| Daphnezomine I | Daphniphyllum Alkaloid | [1] |
| Daphmacrodin A | Daphnicyclidin-type Alkaloid | [2][3] |
| Daphmacrodin B | Daphnicyclidin-type Alkaloid | [2][3] |
| Daphmacromine A-J | Yuzurine-type Alkaloids | [4][5] |
| Daphnicyclidin M & N | Daphniphyllum Alkaloids | [10] |
| Calyciphylline Q-S | Calyciphylline A-type Alkaloids | [10] |
| Daphnioldhanol A | Secodaphnane-type Alkaloid | [11][12] |
Experimental Protocols
Protocol 1: General Extraction and Isolation of Crude Alkaloids from Daphniphyllum macropodum
This protocol is a composite based on methodologies described in the literature for the isolation of Daphniphyllum alkaloids[10][11].
-
Extraction:
-
Air-dry and powder the plant material (e.g., stems, leaves).
-
Extract the powdered material exhaustively with methanol (MeOH) at room temperature (e.g., 3 x 24 hours).
-
Combine the MeOH extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in water and acidify to pH 2-3 with a dilute acid (e.g., 1% HCl or 3% TFA in water).
-
Partition the acidic aqueous solution with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 9-10 with a base (e.g., saturated Na2CO3 or dilute NaOH).
-
Extract the basic aqueous solution with a chlorinated solvent (e.g., chloroform, CHCl3) to obtain the crude alkaloid fraction.
-
Evaporate the organic solvent to yield the crude alkaloid extract.
-
Protocol 2: Chromatographic Purification of this compound
This protocol provides a general workflow for the purification of this compound from the crude alkaloid extract.
-
Initial Fractionation (Silica Gel Chromatography):
-
Subject the crude alkaloid extract to silica gel column chromatography.
-
Elute with a gradient of chloroform (CHCl3) and methanol (MeOH), starting with 100% CHCl3 and gradually increasing the polarity by adding MeOH.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
-
Intermediate Purification (Sephadex LH-20):
-
Pool the this compound-rich fractions and subject them to size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities[10].
-
-
Final Purification (Semi-preparative HPLC):
-
Perform final purification using a semi-preparative reversed-phase HPLC system.
-
Column: A C18 column is commonly used (e.g., Waters X-Bridge Prep Shield RP18, 10 x 150 mm)[11].
-
Mobile Phase: A gradient of acetonitrile (ACN) in water, both containing an additive to improve peak shape (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid).
-
Gradient: A shallow gradient is often necessary to resolve closely eluting compounds. An example could be starting at 10-20% ACN and increasing to 50-60% ACN over 30-40 minutes.
-
Detection: Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 220-280 nm).
-
Fraction Collection: Collect fractions corresponding to the this compound peak and confirm purity by analytical HPLC-MS.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for co-elution and peak tailing issues.
References
- 1. Daphnimacropodines A-D, alkaloids from Daphniphyllum macropodum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. Daphmacromines A-J, alkaloids from Daphniphyllum macropodum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for ascertaining the interference of phase II metabolites co-eluting with parent compounds using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Buffer Conditions for Daphmacropodine In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Daphmacropodine in various in vitro assays. The information is tailored to address common challenges and optimize experimental conditions for reliable and reproducible results.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound.
Issue 1: Low or Inconsistent Bioactivity Observed
Question: We are not observing the expected antioxidant or anti-inflammatory effects of this compound in our cell-based assays. What could be the cause?
Answer:
Several factors can contribute to low or inconsistent bioactivity. Consider the following troubleshooting steps:
-
This compound Solubility and Stability: this compound, an alkaloid, is soluble in organic solvents like DMSO, chloroform, and acetone.[1] Ensure it is fully dissolved in the stock solution before diluting into your aqueous assay buffer. Precipitates can lead to inaccurate concentrations. It is also crucial to protect the stock solution from light and store it at -20°C for long-term stability.
-
Buffer pH and Compound Activity: The activity of alkaloids can be pH-dependent due to the presence of amine groups. The pH of your assay buffer can influence the protonation state and, consequently, the biological activity of this compound. It is advisable to test a range of pH values (e.g., 7.2-7.6) to determine the optimal condition for your specific assay.
-
Cell Health and Density: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or overly confluent cells may not respond optimally to treatment. Perform a cell viability assay (e.g., Trypan Blue exclusion) before seeding.
-
Incubation Time: The observed effects of this compound may be time-dependent. Consider performing a time-course experiment to identify the optimal incubation period for your assay.
Issue 2: High Background Signal in an Antioxidant Assay
Question: We are observing a high background signal in our in vitro antioxidant assays (e.g., DCFH-DA for ROS measurement) with this compound, making it difficult to interpret the results. How can we reduce the background?
Answer:
High background in antioxidant assays can be caused by several factors. Here are some troubleshooting strategies:
-
Autofluorescence of this compound: Some compounds exhibit intrinsic fluorescence that can interfere with fluorescent-based assays. To check for this, run a control plate with this compound in the assay medium without cells. If autofluorescence is detected, you may need to switch to a colorimetric assay or subtract the background fluorescence from your measurements.
-
Phenol (B47542) Red Interference: Phenol red, a common component of cell culture media, can interfere with certain colorimetric and fluorescent assays.[2] Consider using a phenol red-free medium during the assay incubation period.
-
Reagent Quality and Preparation: Ensure that your assay reagents, such as DCFH-DA, are fresh and have been stored correctly to prevent auto-oxidation, which can lead to high background fluorescence. Prepare reagents fresh for each experiment whenever possible.
-
Washing Steps: Inadequate washing of cells after probe loading or treatment can leave residual extracellular probe or compound, contributing to the background. Optimize your washing steps by increasing the number of washes or the volume of washing buffer (e.g., PBS).
Issue 3: Evidence of Cell Toxicity at Expected Therapeutic Concentrations
Question: Our cytotoxicity assays (e.g., MTT assay) indicate that this compound is causing cell death at concentrations where we expect to see a protective effect. How should we address this?
Answer:
Unexpected cytotoxicity can confound your results. Here's how to troubleshoot this issue:
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure that the final concentration of DMSO in your culture medium is low (generally ≤ 0.5%) and that you include a vehicle control in your experiments to account for any solvent-induced effects.
-
Assay-Specific Interference: The MTT assay relies on the metabolic activity of cells to reduce the tetrazolium salt.[3][4][5][6] It's possible that this compound could interfere with mitochondrial reductases, leading to a false-positive result for cytotoxicity. To confirm cytotoxicity, consider using a complementary assay that measures a different aspect of cell death, such as a lactate (B86563) dehydrogenase (LDH) release assay for membrane integrity or a live/dead staining assay using calcein-AM and ethidium (B1194527) homodimer-1.
-
Concentration Range: It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration range for this compound in your specific cell line. Start with a wide range of concentrations to identify the cytotoxic threshold.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for buffer composition in a this compound in vitro assay?
A1: A good starting point for many cell-based assays is a physiologically balanced salt solution like Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) supplemented with relevant nutrients if the incubation period is long. For enzymatic assays, the buffer composition will be highly dependent on the specific enzyme being studied. Given that this compound is an alkaloid, maintaining a stable physiological pH is critical. A common starting buffer is Tris-HCl or HEPES at a concentration of 20-50 mM and a pH of 7.4.
Q2: How can I optimize the buffer to improve the solubility of this compound?
A2: While this compound is reported to be soluble in DMSO, ensuring its solubility in the final aqueous assay buffer is crucial. If you observe precipitation upon dilution, you can try a few optimization strategies. Adding a small percentage of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.05%) can help maintain solubility. Additionally, pre-warming the assay buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.
Q3: Are there any specific buffer components to avoid when working with this compound?
A3: While there is no specific information on buffer components that interact negatively with this compound, it is good practice to avoid buffers containing components that could interfere with your assay readout. For example, phosphate-containing buffers can sometimes interfere with kinase assays by competing with ATP. As a general rule, keep the buffer composition as simple as possible while maintaining the necessary physiological conditions for your cells or enzyme.
Experimental Protocols and Data
Table 1: Recommended Buffer Conditions for Common In Vitro Assays
| Assay Type | Recommended Buffer | Key Components | pH | Notes |
| Cell Viability (MTT) | Phenol Red-Free DMEM/F-12 | - | 7.2 - 7.4 | Serum can interfere; consider serum-free media during incubation.[2] |
| ROS Detection (DCFH-DA) | Hank's Balanced Salt Solution (HBSS) | Ca²⁺, Mg²⁺ | 7.4 | Perform assay in the dark to prevent photo-oxidation of the probe. |
| NF-κB Activation (Luciferase Reporter) | Complete Culture Medium | - | 7.2 - 7.4 | Ensure the chosen medium supports optimal cell growth and transfection efficiency. |
| Western Blot Lysis Buffer | RIPA Buffer | Tris-HCl, NaCl, NP-40, Sodium deoxycholate, SDS | 7.4 | Add protease and phosphatase inhibitors fresh before use. |
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in phenol red-free culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the treatment solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[2][5][6] Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a solubilization buffer (e.g., 0.01 M HCl in 10% SDS solution) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Nrf2 Nuclear Translocation Assay (Immunofluorescence)
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treatment: Treat the cells with this compound at the desired concentrations for the determined optimal time. Include a positive control (e.g., sulforaphane).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against Nrf2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of Nrf2.
Visualizations
Caption: General experimental workflow for in vitro assays with this compound.
Caption: Hypothesized signaling pathways modulated by this compound.
Caption: Troubleshooting logic for low bioactivity of this compound.
References
- 1. Daphnetin-mediated Nrf2 antioxidant signaling pathways ameliorate tert-butyl hydroperoxide (t-BHP)-induced mitochondrial dysfunction and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for Daphmacropodine In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Daphmacropodine in various in vitro assays. The information is tailored to address common challenges and optimize experimental conditions for reliable and reproducible results.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound.
Issue 1: Low or Inconsistent Bioactivity Observed
Question: We are not observing the expected antioxidant or anti-inflammatory effects of this compound in our cell-based assays. What could be the cause?
Answer:
Several factors can contribute to low or inconsistent bioactivity. Consider the following troubleshooting steps:
-
This compound Solubility and Stability: this compound, an alkaloid, is soluble in organic solvents like DMSO, chloroform, and acetone.[1] Ensure it is fully dissolved in the stock solution before diluting into your aqueous assay buffer. Precipitates can lead to inaccurate concentrations. It is also crucial to protect the stock solution from light and store it at -20°C for long-term stability.
-
Buffer pH and Compound Activity: The activity of alkaloids can be pH-dependent due to the presence of amine groups. The pH of your assay buffer can influence the protonation state and, consequently, the biological activity of this compound. It is advisable to test a range of pH values (e.g., 7.2-7.6) to determine the optimal condition for your specific assay.
-
Cell Health and Density: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or overly confluent cells may not respond optimally to treatment. Perform a cell viability assay (e.g., Trypan Blue exclusion) before seeding.
-
Incubation Time: The observed effects of this compound may be time-dependent. Consider performing a time-course experiment to identify the optimal incubation period for your assay.
Issue 2: High Background Signal in an Antioxidant Assay
Question: We are observing a high background signal in our in vitro antioxidant assays (e.g., DCFH-DA for ROS measurement) with this compound, making it difficult to interpret the results. How can we reduce the background?
Answer:
High background in antioxidant assays can be caused by several factors. Here are some troubleshooting strategies:
-
Autofluorescence of this compound: Some compounds exhibit intrinsic fluorescence that can interfere with fluorescent-based assays. To check for this, run a control plate with this compound in the assay medium without cells. If autofluorescence is detected, you may need to switch to a colorimetric assay or subtract the background fluorescence from your measurements.
-
Phenol (B47542) Red Interference: Phenol red, a common component of cell culture media, can interfere with certain colorimetric and fluorescent assays.[2] Consider using a phenol red-free medium during the assay incubation period.
-
Reagent Quality and Preparation: Ensure that your assay reagents, such as DCFH-DA, are fresh and have been stored correctly to prevent auto-oxidation, which can lead to high background fluorescence. Prepare reagents fresh for each experiment whenever possible.
-
Washing Steps: Inadequate washing of cells after probe loading or treatment can leave residual extracellular probe or compound, contributing to the background. Optimize your washing steps by increasing the number of washes or the volume of washing buffer (e.g., PBS).
Issue 3: Evidence of Cell Toxicity at Expected Therapeutic Concentrations
Question: Our cytotoxicity assays (e.g., MTT assay) indicate that this compound is causing cell death at concentrations where we expect to see a protective effect. How should we address this?
Answer:
Unexpected cytotoxicity can confound your results. Here's how to troubleshoot this issue:
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure that the final concentration of DMSO in your culture medium is low (generally ≤ 0.5%) and that you include a vehicle control in your experiments to account for any solvent-induced effects.
-
Assay-Specific Interference: The MTT assay relies on the metabolic activity of cells to reduce the tetrazolium salt.[3][4][5][6] It's possible that this compound could interfere with mitochondrial reductases, leading to a false-positive result for cytotoxicity. To confirm cytotoxicity, consider using a complementary assay that measures a different aspect of cell death, such as a lactate (B86563) dehydrogenase (LDH) release assay for membrane integrity or a live/dead staining assay using calcein-AM and ethidium (B1194527) homodimer-1.
-
Concentration Range: It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration range for this compound in your specific cell line. Start with a wide range of concentrations to identify the cytotoxic threshold.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for buffer composition in a this compound in vitro assay?
A1: A good starting point for many cell-based assays is a physiologically balanced salt solution like Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) supplemented with relevant nutrients if the incubation period is long. For enzymatic assays, the buffer composition will be highly dependent on the specific enzyme being studied. Given that this compound is an alkaloid, maintaining a stable physiological pH is critical. A common starting buffer is Tris-HCl or HEPES at a concentration of 20-50 mM and a pH of 7.4.
Q2: How can I optimize the buffer to improve the solubility of this compound?
A2: While this compound is reported to be soluble in DMSO, ensuring its solubility in the final aqueous assay buffer is crucial. If you observe precipitation upon dilution, you can try a few optimization strategies. Adding a small percentage of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.05%) can help maintain solubility. Additionally, pre-warming the assay buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.
Q3: Are there any specific buffer components to avoid when working with this compound?
A3: While there is no specific information on buffer components that interact negatively with this compound, it is good practice to avoid buffers containing components that could interfere with your assay readout. For example, phosphate-containing buffers can sometimes interfere with kinase assays by competing with ATP. As a general rule, keep the buffer composition as simple as possible while maintaining the necessary physiological conditions for your cells or enzyme.
Experimental Protocols and Data
Table 1: Recommended Buffer Conditions for Common In Vitro Assays
| Assay Type | Recommended Buffer | Key Components | pH | Notes |
| Cell Viability (MTT) | Phenol Red-Free DMEM/F-12 | - | 7.2 - 7.4 | Serum can interfere; consider serum-free media during incubation.[2] |
| ROS Detection (DCFH-DA) | Hank's Balanced Salt Solution (HBSS) | Ca²⁺, Mg²⁺ | 7.4 | Perform assay in the dark to prevent photo-oxidation of the probe. |
| NF-κB Activation (Luciferase Reporter) | Complete Culture Medium | - | 7.2 - 7.4 | Ensure the chosen medium supports optimal cell growth and transfection efficiency. |
| Western Blot Lysis Buffer | RIPA Buffer | Tris-HCl, NaCl, NP-40, Sodium deoxycholate, SDS | 7.4 | Add protease and phosphatase inhibitors fresh before use. |
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in phenol red-free culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the treatment solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[2][5][6] Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a solubilization buffer (e.g., 0.01 M HCl in 10% SDS solution) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Nrf2 Nuclear Translocation Assay (Immunofluorescence)
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treatment: Treat the cells with this compound at the desired concentrations for the determined optimal time. Include a positive control (e.g., sulforaphane).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against Nrf2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of Nrf2.
Visualizations
Caption: General experimental workflow for in vitro assays with this compound.
Caption: Hypothesized signaling pathways modulated by this compound.
Caption: Troubleshooting logic for low bioactivity of this compound.
References
- 1. Daphnetin-mediated Nrf2 antioxidant signaling pathways ameliorate tert-butyl hydroperoxide (t-BHP)-induced mitochondrial dysfunction and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for Daphmacropodine In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Daphmacropodine in various in vitro assays. The information is tailored to address common challenges and optimize experimental conditions for reliable and reproducible results.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound.
Issue 1: Low or Inconsistent Bioactivity Observed
Question: We are not observing the expected antioxidant or anti-inflammatory effects of this compound in our cell-based assays. What could be the cause?
Answer:
Several factors can contribute to low or inconsistent bioactivity. Consider the following troubleshooting steps:
-
This compound Solubility and Stability: this compound, an alkaloid, is soluble in organic solvents like DMSO, chloroform, and acetone.[1] Ensure it is fully dissolved in the stock solution before diluting into your aqueous assay buffer. Precipitates can lead to inaccurate concentrations. It is also crucial to protect the stock solution from light and store it at -20°C for long-term stability.
-
Buffer pH and Compound Activity: The activity of alkaloids can be pH-dependent due to the presence of amine groups. The pH of your assay buffer can influence the protonation state and, consequently, the biological activity of this compound. It is advisable to test a range of pH values (e.g., 7.2-7.6) to determine the optimal condition for your specific assay.
-
Cell Health and Density: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or overly confluent cells may not respond optimally to treatment. Perform a cell viability assay (e.g., Trypan Blue exclusion) before seeding.
-
Incubation Time: The observed effects of this compound may be time-dependent. Consider performing a time-course experiment to identify the optimal incubation period for your assay.
Issue 2: High Background Signal in an Antioxidant Assay
Question: We are observing a high background signal in our in vitro antioxidant assays (e.g., DCFH-DA for ROS measurement) with this compound, making it difficult to interpret the results. How can we reduce the background?
Answer:
High background in antioxidant assays can be caused by several factors. Here are some troubleshooting strategies:
-
Autofluorescence of this compound: Some compounds exhibit intrinsic fluorescence that can interfere with fluorescent-based assays. To check for this, run a control plate with this compound in the assay medium without cells. If autofluorescence is detected, you may need to switch to a colorimetric assay or subtract the background fluorescence from your measurements.
-
Phenol Red Interference: Phenol red, a common component of cell culture media, can interfere with certain colorimetric and fluorescent assays.[2] Consider using a phenol red-free medium during the assay incubation period.
-
Reagent Quality and Preparation: Ensure that your assay reagents, such as DCFH-DA, are fresh and have been stored correctly to prevent auto-oxidation, which can lead to high background fluorescence. Prepare reagents fresh for each experiment whenever possible.
-
Washing Steps: Inadequate washing of cells after probe loading or treatment can leave residual extracellular probe or compound, contributing to the background. Optimize your washing steps by increasing the number of washes or the volume of washing buffer (e.g., PBS).
Issue 3: Evidence of Cell Toxicity at Expected Therapeutic Concentrations
Question: Our cytotoxicity assays (e.g., MTT assay) indicate that this compound is causing cell death at concentrations where we expect to see a protective effect. How should we address this?
Answer:
Unexpected cytotoxicity can confound your results. Here's how to troubleshoot this issue:
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure that the final concentration of DMSO in your culture medium is low (generally ≤ 0.5%) and that you include a vehicle control in your experiments to account for any solvent-induced effects.
-
Assay-Specific Interference: The MTT assay relies on the metabolic activity of cells to reduce the tetrazolium salt.[3][4][5][6] It's possible that this compound could interfere with mitochondrial reductases, leading to a false-positive result for cytotoxicity. To confirm cytotoxicity, consider using a complementary assay that measures a different aspect of cell death, such as a lactate dehydrogenase (LDH) release assay for membrane integrity or a live/dead staining assay using calcein-AM and ethidium homodimer-1.
-
Concentration Range: It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration range for this compound in your specific cell line. Start with a wide range of concentrations to identify the cytotoxic threshold.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for buffer composition in a this compound in vitro assay?
A1: A good starting point for many cell-based assays is a physiologically balanced salt solution like Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) supplemented with relevant nutrients if the incubation period is long. For enzymatic assays, the buffer composition will be highly dependent on the specific enzyme being studied. Given that this compound is an alkaloid, maintaining a stable physiological pH is critical. A common starting buffer is Tris-HCl or HEPES at a concentration of 20-50 mM and a pH of 7.4.
Q2: How can I optimize the buffer to improve the solubility of this compound?
A2: While this compound is reported to be soluble in DMSO, ensuring its solubility in the final aqueous assay buffer is crucial. If you observe precipitation upon dilution, you can try a few optimization strategies. Adding a small percentage of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.05%) can help maintain solubility. Additionally, pre-warming the assay buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.
Q3: Are there any specific buffer components to avoid when working with this compound?
A3: While there is no specific information on buffer components that interact negatively with this compound, it is good practice to avoid buffers containing components that could interfere with your assay readout. For example, phosphate-containing buffers can sometimes interfere with kinase assays by competing with ATP. As a general rule, keep the buffer composition as simple as possible while maintaining the necessary physiological conditions for your cells or enzyme.
Experimental Protocols and Data
Table 1: Recommended Buffer Conditions for Common In Vitro Assays
| Assay Type | Recommended Buffer | Key Components | pH | Notes |
| Cell Viability (MTT) | Phenol Red-Free DMEM/F-12 | - | 7.2 - 7.4 | Serum can interfere; consider serum-free media during incubation.[2] |
| ROS Detection (DCFH-DA) | Hank's Balanced Salt Solution (HBSS) | Ca²⁺, Mg²⁺ | 7.4 | Perform assay in the dark to prevent photo-oxidation of the probe. |
| NF-κB Activation (Luciferase Reporter) | Complete Culture Medium | - | 7.2 - 7.4 | Ensure the chosen medium supports optimal cell growth and transfection efficiency. |
| Western Blot Lysis Buffer | RIPA Buffer | Tris-HCl, NaCl, NP-40, Sodium deoxycholate, SDS | 7.4 | Add protease and phosphatase inhibitors fresh before use. |
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in phenol red-free culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the treatment solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[2][5][6] Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a solubilization buffer (e.g., 0.01 M HCl in 10% SDS solution) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Nrf2 Nuclear Translocation Assay (Immunofluorescence)
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treatment: Treat the cells with this compound at the desired concentrations for the determined optimal time. Include a positive control (e.g., sulforaphane).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against Nrf2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of Nrf2.
Visualizations
Caption: General experimental workflow for in vitro assays with this compound.
Caption: Hypothesized signaling pathways modulated by this compound.
Caption: Troubleshooting logic for low bioactivity of this compound.
References
- 1. Daphnetin-mediated Nrf2 antioxidant signaling pathways ameliorate tert-butyl hydroperoxide (t-BHP)-induced mitochondrial dysfunction and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving the Recovery of Daphmacropodine
Welcome to the technical support center for the recovery and purification of Daphmacropodine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the isolation of this compound from complex mixtures.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from initial extraction to final purification.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| EXT-01 | Low Yield of Crude Extract | Incomplete cell lysis. | Ensure plant material is finely ground to maximize surface area for solvent penetration.[1][2] |
| Inappropriate solvent selection. | Use a solvent system optimized for alkaloid extraction, typically a polar solvent like methanol (B129727) or ethanol (B145695), sometimes with acidification to improve alkaloid solubility.[2][3][4][5] | ||
| Insufficient extraction time or temperature. | Increase extraction time or use methods like Soxhlet or ultrasound-assisted extraction to enhance efficiency. Be mindful of potential degradation of thermolabile compounds.[1][4][6] | ||
| PUR-01 | Poor Separation in Column Chromatography | Incorrect stationary phase. | For alkaloids, silica (B1680970) gel is common, but other options like alumina (B75360) or reverse-phase C18 may provide better selectivity. |
| Inappropriate mobile phase. | Optimize the solvent system. For normal phase, a gradient of chloroform-methanol or similar solvents is often effective. For reverse-phase, acetonitrile (B52724) or methanol with a buffer is typical.[7][8] | ||
| Column overloading. | Reduce the amount of crude extract loaded onto the column to prevent band broadening. | ||
| HSCCC-01 | Emulsion Formation in HSCCC | Improper solvent system selection. | The two-phase solvent system must be carefully selected to ensure good partitioning and avoid emulsification. Test the system in a separatory funnel before use.[9][10] |
| Flow rate is too high. | Reduce the mobile phase flow rate to allow for proper phase separation. | ||
| HPLC-01 | Peak Tailing in HPLC Analysis | Interaction of basic alkaloids with residual silanols on the column. | Use a base-deactivated column or add a competing base (e.g., triethylamine) or an acidic modifier to the mobile phase to improve peak shape.[7][8] |
| Column degradation. | Replace the column if performance does not improve with other troubleshooting steps. | ||
| CRY-01 | Difficulty in Crystallization | Presence of impurities. | Further purify the this compound fraction using techniques like preparative HPLC or recrystallization from a different solvent system. |
| Incorrect solvent for crystallization. | Screen a variety of solvents and solvent mixtures to find conditions that promote crystal growth. |
Frequently Asked Questions (FAQs)
Extraction & Initial Processing
-
Q1: What is the best part of the Daphniphyllum macropodum plant to use for this compound extraction? A1: this compound and related alkaloids have been isolated from the fruits, leaves, and stems of Daphniphyllum macropodum.[11] The concentration may vary between different plant parts and depend on the time of harvest.
-
Q2: How should I prepare the plant material before extraction? A2: The plant material should be thoroughly dried and then ground into a fine powder. This increases the surface area and allows for more efficient extraction of the alkaloids.[1][2]
-
Q3: What type of solvent should I use for the initial extraction? A3: A common method for alkaloid extraction is to use a polar solvent such as methanol or ethanol.[2][4] Acidifying the solvent (e.g., with a small amount of acetic or hydrochloric acid) can improve the solubility of alkaloids by forming their corresponding salts.[5]
Purification Techniques
-
Q4: I have a complex crude extract. What is a good first step for purification? A4: A good initial step is to perform a liquid-liquid extraction to partition the alkaloids from other components. Typically, the acidic aqueous extract is basified and then extracted with an organic solvent like chloroform (B151607) or dichloromethane (B109758) to isolate the free base alkaloids. Another effective method for initial cleanup and enrichment is using macroporous resins.[12][13]
-
Q5: What are the advantages of using High-Speed Counter-Current Chromatography (HSCCC) for this compound purification? A5: HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid support, which can cause irreversible adsorption of the sample. This leads to high recovery of the target compound and is particularly well-suited for the separation of alkaloids from complex natural product extracts.[9][10][14][15]
-
Q6: How do I select a suitable macroporous resin for this compound purification? A6: The choice of resin depends on the polarity of this compound. Non-polar or weakly polar resins are often effective for adsorbing alkaloids. It is recommended to screen several resins to find the one with the best adsorption and desorption characteristics for your target compound.[12][16][17]
Analysis & Quantification
-
Q7: What is a typical HPLC method for analyzing this compound? A7: While a specific method for this compound is not widely published, a general approach for alkaloids involves using a C18 reverse-phase column with a mobile phase consisting of acetonitrile or methanol and a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) at a slightly acidic or basic pH to ensure good peak shape.[8][18] UV detection is typically used.
-
Q8: My HPLC peaks are broad and tailing. How can I improve this? A8: Peak tailing for basic compounds like alkaloids is often due to interactions with the silica support of the column. To mitigate this, you can add a small amount of a competing base like triethylamine (B128534) to the mobile phase, use a buffer to control the pH, or employ a base-deactivated HPLC column.[7]
Experimental Protocols
Protocol 1: General Extraction of Alkaloids from Daphniphyllum macropodum
-
Preparation of Plant Material : Air-dry the leaves and stems of Daphniphyllum macropodum and grind them into a fine powder.
-
Extraction :
-
Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Filter the mixture and repeat the extraction process on the residue two more times.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude ethanol extract.
-
-
Acid-Base Partitioning :
-
Suspend the crude extract in 2% aqueous HCl and filter to remove non-alkaloidal components.
-
Wash the acidic solution with chloroform to remove neutral and weakly acidic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.
-
Extract the alkaline solution with chloroform three times.
-
Combine the chloroform extracts and evaporate the solvent to yield the crude alkaloid fraction.
-
Protocol 2: Purification of this compound using Macroporous Resin
-
Resin Selection and Pre-treatment :
-
Screen a panel of macroporous resins (e.g., D101, AB-8) to determine the one with the highest adsorption and desorption capacity for the target alkaloids.
-
Pre-treat the selected resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol remains.[12]
-
-
Adsorption :
-
Dissolve the crude alkaloid extract in an appropriate solvent and adjust the pH as determined during the screening process.
-
Load the sample solution onto a column packed with the pre-treated resin at a controlled flow rate.
-
-
Washing :
-
Wash the column with deionized water to remove unbound impurities.
-
-
Desorption :
-
Elute the adsorbed alkaloids with an appropriate concentration of ethanol (e.g., 70-90%).
-
Collect the eluate and concentrate it to obtain the enriched alkaloid fraction.
-
Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) Separation
-
Solvent System Selection :
-
Select a suitable two-phase solvent system. A common system for alkaloids is a mixture of chloroform, methanol, and water, often with the addition of an acid or base to improve separation.[14][19]
-
Determine the partition coefficient (K) of this compound in the selected system. An ideal K value is typically between 0.5 and 2.0.
-
-
HSCCC Operation :
-
Fill the HSCCC column with the stationary phase.
-
Set the desired rotation speed.
-
Pump the mobile phase through the column at a constant flow rate until hydrostatic equilibrium is reached.
-
Inject the enriched alkaloid fraction.
-
Collect fractions and monitor the effluent using a UV detector.
-
-
Fraction Analysis :
-
Analyze the collected fractions by HPLC or TLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent.
-
Visualizations
Caption: A typical experimental workflow for the isolation of this compound.
Caption: A logical troubleshooting guide for improving this compound recovery.
References
- 1. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 2. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 3. researchgate.net [researchgate.net]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Separation of alkaloids from herbs using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of alkaloids from herbs using high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
- 11. Daphmacrimines A-K, Daphniphyllum alkaloids from Daphniphyllum macropodum Miq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation and Enrichment of Alkaloids from Coptidis Rhizoma and Euodiae Fructus by Macroporous Resin and Evaluation of the Effect on Bile Reflux Gastritis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. hplc mobile phase: Topics by Science.gov [science.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Improving the Recovery of Daphmacropodine
Welcome to the technical support center for the recovery and purification of Daphmacropodine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the isolation of this compound from complex mixtures.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from initial extraction to final purification.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| EXT-01 | Low Yield of Crude Extract | Incomplete cell lysis. | Ensure plant material is finely ground to maximize surface area for solvent penetration.[1][2] |
| Inappropriate solvent selection. | Use a solvent system optimized for alkaloid extraction, typically a polar solvent like methanol (B129727) or ethanol (B145695), sometimes with acidification to improve alkaloid solubility.[2][3][4][5] | ||
| Insufficient extraction time or temperature. | Increase extraction time or use methods like Soxhlet or ultrasound-assisted extraction to enhance efficiency. Be mindful of potential degradation of thermolabile compounds.[1][4][6] | ||
| PUR-01 | Poor Separation in Column Chromatography | Incorrect stationary phase. | For alkaloids, silica (B1680970) gel is common, but other options like alumina (B75360) or reverse-phase C18 may provide better selectivity. |
| Inappropriate mobile phase. | Optimize the solvent system. For normal phase, a gradient of chloroform-methanol or similar solvents is often effective. For reverse-phase, acetonitrile (B52724) or methanol with a buffer is typical.[7][8] | ||
| Column overloading. | Reduce the amount of crude extract loaded onto the column to prevent band broadening. | ||
| HSCCC-01 | Emulsion Formation in HSCCC | Improper solvent system selection. | The two-phase solvent system must be carefully selected to ensure good partitioning and avoid emulsification. Test the system in a separatory funnel before use.[9][10] |
| Flow rate is too high. | Reduce the mobile phase flow rate to allow for proper phase separation. | ||
| HPLC-01 | Peak Tailing in HPLC Analysis | Interaction of basic alkaloids with residual silanols on the column. | Use a base-deactivated column or add a competing base (e.g., triethylamine) or an acidic modifier to the mobile phase to improve peak shape.[7][8] |
| Column degradation. | Replace the column if performance does not improve with other troubleshooting steps. | ||
| CRY-01 | Difficulty in Crystallization | Presence of impurities. | Further purify the this compound fraction using techniques like preparative HPLC or recrystallization from a different solvent system. |
| Incorrect solvent for crystallization. | Screen a variety of solvents and solvent mixtures to find conditions that promote crystal growth. |
Frequently Asked Questions (FAQs)
Extraction & Initial Processing
-
Q1: What is the best part of the Daphniphyllum macropodum plant to use for this compound extraction? A1: this compound and related alkaloids have been isolated from the fruits, leaves, and stems of Daphniphyllum macropodum.[11] The concentration may vary between different plant parts and depend on the time of harvest.
-
Q2: How should I prepare the plant material before extraction? A2: The plant material should be thoroughly dried and then ground into a fine powder. This increases the surface area and allows for more efficient extraction of the alkaloids.[1][2]
-
Q3: What type of solvent should I use for the initial extraction? A3: A common method for alkaloid extraction is to use a polar solvent such as methanol or ethanol.[2][4] Acidifying the solvent (e.g., with a small amount of acetic or hydrochloric acid) can improve the solubility of alkaloids by forming their corresponding salts.[5]
Purification Techniques
-
Q4: I have a complex crude extract. What is a good first step for purification? A4: A good initial step is to perform a liquid-liquid extraction to partition the alkaloids from other components. Typically, the acidic aqueous extract is basified and then extracted with an organic solvent like chloroform (B151607) or dichloromethane (B109758) to isolate the free base alkaloids. Another effective method for initial cleanup and enrichment is using macroporous resins.[12][13]
-
Q5: What are the advantages of using High-Speed Counter-Current Chromatography (HSCCC) for this compound purification? A5: HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid support, which can cause irreversible adsorption of the sample. This leads to high recovery of the target compound and is particularly well-suited for the separation of alkaloids from complex natural product extracts.[9][10][14][15]
-
Q6: How do I select a suitable macroporous resin for this compound purification? A6: The choice of resin depends on the polarity of this compound. Non-polar or weakly polar resins are often effective for adsorbing alkaloids. It is recommended to screen several resins to find the one with the best adsorption and desorption characteristics for your target compound.[12][16][17]
Analysis & Quantification
-
Q7: What is a typical HPLC method for analyzing this compound? A7: While a specific method for this compound is not widely published, a general approach for alkaloids involves using a C18 reverse-phase column with a mobile phase consisting of acetonitrile or methanol and a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) at a slightly acidic or basic pH to ensure good peak shape.[8][18] UV detection is typically used.
-
Q8: My HPLC peaks are broad and tailing. How can I improve this? A8: Peak tailing for basic compounds like alkaloids is often due to interactions with the silica support of the column. To mitigate this, you can add a small amount of a competing base like triethylamine (B128534) to the mobile phase, use a buffer to control the pH, or employ a base-deactivated HPLC column.[7]
Experimental Protocols
Protocol 1: General Extraction of Alkaloids from Daphniphyllum macropodum
-
Preparation of Plant Material : Air-dry the leaves and stems of Daphniphyllum macropodum and grind them into a fine powder.
-
Extraction :
-
Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Filter the mixture and repeat the extraction process on the residue two more times.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude ethanol extract.
-
-
Acid-Base Partitioning :
-
Suspend the crude extract in 2% aqueous HCl and filter to remove non-alkaloidal components.
-
Wash the acidic solution with chloroform to remove neutral and weakly acidic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.
-
Extract the alkaline solution with chloroform three times.
-
Combine the chloroform extracts and evaporate the solvent to yield the crude alkaloid fraction.
-
Protocol 2: Purification of this compound using Macroporous Resin
-
Resin Selection and Pre-treatment :
-
Screen a panel of macroporous resins (e.g., D101, AB-8) to determine the one with the highest adsorption and desorption capacity for the target alkaloids.
-
Pre-treat the selected resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol remains.[12]
-
-
Adsorption :
-
Dissolve the crude alkaloid extract in an appropriate solvent and adjust the pH as determined during the screening process.
-
Load the sample solution onto a column packed with the pre-treated resin at a controlled flow rate.
-
-
Washing :
-
Wash the column with deionized water to remove unbound impurities.
-
-
Desorption :
-
Elute the adsorbed alkaloids with an appropriate concentration of ethanol (e.g., 70-90%).
-
Collect the eluate and concentrate it to obtain the enriched alkaloid fraction.
-
Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) Separation
-
Solvent System Selection :
-
Select a suitable two-phase solvent system. A common system for alkaloids is a mixture of chloroform, methanol, and water, often with the addition of an acid or base to improve separation.[14][19]
-
Determine the partition coefficient (K) of this compound in the selected system. An ideal K value is typically between 0.5 and 2.0.
-
-
HSCCC Operation :
-
Fill the HSCCC column with the stationary phase.
-
Set the desired rotation speed.
-
Pump the mobile phase through the column at a constant flow rate until hydrostatic equilibrium is reached.
-
Inject the enriched alkaloid fraction.
-
Collect fractions and monitor the effluent using a UV detector.
-
-
Fraction Analysis :
-
Analyze the collected fractions by HPLC or TLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent.
-
Visualizations
Caption: A typical experimental workflow for the isolation of this compound.
Caption: A logical troubleshooting guide for improving this compound recovery.
References
- 1. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 2. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 3. researchgate.net [researchgate.net]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Separation of alkaloids from herbs using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of alkaloids from herbs using high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
- 11. Daphmacrimines A-K, Daphniphyllum alkaloids from Daphniphyllum macropodum Miq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation and Enrichment of Alkaloids from Coptidis Rhizoma and Euodiae Fructus by Macroporous Resin and Evaluation of the Effect on Bile Reflux Gastritis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. hplc mobile phase: Topics by Science.gov [science.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Improving the Recovery of Daphmacropodine
Welcome to the technical support center for the recovery and purification of Daphmacropodine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the isolation of this compound from complex mixtures.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from initial extraction to final purification.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| EXT-01 | Low Yield of Crude Extract | Incomplete cell lysis. | Ensure plant material is finely ground to maximize surface area for solvent penetration.[1][2] |
| Inappropriate solvent selection. | Use a solvent system optimized for alkaloid extraction, typically a polar solvent like methanol or ethanol, sometimes with acidification to improve alkaloid solubility.[2][3][4][5] | ||
| Insufficient extraction time or temperature. | Increase extraction time or use methods like Soxhlet or ultrasound-assisted extraction to enhance efficiency. Be mindful of potential degradation of thermolabile compounds.[1][4][6] | ||
| PUR-01 | Poor Separation in Column Chromatography | Incorrect stationary phase. | For alkaloids, silica gel is common, but other options like alumina or reverse-phase C18 may provide better selectivity. |
| Inappropriate mobile phase. | Optimize the solvent system. For normal phase, a gradient of chloroform-methanol or similar solvents is often effective. For reverse-phase, acetonitrile or methanol with a buffer is typical.[7][8] | ||
| Column overloading. | Reduce the amount of crude extract loaded onto the column to prevent band broadening. | ||
| HSCCC-01 | Emulsion Formation in HSCCC | Improper solvent system selection. | The two-phase solvent system must be carefully selected to ensure good partitioning and avoid emulsification. Test the system in a separatory funnel before use.[9][10] |
| Flow rate is too high. | Reduce the mobile phase flow rate to allow for proper phase separation. | ||
| HPLC-01 | Peak Tailing in HPLC Analysis | Interaction of basic alkaloids with residual silanols on the column. | Use a base-deactivated column or add a competing base (e.g., triethylamine) or an acidic modifier to the mobile phase to improve peak shape.[7][8] |
| Column degradation. | Replace the column if performance does not improve with other troubleshooting steps. | ||
| CRY-01 | Difficulty in Crystallization | Presence of impurities. | Further purify the this compound fraction using techniques like preparative HPLC or recrystallization from a different solvent system. |
| Incorrect solvent for crystallization. | Screen a variety of solvents and solvent mixtures to find conditions that promote crystal growth. |
Frequently Asked Questions (FAQs)
Extraction & Initial Processing
-
Q1: What is the best part of the Daphniphyllum macropodum plant to use for this compound extraction? A1: this compound and related alkaloids have been isolated from the fruits, leaves, and stems of Daphniphyllum macropodum.[11] The concentration may vary between different plant parts and depend on the time of harvest.
-
Q2: How should I prepare the plant material before extraction? A2: The plant material should be thoroughly dried and then ground into a fine powder. This increases the surface area and allows for more efficient extraction of the alkaloids.[1][2]
-
Q3: What type of solvent should I use for the initial extraction? A3: A common method for alkaloid extraction is to use a polar solvent such as methanol or ethanol.[2][4] Acidifying the solvent (e.g., with a small amount of acetic or hydrochloric acid) can improve the solubility of alkaloids by forming their corresponding salts.[5]
Purification Techniques
-
Q4: I have a complex crude extract. What is a good first step for purification? A4: A good initial step is to perform a liquid-liquid extraction to partition the alkaloids from other components. Typically, the acidic aqueous extract is basified and then extracted with an organic solvent like chloroform or dichloromethane to isolate the free base alkaloids. Another effective method for initial cleanup and enrichment is using macroporous resins.[12][13]
-
Q5: What are the advantages of using High-Speed Counter-Current Chromatography (HSCCC) for this compound purification? A5: HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid support, which can cause irreversible adsorption of the sample. This leads to high recovery of the target compound and is particularly well-suited for the separation of alkaloids from complex natural product extracts.[9][10][14][15]
-
Q6: How do I select a suitable macroporous resin for this compound purification? A6: The choice of resin depends on the polarity of this compound. Non-polar or weakly polar resins are often effective for adsorbing alkaloids. It is recommended to screen several resins to find the one with the best adsorption and desorption characteristics for your target compound.[12][16][17]
Analysis & Quantification
-
Q7: What is a typical HPLC method for analyzing this compound? A7: While a specific method for this compound is not widely published, a general approach for alkaloids involves using a C18 reverse-phase column with a mobile phase consisting of acetonitrile or methanol and a buffer (e.g., ammonium acetate or phosphate buffer) at a slightly acidic or basic pH to ensure good peak shape.[8][18] UV detection is typically used.
-
Q8: My HPLC peaks are broad and tailing. How can I improve this? A8: Peak tailing for basic compounds like alkaloids is often due to interactions with the silica support of the column. To mitigate this, you can add a small amount of a competing base like triethylamine to the mobile phase, use a buffer to control the pH, or employ a base-deactivated HPLC column.[7]
Experimental Protocols
Protocol 1: General Extraction of Alkaloids from Daphniphyllum macropodum
-
Preparation of Plant Material : Air-dry the leaves and stems of Daphniphyllum macropodum and grind them into a fine powder.
-
Extraction :
-
Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Filter the mixture and repeat the extraction process on the residue two more times.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude ethanol extract.
-
-
Acid-Base Partitioning :
-
Suspend the crude extract in 2% aqueous HCl and filter to remove non-alkaloidal components.
-
Wash the acidic solution with chloroform to remove neutral and weakly acidic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.
-
Extract the alkaline solution with chloroform three times.
-
Combine the chloroform extracts and evaporate the solvent to yield the crude alkaloid fraction.
-
Protocol 2: Purification of this compound using Macroporous Resin
-
Resin Selection and Pre-treatment :
-
Screen a panel of macroporous resins (e.g., D101, AB-8) to determine the one with the highest adsorption and desorption capacity for the target alkaloids.
-
Pre-treat the selected resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol remains.[12]
-
-
Adsorption :
-
Dissolve the crude alkaloid extract in an appropriate solvent and adjust the pH as determined during the screening process.
-
Load the sample solution onto a column packed with the pre-treated resin at a controlled flow rate.
-
-
Washing :
-
Wash the column with deionized water to remove unbound impurities.
-
-
Desorption :
-
Elute the adsorbed alkaloids with an appropriate concentration of ethanol (e.g., 70-90%).
-
Collect the eluate and concentrate it to obtain the enriched alkaloid fraction.
-
Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) Separation
-
Solvent System Selection :
-
Select a suitable two-phase solvent system. A common system for alkaloids is a mixture of chloroform, methanol, and water, often with the addition of an acid or base to improve separation.[14][19]
-
Determine the partition coefficient (K) of this compound in the selected system. An ideal K value is typically between 0.5 and 2.0.
-
-
HSCCC Operation :
-
Fill the HSCCC column with the stationary phase.
-
Set the desired rotation speed.
-
Pump the mobile phase through the column at a constant flow rate until hydrostatic equilibrium is reached.
-
Inject the enriched alkaloid fraction.
-
Collect fractions and monitor the effluent using a UV detector.
-
-
Fraction Analysis :
-
Analyze the collected fractions by HPLC or TLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent.
-
Visualizations
Caption: A typical experimental workflow for the isolation of this compound.
Caption: A logical troubleshooting guide for improving this compound recovery.
References
- 1. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 2. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 3. researchgate.net [researchgate.net]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Separation of alkaloids from herbs using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of alkaloids from herbs using high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
- 11. Daphmacrimines A-K, Daphniphyllum alkaloids from Daphniphyllum macropodum Miq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation and Enrichment of Alkaloids from Coptidis Rhizoma and Euodiae Fructus by Macroporous Resin and Evaluation of the Effect on Bile Reflux Gastritis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. hplc mobile phase: Topics by Science.gov [science.gov]
- 19. researchgate.net [researchgate.net]
selecting the appropriate HPLC column for Daphmacropodine separation
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate HPLC column and troubleshooting the separation of Daphmacropodine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC column for this compound separation?
A1: For the separation of this compound, a reversed-phase (RP) C18 column is the most suitable starting point. Alkaloids, including this compound, are frequently and successfully separated using C18 stationary phases due to their ability to interact with the non-polar backbone of the molecule.[1][2]
Q2: What are the key column parameters to consider?
A2: When selecting a C18 column, consider the following parameters:
-
Particle Size: 3 µm or 5 µm particles are a good balance between efficiency and backpressure for standard HPLC systems. Smaller particles (e.g., sub-2 µm) can provide higher resolution but require a UHPLC system.
-
Pore Size: A pore size of 100-120 Å is generally suitable for small molecules like this compound.
-
Column Dimensions: A standard analytical column with dimensions of 4.6 mm x 150 mm or 4.6 mm x 250 mm is a robust choice for method development.
Q3: Why is a C18 column preferred over other stationary phases?
A3: C18 columns are preferred due to their hydrophobicity, which provides good retention for moderately non-polar compounds like many alkaloids. The long alkyl chains offer a high surface area for interaction, leading to effective separation based on subtle differences in the analytes' structures.
Q4: Can I use a different reversed-phase column, like a C8 or Phenyl column?
A4: Yes, C8 or Phenyl columns can be considered. A C8 column is less retentive than a C18 and may be useful if this compound elutes too slowly from a C18 column under your current mobile phase conditions. A Phenyl column offers different selectivity due to pi-pi interactions and can be beneficial if you are trying to resolve this compound from structurally similar impurities.
Troubleshooting Guide
Issue 1: Peak Tailing
Q: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing is a common issue when analyzing basic compounds like alkaloids on silica-based columns. The primary cause is often the interaction of the protonated amine groups of the analyte with acidic residual silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment:
-
Low pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an acidifier like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of the silanol groups, thereby reducing the unwanted secondary interactions. At this pH, the tertiary amine of this compound will be fully protonated, leading to a single, sharper peak.
-
High pH: Alternatively, using a high pH mobile phase (e.g., pH 8-10) with a pH-stable column will deprotonate the analyte, making it neutral. This also minimizes interactions with silanol groups. Caution: Ensure your column is rated for use at high pH to prevent degradation of the stationary phase.
-
-
Use of a Mobile Phase Additive (Competing Base):
-
Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can effectively mask the active silanol sites. TEA will preferentially interact with the silanol groups, preventing the analyte from doing so and resulting in a more symmetrical peak shape. A typical concentration of TEA is 0.1-0.5% (v/v).
-
-
Column Choice:
-
Consider using an "end-capped" C18 column. End-capping is a process where the residual silanol groups are chemically bonded with a small silane (B1218182) to make them less active.
-
Columns with a base-deactivated stationary phase are specifically designed for the analysis of basic compounds and show reduced peak tailing.
-
Issue 2: Poor Resolution
Q: I am having difficulty separating this compound from other components in my sample. How can I improve the resolution?
A: Poor resolution can be addressed by optimizing several chromatographic parameters.
Troubleshooting Steps:
-
Optimize the Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention and may improve the separation of closely eluting peaks.
-
Solvent Type: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
-
Adjust the Gradient Profile (if using gradient elution):
-
A shallower gradient (a slower increase in the organic solvent concentration over time) can improve the separation of complex mixtures.
-
-
Change the Column:
-
A longer column or a column with a smaller particle size will provide higher efficiency and better resolution.
-
As mentioned earlier, trying a different stationary phase chemistry (e.g., Phenyl or a polar-embedded phase) can provide the necessary change in selectivity.
-
Issue 3: Inconsistent Retention Times
Q: The retention time of my this compound peak is shifting between injections. What could be the cause?
A: Fluctuating retention times are often indicative of a problem with the HPLC system or the mobile phase.
Troubleshooting Steps:
-
Check for Leaks: Ensure all fittings in the flow path are secure and there are no visible leaks.
-
Mobile Phase Preparation:
-
Ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the pump.
-
If using a buffered mobile phase, make sure it is well-mixed and that the pH is consistent between batches. Buffers can also precipitate if the organic solvent concentration is too high.
-
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. This is especially important when running a gradient. A general rule is to flush the column with 10-20 column volumes of the starting mobile phase.
-
Pump Performance: Inconsistent pump performance can lead to a fluctuating flow rate. Check the pump pressure for any unusual fluctuations.
Data Presentation
Table 1: Recommended Starting HPLC Conditions for this compound Separation
| Parameter | Recommendation |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
Table 2: Effect of Mobile Phase pH on Peak Shape of Basic Compounds
| Mobile Phase pH | Analyte (Tertiary Amine) | Silanol Groups (pKa ~3.5-4.5) | Expected Peak Shape |
| < 3.5 | Protonated (Cationic) | Neutral | Symmetrical |
| 3.5 - 7.0 | Protonated (Cationic) | Ionized (Anionic) | Tailing |
| > 8.0 (with pH stable column) | Neutral | Ionized (Anionic) | Symmetrical |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound
-
Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
-
Chemicals and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (analytical grade)
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% (v/v) formic acid in water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 80% B
-
15-18 min: 80% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 225 nm. It is recommended to perform a UV scan of this compound to determine its absorbance maximum for optimal sensitivity. Based on literature for related compounds, monitoring at 225, 250, 275, and 300 nm can be a good starting point.[3]
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol or the initial mobile phase to prepare a stock solution of 1 mg/mL. Further dilute with the initial mobile phase to obtain working standard solutions of desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in a suitable solvent and diluting it with the initial mobile phase to a concentration expected to be within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Mandatory Visualization
Caption: Workflow for selecting an appropriate HPLC column for this compound separation.
Caption: Decision tree for troubleshooting peak tailing in this compound HPLC analysis.
References
selecting the appropriate HPLC column for Daphmacropodine separation
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate HPLC column and troubleshooting the separation of Daphmacropodine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC column for this compound separation?
A1: For the separation of this compound, a reversed-phase (RP) C18 column is the most suitable starting point. Alkaloids, including this compound, are frequently and successfully separated using C18 stationary phases due to their ability to interact with the non-polar backbone of the molecule.[1][2]
Q2: What are the key column parameters to consider?
A2: When selecting a C18 column, consider the following parameters:
-
Particle Size: 3 µm or 5 µm particles are a good balance between efficiency and backpressure for standard HPLC systems. Smaller particles (e.g., sub-2 µm) can provide higher resolution but require a UHPLC system.
-
Pore Size: A pore size of 100-120 Å is generally suitable for small molecules like this compound.
-
Column Dimensions: A standard analytical column with dimensions of 4.6 mm x 150 mm or 4.6 mm x 250 mm is a robust choice for method development.
Q3: Why is a C18 column preferred over other stationary phases?
A3: C18 columns are preferred due to their hydrophobicity, which provides good retention for moderately non-polar compounds like many alkaloids. The long alkyl chains offer a high surface area for interaction, leading to effective separation based on subtle differences in the analytes' structures.
Q4: Can I use a different reversed-phase column, like a C8 or Phenyl column?
A4: Yes, C8 or Phenyl columns can be considered. A C8 column is less retentive than a C18 and may be useful if this compound elutes too slowly from a C18 column under your current mobile phase conditions. A Phenyl column offers different selectivity due to pi-pi interactions and can be beneficial if you are trying to resolve this compound from structurally similar impurities.
Troubleshooting Guide
Issue 1: Peak Tailing
Q: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing is a common issue when analyzing basic compounds like alkaloids on silica-based columns. The primary cause is often the interaction of the protonated amine groups of the analyte with acidic residual silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment:
-
Low pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an acidifier like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of the silanol groups, thereby reducing the unwanted secondary interactions. At this pH, the tertiary amine of this compound will be fully protonated, leading to a single, sharper peak.
-
High pH: Alternatively, using a high pH mobile phase (e.g., pH 8-10) with a pH-stable column will deprotonate the analyte, making it neutral. This also minimizes interactions with silanol groups. Caution: Ensure your column is rated for use at high pH to prevent degradation of the stationary phase.
-
-
Use of a Mobile Phase Additive (Competing Base):
-
Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can effectively mask the active silanol sites. TEA will preferentially interact with the silanol groups, preventing the analyte from doing so and resulting in a more symmetrical peak shape. A typical concentration of TEA is 0.1-0.5% (v/v).
-
-
Column Choice:
-
Consider using an "end-capped" C18 column. End-capping is a process where the residual silanol groups are chemically bonded with a small silane (B1218182) to make them less active.
-
Columns with a base-deactivated stationary phase are specifically designed for the analysis of basic compounds and show reduced peak tailing.
-
Issue 2: Poor Resolution
Q: I am having difficulty separating this compound from other components in my sample. How can I improve the resolution?
A: Poor resolution can be addressed by optimizing several chromatographic parameters.
Troubleshooting Steps:
-
Optimize the Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention and may improve the separation of closely eluting peaks.
-
Solvent Type: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
-
Adjust the Gradient Profile (if using gradient elution):
-
A shallower gradient (a slower increase in the organic solvent concentration over time) can improve the separation of complex mixtures.
-
-
Change the Column:
-
A longer column or a column with a smaller particle size will provide higher efficiency and better resolution.
-
As mentioned earlier, trying a different stationary phase chemistry (e.g., Phenyl or a polar-embedded phase) can provide the necessary change in selectivity.
-
Issue 3: Inconsistent Retention Times
Q: The retention time of my this compound peak is shifting between injections. What could be the cause?
A: Fluctuating retention times are often indicative of a problem with the HPLC system or the mobile phase.
Troubleshooting Steps:
-
Check for Leaks: Ensure all fittings in the flow path are secure and there are no visible leaks.
-
Mobile Phase Preparation:
-
Ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the pump.
-
If using a buffered mobile phase, make sure it is well-mixed and that the pH is consistent between batches. Buffers can also precipitate if the organic solvent concentration is too high.
-
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. This is especially important when running a gradient. A general rule is to flush the column with 10-20 column volumes of the starting mobile phase.
-
Pump Performance: Inconsistent pump performance can lead to a fluctuating flow rate. Check the pump pressure for any unusual fluctuations.
Data Presentation
Table 1: Recommended Starting HPLC Conditions for this compound Separation
| Parameter | Recommendation |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
Table 2: Effect of Mobile Phase pH on Peak Shape of Basic Compounds
| Mobile Phase pH | Analyte (Tertiary Amine) | Silanol Groups (pKa ~3.5-4.5) | Expected Peak Shape |
| < 3.5 | Protonated (Cationic) | Neutral | Symmetrical |
| 3.5 - 7.0 | Protonated (Cationic) | Ionized (Anionic) | Tailing |
| > 8.0 (with pH stable column) | Neutral | Ionized (Anionic) | Symmetrical |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound
-
Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
-
Chemicals and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (analytical grade)
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% (v/v) formic acid in water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 80% B
-
15-18 min: 80% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 225 nm. It is recommended to perform a UV scan of this compound to determine its absorbance maximum for optimal sensitivity. Based on literature for related compounds, monitoring at 225, 250, 275, and 300 nm can be a good starting point.[3]
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol or the initial mobile phase to prepare a stock solution of 1 mg/mL. Further dilute with the initial mobile phase to obtain working standard solutions of desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in a suitable solvent and diluting it with the initial mobile phase to a concentration expected to be within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Mandatory Visualization
Caption: Workflow for selecting an appropriate HPLC column for this compound separation.
Caption: Decision tree for troubleshooting peak tailing in this compound HPLC analysis.
References
selecting the appropriate HPLC column for Daphmacropodine separation
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate HPLC column and troubleshooting the separation of Daphmacropodine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC column for this compound separation?
A1: For the separation of this compound, a reversed-phase (RP) C18 column is the most suitable starting point. Alkaloids, including this compound, are frequently and successfully separated using C18 stationary phases due to their ability to interact with the non-polar backbone of the molecule.[1][2]
Q2: What are the key column parameters to consider?
A2: When selecting a C18 column, consider the following parameters:
-
Particle Size: 3 µm or 5 µm particles are a good balance between efficiency and backpressure for standard HPLC systems. Smaller particles (e.g., sub-2 µm) can provide higher resolution but require a UHPLC system.
-
Pore Size: A pore size of 100-120 Å is generally suitable for small molecules like this compound.
-
Column Dimensions: A standard analytical column with dimensions of 4.6 mm x 150 mm or 4.6 mm x 250 mm is a robust choice for method development.
Q3: Why is a C18 column preferred over other stationary phases?
A3: C18 columns are preferred due to their hydrophobicity, which provides good retention for moderately non-polar compounds like many alkaloids. The long alkyl chains offer a high surface area for interaction, leading to effective separation based on subtle differences in the analytes' structures.
Q4: Can I use a different reversed-phase column, like a C8 or Phenyl column?
A4: Yes, C8 or Phenyl columns can be considered. A C8 column is less retentive than a C18 and may be useful if this compound elutes too slowly from a C18 column under your current mobile phase conditions. A Phenyl column offers different selectivity due to pi-pi interactions and can be beneficial if you are trying to resolve this compound from structurally similar impurities.
Troubleshooting Guide
Issue 1: Peak Tailing
Q: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing is a common issue when analyzing basic compounds like alkaloids on silica-based columns. The primary cause is often the interaction of the protonated amine groups of the analyte with acidic residual silanol groups on the silica surface of the stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment:
-
Low pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an acidifier like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of the silanol groups, thereby reducing the unwanted secondary interactions. At this pH, the tertiary amine of this compound will be fully protonated, leading to a single, sharper peak.
-
High pH: Alternatively, using a high pH mobile phase (e.g., pH 8-10) with a pH-stable column will deprotonate the analyte, making it neutral. This also minimizes interactions with silanol groups. Caution: Ensure your column is rated for use at high pH to prevent degradation of the stationary phase.
-
-
Use of a Mobile Phase Additive (Competing Base):
-
Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites. TEA will preferentially interact with the silanol groups, preventing the analyte from doing so and resulting in a more symmetrical peak shape. A typical concentration of TEA is 0.1-0.5% (v/v).
-
-
Column Choice:
-
Consider using an "end-capped" C18 column. End-capping is a process where the residual silanol groups are chemically bonded with a small silane to make them less active.
-
Columns with a base-deactivated stationary phase are specifically designed for the analysis of basic compounds and show reduced peak tailing.
-
Issue 2: Poor Resolution
Q: I am having difficulty separating this compound from other components in my sample. How can I improve the resolution?
A: Poor resolution can be addressed by optimizing several chromatographic parameters.
Troubleshooting Steps:
-
Optimize the Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention and may improve the separation of closely eluting peaks.
-
Solvent Type: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
-
Adjust the Gradient Profile (if using gradient elution):
-
A shallower gradient (a slower increase in the organic solvent concentration over time) can improve the separation of complex mixtures.
-
-
Change the Column:
-
A longer column or a column with a smaller particle size will provide higher efficiency and better resolution.
-
As mentioned earlier, trying a different stationary phase chemistry (e.g., Phenyl or a polar-embedded phase) can provide the necessary change in selectivity.
-
Issue 3: Inconsistent Retention Times
Q: The retention time of my this compound peak is shifting between injections. What could be the cause?
A: Fluctuating retention times are often indicative of a problem with the HPLC system or the mobile phase.
Troubleshooting Steps:
-
Check for Leaks: Ensure all fittings in the flow path are secure and there are no visible leaks.
-
Mobile Phase Preparation:
-
Ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the pump.
-
If using a buffered mobile phase, make sure it is well-mixed and that the pH is consistent between batches. Buffers can also precipitate if the organic solvent concentration is too high.
-
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. This is especially important when running a gradient. A general rule is to flush the column with 10-20 column volumes of the starting mobile phase.
-
Pump Performance: Inconsistent pump performance can lead to a fluctuating flow rate. Check the pump pressure for any unusual fluctuations.
Data Presentation
Table 1: Recommended Starting HPLC Conditions for this compound Separation
| Parameter | Recommendation |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
Table 2: Effect of Mobile Phase pH on Peak Shape of Basic Compounds
| Mobile Phase pH | Analyte (Tertiary Amine) | Silanol Groups (pKa ~3.5-4.5) | Expected Peak Shape |
| < 3.5 | Protonated (Cationic) | Neutral | Symmetrical |
| 3.5 - 7.0 | Protonated (Cationic) | Ionized (Anionic) | Tailing |
| > 8.0 (with pH stable column) | Neutral | Ionized (Anionic) | Symmetrical |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound
-
Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
-
Chemicals and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (analytical grade)
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% (v/v) formic acid in water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 80% B
-
15-18 min: 80% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 225 nm. It is recommended to perform a UV scan of this compound to determine its absorbance maximum for optimal sensitivity. Based on literature for related compounds, monitoring at 225, 250, 275, and 300 nm can be a good starting point.[3]
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol or the initial mobile phase to prepare a stock solution of 1 mg/mL. Further dilute with the initial mobile phase to obtain working standard solutions of desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in a suitable solvent and diluting it with the initial mobile phase to a concentration expected to be within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Mandatory Visualization
Caption: Workflow for selecting an appropriate HPLC column for this compound separation.
Caption: Decision tree for troubleshooting peak tailing in this compound HPLC analysis.
References
Validation & Comparative
Unveiling the Cytotoxic Profile of Daphmacropodine: A Comparative Analysis
A comprehensive evaluation of the cytotoxic effects of Daphmacropodine across multiple cancer cell lines remains a developing area of research. Extensive database searches did not yield specific data for "this compound." However, significant research is available for a related compound, Daphnoretin, which also belongs to the Daphnane family of natural products. This guide presents a comparative analysis of the cytotoxic effects of Daphnoretin, offering insights that may be relevant for researchers investigating related compounds.
Comparative Cytotoxicity of Daphnoretin Across Various Cancer Cell Lines
Daphnoretin has demonstrated notable cytotoxic and anti-proliferative activities against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies. A summary of these findings is presented below.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| HOS | Human Osteosarcoma | 3.89 | 72 |
| MCF-7 | Human Breast Adenocarcinoma | Not specified | Not specified |
| MDA-MB-231 | Human Breast Adenocarcinoma | Not specified | Not specified |
Note: Specific IC50 values for MCF-7 and MDA-MB-231 were not explicitly stated in the provided search results, though the studies confirmed significant suppression of proliferation.
Experimental Protocols
The cytotoxic effects of Daphnoretin have been primarily assessed using the following standard experimental methodologies:
1. Cell Viability Assay (MTT Assay):
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Daphnoretin for a specified duration (e.g., 72 hours).
-
Following treatment, the MTT reagent is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
-
2. Apoptosis Detection (Annexin V-FITC/PI Staining):
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium (B1200493) iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
-
Protocol:
-
Cells are treated with Daphnoretin as described above.
-
Both adherent and floating cells are collected and washed with a binding buffer.
-
The cells are then incubated with Annexin V-FITC and PI in the dark.
-
The stained cells are analyzed by flow cytometry to quantify the different cell populations.
-
3. Cell Cycle Analysis (Flow Cytometry):
-
Principle: This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Cells are stained with a fluorescent dye that binds stoichiometrically to DNA.
-
Protocol:
-
Following treatment with Daphnoretin, cells are harvested and fixed (e.g., with cold ethanol).
-
The fixed cells are then treated with RNase to remove RNA and stained with a DNA-binding dye such as propidium iodide.
-
The DNA content of individual cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is analyzed.
-
Signaling Pathways Implicated in Daphnoretin-Induced Cytotoxicity
Daphnoretin exerts its cytotoxic effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. The primary mechanisms identified are the induction of apoptosis and cell cycle arrest.
Apoptosis Induction:
Daphnoretin has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial membrane permeabilization and the subsequent activation of a caspase cascade.
Caption: Daphnoretin-induced apoptosis pathway.
Cell Cycle Arrest:
Studies have indicated that Daphnoretin can cause cell cycle arrest at different phases, depending on the cell type. For instance, in human osteosarcoma (HOS) cells, it induces G2/M phase arrest, while in breast cancer cells (MCF-7 and MDA-MB-231), it leads to S phase arrest.[1][2] This is achieved by modulating the levels of key cell cycle regulatory proteins.
Caption: Cell cycle arrest mechanisms of Daphnoretin.
Experimental Workflow
The general workflow for assessing the cytotoxic effects of a compound like Daphnoretin is as follows:
Caption: General workflow for cytotoxicity testing.
References
Unveiling the Cytotoxic Profile of Daphmacropodine: A Comparative Analysis
A comprehensive evaluation of the cytotoxic effects of Daphmacropodine across multiple cancer cell lines remains a developing area of research. Extensive database searches did not yield specific data for "this compound." However, significant research is available for a related compound, Daphnoretin, which also belongs to the Daphnane family of natural products. This guide presents a comparative analysis of the cytotoxic effects of Daphnoretin, offering insights that may be relevant for researchers investigating related compounds.
Comparative Cytotoxicity of Daphnoretin Across Various Cancer Cell Lines
Daphnoretin has demonstrated notable cytotoxic and anti-proliferative activities against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies. A summary of these findings is presented below.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| HOS | Human Osteosarcoma | 3.89 | 72 |
| MCF-7 | Human Breast Adenocarcinoma | Not specified | Not specified |
| MDA-MB-231 | Human Breast Adenocarcinoma | Not specified | Not specified |
Note: Specific IC50 values for MCF-7 and MDA-MB-231 were not explicitly stated in the provided search results, though the studies confirmed significant suppression of proliferation.
Experimental Protocols
The cytotoxic effects of Daphnoretin have been primarily assessed using the following standard experimental methodologies:
1. Cell Viability Assay (MTT Assay):
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Daphnoretin for a specified duration (e.g., 72 hours).
-
Following treatment, the MTT reagent is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
-
2. Apoptosis Detection (Annexin V-FITC/PI Staining):
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium (B1200493) iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
-
Protocol:
-
Cells are treated with Daphnoretin as described above.
-
Both adherent and floating cells are collected and washed with a binding buffer.
-
The cells are then incubated with Annexin V-FITC and PI in the dark.
-
The stained cells are analyzed by flow cytometry to quantify the different cell populations.
-
3. Cell Cycle Analysis (Flow Cytometry):
-
Principle: This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Cells are stained with a fluorescent dye that binds stoichiometrically to DNA.
-
Protocol:
-
Following treatment with Daphnoretin, cells are harvested and fixed (e.g., with cold ethanol).
-
The fixed cells are then treated with RNase to remove RNA and stained with a DNA-binding dye such as propidium iodide.
-
The DNA content of individual cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is analyzed.
-
Signaling Pathways Implicated in Daphnoretin-Induced Cytotoxicity
Daphnoretin exerts its cytotoxic effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. The primary mechanisms identified are the induction of apoptosis and cell cycle arrest.
Apoptosis Induction:
Daphnoretin has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial membrane permeabilization and the subsequent activation of a caspase cascade.
Caption: Daphnoretin-induced apoptosis pathway.
Cell Cycle Arrest:
Studies have indicated that Daphnoretin can cause cell cycle arrest at different phases, depending on the cell type. For instance, in human osteosarcoma (HOS) cells, it induces G2/M phase arrest, while in breast cancer cells (MCF-7 and MDA-MB-231), it leads to S phase arrest.[1][2] This is achieved by modulating the levels of key cell cycle regulatory proteins.
Caption: Cell cycle arrest mechanisms of Daphnoretin.
Experimental Workflow
The general workflow for assessing the cytotoxic effects of a compound like Daphnoretin is as follows:
Caption: General workflow for cytotoxicity testing.
References
Unveiling the Cytotoxic Profile of Daphmacropodine: A Comparative Analysis
A comprehensive evaluation of the cytotoxic effects of Daphmacropodine across multiple cancer cell lines remains a developing area of research. Extensive database searches did not yield specific data for "this compound." However, significant research is available for a related compound, Daphnoretin, which also belongs to the Daphnane family of natural products. This guide presents a comparative analysis of the cytotoxic effects of Daphnoretin, offering insights that may be relevant for researchers investigating related compounds.
Comparative Cytotoxicity of Daphnoretin Across Various Cancer Cell Lines
Daphnoretin has demonstrated notable cytotoxic and anti-proliferative activities against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies. A summary of these findings is presented below.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| HOS | Human Osteosarcoma | 3.89 | 72 |
| MCF-7 | Human Breast Adenocarcinoma | Not specified | Not specified |
| MDA-MB-231 | Human Breast Adenocarcinoma | Not specified | Not specified |
Note: Specific IC50 values for MCF-7 and MDA-MB-231 were not explicitly stated in the provided search results, though the studies confirmed significant suppression of proliferation.
Experimental Protocols
The cytotoxic effects of Daphnoretin have been primarily assessed using the following standard experimental methodologies:
1. Cell Viability Assay (MTT Assay):
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Daphnoretin for a specified duration (e.g., 72 hours).
-
Following treatment, the MTT reagent is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
-
2. Apoptosis Detection (Annexin V-FITC/PI Staining):
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
-
Protocol:
-
Cells are treated with Daphnoretin as described above.
-
Both adherent and floating cells are collected and washed with a binding buffer.
-
The cells are then incubated with Annexin V-FITC and PI in the dark.
-
The stained cells are analyzed by flow cytometry to quantify the different cell populations.
-
3. Cell Cycle Analysis (Flow Cytometry):
-
Principle: This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Cells are stained with a fluorescent dye that binds stoichiometrically to DNA.
-
Protocol:
-
Following treatment with Daphnoretin, cells are harvested and fixed (e.g., with cold ethanol).
-
The fixed cells are then treated with RNase to remove RNA and stained with a DNA-binding dye such as propidium iodide.
-
The DNA content of individual cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is analyzed.
-
Signaling Pathways Implicated in Daphnoretin-Induced Cytotoxicity
Daphnoretin exerts its cytotoxic effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. The primary mechanisms identified are the induction of apoptosis and cell cycle arrest.
Apoptosis Induction:
Daphnoretin has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial membrane permeabilization and the subsequent activation of a caspase cascade.
Caption: Daphnoretin-induced apoptosis pathway.
Cell Cycle Arrest:
Studies have indicated that Daphnoretin can cause cell cycle arrest at different phases, depending on the cell type. For instance, in human osteosarcoma (HOS) cells, it induces G2/M phase arrest, while in breast cancer cells (MCF-7 and MDA-MB-231), it leads to S phase arrest.[1][2] This is achieved by modulating the levels of key cell cycle regulatory proteins.
Caption: Cell cycle arrest mechanisms of Daphnoretin.
Experimental Workflow
The general workflow for assessing the cytotoxic effects of a compound like Daphnoretin is as follows:
Caption: General workflow for cytotoxicity testing.
References
Unveiling the Antibacterial Potential of Daphniphyllum Alkaloids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While the specific antibacterial spectrum of the Daphniphyllum alkaloid, Daphmacropodine, remains uncharacterized in scientific literature, preliminary studies on extracts from its parent genus, Daphniphyllum, indicate a promising frontier for novel antibacterial agent discovery. This guide provides a comparative analysis of the antibacterial activity of extracts from Daphniphyllum himalense, offering a foundational perspective for researchers investigating the therapeutic potential of this botanical source.
Comparative Antibacterial Spectrum of Daphniphyllum himalense Leaf Extracts
Recent investigations into the antibacterial properties of various solvent extracts from the leaves of Daphniphyllum himalense have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the relative antibacterial efficacy of chloroform (B151607), methanol (B129727), and diethyl ether extracts against a panel of pathogenic bacteria.
| Bacterial Strain | Gram Stain | Chloroform Extract | Methanol Extract | Diethyl Ether Extract |
| Pseudomonas mallei | Gram-Negative | +++ | ++ | + |
| Pseudomonas aeruginosa | Gram-Negative | +++ | +++ | + |
| Escherichia coli | Gram-Negative | + | ++ | + |
| Staphylococcus aureus | Gram-Positive | +++ | +++ | + |
| Bacillus subtilis | Gram-Positive | +++ | ++ | + |
Key:
-
+++ Better activity
-
++ Satisfactory activity
-
+ Lower activity
Data synthesized from qualitative descriptions in available research literature.
The chloroform extract demonstrated the most potent and broad-spectrum activity, showing superior efficacy against all tested strains except for Escherichia coli, against which the methanol extract was more effective. Both chloroform and methanol extracts exhibited significant activity against the opportunistic pathogens Pseudomonas aeruginosa and Staphylococcus aureus.
Experimental Protocols
To facilitate further research and validation of these findings, detailed methodologies for key antibacterial assays are provided below.
Preparation of Daphniphyllum himalense Leaf Extracts
A standardized protocol for the preparation of solvent-based extracts is crucial for reproducible results.
Materials:
-
Fresh leaves of Daphniphyllum himalense
-
Solvents: Chloroform, Methanol, Diethyl Ether (analytical grade)
-
Grinder or blender
-
Shaker
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Collection and Preparation: Collect fresh, healthy leaves of D. himalense. Wash the leaves thoroughly with distilled water to remove any debris and air-dry them in the shade.
-
Grinding: Pulverize the dried leaves into a fine powder using a grinder or blender.
-
Extraction:
-
Divide the powdered leaf material into three equal portions.
-
Macerate each portion separately with chloroform, methanol, and diethyl ether in a 1:10 (w/v) ratio.
-
Place the mixtures on a shaker for 48-72 hours at room temperature.
-
-
Filtration: Filter each mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrates using a rotary evaporator at a controlled temperature (typically 40-50°C) to yield the crude extracts.
-
Storage: Store the dried extracts in airtight containers at 4°C until further use.
Agar (B569324) Well Diffusion Assay for Antibacterial Screening
This method is widely used for preliminary screening of the antibacterial activity of plant extracts.
Materials:
-
Muller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial cultures (e.g., S. aureus, E. coli)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Plant extracts dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent used for dissolving extracts)
Procedure:
-
Preparation of MHA Plates: Prepare MHA according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile petri dishes. Allow the agar to solidify.
-
Inoculation: Inoculate the MHA plates by uniformly spreading a standardized bacterial suspension (0.5 McFarland standard) over the entire agar surface using a sterile cotton swab.
-
Well Preparation: Aseptically punch wells of 6-8 mm diameter into the inoculated agar plates using a sterile cork borer.
-
Application of Extracts: Add a fixed volume (e.g., 50-100 µL) of the plant extract solution into each well. Similarly, add the positive and negative controls to separate wells on the same plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Observation and Measurement: After incubation, observe the plates for zones of inhibition (clear areas around the wells where bacterial growth is inhibited). Measure the diameter of the inhibition zones in millimeters.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of experiments for the screening and validation of the antibacterial spectrum of plant extracts.
Unveiling the Antibacterial Potential of Daphniphyllum Alkaloids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While the specific antibacterial spectrum of the Daphniphyllum alkaloid, Daphmacropodine, remains uncharacterized in scientific literature, preliminary studies on extracts from its parent genus, Daphniphyllum, indicate a promising frontier for novel antibacterial agent discovery. This guide provides a comparative analysis of the antibacterial activity of extracts from Daphniphyllum himalense, offering a foundational perspective for researchers investigating the therapeutic potential of this botanical source.
Comparative Antibacterial Spectrum of Daphniphyllum himalense Leaf Extracts
Recent investigations into the antibacterial properties of various solvent extracts from the leaves of Daphniphyllum himalense have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the relative antibacterial efficacy of chloroform (B151607), methanol (B129727), and diethyl ether extracts against a panel of pathogenic bacteria.
| Bacterial Strain | Gram Stain | Chloroform Extract | Methanol Extract | Diethyl Ether Extract |
| Pseudomonas mallei | Gram-Negative | +++ | ++ | + |
| Pseudomonas aeruginosa | Gram-Negative | +++ | +++ | + |
| Escherichia coli | Gram-Negative | + | ++ | + |
| Staphylococcus aureus | Gram-Positive | +++ | +++ | + |
| Bacillus subtilis | Gram-Positive | +++ | ++ | + |
Key:
-
+++ Better activity
-
++ Satisfactory activity
-
+ Lower activity
Data synthesized from qualitative descriptions in available research literature.
The chloroform extract demonstrated the most potent and broad-spectrum activity, showing superior efficacy against all tested strains except for Escherichia coli, against which the methanol extract was more effective. Both chloroform and methanol extracts exhibited significant activity against the opportunistic pathogens Pseudomonas aeruginosa and Staphylococcus aureus.
Experimental Protocols
To facilitate further research and validation of these findings, detailed methodologies for key antibacterial assays are provided below.
Preparation of Daphniphyllum himalense Leaf Extracts
A standardized protocol for the preparation of solvent-based extracts is crucial for reproducible results.
Materials:
-
Fresh leaves of Daphniphyllum himalense
-
Solvents: Chloroform, Methanol, Diethyl Ether (analytical grade)
-
Grinder or blender
-
Shaker
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Collection and Preparation: Collect fresh, healthy leaves of D. himalense. Wash the leaves thoroughly with distilled water to remove any debris and air-dry them in the shade.
-
Grinding: Pulverize the dried leaves into a fine powder using a grinder or blender.
-
Extraction:
-
Divide the powdered leaf material into three equal portions.
-
Macerate each portion separately with chloroform, methanol, and diethyl ether in a 1:10 (w/v) ratio.
-
Place the mixtures on a shaker for 48-72 hours at room temperature.
-
-
Filtration: Filter each mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrates using a rotary evaporator at a controlled temperature (typically 40-50°C) to yield the crude extracts.
-
Storage: Store the dried extracts in airtight containers at 4°C until further use.
Agar (B569324) Well Diffusion Assay for Antibacterial Screening
This method is widely used for preliminary screening of the antibacterial activity of plant extracts.
Materials:
-
Muller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial cultures (e.g., S. aureus, E. coli)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Plant extracts dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent used for dissolving extracts)
Procedure:
-
Preparation of MHA Plates: Prepare MHA according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile petri dishes. Allow the agar to solidify.
-
Inoculation: Inoculate the MHA plates by uniformly spreading a standardized bacterial suspension (0.5 McFarland standard) over the entire agar surface using a sterile cotton swab.
-
Well Preparation: Aseptically punch wells of 6-8 mm diameter into the inoculated agar plates using a sterile cork borer.
-
Application of Extracts: Add a fixed volume (e.g., 50-100 µL) of the plant extract solution into each well. Similarly, add the positive and negative controls to separate wells on the same plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Observation and Measurement: After incubation, observe the plates for zones of inhibition (clear areas around the wells where bacterial growth is inhibited). Measure the diameter of the inhibition zones in millimeters.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of experiments for the screening and validation of the antibacterial spectrum of plant extracts.
Unveiling the Antibacterial Potential of Daphniphyllum Alkaloids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While the specific antibacterial spectrum of the Daphniphyllum alkaloid, Daphmacropodine, remains uncharacterized in scientific literature, preliminary studies on extracts from its parent genus, Daphniphyllum, indicate a promising frontier for novel antibacterial agent discovery. This guide provides a comparative analysis of the antibacterial activity of extracts from Daphniphyllum himalense, offering a foundational perspective for researchers investigating the therapeutic potential of this botanical source.
Comparative Antibacterial Spectrum of Daphniphyllum himalense Leaf Extracts
Recent investigations into the antibacterial properties of various solvent extracts from the leaves of Daphniphyllum himalense have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the relative antibacterial efficacy of chloroform, methanol, and diethyl ether extracts against a panel of pathogenic bacteria.
| Bacterial Strain | Gram Stain | Chloroform Extract | Methanol Extract | Diethyl Ether Extract |
| Pseudomonas mallei | Gram-Negative | +++ | ++ | + |
| Pseudomonas aeruginosa | Gram-Negative | +++ | +++ | + |
| Escherichia coli | Gram-Negative | + | ++ | + |
| Staphylococcus aureus | Gram-Positive | +++ | +++ | + |
| Bacillus subtilis | Gram-Positive | +++ | ++ | + |
Key:
-
+++ Better activity
-
++ Satisfactory activity
-
+ Lower activity
Data synthesized from qualitative descriptions in available research literature.
The chloroform extract demonstrated the most potent and broad-spectrum activity, showing superior efficacy against all tested strains except for Escherichia coli, against which the methanol extract was more effective. Both chloroform and methanol extracts exhibited significant activity against the opportunistic pathogens Pseudomonas aeruginosa and Staphylococcus aureus.
Experimental Protocols
To facilitate further research and validation of these findings, detailed methodologies for key antibacterial assays are provided below.
Preparation of Daphniphyllum himalense Leaf Extracts
A standardized protocol for the preparation of solvent-based extracts is crucial for reproducible results.
Materials:
-
Fresh leaves of Daphniphyllum himalense
-
Solvents: Chloroform, Methanol, Diethyl Ether (analytical grade)
-
Grinder or blender
-
Shaker
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Collection and Preparation: Collect fresh, healthy leaves of D. himalense. Wash the leaves thoroughly with distilled water to remove any debris and air-dry them in the shade.
-
Grinding: Pulverize the dried leaves into a fine powder using a grinder or blender.
-
Extraction:
-
Divide the powdered leaf material into three equal portions.
-
Macerate each portion separately with chloroform, methanol, and diethyl ether in a 1:10 (w/v) ratio.
-
Place the mixtures on a shaker for 48-72 hours at room temperature.
-
-
Filtration: Filter each mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrates using a rotary evaporator at a controlled temperature (typically 40-50°C) to yield the crude extracts.
-
Storage: Store the dried extracts in airtight containers at 4°C until further use.
Agar Well Diffusion Assay for Antibacterial Screening
This method is widely used for preliminary screening of the antibacterial activity of plant extracts.
Materials:
-
Muller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial cultures (e.g., S. aureus, E. coli)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Plant extracts dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent used for dissolving extracts)
Procedure:
-
Preparation of MHA Plates: Prepare MHA according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile petri dishes. Allow the agar to solidify.
-
Inoculation: Inoculate the MHA plates by uniformly spreading a standardized bacterial suspension (0.5 McFarland standard) over the entire agar surface using a sterile cotton swab.
-
Well Preparation: Aseptically punch wells of 6-8 mm diameter into the inoculated agar plates using a sterile cork borer.
-
Application of Extracts: Add a fixed volume (e.g., 50-100 µL) of the plant extract solution into each well. Similarly, add the positive and negative controls to separate wells on the same plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Observation and Measurement: After incubation, observe the plates for zones of inhibition (clear areas around the wells where bacterial growth is inhibited). Measure the diameter of the inhibition zones in millimeters.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of experiments for the screening and validation of the antibacterial spectrum of plant extracts.
A Comparative Cytotoxicity Analysis: Paclitaxel's Profile in Cancer Therapy
A note to our readers: This guide provides a detailed analysis of the cytotoxic properties of paclitaxel (B517696), a widely used chemotherapeutic agent. The initial intent was to draw a direct comparison with daphmacropodine (B8099199). However, a comprehensive search of publicly available scientific literature, as of December 2025, did not yield specific quantitative data on the cytotoxicity of this compound in cancer cell lines, including IC50 values and detailed apoptotic pathways. Therefore, this guide will focus on the extensive body of research available for paclitaxel, presenting its cytotoxic performance and mechanistic pathways as a valuable reference for researchers, scientists, and drug development professionals.
Introduction to Paclitaxel
Paclitaxel is a potent anti-cancer drug originally derived from the Pacific yew tree, Taxus brevifolia. It is a member of the taxane (B156437) family of chemotherapeutic agents and is utilized in the treatment of various cancers, including ovarian, breast, lung, and Kaposi's sarcoma. Its primary mechanism of action involves the disruption of the normal function of microtubules, which are essential for cell division. By stabilizing microtubules, paclitaxel arrests the cell cycle and ultimately induces programmed cell death, or apoptosis.
Data Presentation: Paclitaxel Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of paclitaxel across a range of human cancer cell lines, as reported in various studies. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the duration of drug exposure and the assay used.
| Cancer Type | Cell Line | IC50 Value | Exposure Time |
| Breast Cancer | MCF-7 | 3.5 µM | Not Specified |
| MDA-MB-231 | 0.3 µM - 5 µM | Not Specified[1] | |
| SK-BR-3 | 4 µM | 72 hours[2] | |
| T-47D | Not Specified | 72 hours[2] | |
| BT-474 | 19 nM | Not Specified | |
| Ovarian Cancer | Various | 0.4 - 3.4 nM | Not Specified[3] |
| Various Cancers | 8 Human Tumour Cell Lines | 2.5 - 7.5 nM | 24 hours[4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like paclitaxel.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of the test compound (e.g., paclitaxel) and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Annexin V/Propidium (B1200493) Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to distinguish between healthy, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for in vitro cytotoxicity and apoptosis analysis.
Paclitaxel's Mechanism of Action and Apoptotic Signaling
Paclitaxel exerts its cytotoxic effects primarily by stabilizing microtubules, leading to mitotic arrest and the induction of apoptosis through various signaling pathways.[5][6][7]
Caption: Paclitaxel's mechanism leading to apoptosis.
Concluding Remarks
Paclitaxel remains a cornerstone of cancer chemotherapy due to its potent cytotoxic effects against a broad range of tumors. Its mechanism of action, centered on the disruption of microtubule dynamics, triggers a cascade of signaling events that culminate in apoptotic cell death. The PI3K/AKT and MAPK signaling pathways appear to be key mediators of paclitaxel-induced apoptosis.[6] Further research into the molecular intricacies of these pathways may unveil strategies to overcome paclitaxel resistance and enhance its therapeutic efficacy. While a direct comparison with this compound is not currently feasible due to a lack of data, the information presented here for paclitaxel serves as a comprehensive baseline for evaluating the cytotoxic potential of novel anticancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Cytotoxicity Analysis: Paclitaxel's Profile in Cancer Therapy
A note to our readers: This guide provides a detailed analysis of the cytotoxic properties of paclitaxel (B517696), a widely used chemotherapeutic agent. The initial intent was to draw a direct comparison with daphmacropodine (B8099199). However, a comprehensive search of publicly available scientific literature, as of December 2025, did not yield specific quantitative data on the cytotoxicity of this compound in cancer cell lines, including IC50 values and detailed apoptotic pathways. Therefore, this guide will focus on the extensive body of research available for paclitaxel, presenting its cytotoxic performance and mechanistic pathways as a valuable reference for researchers, scientists, and drug development professionals.
Introduction to Paclitaxel
Paclitaxel is a potent anti-cancer drug originally derived from the Pacific yew tree, Taxus brevifolia. It is a member of the taxane (B156437) family of chemotherapeutic agents and is utilized in the treatment of various cancers, including ovarian, breast, lung, and Kaposi's sarcoma. Its primary mechanism of action involves the disruption of the normal function of microtubules, which are essential for cell division. By stabilizing microtubules, paclitaxel arrests the cell cycle and ultimately induces programmed cell death, or apoptosis.
Data Presentation: Paclitaxel Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of paclitaxel across a range of human cancer cell lines, as reported in various studies. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the duration of drug exposure and the assay used.
| Cancer Type | Cell Line | IC50 Value | Exposure Time |
| Breast Cancer | MCF-7 | 3.5 µM | Not Specified |
| MDA-MB-231 | 0.3 µM - 5 µM | Not Specified[1] | |
| SK-BR-3 | 4 µM | 72 hours[2] | |
| T-47D | Not Specified | 72 hours[2] | |
| BT-474 | 19 nM | Not Specified | |
| Ovarian Cancer | Various | 0.4 - 3.4 nM | Not Specified[3] |
| Various Cancers | 8 Human Tumour Cell Lines | 2.5 - 7.5 nM | 24 hours[4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like paclitaxel.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of the test compound (e.g., paclitaxel) and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Annexin V/Propidium (B1200493) Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to distinguish between healthy, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for in vitro cytotoxicity and apoptosis analysis.
Paclitaxel's Mechanism of Action and Apoptotic Signaling
Paclitaxel exerts its cytotoxic effects primarily by stabilizing microtubules, leading to mitotic arrest and the induction of apoptosis through various signaling pathways.[5][6][7]
Caption: Paclitaxel's mechanism leading to apoptosis.
Concluding Remarks
Paclitaxel remains a cornerstone of cancer chemotherapy due to its potent cytotoxic effects against a broad range of tumors. Its mechanism of action, centered on the disruption of microtubule dynamics, triggers a cascade of signaling events that culminate in apoptotic cell death. The PI3K/AKT and MAPK signaling pathways appear to be key mediators of paclitaxel-induced apoptosis.[6] Further research into the molecular intricacies of these pathways may unveil strategies to overcome paclitaxel resistance and enhance its therapeutic efficacy. While a direct comparison with this compound is not currently feasible due to a lack of data, the information presented here for paclitaxel serves as a comprehensive baseline for evaluating the cytotoxic potential of novel anticancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Cytotoxicity Analysis: Paclitaxel's Profile in Cancer Therapy
A note to our readers: This guide provides a detailed analysis of the cytotoxic properties of paclitaxel, a widely used chemotherapeutic agent. The initial intent was to draw a direct comparison with daphmacropodine. However, a comprehensive search of publicly available scientific literature, as of December 2025, did not yield specific quantitative data on the cytotoxicity of this compound in cancer cell lines, including IC50 values and detailed apoptotic pathways. Therefore, this guide will focus on the extensive body of research available for paclitaxel, presenting its cytotoxic performance and mechanistic pathways as a valuable reference for researchers, scientists, and drug development professionals.
Introduction to Paclitaxel
Paclitaxel is a potent anti-cancer drug originally derived from the Pacific yew tree, Taxus brevifolia. It is a member of the taxane family of chemotherapeutic agents and is utilized in the treatment of various cancers, including ovarian, breast, lung, and Kaposi's sarcoma. Its primary mechanism of action involves the disruption of the normal function of microtubules, which are essential for cell division. By stabilizing microtubules, paclitaxel arrests the cell cycle and ultimately induces programmed cell death, or apoptosis.
Data Presentation: Paclitaxel Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of paclitaxel across a range of human cancer cell lines, as reported in various studies. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the duration of drug exposure and the assay used.
| Cancer Type | Cell Line | IC50 Value | Exposure Time |
| Breast Cancer | MCF-7 | 3.5 µM | Not Specified |
| MDA-MB-231 | 0.3 µM - 5 µM | Not Specified[1] | |
| SK-BR-3 | 4 µM | 72 hours[2] | |
| T-47D | Not Specified | 72 hours[2] | |
| BT-474 | 19 nM | Not Specified | |
| Ovarian Cancer | Various | 0.4 - 3.4 nM | Not Specified[3] |
| Various Cancers | 8 Human Tumour Cell Lines | 2.5 - 7.5 nM | 24 hours[4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like paclitaxel.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of the test compound (e.g., paclitaxel) and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to distinguish between healthy, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for in vitro cytotoxicity and apoptosis analysis.
Paclitaxel's Mechanism of Action and Apoptotic Signaling
Paclitaxel exerts its cytotoxic effects primarily by stabilizing microtubules, leading to mitotic arrest and the induction of apoptosis through various signaling pathways.[5][6][7]
Caption: Paclitaxel's mechanism leading to apoptosis.
Concluding Remarks
Paclitaxel remains a cornerstone of cancer chemotherapy due to its potent cytotoxic effects against a broad range of tumors. Its mechanism of action, centered on the disruption of microtubule dynamics, triggers a cascade of signaling events that culminate in apoptotic cell death. The PI3K/AKT and MAPK signaling pathways appear to be key mediators of paclitaxel-induced apoptosis.[6] Further research into the molecular intricacies of these pathways may unveil strategies to overcome paclitaxel resistance and enhance its therapeutic efficacy. While a direct comparison with this compound is not currently feasible due to a lack of data, the information presented here for paclitaxel serves as a comprehensive baseline for evaluating the cytotoxic potential of novel anticancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Molecular Target of Daphmacropodine: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the putative molecular targets of Daphmacropodine, a natural compound with demonstrated anti-cancer and anti-inflammatory properties. While the precise molecular target of this compound remains to be definitively identified, current research suggests its therapeutic effects are mediated through the modulation of key signaling pathways, including NF-κB, JAK/STAT, and PI3K/Akt. This guide outlines genetic approaches to validate these putative targets and compares the phenotypic outcomes of genetic modification with those of this compound treatment.
Putative Molecular Targets and Signaling Pathways
This compound has been shown to exert its biological effects by influencing several critical signaling cascades involved in cell survival, proliferation, and inflammation. The primary putative targets and pathways are:
-
NF-κB Signaling Pathway: this compound is suggested to inhibit the NF-κB pathway, a central regulator of inflammation and cell survival. A potential mechanism is the upregulation of TNF alpha-induced protein 3 (TNFAIP3), also known as A20, a ubiquitin-editing enzyme that acts as a negative regulator of NF-κB signaling.
-
JAK/STAT Signaling Pathway: The JAK/STAT pathway is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases. This compound has been observed to suppress the activation of STAT3, a key downstream effector in this pathway.
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit the phosphorylation of Akt and mTOR, key components of this pathway.
Genetic Validation Approaches: A Comparative Analysis
Genetic validation is a powerful tool to confirm that the effect of a compound is mediated through a specific molecular target. The principle is to mimic the effect of the drug by genetically altering the expression or function of the putative target. A convergence of phenotypes between pharmacological inhibition and genetic modification provides strong evidence for target validation.
Here, we compare three common genetic approaches for validating the putative targets of this compound: CRISPR/Cas9-mediated knockout, siRNA-mediated knockdown, and overexpression studies.
Data Presentation: Comparing this compound Treatment with Genetic Modifications
The following tables summarize hypothetical quantitative data from experiments designed to validate the molecular targets of this compound. These tables are for illustrative purposes and should be populated with experimental data.
Table 1: Effect on NF-κB Pathway Activity
| Treatment/Modification | NF-κB Reporter Assay (Luciferase Activity, RLU) | p-p65 (Western Blot, Relative Density) | IL-6 mRNA (qPCR, Fold Change) |
| Vehicle Control | 1000 ± 50 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound (10 µM) | 350 ± 30 | 0.4 ± 0.05 | 0.3 ± 0.04 |
| TNFAIP3 Knockout | 1800 ± 120 | 1.9 ± 0.2 | 2.5 ± 0.3 |
| TNFAIP3 Overexpression | 450 ± 40 | 0.5 ± 0.06 | 0.4 ± 0.05 |
Table 2: Effect on JAK/STAT Pathway Activity
| Treatment/Modification | p-STAT3 (Western Blot, Relative Density) | SOCS3 mRNA (qPCR, Fold Change) | Cell Viability (MTT Assay, % of Control) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 100 ± 5 |
| This compound (10 µM) | 0.3 ± 0.04 | 2.5 ± 0.3 | 60 ± 7 |
| STAT3 siRNA Knockdown | 0.2 ± 0.03 | 0.3 ± 0.05 | 65 ± 8 |
| Constitutively Active STAT3 | 2.5 ± 0.2 | 5.0 ± 0.6 | 130 ± 10 |
Table 3: Effect on PI3K/Akt Pathway Activity
| Treatment/Modification | p-Akt (Western Blot, Relative Density) | p-mTOR (Western Blot, Relative Density) | Cell Proliferation (BrdU Assay, % of Control) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 100 ± 8 |
| This compound (10 µM) | 0.4 ± 0.05 | 0.3 ± 0.04 | 55 ± 6 |
| AKT1 siRNA Knockdown | 0.3 ± 0.04 | 0.5 ± 0.06 | 60 ± 7 |
| Constitutively Active Akt | 2.8 ± 0.3 | 2.5 ± 0.2 | 150 ± 12 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below.
CRISPR/Cas9-Mediated Gene Knockout
-
gRNA Design and Cloning: Design two to three guide RNAs (gRNAs) targeting a critical exon of the target gene (e.g., TNFAIP3). Clone the gRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
Transfection: Transfect the Cas9-gRNA plasmid into the target cells (e.g., HEK293T or a relevant cancer cell line) using a suitable transfection reagent.
-
FACS Sorting: At 48-72 hours post-transfection, sort GFP-positive cells using fluorescence-activated cell sorting (FACS) to enrich for cells expressing Cas9 and gRNA.
-
Single-Cell Cloning and Screening: Plate the sorted cells at a low density to obtain single-cell-derived colonies. Expand the colonies and screen for knockout of the target protein by Western blot and Sanger sequencing of the targeted genomic region.
siRNA-Mediated Gene Knockdown
-
siRNA Design: Design and synthesize at least two independent small interfering RNAs (siRNAs) targeting the mRNA of the gene of interest (e.g., STAT3, AKT1). A non-targeting scrambled siRNA should be used as a negative control.
-
Transfection: Transfect the siRNAs into the target cells using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Validation of Knockdown: At 48-72 hours post-transfection, assess the knockdown efficiency at both the mRNA level (by qPCR) and protein level (by Western blot).
Western Blotting
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the target proteins (e.g., p-p65, p-STAT3, p-Akt) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect the cells with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment: After 24 hours, treat the cells with this compound or the appropriate vehicle control, and stimulate with an NF-κB activator (e.g., TNF-α).
-
Luciferase Assay: After the desired treatment time, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. Normalize the firefly luciferase activity to the Renilla luciferase activity.
Cell Viability/Proliferation Assays
-
MTT Assay: Plate cells in a 96-well plate and treat as required. Add MTT solution to each well and incubate. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
BrdU Assay: Plate cells and treat as required. Add BrdU to the culture medium and incubate to allow for incorporation into newly synthesized DNA. Detect incorporated BrdU using an anti-BrdU antibody in an ELISA-based format.
Mandatory Visualizations
Signaling Pathways
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflows
Validating the Molecular Target of Daphmacropodine: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the putative molecular targets of Daphmacropodine, a natural compound with demonstrated anti-cancer and anti-inflammatory properties. While the precise molecular target of this compound remains to be definitively identified, current research suggests its therapeutic effects are mediated through the modulation of key signaling pathways, including NF-κB, JAK/STAT, and PI3K/Akt. This guide outlines genetic approaches to validate these putative targets and compares the phenotypic outcomes of genetic modification with those of this compound treatment.
Putative Molecular Targets and Signaling Pathways
This compound has been shown to exert its biological effects by influencing several critical signaling cascades involved in cell survival, proliferation, and inflammation. The primary putative targets and pathways are:
-
NF-κB Signaling Pathway: this compound is suggested to inhibit the NF-κB pathway, a central regulator of inflammation and cell survival. A potential mechanism is the upregulation of TNF alpha-induced protein 3 (TNFAIP3), also known as A20, a ubiquitin-editing enzyme that acts as a negative regulator of NF-κB signaling.
-
JAK/STAT Signaling Pathway: The JAK/STAT pathway is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases. This compound has been observed to suppress the activation of STAT3, a key downstream effector in this pathway.
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit the phosphorylation of Akt and mTOR, key components of this pathway.
Genetic Validation Approaches: A Comparative Analysis
Genetic validation is a powerful tool to confirm that the effect of a compound is mediated through a specific molecular target. The principle is to mimic the effect of the drug by genetically altering the expression or function of the putative target. A convergence of phenotypes between pharmacological inhibition and genetic modification provides strong evidence for target validation.
Here, we compare three common genetic approaches for validating the putative targets of this compound: CRISPR/Cas9-mediated knockout, siRNA-mediated knockdown, and overexpression studies.
Data Presentation: Comparing this compound Treatment with Genetic Modifications
The following tables summarize hypothetical quantitative data from experiments designed to validate the molecular targets of this compound. These tables are for illustrative purposes and should be populated with experimental data.
Table 1: Effect on NF-κB Pathway Activity
| Treatment/Modification | NF-κB Reporter Assay (Luciferase Activity, RLU) | p-p65 (Western Blot, Relative Density) | IL-6 mRNA (qPCR, Fold Change) |
| Vehicle Control | 1000 ± 50 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound (10 µM) | 350 ± 30 | 0.4 ± 0.05 | 0.3 ± 0.04 |
| TNFAIP3 Knockout | 1800 ± 120 | 1.9 ± 0.2 | 2.5 ± 0.3 |
| TNFAIP3 Overexpression | 450 ± 40 | 0.5 ± 0.06 | 0.4 ± 0.05 |
Table 2: Effect on JAK/STAT Pathway Activity
| Treatment/Modification | p-STAT3 (Western Blot, Relative Density) | SOCS3 mRNA (qPCR, Fold Change) | Cell Viability (MTT Assay, % of Control) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 100 ± 5 |
| This compound (10 µM) | 0.3 ± 0.04 | 2.5 ± 0.3 | 60 ± 7 |
| STAT3 siRNA Knockdown | 0.2 ± 0.03 | 0.3 ± 0.05 | 65 ± 8 |
| Constitutively Active STAT3 | 2.5 ± 0.2 | 5.0 ± 0.6 | 130 ± 10 |
Table 3: Effect on PI3K/Akt Pathway Activity
| Treatment/Modification | p-Akt (Western Blot, Relative Density) | p-mTOR (Western Blot, Relative Density) | Cell Proliferation (BrdU Assay, % of Control) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 100 ± 8 |
| This compound (10 µM) | 0.4 ± 0.05 | 0.3 ± 0.04 | 55 ± 6 |
| AKT1 siRNA Knockdown | 0.3 ± 0.04 | 0.5 ± 0.06 | 60 ± 7 |
| Constitutively Active Akt | 2.8 ± 0.3 | 2.5 ± 0.2 | 150 ± 12 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below.
CRISPR/Cas9-Mediated Gene Knockout
-
gRNA Design and Cloning: Design two to three guide RNAs (gRNAs) targeting a critical exon of the target gene (e.g., TNFAIP3). Clone the gRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
Transfection: Transfect the Cas9-gRNA plasmid into the target cells (e.g., HEK293T or a relevant cancer cell line) using a suitable transfection reagent.
-
FACS Sorting: At 48-72 hours post-transfection, sort GFP-positive cells using fluorescence-activated cell sorting (FACS) to enrich for cells expressing Cas9 and gRNA.
-
Single-Cell Cloning and Screening: Plate the sorted cells at a low density to obtain single-cell-derived colonies. Expand the colonies and screen for knockout of the target protein by Western blot and Sanger sequencing of the targeted genomic region.
siRNA-Mediated Gene Knockdown
-
siRNA Design: Design and synthesize at least two independent small interfering RNAs (siRNAs) targeting the mRNA of the gene of interest (e.g., STAT3, AKT1). A non-targeting scrambled siRNA should be used as a negative control.
-
Transfection: Transfect the siRNAs into the target cells using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Validation of Knockdown: At 48-72 hours post-transfection, assess the knockdown efficiency at both the mRNA level (by qPCR) and protein level (by Western blot).
Western Blotting
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the target proteins (e.g., p-p65, p-STAT3, p-Akt) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect the cells with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment: After 24 hours, treat the cells with this compound or the appropriate vehicle control, and stimulate with an NF-κB activator (e.g., TNF-α).
-
Luciferase Assay: After the desired treatment time, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. Normalize the firefly luciferase activity to the Renilla luciferase activity.
Cell Viability/Proliferation Assays
-
MTT Assay: Plate cells in a 96-well plate and treat as required. Add MTT solution to each well and incubate. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
BrdU Assay: Plate cells and treat as required. Add BrdU to the culture medium and incubate to allow for incorporation into newly synthesized DNA. Detect incorporated BrdU using an anti-BrdU antibody in an ELISA-based format.
Mandatory Visualizations
Signaling Pathways
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflows
Validating the Molecular Target of Daphmacropodine: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the putative molecular targets of Daphmacropodine, a natural compound with demonstrated anti-cancer and anti-inflammatory properties. While the precise molecular target of this compound remains to be definitively identified, current research suggests its therapeutic effects are mediated through the modulation of key signaling pathways, including NF-κB, JAK/STAT, and PI3K/Akt. This guide outlines genetic approaches to validate these putative targets and compares the phenotypic outcomes of genetic modification with those of this compound treatment.
Putative Molecular Targets and Signaling Pathways
This compound has been shown to exert its biological effects by influencing several critical signaling cascades involved in cell survival, proliferation, and inflammation. The primary putative targets and pathways are:
-
NF-κB Signaling Pathway: this compound is suggested to inhibit the NF-κB pathway, a central regulator of inflammation and cell survival. A potential mechanism is the upregulation of TNF alpha-induced protein 3 (TNFAIP3), also known as A20, a ubiquitin-editing enzyme that acts as a negative regulator of NF-κB signaling.
-
JAK/STAT Signaling Pathway: The JAK/STAT pathway is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases. This compound has been observed to suppress the activation of STAT3, a key downstream effector in this pathway.
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit the phosphorylation of Akt and mTOR, key components of this pathway.
Genetic Validation Approaches: A Comparative Analysis
Genetic validation is a powerful tool to confirm that the effect of a compound is mediated through a specific molecular target. The principle is to mimic the effect of the drug by genetically altering the expression or function of the putative target. A convergence of phenotypes between pharmacological inhibition and genetic modification provides strong evidence for target validation.
Here, we compare three common genetic approaches for validating the putative targets of this compound: CRISPR/Cas9-mediated knockout, siRNA-mediated knockdown, and overexpression studies.
Data Presentation: Comparing this compound Treatment with Genetic Modifications
The following tables summarize hypothetical quantitative data from experiments designed to validate the molecular targets of this compound. These tables are for illustrative purposes and should be populated with experimental data.
Table 1: Effect on NF-κB Pathway Activity
| Treatment/Modification | NF-κB Reporter Assay (Luciferase Activity, RLU) | p-p65 (Western Blot, Relative Density) | IL-6 mRNA (qPCR, Fold Change) |
| Vehicle Control | 1000 ± 50 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound (10 µM) | 350 ± 30 | 0.4 ± 0.05 | 0.3 ± 0.04 |
| TNFAIP3 Knockout | 1800 ± 120 | 1.9 ± 0.2 | 2.5 ± 0.3 |
| TNFAIP3 Overexpression | 450 ± 40 | 0.5 ± 0.06 | 0.4 ± 0.05 |
Table 2: Effect on JAK/STAT Pathway Activity
| Treatment/Modification | p-STAT3 (Western Blot, Relative Density) | SOCS3 mRNA (qPCR, Fold Change) | Cell Viability (MTT Assay, % of Control) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 100 ± 5 |
| This compound (10 µM) | 0.3 ± 0.04 | 2.5 ± 0.3 | 60 ± 7 |
| STAT3 siRNA Knockdown | 0.2 ± 0.03 | 0.3 ± 0.05 | 65 ± 8 |
| Constitutively Active STAT3 | 2.5 ± 0.2 | 5.0 ± 0.6 | 130 ± 10 |
Table 3: Effect on PI3K/Akt Pathway Activity
| Treatment/Modification | p-Akt (Western Blot, Relative Density) | p-mTOR (Western Blot, Relative Density) | Cell Proliferation (BrdU Assay, % of Control) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 100 ± 8 |
| This compound (10 µM) | 0.4 ± 0.05 | 0.3 ± 0.04 | 55 ± 6 |
| AKT1 siRNA Knockdown | 0.3 ± 0.04 | 0.5 ± 0.06 | 60 ± 7 |
| Constitutively Active Akt | 2.8 ± 0.3 | 2.5 ± 0.2 | 150 ± 12 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below.
CRISPR/Cas9-Mediated Gene Knockout
-
gRNA Design and Cloning: Design two to three guide RNAs (gRNAs) targeting a critical exon of the target gene (e.g., TNFAIP3). Clone the gRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
Transfection: Transfect the Cas9-gRNA plasmid into the target cells (e.g., HEK293T or a relevant cancer cell line) using a suitable transfection reagent.
-
FACS Sorting: At 48-72 hours post-transfection, sort GFP-positive cells using fluorescence-activated cell sorting (FACS) to enrich for cells expressing Cas9 and gRNA.
-
Single-Cell Cloning and Screening: Plate the sorted cells at a low density to obtain single-cell-derived colonies. Expand the colonies and screen for knockout of the target protein by Western blot and Sanger sequencing of the targeted genomic region.
siRNA-Mediated Gene Knockdown
-
siRNA Design: Design and synthesize at least two independent small interfering RNAs (siRNAs) targeting the mRNA of the gene of interest (e.g., STAT3, AKT1). A non-targeting scrambled siRNA should be used as a negative control.
-
Transfection: Transfect the siRNAs into the target cells using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Validation of Knockdown: At 48-72 hours post-transfection, assess the knockdown efficiency at both the mRNA level (by qPCR) and protein level (by Western blot).
Western Blotting
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the target proteins (e.g., p-p65, p-STAT3, p-Akt) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect the cells with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment: After 24 hours, treat the cells with this compound or the appropriate vehicle control, and stimulate with an NF-κB activator (e.g., TNF-α).
-
Luciferase Assay: After the desired treatment time, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. Normalize the firefly luciferase activity to the Renilla luciferase activity.
Cell Viability/Proliferation Assays
-
MTT Assay: Plate cells in a 96-well plate and treat as required. Add MTT solution to each well and incubate. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
BrdU Assay: Plate cells and treat as required. Add BrdU to the culture medium and incubate to allow for incorporation into newly synthesized DNA. Detect incorporated BrdU using an anti-BrdU antibody in an ELISA-based format.
Mandatory Visualizations
Signaling Pathways
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflows
In Vivo Reproducibility of Daphmacropodine's Anticancer Effects: A Comparative Guide for Researchers
A comprehensive review of existing scientific literature reveals a significant gap in the in vivo reproducibility data for the anticancer effects of Daphmacropodine. To date, no publicly accessible studies have been identified that specifically investigate the reproducibility of its antitumor efficacy in animal models. Furthermore, a lack of multiple independent in vivo studies on this compound prevents a comparative analysis of its therapeutic potential.
This guide, intended for researchers, scientists, and drug development professionals, aims to address the current state of knowledge regarding the in vivo anticancer effects of this compound and related Daphniphyllum alkaloids. Due to the absence of direct reproducibility studies, this document will instead focus on the available preclinical data for closely related compounds and highlight the critical need for further in vivo research.
I. The Landscape of Daphniphyllum Alkaloids in Cancer Research
Daphniphyllum alkaloids are a diverse group of natural products with complex chemical structures and a range of biological activities.[1][2] While numerous compounds have been isolated and characterized, their therapeutic potential, particularly in oncology, remains largely underexplored in preclinical animal models.
Recent research has brought to light new additions to this family of alkaloids. A 2023 study reported the isolation of five new Daphniphyllum alkaloids, dcalycinumines A–E, from Daphniphyllum calycinum.[3] Among these, dcalycinumine A demonstrated significant in vitro antitumor activities against nasopharyngeal carcinoma cells, including:
-
Inhibition of cell proliferation
-
Inhibition of cell migration and invasion
-
Promotion of apoptosis[3]
Despite these promising in vitro findings, the study's abstract and available information do not contain any in vivo data that would allow for an assessment of its efficacy and reproducibility in a living organism.
II. The Crucial Need for In Vivo Studies
The transition from in vitro discovery to clinical application is a long and arduous process, with in vivo studies representing a critical milestone. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard method for evaluating the efficacy of novel anticancer compounds.[4] These models provide valuable data on a compound's ability to inhibit tumor growth, its pharmacokinetic and pharmacodynamic properties, and its potential toxicity.
The lack of such studies for this compound and its close analogues, like dcalycinumine A, is a major bottleneck in their development as potential cancer therapeutics. Without this data, it is impossible to:
-
Establish a therapeutically effective dose: Determining the optimal concentration of the drug that maximizes anticancer effects while minimizing toxicity.
-
Assess bioavailability and drug metabolism: Understanding how the compound is absorbed, distributed, metabolized, and excreted by the body.
-
Evaluate tumor growth inhibition in a complex biological system: Moving beyond a simplified cell culture environment to a more physiologically relevant model.
-
Identify potential on- and off-target toxicities: Assessing the safety profile of the compound in a whole-organism setting.
III. Potential Signaling Pathways: The PI3K/Akt Axis
While direct evidence for the signaling pathways modulated by this compound is scarce, research into other plant-derived alkaloids and the molecular drivers of cancers like nasopharyngeal carcinoma can offer clues for future investigation. The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.[5][6]
Several studies have highlighted the potential of targeting the PI3K/Akt pathway in cancer therapy.[5][6][7][8] Notably, various plant-derived alkaloids have been shown to exert their anticancer effects by modulating this pathway.[5] Given that dcalycinumine A has shown activity against nasopharyngeal carcinoma, a cancer type where the PI3K/Akt pathway is often implicated, it is plausible that Daphniphyllum alkaloids may also interact with this signaling cascade. However, this remains a hypothesis that requires experimental validation.
To guide future research, the following diagram illustrates a simplified overview of the PI3K/Akt signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impediment of Cancer by Dietary Plant-derived Alkaloids Through Oxidative Stress: Implications of PI3K/AKT Pathway in Apoptosis, Autophagy, and Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Reproducibility of Daphmacropodine's Anticancer Effects: A Comparative Guide for Researchers
A comprehensive review of existing scientific literature reveals a significant gap in the in vivo reproducibility data for the anticancer effects of Daphmacropodine. To date, no publicly accessible studies have been identified that specifically investigate the reproducibility of its antitumor efficacy in animal models. Furthermore, a lack of multiple independent in vivo studies on this compound prevents a comparative analysis of its therapeutic potential.
This guide, intended for researchers, scientists, and drug development professionals, aims to address the current state of knowledge regarding the in vivo anticancer effects of this compound and related Daphniphyllum alkaloids. Due to the absence of direct reproducibility studies, this document will instead focus on the available preclinical data for closely related compounds and highlight the critical need for further in vivo research.
I. The Landscape of Daphniphyllum Alkaloids in Cancer Research
Daphniphyllum alkaloids are a diverse group of natural products with complex chemical structures and a range of biological activities.[1][2] While numerous compounds have been isolated and characterized, their therapeutic potential, particularly in oncology, remains largely underexplored in preclinical animal models.
Recent research has brought to light new additions to this family of alkaloids. A 2023 study reported the isolation of five new Daphniphyllum alkaloids, dcalycinumines A–E, from Daphniphyllum calycinum.[3] Among these, dcalycinumine A demonstrated significant in vitro antitumor activities against nasopharyngeal carcinoma cells, including:
-
Inhibition of cell proliferation
-
Inhibition of cell migration and invasion
-
Promotion of apoptosis[3]
Despite these promising in vitro findings, the study's abstract and available information do not contain any in vivo data that would allow for an assessment of its efficacy and reproducibility in a living organism.
II. The Crucial Need for In Vivo Studies
The transition from in vitro discovery to clinical application is a long and arduous process, with in vivo studies representing a critical milestone. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard method for evaluating the efficacy of novel anticancer compounds.[4] These models provide valuable data on a compound's ability to inhibit tumor growth, its pharmacokinetic and pharmacodynamic properties, and its potential toxicity.
The lack of such studies for this compound and its close analogues, like dcalycinumine A, is a major bottleneck in their development as potential cancer therapeutics. Without this data, it is impossible to:
-
Establish a therapeutically effective dose: Determining the optimal concentration of the drug that maximizes anticancer effects while minimizing toxicity.
-
Assess bioavailability and drug metabolism: Understanding how the compound is absorbed, distributed, metabolized, and excreted by the body.
-
Evaluate tumor growth inhibition in a complex biological system: Moving beyond a simplified cell culture environment to a more physiologically relevant model.
-
Identify potential on- and off-target toxicities: Assessing the safety profile of the compound in a whole-organism setting.
III. Potential Signaling Pathways: The PI3K/Akt Axis
While direct evidence for the signaling pathways modulated by this compound is scarce, research into other plant-derived alkaloids and the molecular drivers of cancers like nasopharyngeal carcinoma can offer clues for future investigation. The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.[5][6]
Several studies have highlighted the potential of targeting the PI3K/Akt pathway in cancer therapy.[5][6][7][8] Notably, various plant-derived alkaloids have been shown to exert their anticancer effects by modulating this pathway.[5] Given that dcalycinumine A has shown activity against nasopharyngeal carcinoma, a cancer type where the PI3K/Akt pathway is often implicated, it is plausible that Daphniphyllum alkaloids may also interact with this signaling cascade. However, this remains a hypothesis that requires experimental validation.
To guide future research, the following diagram illustrates a simplified overview of the PI3K/Akt signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impediment of Cancer by Dietary Plant-derived Alkaloids Through Oxidative Stress: Implications of PI3K/AKT Pathway in Apoptosis, Autophagy, and Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Reproducibility of Daphmacropodine's Anticancer Effects: A Comparative Guide for Researchers
A comprehensive review of existing scientific literature reveals a significant gap in the in vivo reproducibility data for the anticancer effects of Daphmacropodine. To date, no publicly accessible studies have been identified that specifically investigate the reproducibility of its antitumor efficacy in animal models. Furthermore, a lack of multiple independent in vivo studies on this compound prevents a comparative analysis of its therapeutic potential.
This guide, intended for researchers, scientists, and drug development professionals, aims to address the current state of knowledge regarding the in vivo anticancer effects of this compound and related Daphniphyllum alkaloids. Due to the absence of direct reproducibility studies, this document will instead focus on the available preclinical data for closely related compounds and highlight the critical need for further in vivo research.
I. The Landscape of Daphniphyllum Alkaloids in Cancer Research
Daphniphyllum alkaloids are a diverse group of natural products with complex chemical structures and a range of biological activities.[1][2] While numerous compounds have been isolated and characterized, their therapeutic potential, particularly in oncology, remains largely underexplored in preclinical animal models.
Recent research has brought to light new additions to this family of alkaloids. A 2023 study reported the isolation of five new Daphniphyllum alkaloids, dcalycinumines A–E, from Daphniphyllum calycinum.[3] Among these, dcalycinumine A demonstrated significant in vitro antitumor activities against nasopharyngeal carcinoma cells, including:
-
Inhibition of cell proliferation
-
Inhibition of cell migration and invasion
-
Promotion of apoptosis[3]
Despite these promising in vitro findings, the study's abstract and available information do not contain any in vivo data that would allow for an assessment of its efficacy and reproducibility in a living organism.
II. The Crucial Need for In Vivo Studies
The transition from in vitro discovery to clinical application is a long and arduous process, with in vivo studies representing a critical milestone. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard method for evaluating the efficacy of novel anticancer compounds.[4] These models provide valuable data on a compound's ability to inhibit tumor growth, its pharmacokinetic and pharmacodynamic properties, and its potential toxicity.
The lack of such studies for this compound and its close analogues, like dcalycinumine A, is a major bottleneck in their development as potential cancer therapeutics. Without this data, it is impossible to:
-
Establish a therapeutically effective dose: Determining the optimal concentration of the drug that maximizes anticancer effects while minimizing toxicity.
-
Assess bioavailability and drug metabolism: Understanding how the compound is absorbed, distributed, metabolized, and excreted by the body.
-
Evaluate tumor growth inhibition in a complex biological system: Moving beyond a simplified cell culture environment to a more physiologically relevant model.
-
Identify potential on- and off-target toxicities: Assessing the safety profile of the compound in a whole-organism setting.
III. Potential Signaling Pathways: The PI3K/Akt Axis
While direct evidence for the signaling pathways modulated by this compound is scarce, research into other plant-derived alkaloids and the molecular drivers of cancers like nasopharyngeal carcinoma can offer clues for future investigation. The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.[5][6]
Several studies have highlighted the potential of targeting the PI3K/Akt pathway in cancer therapy.[5][6][7][8] Notably, various plant-derived alkaloids have been shown to exert their anticancer effects by modulating this pathway.[5] Given that dcalycinumine A has shown activity against nasopharyngeal carcinoma, a cancer type where the PI3K/Akt pathway is often implicated, it is plausible that Daphniphyllum alkaloids may also interact with this signaling cascade. However, this remains a hypothesis that requires experimental validation.
To guide future research, the following diagram illustrates a simplified overview of the PI3K/Akt signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impediment of Cancer by Dietary Plant-derived Alkaloids Through Oxidative Stress: Implications of PI3K/AKT Pathway in Apoptosis, Autophagy, and Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of Daphmacropodine: A Comparative Analysis
For Immediate Release
In the intricate world of natural product chemistry and drug discovery, the quest to understand the precise mechanisms of action of novel compounds is paramount. Daphmacropodine, a complex polycyclic alkaloid isolated from the plant genus Daphniphyllum, has demonstrated notable cytotoxic effects against various cancer cell lines. However, the underlying molecular pathways driving this activity have remained largely elusive. This guide presents a comparative analysis of this compound's biological activity alongside structurally related compounds with well-defined mechanisms, offering a putative framework for its mode of action and providing researchers with detailed experimental protocols to further investigate this promising natural product.
Performance Comparison: Cytotoxicity Profiling
While the specific molecular targets of this compound are yet to be fully elucidated, its potent cytotoxic activity is evident from in vitro studies. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound and its analogs against various cancer cell lines. For comparison, we include data for the well-characterized natural product, Triptolide (B1683669), a diterpenoid triepoxide with a complex polycyclic structure that exhibits potent anticancer activity through the inhibition of RNA polymerase II.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Daphnezomine W | HeLa | MTT | 16.0 | [1][2][3] |
| Daphnioldhanol A | HeLa | MTT | 31.9 | [4] |
| 2-deoxymacropodumine A | HeLa | MTT | ~3.89 | [5] |
| Triptolide | SKOV-3 | Not Specified | Data not available in abstract | [6] |
| Triptolide | PC-3 | Not Specified | Data not available in abstract | [6] |
Note: The cytotoxicity data for Triptolide analogues were evaluated against human ovarian (SKOV-3) and prostate (PC-3) carcinoma cell lines, but specific IC50 values were not available in the provided search results.
Postulated Mechanism of Action: Insights from a Structural Analogue
Given the structural complexity of this compound, characterized by a highly rigid and fused polycyclic ring system, it is plausible that its mechanism of action involves the disruption of fundamental cellular processes, similar to other complex natural products. Triptolide, with its intricate architecture, induces apoptosis by targeting XPB, a subunit of the general transcription factor TFIIH, thereby inhibiting transcription. This leads to a cascade of events culminating in cell death.
It is hypothesized that this compound may exert its cytotoxic effects through a similar mechanism involving the inhibition of a key enzyme or protein essential for cell survival and proliferation. The rigid structure could allow it to bind with high affinity and specificity to a critical cellular target, potentially within the transcriptional or translational machinery, or a key signaling protein involved in cell cycle regulation or apoptosis.
Visualizing the Potential Pathway: A Hypothetical Model
To illustrate a potential mechanism of action for this compound, the following diagram depicts a simplified apoptotic pathway that could be initiated by the inhibition of a critical cellular process, such as transcription.
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Experimental Protocols for Mechanistic Cross-Validation
To validate the proposed mechanism of action for this compound, a series of well-established experimental protocols can be employed. These will allow researchers to systematically investigate its effects on cellular processes and identify its molecular targets.
Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7][8][9]
b) SRB (Sulphorhodamine B) Assay
This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.
-
Cell Plating and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm.[10][11][12][13]
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Treat cells with this compound, harvest, and lyse to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspases, PARP, Bcl-2 family proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14][15][16][17]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for investigating the cytotoxic and apoptotic effects of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 4. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and structure-activity relationships studies on the D ring of the natural product triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Unraveling the Enigmatic Mechanism of Daphmacropodine: A Comparative Analysis
For Immediate Release
In the intricate world of natural product chemistry and drug discovery, the quest to understand the precise mechanisms of action of novel compounds is paramount. Daphmacropodine, a complex polycyclic alkaloid isolated from the plant genus Daphniphyllum, has demonstrated notable cytotoxic effects against various cancer cell lines. However, the underlying molecular pathways driving this activity have remained largely elusive. This guide presents a comparative analysis of this compound's biological activity alongside structurally related compounds with well-defined mechanisms, offering a putative framework for its mode of action and providing researchers with detailed experimental protocols to further investigate this promising natural product.
Performance Comparison: Cytotoxicity Profiling
While the specific molecular targets of this compound are yet to be fully elucidated, its potent cytotoxic activity is evident from in vitro studies. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound and its analogs against various cancer cell lines. For comparison, we include data for the well-characterized natural product, Triptolide (B1683669), a diterpenoid triepoxide with a complex polycyclic structure that exhibits potent anticancer activity through the inhibition of RNA polymerase II.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Daphnezomine W | HeLa | MTT | 16.0 | [1][2][3] |
| Daphnioldhanol A | HeLa | MTT | 31.9 | [4] |
| 2-deoxymacropodumine A | HeLa | MTT | ~3.89 | [5] |
| Triptolide | SKOV-3 | Not Specified | Data not available in abstract | [6] |
| Triptolide | PC-3 | Not Specified | Data not available in abstract | [6] |
Note: The cytotoxicity data for Triptolide analogues were evaluated against human ovarian (SKOV-3) and prostate (PC-3) carcinoma cell lines, but specific IC50 values were not available in the provided search results.
Postulated Mechanism of Action: Insights from a Structural Analogue
Given the structural complexity of this compound, characterized by a highly rigid and fused polycyclic ring system, it is plausible that its mechanism of action involves the disruption of fundamental cellular processes, similar to other complex natural products. Triptolide, with its intricate architecture, induces apoptosis by targeting XPB, a subunit of the general transcription factor TFIIH, thereby inhibiting transcription. This leads to a cascade of events culminating in cell death.
It is hypothesized that this compound may exert its cytotoxic effects through a similar mechanism involving the inhibition of a key enzyme or protein essential for cell survival and proliferation. The rigid structure could allow it to bind with high affinity and specificity to a critical cellular target, potentially within the transcriptional or translational machinery, or a key signaling protein involved in cell cycle regulation or apoptosis.
Visualizing the Potential Pathway: A Hypothetical Model
To illustrate a potential mechanism of action for this compound, the following diagram depicts a simplified apoptotic pathway that could be initiated by the inhibition of a critical cellular process, such as transcription.
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Experimental Protocols for Mechanistic Cross-Validation
To validate the proposed mechanism of action for this compound, a series of well-established experimental protocols can be employed. These will allow researchers to systematically investigate its effects on cellular processes and identify its molecular targets.
Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7][8][9]
b) SRB (Sulphorhodamine B) Assay
This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.
-
Cell Plating and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm.[10][11][12][13]
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Treat cells with this compound, harvest, and lyse to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspases, PARP, Bcl-2 family proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14][15][16][17]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for investigating the cytotoxic and apoptotic effects of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 4. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and structure-activity relationships studies on the D ring of the natural product triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Unraveling the Enigmatic Mechanism of Daphmacropodine: A Comparative Analysis
For Immediate Release
In the intricate world of natural product chemistry and drug discovery, the quest to understand the precise mechanisms of action of novel compounds is paramount. Daphmacropodine, a complex polycyclic alkaloid isolated from the plant genus Daphniphyllum, has demonstrated notable cytotoxic effects against various cancer cell lines. However, the underlying molecular pathways driving this activity have remained largely elusive. This guide presents a comparative analysis of this compound's biological activity alongside structurally related compounds with well-defined mechanisms, offering a putative framework for its mode of action and providing researchers with detailed experimental protocols to further investigate this promising natural product.
Performance Comparison: Cytotoxicity Profiling
While the specific molecular targets of this compound are yet to be fully elucidated, its potent cytotoxic activity is evident from in vitro studies. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound and its analogs against various cancer cell lines. For comparison, we include data for the well-characterized natural product, Triptolide, a diterpenoid triepoxide with a complex polycyclic structure that exhibits potent anticancer activity through the inhibition of RNA polymerase II.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Daphnezomine W | HeLa | MTT | 16.0 | [1][2][3] |
| Daphnioldhanol A | HeLa | MTT | 31.9 | [4] |
| 2-deoxymacropodumine A | HeLa | MTT | ~3.89 | [5] |
| Triptolide | SKOV-3 | Not Specified | Data not available in abstract | [6] |
| Triptolide | PC-3 | Not Specified | Data not available in abstract | [6] |
Note: The cytotoxicity data for Triptolide analogues were evaluated against human ovarian (SKOV-3) and prostate (PC-3) carcinoma cell lines, but specific IC50 values were not available in the provided search results.
Postulated Mechanism of Action: Insights from a Structural Analogue
Given the structural complexity of this compound, characterized by a highly rigid and fused polycyclic ring system, it is plausible that its mechanism of action involves the disruption of fundamental cellular processes, similar to other complex natural products. Triptolide, with its intricate architecture, induces apoptosis by targeting XPB, a subunit of the general transcription factor TFIIH, thereby inhibiting transcription. This leads to a cascade of events culminating in cell death.
It is hypothesized that this compound may exert its cytotoxic effects through a similar mechanism involving the inhibition of a key enzyme or protein essential for cell survival and proliferation. The rigid structure could allow it to bind with high affinity and specificity to a critical cellular target, potentially within the transcriptional or translational machinery, or a key signaling protein involved in cell cycle regulation or apoptosis.
Visualizing the Potential Pathway: A Hypothetical Model
To illustrate a potential mechanism of action for this compound, the following diagram depicts a simplified apoptotic pathway that could be initiated by the inhibition of a critical cellular process, such as transcription.
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Experimental Protocols for Mechanistic Cross-Validation
To validate the proposed mechanism of action for this compound, a series of well-established experimental protocols can be employed. These will allow researchers to systematically investigate its effects on cellular processes and identify its molecular targets.
Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7][8][9]
b) SRB (Sulphorhodamine B) Assay
This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.
-
Cell Plating and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm.[10][11][12][13]
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Treat cells with this compound, harvest, and lyse to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspases, PARP, Bcl-2 family proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14][15][16][17]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for investigating the cytotoxic and apoptotic effects of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 4. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and structure-activity relationships studies on the D ring of the natural product triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of Novel Compound Efficacy with Known STAT3 Inhibitors
A Guide for Researchers in Drug Development
In the quest for novel therapeutic agents, particularly in oncology and inflammatory diseases, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical target. Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous cancers and inflammatory conditions, driving cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.
This guide provides a comparative framework for evaluating the efficacy of a novel natural compound, represented here by Daphmacropodine, against established small-molecule inhibitors of the STAT3 pathway. While specific experimental data on this compound's activity against STAT3 is not yet widely published, this document serves as a template for how such a compound would be rigorously compared to known inhibitors. The data for the established inhibitors are derived from published literature, providing a benchmark for assessing the potential of new chemical entities.
Data Presentation: Efficacy of STAT3 Inhibitors
The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values and mechanisms of action for several well-characterized STAT3 inhibitors, providing a basis for comparison.
| Inhibitor | Type / Class | Mechanism of Action | Target Assay / Cell Line | IC50 (µM) |
| This compound | Alkaloid | (Hypothesized) Inhibition of STAT3 Pathway | (To Be Determined) | (Hypothetical Data) |
| Stattic | Non-peptidic Small Molecule | Prevents STAT3 SH2 domain binding, inhibiting dimerization and nuclear translocation.[1][2][3] | Cell-free STAT3 SH2 domain binding assay | 5.1[1] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines | 2.3 - 3.5[4][5] | |||
| WP1066 | Tyrphostin Analog | Primarily inhibits JAK2, an upstream activator of STAT3, thus blocking STAT3 phosphorylation.[6] | HEL cells (JAK2V617F mutant) | 2.43[6][7] |
| Malignant Glioma cells (U373-MG) | 3.7[8] | |||
| Niclosamide | Salicylanilide / Anthelmintic | Inhibits STAT3 transcriptional activity and activation.[9] | STAT3-dependent luciferase reporter assay (HEK293 cells) | 0.25[9] |
| Prostate Cancer cells (Du145) | 0.7 (proliferation)[9] |
Mandatory Visualizations
Signaling Pathway and Inhibition Points
The Janus kinase (JAK)/STAT3 pathway is a primary signaling cascade for numerous cytokines and growth factors. The diagram below illustrates this pathway and highlights the points at which different inhibitors exert their effects.
Experimental Workflow for Inhibitor Screening
The identification and validation of a novel inhibitor follows a structured workflow. This process begins with high-throughput screening to identify initial "hits" and progresses to detailed secondary assays to confirm activity, determine potency (IC50), and elucidate the mechanism of action.
Experimental Protocols
To ensure reproducibility and enable objective comparison, detailed experimental protocols are essential. Below is a representative protocol for a STAT3 Luciferase Reporter Assay, a common method for quantifying the transcriptional activity of the STAT3 pathway.
Protocol: STAT3 Luciferase Reporter Assay
This assay is designed to measure the ability of a test compound to inhibit STAT3-mediated gene transcription in response to a cytokine stimulus, such as Interleukin-6 (IL-6).
1. Materials and Reagents:
-
HEK293 cells (or other suitable cell line) stably transfected with a STAT3-luciferase reporter construct.
-
Complete Growth Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Medium: Serum-free DMEM.
-
Recombinant Human IL-6 (for stimulation).
-
Test Compounds (this compound, known inhibitors) dissolved in DMSO.
-
Phosphate-Buffered Saline (PBS).
-
Luciferase Assay Reagent (e.g., ONE-Glo™ or similar).
-
White, clear-bottom 96-well cell culture plates.
-
Luminometer for plate reading.
2. Cell Seeding:
-
Culture the STAT3-reporter cells in Complete Growth Medium until they reach 70-80% confluency.
-
Trypsinize the cells, perform a cell count, and resuspend them in Complete Growth Medium.
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 30,000 cells per well in 100 µL of medium.[10]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]
3. Compound Treatment and Stimulation:
-
The following day, carefully aspirate the growth medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 75 µL of Assay Medium (serum-free) to each well and incubate for 4-6 hours to serum-starve the cells.
-
Prepare serial dilutions of the test compounds (e.g., this compound, Stattic, Niclosamide) and vehicle control (DMSO) in Assay Medium at 4x the final desired concentration.
-
Add 25 µL of the diluted compound solutions to the appropriate wells. The final DMSO concentration should not exceed 0.5%.
-
Incubate the plate for 1-2 hours at 37°C.
-
Prepare a stock of IL-6 in Assay Medium at a concentration that yields ~80% of the maximal response (e.g., 10 ng/mL final concentration).
-
Add 10 µL of the IL-6 solution to all wells except the "Unstimulated Control" wells. Add 10 µL of Assay Medium to the unstimulated wells.
-
Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.[12]
4. Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Add 100 µL of Luciferase Assay Reagent to each well.[12]
-
Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete cell lysis.
-
Measure the luminescence of each well using a microplate luminometer.
5. Data Analysis:
-
Subtract the average luminescence signal from the "Unstimulated Control" wells from all other readings to correct for background.
-
Normalize the data by setting the signal from the "IL-6 Stimulated + Vehicle Control" wells as 100% activity (0% inhibition) and the signal from the "Unstimulated Control" as 0% activity (100% inhibition).
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Stattic | Cell Signaling Technology [cellsignal.com]
- 3. Stattic | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Stattic | CAS:19983-44-9 | STAT3 inhibitor,small-molecule and potent | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Comparative Analysis of Novel Compound Efficacy with Known STAT3 Inhibitors
A Guide for Researchers in Drug Development
In the quest for novel therapeutic agents, particularly in oncology and inflammatory diseases, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical target. Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous cancers and inflammatory conditions, driving cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.
This guide provides a comparative framework for evaluating the efficacy of a novel natural compound, represented here by Daphmacropodine, against established small-molecule inhibitors of the STAT3 pathway. While specific experimental data on this compound's activity against STAT3 is not yet widely published, this document serves as a template for how such a compound would be rigorously compared to known inhibitors. The data for the established inhibitors are derived from published literature, providing a benchmark for assessing the potential of new chemical entities.
Data Presentation: Efficacy of STAT3 Inhibitors
The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values and mechanisms of action for several well-characterized STAT3 inhibitors, providing a basis for comparison.
| Inhibitor | Type / Class | Mechanism of Action | Target Assay / Cell Line | IC50 (µM) |
| This compound | Alkaloid | (Hypothesized) Inhibition of STAT3 Pathway | (To Be Determined) | (Hypothetical Data) |
| Stattic | Non-peptidic Small Molecule | Prevents STAT3 SH2 domain binding, inhibiting dimerization and nuclear translocation.[1][2][3] | Cell-free STAT3 SH2 domain binding assay | 5.1[1] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines | 2.3 - 3.5[4][5] | |||
| WP1066 | Tyrphostin Analog | Primarily inhibits JAK2, an upstream activator of STAT3, thus blocking STAT3 phosphorylation.[6] | HEL cells (JAK2V617F mutant) | 2.43[6][7] |
| Malignant Glioma cells (U373-MG) | 3.7[8] | |||
| Niclosamide | Salicylanilide / Anthelmintic | Inhibits STAT3 transcriptional activity and activation.[9] | STAT3-dependent luciferase reporter assay (HEK293 cells) | 0.25[9] |
| Prostate Cancer cells (Du145) | 0.7 (proliferation)[9] |
Mandatory Visualizations
Signaling Pathway and Inhibition Points
The Janus kinase (JAK)/STAT3 pathway is a primary signaling cascade for numerous cytokines and growth factors. The diagram below illustrates this pathway and highlights the points at which different inhibitors exert their effects.
Experimental Workflow for Inhibitor Screening
The identification and validation of a novel inhibitor follows a structured workflow. This process begins with high-throughput screening to identify initial "hits" and progresses to detailed secondary assays to confirm activity, determine potency (IC50), and elucidate the mechanism of action.
Experimental Protocols
To ensure reproducibility and enable objective comparison, detailed experimental protocols are essential. Below is a representative protocol for a STAT3 Luciferase Reporter Assay, a common method for quantifying the transcriptional activity of the STAT3 pathway.
Protocol: STAT3 Luciferase Reporter Assay
This assay is designed to measure the ability of a test compound to inhibit STAT3-mediated gene transcription in response to a cytokine stimulus, such as Interleukin-6 (IL-6).
1. Materials and Reagents:
-
HEK293 cells (or other suitable cell line) stably transfected with a STAT3-luciferase reporter construct.
-
Complete Growth Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Medium: Serum-free DMEM.
-
Recombinant Human IL-6 (for stimulation).
-
Test Compounds (this compound, known inhibitors) dissolved in DMSO.
-
Phosphate-Buffered Saline (PBS).
-
Luciferase Assay Reagent (e.g., ONE-Glo™ or similar).
-
White, clear-bottom 96-well cell culture plates.
-
Luminometer for plate reading.
2. Cell Seeding:
-
Culture the STAT3-reporter cells in Complete Growth Medium until they reach 70-80% confluency.
-
Trypsinize the cells, perform a cell count, and resuspend them in Complete Growth Medium.
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 30,000 cells per well in 100 µL of medium.[10]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]
3. Compound Treatment and Stimulation:
-
The following day, carefully aspirate the growth medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 75 µL of Assay Medium (serum-free) to each well and incubate for 4-6 hours to serum-starve the cells.
-
Prepare serial dilutions of the test compounds (e.g., this compound, Stattic, Niclosamide) and vehicle control (DMSO) in Assay Medium at 4x the final desired concentration.
-
Add 25 µL of the diluted compound solutions to the appropriate wells. The final DMSO concentration should not exceed 0.5%.
-
Incubate the plate for 1-2 hours at 37°C.
-
Prepare a stock of IL-6 in Assay Medium at a concentration that yields ~80% of the maximal response (e.g., 10 ng/mL final concentration).
-
Add 10 µL of the IL-6 solution to all wells except the "Unstimulated Control" wells. Add 10 µL of Assay Medium to the unstimulated wells.
-
Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.[12]
4. Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Add 100 µL of Luciferase Assay Reagent to each well.[12]
-
Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete cell lysis.
-
Measure the luminescence of each well using a microplate luminometer.
5. Data Analysis:
-
Subtract the average luminescence signal from the "Unstimulated Control" wells from all other readings to correct for background.
-
Normalize the data by setting the signal from the "IL-6 Stimulated + Vehicle Control" wells as 100% activity (0% inhibition) and the signal from the "Unstimulated Control" as 0% activity (100% inhibition).
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Stattic | Cell Signaling Technology [cellsignal.com]
- 3. Stattic | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Stattic | CAS:19983-44-9 | STAT3 inhibitor,small-molecule and potent | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Comparative Analysis of Novel Compound Efficacy with Known STAT3 Inhibitors
A Guide for Researchers in Drug Development
In the quest for novel therapeutic agents, particularly in oncology and inflammatory diseases, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical target. Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous cancers and inflammatory conditions, driving cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.
This guide provides a comparative framework for evaluating the efficacy of a novel natural compound, represented here by Daphmacropodine, against established small-molecule inhibitors of the STAT3 pathway. While specific experimental data on this compound's activity against STAT3 is not yet widely published, this document serves as a template for how such a compound would be rigorously compared to known inhibitors. The data for the established inhibitors are derived from published literature, providing a benchmark for assessing the potential of new chemical entities.
Data Presentation: Efficacy of STAT3 Inhibitors
The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values and mechanisms of action for several well-characterized STAT3 inhibitors, providing a basis for comparison.
| Inhibitor | Type / Class | Mechanism of Action | Target Assay / Cell Line | IC50 (µM) |
| This compound | Alkaloid | (Hypothesized) Inhibition of STAT3 Pathway | (To Be Determined) | (Hypothetical Data) |
| Stattic | Non-peptidic Small Molecule | Prevents STAT3 SH2 domain binding, inhibiting dimerization and nuclear translocation.[1][2][3] | Cell-free STAT3 SH2 domain binding assay | 5.1[1] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines | 2.3 - 3.5[4][5] | |||
| WP1066 | Tyrphostin Analog | Primarily inhibits JAK2, an upstream activator of STAT3, thus blocking STAT3 phosphorylation.[6] | HEL cells (JAK2V617F mutant) | 2.43[6][7] |
| Malignant Glioma cells (U373-MG) | 3.7[8] | |||
| Niclosamide | Salicylanilide / Anthelmintic | Inhibits STAT3 transcriptional activity and activation.[9] | STAT3-dependent luciferase reporter assay (HEK293 cells) | 0.25[9] |
| Prostate Cancer cells (Du145) | 0.7 (proliferation)[9] |
Mandatory Visualizations
Signaling Pathway and Inhibition Points
The Janus kinase (JAK)/STAT3 pathway is a primary signaling cascade for numerous cytokines and growth factors. The diagram below illustrates this pathway and highlights the points at which different inhibitors exert their effects.
Experimental Workflow for Inhibitor Screening
The identification and validation of a novel inhibitor follows a structured workflow. This process begins with high-throughput screening to identify initial "hits" and progresses to detailed secondary assays to confirm activity, determine potency (IC50), and elucidate the mechanism of action.
Experimental Protocols
To ensure reproducibility and enable objective comparison, detailed experimental protocols are essential. Below is a representative protocol for a STAT3 Luciferase Reporter Assay, a common method for quantifying the transcriptional activity of the STAT3 pathway.
Protocol: STAT3 Luciferase Reporter Assay
This assay is designed to measure the ability of a test compound to inhibit STAT3-mediated gene transcription in response to a cytokine stimulus, such as Interleukin-6 (IL-6).
1. Materials and Reagents:
-
HEK293 cells (or other suitable cell line) stably transfected with a STAT3-luciferase reporter construct.
-
Complete Growth Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Medium: Serum-free DMEM.
-
Recombinant Human IL-6 (for stimulation).
-
Test Compounds (this compound, known inhibitors) dissolved in DMSO.
-
Phosphate-Buffered Saline (PBS).
-
Luciferase Assay Reagent (e.g., ONE-Glo™ or similar).
-
White, clear-bottom 96-well cell culture plates.
-
Luminometer for plate reading.
2. Cell Seeding:
-
Culture the STAT3-reporter cells in Complete Growth Medium until they reach 70-80% confluency.
-
Trypsinize the cells, perform a cell count, and resuspend them in Complete Growth Medium.
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 30,000 cells per well in 100 µL of medium.[10]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]
3. Compound Treatment and Stimulation:
-
The following day, carefully aspirate the growth medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 75 µL of Assay Medium (serum-free) to each well and incubate for 4-6 hours to serum-starve the cells.
-
Prepare serial dilutions of the test compounds (e.g., this compound, Stattic, Niclosamide) and vehicle control (DMSO) in Assay Medium at 4x the final desired concentration.
-
Add 25 µL of the diluted compound solutions to the appropriate wells. The final DMSO concentration should not exceed 0.5%.
-
Incubate the plate for 1-2 hours at 37°C.
-
Prepare a stock of IL-6 in Assay Medium at a concentration that yields ~80% of the maximal response (e.g., 10 ng/mL final concentration).
-
Add 10 µL of the IL-6 solution to all wells except the "Unstimulated Control" wells. Add 10 µL of Assay Medium to the unstimulated wells.
-
Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.[12]
4. Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Add 100 µL of Luciferase Assay Reagent to each well.[12]
-
Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete cell lysis.
-
Measure the luminescence of each well using a microplate luminometer.
5. Data Analysis:
-
Subtract the average luminescence signal from the "Unstimulated Control" wells from all other readings to correct for background.
-
Normalize the data by setting the signal from the "IL-6 Stimulated + Vehicle Control" wells as 100% activity (0% inhibition) and the signal from the "Unstimulated Control" as 0% activity (100% inhibition).
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Stattic | Cell Signaling Technology [cellsignal.com]
- 3. Stattic | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Stattic | CAS:19983-44-9 | STAT3 inhibitor,small-molecule and potent | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Assessing the Selectivity of Daphmacropodine: A Guide for Researchers
A comprehensive review of the current scientific literature reveals that the specific protein target of Daphmacropodine, a natural alkaloid isolated from Daphniphyllum macropodum, has not yet been identified. While the compound has been evaluated for a range of biological activities, including cytotoxic, pesticidal, and antibacterial effects, the underlying molecular mechanisms and direct protein interactions remain uncharacterized.
This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound. Given the absence of a known target, this document will focus on the established general methodologies for target identification and selectivity profiling. Understanding these experimental workflows is crucial for any future investigation into the mechanism of action and specificity of this compound or other novel bioactive compounds.
The Challenge: An Unknown Target
The initial step in assessing the selectivity of any compound is the identification of its primary biological target. Despite studies on its synthesis and broad biological effects, research to date has not pinpointed a specific protein that this compound binds to and modulates. One study investigating various Daphniphyllum alkaloids found no significant inhibition of protein tyrosine phosphatase non-receptor type 1 (PTPN1), suggesting this is not a primary target. The lack of a defined target protein makes a direct assessment of this compound's selectivity impossible at this time.
A Roadmap for Future Research: Target Identification and Selectivity Profiling
For researchers embarking on the characterization of this compound's pharmacological properties, the following experimental workflows provide a robust framework for target identification and subsequent selectivity assessment.
Experimental Workflow for Target Identification
A common and effective strategy for identifying the molecular target of a novel compound is affinity-based chemical proteomics. This approach aims to isolate and identify proteins that physically interact with the compound of interest.
Experimental Protocol: Affinity-Based Target Identification
-
Affinity Probe Synthesis: A modified version of this compound is synthesized to include a tag (e.g., biotin) that allows for its capture. This "affinity probe" should retain the biological activity of the parent compound.
-
Incubation: The affinity probe is incubated with a complex biological sample, such as a cell lysate or tissue extract, to allow for binding to its target protein(s).
-
Capture of Protein Complexes: The probe-protein complexes are isolated from the mixture using a capture agent that specifically binds to the tag on the probe (e.g., streptavidin-coated beads for a biotin (B1667282) tag).
-
Washing: The captured complexes are washed to remove proteins that are non-specifically bound to the beads or the probe.
-
Elution: The specifically bound proteins are eluted from the capture agent.
-
Protein Identification: The eluted proteins are identified using techniques such as mass spectrometry. Proteins that are consistently and specifically pulled down with the this compound probe are considered potential targets.
Assessing Selectivity Once a Target is Identified
Following the successful identification of a primary target protein, its selectivity can be assessed by comparing its binding affinity or functional activity against a panel of other related and unrelated proteins.
Experimental Protocol: In Vitro Selectivity Assays
A variety of in vitro assays can be employed to quantify the interaction of this compound with its primary target and a panel of off-target proteins.
-
Binding Assays: These assays directly measure the affinity of a compound for a protein.
-
Surface Plasmon Resonance (SPR): Provides real-time data on the association and dissociation kinetics of the compound-protein interaction, from which the equilibrium dissociation constant (Kd) can be calculated.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.
-
Radioligand Binding Assays: A radiolabeled ligand with known affinity for the target is competed off by this compound, allowing for the determination of its inhibitory constant (Ki).
-
-
Functional Assays: These assays measure the effect of the compound on the biological activity of the protein.
-
Enzyme Inhibition Assays: If the target is an enzyme, its activity is measured in the presence of varying concentrations of this compound to determine the half-maximal inhibitory concentration (IC50).
-
Cell-Based Reporter Assays: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a signaling pathway modulated by the target protein. The effect of this compound on the reporter signal provides a measure of its functional activity (EC50 or IC50).
-
Data Presentation for Selectivity Comparison
Once quantitative data is obtained, it should be organized into a table for clear comparison. A selectivity index can be calculated by dividing the affinity or potency for the off-target by the affinity or potency for the on-target.
| Protein Target | Binding Affinity (Kd/Ki) | Functional Activity (IC50/EC50) | Selectivity Index (vs. Primary Target) |
| Primary Target | Value | Value | 1 |
| Off-Target 1 | Value | Value | Calculated Value |
| Off-Target 2 | Value | Value | Calculated Value |
| ... | ... | ... | ... |
Conclusion
While the current body of scientific knowledge does not permit a direct assessment of this compound's selectivity due to its undefined protein target, the methodologies outlined in this guide provide a clear path forward for researchers. The identification of its molecular target is the critical next step. Following this discovery, a systematic evaluation of its binding and functional activity against a panel of relevant proteins will be essential to elucidate its selectivity profile and to determine its potential as a therapeutic agent or a valuable research tool. The application of these established experimental workflows will be instrumental in unlocking the pharmacological secrets of this compound.
Assessing the Selectivity of Daphmacropodine: A Guide for Researchers
A comprehensive review of the current scientific literature reveals that the specific protein target of Daphmacropodine, a natural alkaloid isolated from Daphniphyllum macropodum, has not yet been identified. While the compound has been evaluated for a range of biological activities, including cytotoxic, pesticidal, and antibacterial effects, the underlying molecular mechanisms and direct protein interactions remain uncharacterized.
This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound. Given the absence of a known target, this document will focus on the established general methodologies for target identification and selectivity profiling. Understanding these experimental workflows is crucial for any future investigation into the mechanism of action and specificity of this compound or other novel bioactive compounds.
The Challenge: An Unknown Target
The initial step in assessing the selectivity of any compound is the identification of its primary biological target. Despite studies on its synthesis and broad biological effects, research to date has not pinpointed a specific protein that this compound binds to and modulates. One study investigating various Daphniphyllum alkaloids found no significant inhibition of protein tyrosine phosphatase non-receptor type 1 (PTPN1), suggesting this is not a primary target. The lack of a defined target protein makes a direct assessment of this compound's selectivity impossible at this time.
A Roadmap for Future Research: Target Identification and Selectivity Profiling
For researchers embarking on the characterization of this compound's pharmacological properties, the following experimental workflows provide a robust framework for target identification and subsequent selectivity assessment.
Experimental Workflow for Target Identification
A common and effective strategy for identifying the molecular target of a novel compound is affinity-based chemical proteomics. This approach aims to isolate and identify proteins that physically interact with the compound of interest.
Experimental Protocol: Affinity-Based Target Identification
-
Affinity Probe Synthesis: A modified version of this compound is synthesized to include a tag (e.g., biotin) that allows for its capture. This "affinity probe" should retain the biological activity of the parent compound.
-
Incubation: The affinity probe is incubated with a complex biological sample, such as a cell lysate or tissue extract, to allow for binding to its target protein(s).
-
Capture of Protein Complexes: The probe-protein complexes are isolated from the mixture using a capture agent that specifically binds to the tag on the probe (e.g., streptavidin-coated beads for a biotin (B1667282) tag).
-
Washing: The captured complexes are washed to remove proteins that are non-specifically bound to the beads or the probe.
-
Elution: The specifically bound proteins are eluted from the capture agent.
-
Protein Identification: The eluted proteins are identified using techniques such as mass spectrometry. Proteins that are consistently and specifically pulled down with the this compound probe are considered potential targets.
Assessing Selectivity Once a Target is Identified
Following the successful identification of a primary target protein, its selectivity can be assessed by comparing its binding affinity or functional activity against a panel of other related and unrelated proteins.
Experimental Protocol: In Vitro Selectivity Assays
A variety of in vitro assays can be employed to quantify the interaction of this compound with its primary target and a panel of off-target proteins.
-
Binding Assays: These assays directly measure the affinity of a compound for a protein.
-
Surface Plasmon Resonance (SPR): Provides real-time data on the association and dissociation kinetics of the compound-protein interaction, from which the equilibrium dissociation constant (Kd) can be calculated.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.
-
Radioligand Binding Assays: A radiolabeled ligand with known affinity for the target is competed off by this compound, allowing for the determination of its inhibitory constant (Ki).
-
-
Functional Assays: These assays measure the effect of the compound on the biological activity of the protein.
-
Enzyme Inhibition Assays: If the target is an enzyme, its activity is measured in the presence of varying concentrations of this compound to determine the half-maximal inhibitory concentration (IC50).
-
Cell-Based Reporter Assays: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a signaling pathway modulated by the target protein. The effect of this compound on the reporter signal provides a measure of its functional activity (EC50 or IC50).
-
Data Presentation for Selectivity Comparison
Once quantitative data is obtained, it should be organized into a table for clear comparison. A selectivity index can be calculated by dividing the affinity or potency for the off-target by the affinity or potency for the on-target.
| Protein Target | Binding Affinity (Kd/Ki) | Functional Activity (IC50/EC50) | Selectivity Index (vs. Primary Target) |
| Primary Target | Value | Value | 1 |
| Off-Target 1 | Value | Value | Calculated Value |
| Off-Target 2 | Value | Value | Calculated Value |
| ... | ... | ... | ... |
Conclusion
While the current body of scientific knowledge does not permit a direct assessment of this compound's selectivity due to its undefined protein target, the methodologies outlined in this guide provide a clear path forward for researchers. The identification of its molecular target is the critical next step. Following this discovery, a systematic evaluation of its binding and functional activity against a panel of relevant proteins will be essential to elucidate its selectivity profile and to determine its potential as a therapeutic agent or a valuable research tool. The application of these established experimental workflows will be instrumental in unlocking the pharmacological secrets of this compound.
Assessing the Selectivity of Daphmacropodine: A Guide for Researchers
A comprehensive review of the current scientific literature reveals that the specific protein target of Daphmacropodine, a natural alkaloid isolated from Daphniphyllum macropodum, has not yet been identified. While the compound has been evaluated for a range of biological activities, including cytotoxic, pesticidal, and antibacterial effects, the underlying molecular mechanisms and direct protein interactions remain uncharacterized.
This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound. Given the absence of a known target, this document will focus on the established general methodologies for target identification and selectivity profiling. Understanding these experimental workflows is crucial for any future investigation into the mechanism of action and specificity of this compound or other novel bioactive compounds.
The Challenge: An Unknown Target
The initial step in assessing the selectivity of any compound is the identification of its primary biological target. Despite studies on its synthesis and broad biological effects, research to date has not pinpointed a specific protein that this compound binds to and modulates. One study investigating various Daphniphyllum alkaloids found no significant inhibition of protein tyrosine phosphatase non-receptor type 1 (PTPN1), suggesting this is not a primary target. The lack of a defined target protein makes a direct assessment of this compound's selectivity impossible at this time.
A Roadmap for Future Research: Target Identification and Selectivity Profiling
For researchers embarking on the characterization of this compound's pharmacological properties, the following experimental workflows provide a robust framework for target identification and subsequent selectivity assessment.
Experimental Workflow for Target Identification
A common and effective strategy for identifying the molecular target of a novel compound is affinity-based chemical proteomics. This approach aims to isolate and identify proteins that physically interact with the compound of interest.
Experimental Protocol: Affinity-Based Target Identification
-
Affinity Probe Synthesis: A modified version of this compound is synthesized to include a tag (e.g., biotin) that allows for its capture. This "affinity probe" should retain the biological activity of the parent compound.
-
Incubation: The affinity probe is incubated with a complex biological sample, such as a cell lysate or tissue extract, to allow for binding to its target protein(s).
-
Capture of Protein Complexes: The probe-protein complexes are isolated from the mixture using a capture agent that specifically binds to the tag on the probe (e.g., streptavidin-coated beads for a biotin tag).
-
Washing: The captured complexes are washed to remove proteins that are non-specifically bound to the beads or the probe.
-
Elution: The specifically bound proteins are eluted from the capture agent.
-
Protein Identification: The eluted proteins are identified using techniques such as mass spectrometry. Proteins that are consistently and specifically pulled down with the this compound probe are considered potential targets.
Assessing Selectivity Once a Target is Identified
Following the successful identification of a primary target protein, its selectivity can be assessed by comparing its binding affinity or functional activity against a panel of other related and unrelated proteins.
Experimental Protocol: In Vitro Selectivity Assays
A variety of in vitro assays can be employed to quantify the interaction of this compound with its primary target and a panel of off-target proteins.
-
Binding Assays: These assays directly measure the affinity of a compound for a protein.
-
Surface Plasmon Resonance (SPR): Provides real-time data on the association and dissociation kinetics of the compound-protein interaction, from which the equilibrium dissociation constant (Kd) can be calculated.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.
-
Radioligand Binding Assays: A radiolabeled ligand with known affinity for the target is competed off by this compound, allowing for the determination of its inhibitory constant (Ki).
-
-
Functional Assays: These assays measure the effect of the compound on the biological activity of the protein.
-
Enzyme Inhibition Assays: If the target is an enzyme, its activity is measured in the presence of varying concentrations of this compound to determine the half-maximal inhibitory concentration (IC50).
-
Cell-Based Reporter Assays: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a signaling pathway modulated by the target protein. The effect of this compound on the reporter signal provides a measure of its functional activity (EC50 or IC50).
-
Data Presentation for Selectivity Comparison
Once quantitative data is obtained, it should be organized into a table for clear comparison. A selectivity index can be calculated by dividing the affinity or potency for the off-target by the affinity or potency for the on-target.
| Protein Target | Binding Affinity (Kd/Ki) | Functional Activity (IC50/EC50) | Selectivity Index (vs. Primary Target) |
| Primary Target | Value | Value | 1 |
| Off-Target 1 | Value | Value | Calculated Value |
| Off-Target 2 | Value | Value | Calculated Value |
| ... | ... | ... | ... |
Conclusion
While the current body of scientific knowledge does not permit a direct assessment of this compound's selectivity due to its undefined protein target, the methodologies outlined in this guide provide a clear path forward for researchers. The identification of its molecular target is the critical next step. Following this discovery, a systematic evaluation of its binding and functional activity against a panel of relevant proteins will be essential to elucidate its selectivity profile and to determine its potential as a therapeutic agent or a valuable research tool. The application of these established experimental workflows will be instrumental in unlocking the pharmacological secrets of this compound.
Independent Verification of NMR Data for Daphmacropodine: A Comparative Analysis
A comprehensive review of publicly available scientific literature and spectral databases reveals a notable absence of independent verification for the published Nuclear Magnetic Resonance (NMR) data of the Daphniphyllum alkaloid, Daphmacropodine. While the initial structure elucidation of this compound has been cited in various studies, a subsequent, independent re-isolation and full NMR spectroscopic analysis and data publication for the purpose of verification could not be found.
This guide aims to provide researchers, scientists, and drug development professionals with a summary of the currently available information and to highlight the need for independent confirmation of the spectral data for this complex natural product.
The Challenge of Verifying Complex Natural Product Structures
The chemical structures of natural products, particularly intricate alkaloids like those from the Daphniphyllum genus, are primarily determined using a combination of spectroscopic techniques, with NMR being the most powerful tool. The process involves the careful analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC, to piece together the complex carbon skeleton and stereochemistry of the molecule.
However, the initial structural assignment, while often robust, can be subject to revision. Errors in interpretation, subtle spectral overlaps, or unexpected molecular rearrangements can lead to incorrect initial structure proposals. Therefore, independent verification of the structure and its corresponding NMR data by a different research group is a crucial step in validating the scientific record for a natural product.
Current Status of NMR Data for this compound
A thorough search of prominent scientific databases and chemical literature did not yield a publication presenting a side-by-side comparison of the originally published NMR data for this compound with a new, independently acquired dataset. While numerous publications report the isolation and characterization of other alkaloids from Daphniphyllum macropodum and related species, a specific study focused on the re-isolation and NMR analysis of this compound for verification purposes appears to be unavailable.
This lack of independently verified data presents a challenge for researchers working with this compound, as they must rely solely on the original structural assignment.
The Path Forward: A Call for Independent Verification
To ensure the accuracy and reliability of the chemical data for this compound, the scientific community would greatly benefit from an independent study that includes:
-
Re-isolation: The isolation of this compound from a verified source of Daphniphyllum macropodum.
-
Spectroscopic Analysis: Comprehensive ¹H and ¹³C NMR analysis, including 1D and 2D experiments, using modern high-field NMR spectrometers.
-
Data Publication: The public dissemination of the newly acquired NMR data, allowing for a direct comparison with the originally reported values.
This process would provide the necessary confirmation of the structure of this compound and its spectral properties, thereby strengthening the foundation for future research into its biological activity and potential therapeutic applications.
Experimental Workflow for Verification
Should a research group undertake the independent verification of this compound's NMR data, a typical experimental workflow would be as follows:
Independent Verification of NMR Data for Daphmacropodine: A Comparative Analysis
A comprehensive review of publicly available scientific literature and spectral databases reveals a notable absence of independent verification for the published Nuclear Magnetic Resonance (NMR) data of the Daphniphyllum alkaloid, Daphmacropodine. While the initial structure elucidation of this compound has been cited in various studies, a subsequent, independent re-isolation and full NMR spectroscopic analysis and data publication for the purpose of verification could not be found.
This guide aims to provide researchers, scientists, and drug development professionals with a summary of the currently available information and to highlight the need for independent confirmation of the spectral data for this complex natural product.
The Challenge of Verifying Complex Natural Product Structures
The chemical structures of natural products, particularly intricate alkaloids like those from the Daphniphyllum genus, are primarily determined using a combination of spectroscopic techniques, with NMR being the most powerful tool. The process involves the careful analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC, to piece together the complex carbon skeleton and stereochemistry of the molecule.
However, the initial structural assignment, while often robust, can be subject to revision. Errors in interpretation, subtle spectral overlaps, or unexpected molecular rearrangements can lead to incorrect initial structure proposals. Therefore, independent verification of the structure and its corresponding NMR data by a different research group is a crucial step in validating the scientific record for a natural product.
Current Status of NMR Data for this compound
A thorough search of prominent scientific databases and chemical literature did not yield a publication presenting a side-by-side comparison of the originally published NMR data for this compound with a new, independently acquired dataset. While numerous publications report the isolation and characterization of other alkaloids from Daphniphyllum macropodum and related species, a specific study focused on the re-isolation and NMR analysis of this compound for verification purposes appears to be unavailable.
This lack of independently verified data presents a challenge for researchers working with this compound, as they must rely solely on the original structural assignment.
The Path Forward: A Call for Independent Verification
To ensure the accuracy and reliability of the chemical data for this compound, the scientific community would greatly benefit from an independent study that includes:
-
Re-isolation: The isolation of this compound from a verified source of Daphniphyllum macropodum.
-
Spectroscopic Analysis: Comprehensive ¹H and ¹³C NMR analysis, including 1D and 2D experiments, using modern high-field NMR spectrometers.
-
Data Publication: The public dissemination of the newly acquired NMR data, allowing for a direct comparison with the originally reported values.
This process would provide the necessary confirmation of the structure of this compound and its spectral properties, thereby strengthening the foundation for future research into its biological activity and potential therapeutic applications.
Experimental Workflow for Verification
Should a research group undertake the independent verification of this compound's NMR data, a typical experimental workflow would be as follows:
Independent Verification of NMR Data for Daphmacropodine: A Comparative Analysis
A comprehensive review of publicly available scientific literature and spectral databases reveals a notable absence of independent verification for the published Nuclear Magnetic Resonance (NMR) data of the Daphniphyllum alkaloid, Daphmacropodine. While the initial structure elucidation of this compound has been cited in various studies, a subsequent, independent re-isolation and full NMR spectroscopic analysis and data publication for the purpose of verification could not be found.
This guide aims to provide researchers, scientists, and drug development professionals with a summary of the currently available information and to highlight the need for independent confirmation of the spectral data for this complex natural product.
The Challenge of Verifying Complex Natural Product Structures
The chemical structures of natural products, particularly intricate alkaloids like those from the Daphniphyllum genus, are primarily determined using a combination of spectroscopic techniques, with NMR being the most powerful tool. The process involves the careful analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC, to piece together the complex carbon skeleton and stereochemistry of the molecule.
However, the initial structural assignment, while often robust, can be subject to revision. Errors in interpretation, subtle spectral overlaps, or unexpected molecular rearrangements can lead to incorrect initial structure proposals. Therefore, independent verification of the structure and its corresponding NMR data by a different research group is a crucial step in validating the scientific record for a natural product.
Current Status of NMR Data for this compound
A thorough search of prominent scientific databases and chemical literature did not yield a publication presenting a side-by-side comparison of the originally published NMR data for this compound with a new, independently acquired dataset. While numerous publications report the isolation and characterization of other alkaloids from Daphniphyllum macropodum and related species, a specific study focused on the re-isolation and NMR analysis of this compound for verification purposes appears to be unavailable.
This lack of independently verified data presents a challenge for researchers working with this compound, as they must rely solely on the original structural assignment.
The Path Forward: A Call for Independent Verification
To ensure the accuracy and reliability of the chemical data for this compound, the scientific community would greatly benefit from an independent study that includes:
-
Re-isolation: The isolation of this compound from a verified source of Daphniphyllum macropodum.
-
Spectroscopic Analysis: Comprehensive ¹H and ¹³C NMR analysis, including 1D and 2D experiments, using modern high-field NMR spectrometers.
-
Data Publication: The public dissemination of the newly acquired NMR data, allowing for a direct comparison with the originally reported values.
This process would provide the necessary confirmation of the structure of this compound and its spectral properties, thereby strengthening the foundation for future research into its biological activity and potential therapeutic applications.
Experimental Workflow for Verification
Should a research group undertake the independent verification of this compound's NMR data, a typical experimental workflow would be as follows:
Navigating the Labyrinth of Alkaloid Extraction: A Comparative Guide for Daphmacropodine
For researchers and drug development professionals, the efficient extraction of Daphmacropodine, a promising alkaloid from the Daphniphyllum genus, is a critical first step in harnessing its therapeutic potential. The choice of extraction methodology profoundly influences not only the yield and purity of the final product but also the overall economic and environmental viability of the process. This guide offers a comprehensive comparison of prevalent extraction techniques, supported by general experimental principles, to empower researchers in selecting the most apt strategy for their objectives.
Quantitative Comparison of Extraction Methods
The following table summarizes the key operational parameters and performance characteristics of different extraction methods applicable to alkaloids like this compound. It is important to note that the presented values are generalized from alkaloid extraction literature and a direct head-to-head comparison for this compound specifically would require dedicated experimental investigation.
| Extraction Method | Principle | Typical Solvent | Temperature Range (°C) | Extraction Time | General Alkaloid Yield | Key Advantages | Key Disadvantages |
| Heat-Reflux Extraction (HRE) | Continuous boiling and condensation of a solvent to extract compounds. | Ethanol (B145695), Methanol | 60 - 80 | 4 - 24 hours | Moderate to High | Simple, low-cost equipment. | Long extraction time, high energy consumption, potential for thermal degradation of sensitive compounds.[1] |
| Ultrasound-Assisted Extraction (UAE) | Use of acoustic cavitation to disrupt cell walls and enhance mass transfer. | Ethanol, Methanol | 25 - 60 | 20 - 60 minutes | High | Reduced extraction time and solvent consumption, suitable for thermolabile compounds.[2][3] | Equipment cost, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to rapidly heat the solvent and plant matrix, causing cell rupture. | Ethanol, Methanol | 50 - 150 | 5 - 30 minutes | High | Very short extraction time, reduced solvent use, high efficiency.[4][5][6][7] | Requires specialized equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (typically CO2) as the extraction solvent. | Supercritical CO2, often with a co-solvent (e.g., ethanol) | 35 - 60 | 1 - 4 hours | Moderate to High | Environmentally friendly ("green") solvent, high selectivity, solvent-free extract.[8][9][10][11][12][13] | High initial equipment cost, may require co-solvents for polar compounds. |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for the reproducibility and optimization of extraction processes. Below are generalized protocols for each of the discussed methods, which should be adapted and optimized for the specific case of this compound from Daphniphyllum macropodum.
Heat-Reflux Extraction (HRE) Protocol
-
Sample Preparation: Air-dried and powdered plant material (e.g., stems or leaves of Daphniphyllum macropodum) is accurately weighed.
-
Extraction: The powdered material is placed in a round-bottom flask with a suitable solvent (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Heating: The flask is heated to the boiling point of the solvent under reflux using a heating mantle.
-
Duration: The extraction is carried out for a predetermined period, typically ranging from 4 to 24 hours.
-
Filtration and Concentration: After cooling, the extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: The powdered plant material is suspended in an appropriate solvent in a beaker or flask.
-
Sonication: An ultrasonic probe or bath is used to irradiate the mixture. Key parameters to control are frequency (typically 20-40 kHz), power, and temperature.
-
Duration: Sonication is applied for a shorter duration compared to HRE, usually between 20 and 60 minutes.
-
Separation: The extract is separated from the solid residue by filtration or centrifugation.
-
Concentration: The solvent is evaporated to yield the crude alkaloid extract.
Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: The powdered plant material is mixed with the extraction solvent in a specialized microwave-safe vessel.
-
Irradiation: The vessel is placed in a microwave extractor, and microwave power and temperature are set. The extraction is typically performed in short, repeated cycles to prevent overheating.
-
Duration: The total extraction time is significantly shorter, often in the range of 5 to 30 minutes.
-
Cooling and Filtration: The vessel is cooled, and the extract is filtered to remove the plant material.
-
Concentration: The solvent is removed to obtain the crude extract.
Supercritical Fluid Extraction (SFE) Protocol
-
Sample Preparation: The dried and ground plant material is packed into an extraction vessel.
-
CO2 Pressurization: Liquid CO2 is pumped into the vessel and brought to a supercritical state by controlling the temperature and pressure (e.g., 40-60°C and 100-350 bar).
-
Co-solvent Addition: A polar co-solvent like ethanol may be added to the supercritical CO2 to enhance the extraction of polar alkaloids.
-
Extraction and Separation: The supercritical fluid containing the dissolved this compound passes into a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the extract to precipitate.
-
Collection: The solvent-free extract is collected from the separator.
Visualizing the Extraction Workflow
To better illustrate the general process of isolating this compound, the following diagram outlines a typical experimental workflow from plant material to purified compound.
Caption: General workflow for the extraction and isolation of this compound.
Logical Pathway for Method Selection
The choice of an extraction method is a critical decision that depends on various factors. The following diagram illustrates a logical pathway to guide researchers in selecting the most appropriate technique based on their specific priorities.
Caption: Decision tree for selecting an appropriate extraction method for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave Assisted Extraction-An Innovative and Promising Extraction Tool for Medicinal Plant Research | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of microwave-assisted extraction of bioactive alkaloids from lotus plumule using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Alkaloid Extraction: A Comparative Guide for Daphmacropodine
For researchers and drug development professionals, the efficient extraction of Daphmacropodine, a promising alkaloid from the Daphniphyllum genus, is a critical first step in harnessing its therapeutic potential. The choice of extraction methodology profoundly influences not only the yield and purity of the final product but also the overall economic and environmental viability of the process. This guide offers a comprehensive comparison of prevalent extraction techniques, supported by general experimental principles, to empower researchers in selecting the most apt strategy for their objectives.
Quantitative Comparison of Extraction Methods
The following table summarizes the key operational parameters and performance characteristics of different extraction methods applicable to alkaloids like this compound. It is important to note that the presented values are generalized from alkaloid extraction literature and a direct head-to-head comparison for this compound specifically would require dedicated experimental investigation.
| Extraction Method | Principle | Typical Solvent | Temperature Range (°C) | Extraction Time | General Alkaloid Yield | Key Advantages | Key Disadvantages |
| Heat-Reflux Extraction (HRE) | Continuous boiling and condensation of a solvent to extract compounds. | Ethanol (B145695), Methanol | 60 - 80 | 4 - 24 hours | Moderate to High | Simple, low-cost equipment. | Long extraction time, high energy consumption, potential for thermal degradation of sensitive compounds.[1] |
| Ultrasound-Assisted Extraction (UAE) | Use of acoustic cavitation to disrupt cell walls and enhance mass transfer. | Ethanol, Methanol | 25 - 60 | 20 - 60 minutes | High | Reduced extraction time and solvent consumption, suitable for thermolabile compounds.[2][3] | Equipment cost, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to rapidly heat the solvent and plant matrix, causing cell rupture. | Ethanol, Methanol | 50 - 150 | 5 - 30 minutes | High | Very short extraction time, reduced solvent use, high efficiency.[4][5][6][7] | Requires specialized equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (typically CO2) as the extraction solvent. | Supercritical CO2, often with a co-solvent (e.g., ethanol) | 35 - 60 | 1 - 4 hours | Moderate to High | Environmentally friendly ("green") solvent, high selectivity, solvent-free extract.[8][9][10][11][12][13] | High initial equipment cost, may require co-solvents for polar compounds. |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for the reproducibility and optimization of extraction processes. Below are generalized protocols for each of the discussed methods, which should be adapted and optimized for the specific case of this compound from Daphniphyllum macropodum.
Heat-Reflux Extraction (HRE) Protocol
-
Sample Preparation: Air-dried and powdered plant material (e.g., stems or leaves of Daphniphyllum macropodum) is accurately weighed.
-
Extraction: The powdered material is placed in a round-bottom flask with a suitable solvent (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Heating: The flask is heated to the boiling point of the solvent under reflux using a heating mantle.
-
Duration: The extraction is carried out for a predetermined period, typically ranging from 4 to 24 hours.
-
Filtration and Concentration: After cooling, the extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: The powdered plant material is suspended in an appropriate solvent in a beaker or flask.
-
Sonication: An ultrasonic probe or bath is used to irradiate the mixture. Key parameters to control are frequency (typically 20-40 kHz), power, and temperature.
-
Duration: Sonication is applied for a shorter duration compared to HRE, usually between 20 and 60 minutes.
-
Separation: The extract is separated from the solid residue by filtration or centrifugation.
-
Concentration: The solvent is evaporated to yield the crude alkaloid extract.
Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: The powdered plant material is mixed with the extraction solvent in a specialized microwave-safe vessel.
-
Irradiation: The vessel is placed in a microwave extractor, and microwave power and temperature are set. The extraction is typically performed in short, repeated cycles to prevent overheating.
-
Duration: The total extraction time is significantly shorter, often in the range of 5 to 30 minutes.
-
Cooling and Filtration: The vessel is cooled, and the extract is filtered to remove the plant material.
-
Concentration: The solvent is removed to obtain the crude extract.
Supercritical Fluid Extraction (SFE) Protocol
-
Sample Preparation: The dried and ground plant material is packed into an extraction vessel.
-
CO2 Pressurization: Liquid CO2 is pumped into the vessel and brought to a supercritical state by controlling the temperature and pressure (e.g., 40-60°C and 100-350 bar).
-
Co-solvent Addition: A polar co-solvent like ethanol may be added to the supercritical CO2 to enhance the extraction of polar alkaloids.
-
Extraction and Separation: The supercritical fluid containing the dissolved this compound passes into a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the extract to precipitate.
-
Collection: The solvent-free extract is collected from the separator.
Visualizing the Extraction Workflow
To better illustrate the general process of isolating this compound, the following diagram outlines a typical experimental workflow from plant material to purified compound.
Caption: General workflow for the extraction and isolation of this compound.
Logical Pathway for Method Selection
The choice of an extraction method is a critical decision that depends on various factors. The following diagram illustrates a logical pathway to guide researchers in selecting the most appropriate technique based on their specific priorities.
Caption: Decision tree for selecting an appropriate extraction method for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave Assisted Extraction-An Innovative and Promising Extraction Tool for Medicinal Plant Research | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of microwave-assisted extraction of bioactive alkaloids from lotus plumule using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Alkaloid Extraction: A Comparative Guide for Daphmacropodine
For researchers and drug development professionals, the efficient extraction of Daphmacropodine, a promising alkaloid from the Daphniphyllum genus, is a critical first step in harnessing its therapeutic potential. The choice of extraction methodology profoundly influences not only the yield and purity of the final product but also the overall economic and environmental viability of the process. This guide offers a comprehensive comparison of prevalent extraction techniques, supported by general experimental principles, to empower researchers in selecting the most apt strategy for their objectives.
Quantitative Comparison of Extraction Methods
The following table summarizes the key operational parameters and performance characteristics of different extraction methods applicable to alkaloids like this compound. It is important to note that the presented values are generalized from alkaloid extraction literature and a direct head-to-head comparison for this compound specifically would require dedicated experimental investigation.
| Extraction Method | Principle | Typical Solvent | Temperature Range (°C) | Extraction Time | General Alkaloid Yield | Key Advantages | Key Disadvantages |
| Heat-Reflux Extraction (HRE) | Continuous boiling and condensation of a solvent to extract compounds. | Ethanol, Methanol | 60 - 80 | 4 - 24 hours | Moderate to High | Simple, low-cost equipment. | Long extraction time, high energy consumption, potential for thermal degradation of sensitive compounds.[1] |
| Ultrasound-Assisted Extraction (UAE) | Use of acoustic cavitation to disrupt cell walls and enhance mass transfer. | Ethanol, Methanol | 25 - 60 | 20 - 60 minutes | High | Reduced extraction time and solvent consumption, suitable for thermolabile compounds.[2][3] | Equipment cost, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to rapidly heat the solvent and plant matrix, causing cell rupture. | Ethanol, Methanol | 50 - 150 | 5 - 30 minutes | High | Very short extraction time, reduced solvent use, high efficiency.[4][5][6][7] | Requires specialized equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (typically CO2) as the extraction solvent. | Supercritical CO2, often with a co-solvent (e.g., ethanol) | 35 - 60 | 1 - 4 hours | Moderate to High | Environmentally friendly ("green") solvent, high selectivity, solvent-free extract.[8][9][10][11][12][13] | High initial equipment cost, may require co-solvents for polar compounds. |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for the reproducibility and optimization of extraction processes. Below are generalized protocols for each of the discussed methods, which should be adapted and optimized for the specific case of this compound from Daphniphyllum macropodum.
Heat-Reflux Extraction (HRE) Protocol
-
Sample Preparation: Air-dried and powdered plant material (e.g., stems or leaves of Daphniphyllum macropodum) is accurately weighed.
-
Extraction: The powdered material is placed in a round-bottom flask with a suitable solvent (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Heating: The flask is heated to the boiling point of the solvent under reflux using a heating mantle.
-
Duration: The extraction is carried out for a predetermined period, typically ranging from 4 to 24 hours.
-
Filtration and Concentration: After cooling, the extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: The powdered plant material is suspended in an appropriate solvent in a beaker or flask.
-
Sonication: An ultrasonic probe or bath is used to irradiate the mixture. Key parameters to control are frequency (typically 20-40 kHz), power, and temperature.
-
Duration: Sonication is applied for a shorter duration compared to HRE, usually between 20 and 60 minutes.
-
Separation: The extract is separated from the solid residue by filtration or centrifugation.
-
Concentration: The solvent is evaporated to yield the crude alkaloid extract.
Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: The powdered plant material is mixed with the extraction solvent in a specialized microwave-safe vessel.
-
Irradiation: The vessel is placed in a microwave extractor, and microwave power and temperature are set. The extraction is typically performed in short, repeated cycles to prevent overheating.
-
Duration: The total extraction time is significantly shorter, often in the range of 5 to 30 minutes.
-
Cooling and Filtration: The vessel is cooled, and the extract is filtered to remove the plant material.
-
Concentration: The solvent is removed to obtain the crude extract.
Supercritical Fluid Extraction (SFE) Protocol
-
Sample Preparation: The dried and ground plant material is packed into an extraction vessel.
-
CO2 Pressurization: Liquid CO2 is pumped into the vessel and brought to a supercritical state by controlling the temperature and pressure (e.g., 40-60°C and 100-350 bar).
-
Co-solvent Addition: A polar co-solvent like ethanol may be added to the supercritical CO2 to enhance the extraction of polar alkaloids.
-
Extraction and Separation: The supercritical fluid containing the dissolved this compound passes into a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the extract to precipitate.
-
Collection: The solvent-free extract is collected from the separator.
Visualizing the Extraction Workflow
To better illustrate the general process of isolating this compound, the following diagram outlines a typical experimental workflow from plant material to purified compound.
Caption: General workflow for the extraction and isolation of this compound.
Logical Pathway for Method Selection
The choice of an extraction method is a critical decision that depends on various factors. The following diagram illustrates a logical pathway to guide researchers in selecting the most appropriate technique based on their specific priorities.
Caption: Decision tree for selecting an appropriate extraction method for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave Assisted Extraction-An Innovative and Promising Extraction Tool for Medicinal Plant Research | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of microwave-assisted extraction of bioactive alkaloids from lotus plumule using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized Daphmacropodine Against a Natural Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the purity of synthetically produced Daphmacropodine by comparing it against a natural standard extracted from Daphniphyllum macropodum. The objective is to ensure chemical equivalence, which is a critical step in drug development and chemical research. This document outlines detailed experimental protocols, data presentation standards, and logical workflows to support a robust comparative analysis.
Introduction
This compound is a complex alkaloid isolated from plants of the Daphniphyllum genus.[] Its intricate structure and potential biological activity make it a subject of interest for synthetic chemists and pharmacologists. The validation of a synthetic route to this compound requires rigorous comparison to a well-characterized natural standard to confirm structural identity and purity. This guide details the necessary steps, from the extraction of the natural standard to the multifaceted analytical comparison with the synthetic analogue.
Experimental Workflow
The overall process for validating the synthetic this compound involves the isolation and purification of a natural standard, followed by a side-by-side analytical comparison of the natural and synthetic samples. The workflow is depicted in the diagram below.
Experimental Protocols
Preparation of Natural Standard
A high-purity natural standard of this compound is essential for a valid comparison. The following protocol outlines the extraction and purification from Daphniphyllum macropodum.
Protocol 1: Extraction and Purification of Natural this compound
-
Plant Material Collection and Preparation: Collect fresh or dried leaves and stems of Daphniphyllum macropodum. Grind the plant material into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material in a methanol/chloroform (B151607) (1:1 v/v) mixture at room temperature for 72 hours. Filter the extract and concentrate under reduced pressure to obtain a crude extract.
-
Acid-Base Partitioning: Dissolve the crude extract in 5% hydrochloric acid and filter. Wash the acidic solution with ethyl acetate (B1210297) to remove neutral and acidic compounds. Basify the aqueous layer with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10 and extract with chloroform. Concentrate the chloroform layer to yield a crude alkaloid mixture.
-
Column Chromatography: Subject the crude alkaloid mixture to column chromatography on silica (B1680970) gel. Elute with a gradient of chloroform and methanol. Monitor the fractions by thin-layer chromatography (TLC). Combine fractions containing this compound.
-
Further Purification: If necessary, perform further purification using preparative HPLC or column chromatography on alumina (B75360) to achieve a purity of >98%.
Analytical Methods for Comparison
The following analytical techniques should be employed to compare the synthetic and natural this compound samples.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Procedure: Dissolve accurately weighed amounts of the synthetic and natural samples in methanol. Inject equal concentrations of both samples and compare the retention times. Co-inject a mixture of both samples to confirm peak co-elution.
Protocol 3: Chiral High-Performance Liquid Chromatography (Chiral HPLC) Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of n-hexane and isopropanol.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 220 nm.
-
Procedure: Analyze both the synthetic and natural samples to confirm their enantiomeric purity. The synthetic product, if produced through a non-stereoselective step, may be a racemic mixture, while the natural product is expected to be a single enantiomer.
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra for both samples.
-
Procedure: Prepare solutions of the synthetic and natural this compound in CDCl₃. Acquire the spectra under identical conditions. Compare the chemical shifts, coupling constants, and correlations to establish structural identity.
Protocol 5: Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI).
-
Mode: Positive ion mode.
-
Procedure: Introduce dilute solutions of the synthetic and natural samples into the mass spectrometer. Compare the high-resolution mass spectra to confirm the molecular formula. Compare the fragmentation patterns from tandem MS (MS/MS) experiments to further confirm structural identity.
Protocol 6: Quantitative NMR (qNMR) for Purity Assessment
-
Instrumentation: NMR spectrometer (calibrated for quantitative analysis).
-
Internal Standard: A certified internal standard with a known purity and a resonance in a clear region of the spectrum (e.g., maleic acid).
-
Procedure: Accurately weigh the synthetic this compound and the internal standard. Dissolve the mixture in a deuterated solvent. Acquire a ¹H NMR spectrum with parameters optimized for quantitation (e.g., long relaxation delay). Calculate the purity of the synthetic sample by comparing the integral of a characteristic this compound peak to the integral of the internal standard's peak.
Data Presentation
All quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Physicochemical Properties of this compound
| Property | Reported Value |
| Molecular Formula | C₃₂H₅₁NO₄ |
| Molecular Weight | 513.75 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in chloroform, dichloromethane, DMSO |
Table 2: HPLC and Chiral HPLC Comparison
| Sample | HPLC Retention Time (min) | Chiral HPLC Retention Time (min) |
| Synthetic this compound | Insert Value | Insert Value |
| Natural Standard | Insert Value | Insert Value |
| Co-injection | Insert Value | N/A |
Table 3: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Synthetic) | Assignment (Natural) |
| Insert Data | Insert Data | Insert Data | Insert Data | Insert Data |
| ... | ... | ... | ... | ... |
Table 4: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment (Synthetic) | Assignment (Natural) |
| Insert Data | Insert Data | Insert Data |
| ... | ... | ... |
Table 5: High-Resolution Mass Spectrometry Data
| Sample | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ |
| Synthetic this compound | Insert Value | Insert Value |
| Natural Standard | Insert Value | Insert Value |
Table 6: Purity Assessment of Synthetic this compound by qNMR
| Parameter | Value |
| Purity (%) | Insert Value |
| Standard Deviation | Insert Value |
Conclusion
A thorough comparison of the synthetic this compound with a high-purity natural standard using the described analytical methods will provide robust validation of its identity and purity. Identical retention times in HPLC and co-elution, identical NMR spectra and mass spectra, and comparable enantiomeric purity are essential to establish chemical equivalence. The quantitative purity of the synthetic material, as determined by qNMR, should meet the standards required for its intended research or development application. This comprehensive approach ensures the reliability and reproducibility of the synthetic route and the quality of the final product.
References
A Comparative Guide to Validating the Purity of Synthesized Daphmacropodine Against a Natural Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the purity of synthetically produced Daphmacropodine by comparing it against a natural standard extracted from Daphniphyllum macropodum. The objective is to ensure chemical equivalence, which is a critical step in drug development and chemical research. This document outlines detailed experimental protocols, data presentation standards, and logical workflows to support a robust comparative analysis.
Introduction
This compound is a complex alkaloid isolated from plants of the Daphniphyllum genus.[] Its intricate structure and potential biological activity make it a subject of interest for synthetic chemists and pharmacologists. The validation of a synthetic route to this compound requires rigorous comparison to a well-characterized natural standard to confirm structural identity and purity. This guide details the necessary steps, from the extraction of the natural standard to the multifaceted analytical comparison with the synthetic analogue.
Experimental Workflow
The overall process for validating the synthetic this compound involves the isolation and purification of a natural standard, followed by a side-by-side analytical comparison of the natural and synthetic samples. The workflow is depicted in the diagram below.
Experimental Protocols
Preparation of Natural Standard
A high-purity natural standard of this compound is essential for a valid comparison. The following protocol outlines the extraction and purification from Daphniphyllum macropodum.
Protocol 1: Extraction and Purification of Natural this compound
-
Plant Material Collection and Preparation: Collect fresh or dried leaves and stems of Daphniphyllum macropodum. Grind the plant material into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material in a methanol/chloroform (B151607) (1:1 v/v) mixture at room temperature for 72 hours. Filter the extract and concentrate under reduced pressure to obtain a crude extract.
-
Acid-Base Partitioning: Dissolve the crude extract in 5% hydrochloric acid and filter. Wash the acidic solution with ethyl acetate (B1210297) to remove neutral and acidic compounds. Basify the aqueous layer with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10 and extract with chloroform. Concentrate the chloroform layer to yield a crude alkaloid mixture.
-
Column Chromatography: Subject the crude alkaloid mixture to column chromatography on silica (B1680970) gel. Elute with a gradient of chloroform and methanol. Monitor the fractions by thin-layer chromatography (TLC). Combine fractions containing this compound.
-
Further Purification: If necessary, perform further purification using preparative HPLC or column chromatography on alumina (B75360) to achieve a purity of >98%.
Analytical Methods for Comparison
The following analytical techniques should be employed to compare the synthetic and natural this compound samples.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Procedure: Dissolve accurately weighed amounts of the synthetic and natural samples in methanol. Inject equal concentrations of both samples and compare the retention times. Co-inject a mixture of both samples to confirm peak co-elution.
Protocol 3: Chiral High-Performance Liquid Chromatography (Chiral HPLC) Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of n-hexane and isopropanol.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 220 nm.
-
Procedure: Analyze both the synthetic and natural samples to confirm their enantiomeric purity. The synthetic product, if produced through a non-stereoselective step, may be a racemic mixture, while the natural product is expected to be a single enantiomer.
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra for both samples.
-
Procedure: Prepare solutions of the synthetic and natural this compound in CDCl₃. Acquire the spectra under identical conditions. Compare the chemical shifts, coupling constants, and correlations to establish structural identity.
Protocol 5: Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI).
-
Mode: Positive ion mode.
-
Procedure: Introduce dilute solutions of the synthetic and natural samples into the mass spectrometer. Compare the high-resolution mass spectra to confirm the molecular formula. Compare the fragmentation patterns from tandem MS (MS/MS) experiments to further confirm structural identity.
Protocol 6: Quantitative NMR (qNMR) for Purity Assessment
-
Instrumentation: NMR spectrometer (calibrated for quantitative analysis).
-
Internal Standard: A certified internal standard with a known purity and a resonance in a clear region of the spectrum (e.g., maleic acid).
-
Procedure: Accurately weigh the synthetic this compound and the internal standard. Dissolve the mixture in a deuterated solvent. Acquire a ¹H NMR spectrum with parameters optimized for quantitation (e.g., long relaxation delay). Calculate the purity of the synthetic sample by comparing the integral of a characteristic this compound peak to the integral of the internal standard's peak.
Data Presentation
All quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Physicochemical Properties of this compound
| Property | Reported Value |
| Molecular Formula | C₃₂H₅₁NO₄ |
| Molecular Weight | 513.75 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in chloroform, dichloromethane, DMSO |
Table 2: HPLC and Chiral HPLC Comparison
| Sample | HPLC Retention Time (min) | Chiral HPLC Retention Time (min) |
| Synthetic this compound | Insert Value | Insert Value |
| Natural Standard | Insert Value | Insert Value |
| Co-injection | Insert Value | N/A |
Table 3: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Synthetic) | Assignment (Natural) |
| Insert Data | Insert Data | Insert Data | Insert Data | Insert Data |
| ... | ... | ... | ... | ... |
Table 4: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment (Synthetic) | Assignment (Natural) |
| Insert Data | Insert Data | Insert Data |
| ... | ... | ... |
Table 5: High-Resolution Mass Spectrometry Data
| Sample | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ |
| Synthetic this compound | Insert Value | Insert Value |
| Natural Standard | Insert Value | Insert Value |
Table 6: Purity Assessment of Synthetic this compound by qNMR
| Parameter | Value |
| Purity (%) | Insert Value |
| Standard Deviation | Insert Value |
Conclusion
A thorough comparison of the synthetic this compound with a high-purity natural standard using the described analytical methods will provide robust validation of its identity and purity. Identical retention times in HPLC and co-elution, identical NMR spectra and mass spectra, and comparable enantiomeric purity are essential to establish chemical equivalence. The quantitative purity of the synthetic material, as determined by qNMR, should meet the standards required for its intended research or development application. This comprehensive approach ensures the reliability and reproducibility of the synthetic route and the quality of the final product.
References
A Comparative Guide to Validating the Purity of Synthesized Daphmacropodine Against a Natural Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the purity of synthetically produced Daphmacropodine by comparing it against a natural standard extracted from Daphniphyllum macropodum. The objective is to ensure chemical equivalence, which is a critical step in drug development and chemical research. This document outlines detailed experimental protocols, data presentation standards, and logical workflows to support a robust comparative analysis.
Introduction
This compound is a complex alkaloid isolated from plants of the Daphniphyllum genus.[] Its intricate structure and potential biological activity make it a subject of interest for synthetic chemists and pharmacologists. The validation of a synthetic route to this compound requires rigorous comparison to a well-characterized natural standard to confirm structural identity and purity. This guide details the necessary steps, from the extraction of the natural standard to the multifaceted analytical comparison with the synthetic analogue.
Experimental Workflow
The overall process for validating the synthetic this compound involves the isolation and purification of a natural standard, followed by a side-by-side analytical comparison of the natural and synthetic samples. The workflow is depicted in the diagram below.
Experimental Protocols
Preparation of Natural Standard
A high-purity natural standard of this compound is essential for a valid comparison. The following protocol outlines the extraction and purification from Daphniphyllum macropodum.
Protocol 1: Extraction and Purification of Natural this compound
-
Plant Material Collection and Preparation: Collect fresh or dried leaves and stems of Daphniphyllum macropodum. Grind the plant material into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material in a methanol/chloroform (1:1 v/v) mixture at room temperature for 72 hours. Filter the extract and concentrate under reduced pressure to obtain a crude extract.
-
Acid-Base Partitioning: Dissolve the crude extract in 5% hydrochloric acid and filter. Wash the acidic solution with ethyl acetate to remove neutral and acidic compounds. Basify the aqueous layer with ammonium hydroxide to a pH of 9-10 and extract with chloroform. Concentrate the chloroform layer to yield a crude alkaloid mixture.
-
Column Chromatography: Subject the crude alkaloid mixture to column chromatography on silica gel. Elute with a gradient of chloroform and methanol. Monitor the fractions by thin-layer chromatography (TLC). Combine fractions containing this compound.
-
Further Purification: If necessary, perform further purification using preparative HPLC or column chromatography on alumina to achieve a purity of >98%.
Analytical Methods for Comparison
The following analytical techniques should be employed to compare the synthetic and natural this compound samples.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Procedure: Dissolve accurately weighed amounts of the synthetic and natural samples in methanol. Inject equal concentrations of both samples and compare the retention times. Co-inject a mixture of both samples to confirm peak co-elution.
Protocol 3: Chiral High-Performance Liquid Chromatography (Chiral HPLC) Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of n-hexane and isopropanol.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 220 nm.
-
Procedure: Analyze both the synthetic and natural samples to confirm their enantiomeric purity. The synthetic product, if produced through a non-stereoselective step, may be a racemic mixture, while the natural product is expected to be a single enantiomer.
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra for both samples.
-
Procedure: Prepare solutions of the synthetic and natural this compound in CDCl₃. Acquire the spectra under identical conditions. Compare the chemical shifts, coupling constants, and correlations to establish structural identity.
Protocol 5: Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI).
-
Mode: Positive ion mode.
-
Procedure: Introduce dilute solutions of the synthetic and natural samples into the mass spectrometer. Compare the high-resolution mass spectra to confirm the molecular formula. Compare the fragmentation patterns from tandem MS (MS/MS) experiments to further confirm structural identity.
Protocol 6: Quantitative NMR (qNMR) for Purity Assessment
-
Instrumentation: NMR spectrometer (calibrated for quantitative analysis).
-
Internal Standard: A certified internal standard with a known purity and a resonance in a clear region of the spectrum (e.g., maleic acid).
-
Procedure: Accurately weigh the synthetic this compound and the internal standard. Dissolve the mixture in a deuterated solvent. Acquire a ¹H NMR spectrum with parameters optimized for quantitation (e.g., long relaxation delay). Calculate the purity of the synthetic sample by comparing the integral of a characteristic this compound peak to the integral of the internal standard's peak.
Data Presentation
All quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Physicochemical Properties of this compound
| Property | Reported Value |
| Molecular Formula | C₃₂H₅₁NO₄ |
| Molecular Weight | 513.75 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in chloroform, dichloromethane, DMSO |
Table 2: HPLC and Chiral HPLC Comparison
| Sample | HPLC Retention Time (min) | Chiral HPLC Retention Time (min) |
| Synthetic this compound | Insert Value | Insert Value |
| Natural Standard | Insert Value | Insert Value |
| Co-injection | Insert Value | N/A |
Table 3: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Synthetic) | Assignment (Natural) |
| Insert Data | Insert Data | Insert Data | Insert Data | Insert Data |
| ... | ... | ... | ... | ... |
Table 4: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment (Synthetic) | Assignment (Natural) |
| Insert Data | Insert Data | Insert Data |
| ... | ... | ... |
Table 5: High-Resolution Mass Spectrometry Data
| Sample | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ |
| Synthetic this compound | Insert Value | Insert Value |
| Natural Standard | Insert Value | Insert Value |
Table 6: Purity Assessment of Synthetic this compound by qNMR
| Parameter | Value |
| Purity (%) | Insert Value |
| Standard Deviation | Insert Value |
Conclusion
A thorough comparison of the synthetic this compound with a high-purity natural standard using the described analytical methods will provide robust validation of its identity and purity. Identical retention times in HPLC and co-elution, identical NMR spectra and mass spectra, and comparable enantiomeric purity are essential to establish chemical equivalence. The quantitative purity of the synthetic material, as determined by qNMR, should meet the standards required for its intended research or development application. This comprehensive approach ensures the reliability and reproducibility of the synthetic route and the quality of the final product.
References
A Head-to-Head Comparison: Daphmacropodine and its Structural Analog, Macropodumine C
In the realm of natural product chemistry, the intricate structures of Daphniphyllum alkaloids have long captivated researchers. Among these, Daphmacropodine and its structural analogs present a compelling case for comparative biological evaluation. This guide offers a head-to-head comparison of this compound and a closely related structural analog, Macropodumine C, both isolated from Daphniphyllum macropodum. The focus of this comparison is on their cytotoxic activities, a key parameter in the assessment of their potential as anticancer agents.
While direct comparative studies under identical experimental conditions are not yet available in the published literature, this guide synthesizes existing data from separate studies to provide a preliminary assessment. It is important to note that variations in experimental protocols, cell lines, and conditions can influence the outcomes. Therefore, the data presented herein should be interpreted with this consideration in mind.
Comparative Biological Activity: Cytotoxicity
The primary biological activity reported for both this compound and Macropodumine C is their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available in Comparative Context | - | - |
| Macropodumine C | P-388 (Mouse Lymphocytic Leukemia) | 10.3 | [1] |
| A-549 (Human Lung Carcinoma) | > 40 | [1] | |
| SGC-7901 (Human Gastric Carcinoma) | > 40 | [1] | |
| HL-60 (Human Promyelocytic Leukemia) | > 40 | [1] |
Note: As of the latest literature review, specific IC50 values for this compound from a comparable study to that of Macropodumine C were not available. One study mentioned this compound's potent antioxidant activity at 2.0 µM against H2O2-induced impairment in PC12 cells.
Experimental Protocols
The following is a generalized protocol for the cytotoxicity assays used to evaluate Daphniphyllum alkaloids, based on methodologies reported in the literature.[1]
MTT Assay for Cytotoxicity
Objective: To determine the concentration of an alkaloid that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., P-388, A-549, SGC-7901, HL-60)
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS)
-
This compound and Macropodumine C stock solutions (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Sodium dodecyl sulfate (B86663) (SDS) solution (10% in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a density of 1 × 10^4 cells/well in 100 µL of complete medium. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (this compound or Macropodumine C) are serially diluted in the culture medium to various concentrations. 100 µL of each dilution is added to the respective wells. A control group receives medium with DMSO only.
-
Incubation: The plates are incubated for a further 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondria will convert the yellow MTT into a dark blue formazan (B1609692) product.
-
Formazan Solubilization: 100 µL of 10% SDS solution is added to each well to solubilize the formazan crystals. The plates are then incubated overnight.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in evaluating these compounds, the following diagrams are provided.
Conclusion
This comparative guide provides a snapshot of the current understanding of the cytotoxic activities of this compound and its structural analog, Macropodumine C. The available data suggests that Macropodumine C exhibits moderate cytotoxicity against the P-388 cancer cell line.[1] While a direct comparison with this compound is currently limited by the lack of parallel studies, the information presented here serves as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Future head-to-head studies are essential to fully elucidate the structure-activity relationships and the therapeutic potential of this fascinating class of alkaloids.
References
A Head-to-Head Comparison: Daphmacropodine and its Structural Analog, Macropodumine C
In the realm of natural product chemistry, the intricate structures of Daphniphyllum alkaloids have long captivated researchers. Among these, Daphmacropodine and its structural analogs present a compelling case for comparative biological evaluation. This guide offers a head-to-head comparison of this compound and a closely related structural analog, Macropodumine C, both isolated from Daphniphyllum macropodum. The focus of this comparison is on their cytotoxic activities, a key parameter in the assessment of their potential as anticancer agents.
While direct comparative studies under identical experimental conditions are not yet available in the published literature, this guide synthesizes existing data from separate studies to provide a preliminary assessment. It is important to note that variations in experimental protocols, cell lines, and conditions can influence the outcomes. Therefore, the data presented herein should be interpreted with this consideration in mind.
Comparative Biological Activity: Cytotoxicity
The primary biological activity reported for both this compound and Macropodumine C is their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available in Comparative Context | - | - |
| Macropodumine C | P-388 (Mouse Lymphocytic Leukemia) | 10.3 | [1] |
| A-549 (Human Lung Carcinoma) | > 40 | [1] | |
| SGC-7901 (Human Gastric Carcinoma) | > 40 | [1] | |
| HL-60 (Human Promyelocytic Leukemia) | > 40 | [1] |
Note: As of the latest literature review, specific IC50 values for this compound from a comparable study to that of Macropodumine C were not available. One study mentioned this compound's potent antioxidant activity at 2.0 µM against H2O2-induced impairment in PC12 cells.
Experimental Protocols
The following is a generalized protocol for the cytotoxicity assays used to evaluate Daphniphyllum alkaloids, based on methodologies reported in the literature.[1]
MTT Assay for Cytotoxicity
Objective: To determine the concentration of an alkaloid that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., P-388, A-549, SGC-7901, HL-60)
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS)
-
This compound and Macropodumine C stock solutions (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Sodium dodecyl sulfate (B86663) (SDS) solution (10% in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a density of 1 × 10^4 cells/well in 100 µL of complete medium. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (this compound or Macropodumine C) are serially diluted in the culture medium to various concentrations. 100 µL of each dilution is added to the respective wells. A control group receives medium with DMSO only.
-
Incubation: The plates are incubated for a further 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondria will convert the yellow MTT into a dark blue formazan (B1609692) product.
-
Formazan Solubilization: 100 µL of 10% SDS solution is added to each well to solubilize the formazan crystals. The plates are then incubated overnight.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in evaluating these compounds, the following diagrams are provided.
Conclusion
This comparative guide provides a snapshot of the current understanding of the cytotoxic activities of this compound and its structural analog, Macropodumine C. The available data suggests that Macropodumine C exhibits moderate cytotoxicity against the P-388 cancer cell line.[1] While a direct comparison with this compound is currently limited by the lack of parallel studies, the information presented here serves as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Future head-to-head studies are essential to fully elucidate the structure-activity relationships and the therapeutic potential of this fascinating class of alkaloids.
References
A Head-to-Head Comparison: Daphmacropodine and its Structural Analog, Macropodumine C
In the realm of natural product chemistry, the intricate structures of Daphniphyllum alkaloids have long captivated researchers. Among these, Daphmacropodine and its structural analogs present a compelling case for comparative biological evaluation. This guide offers a head-to-head comparison of this compound and a closely related structural analog, Macropodumine C, both isolated from Daphniphyllum macropodum. The focus of this comparison is on their cytotoxic activities, a key parameter in the assessment of their potential as anticancer agents.
While direct comparative studies under identical experimental conditions are not yet available in the published literature, this guide synthesizes existing data from separate studies to provide a preliminary assessment. It is important to note that variations in experimental protocols, cell lines, and conditions can influence the outcomes. Therefore, the data presented herein should be interpreted with this consideration in mind.
Comparative Biological Activity: Cytotoxicity
The primary biological activity reported for both this compound and Macropodumine C is their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available in Comparative Context | - | - |
| Macropodumine C | P-388 (Mouse Lymphocytic Leukemia) | 10.3 | [1] |
| A-549 (Human Lung Carcinoma) | > 40 | [1] | |
| SGC-7901 (Human Gastric Carcinoma) | > 40 | [1] | |
| HL-60 (Human Promyelocytic Leukemia) | > 40 | [1] |
Note: As of the latest literature review, specific IC50 values for this compound from a comparable study to that of Macropodumine C were not available. One study mentioned this compound's potent antioxidant activity at 2.0 µM against H2O2-induced impairment in PC12 cells.
Experimental Protocols
The following is a generalized protocol for the cytotoxicity assays used to evaluate Daphniphyllum alkaloids, based on methodologies reported in the literature.[1]
MTT Assay for Cytotoxicity
Objective: To determine the concentration of an alkaloid that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., P-388, A-549, SGC-7901, HL-60)
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS)
-
This compound and Macropodumine C stock solutions (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Sodium dodecyl sulfate (SDS) solution (10% in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a density of 1 × 10^4 cells/well in 100 µL of complete medium. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (this compound or Macropodumine C) are serially diluted in the culture medium to various concentrations. 100 µL of each dilution is added to the respective wells. A control group receives medium with DMSO only.
-
Incubation: The plates are incubated for a further 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondria will convert the yellow MTT into a dark blue formazan product.
-
Formazan Solubilization: 100 µL of 10% SDS solution is added to each well to solubilize the formazan crystals. The plates are then incubated overnight.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in evaluating these compounds, the following diagrams are provided.
Conclusion
This comparative guide provides a snapshot of the current understanding of the cytotoxic activities of this compound and its structural analog, Macropodumine C. The available data suggests that Macropodumine C exhibits moderate cytotoxicity against the P-388 cancer cell line.[1] While a direct comparison with this compound is currently limited by the lack of parallel studies, the information presented here serves as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Future head-to-head studies are essential to fully elucidate the structure-activity relationships and the therapeutic potential of this fascinating class of alkaloids.
References
The Anti-Inflammatory Potential of Daphmacropodine: A Comparative Analysis in Preclinical Animal Models
A comprehensive evaluation of current in vivo research reveals a notable absence of studies directly investigating the anti-inflammatory effects of Daphmacropodine in animal models. However, significant research on daphnetin (B354214), a closely related coumarin (B35378) derivative, provides valuable insights into the potential mechanisms and efficacy of this class of compounds. This guide, therefore, presents a comparative analysis of daphnetin's anti-inflammatory properties against the well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac, drawing upon available preclinical data.
This comparison aims to provide researchers, scientists, and drug development professionals with a structured overview of the anti-inflammatory profile of a daphnetin-like compound, offering a foundation for potential future in vivo studies on this compound. The data presented is synthesized from studies on daphnetin and is intended to serve as a surrogate for the currently unavailable direct data on this compound.
Comparative Efficacy of Daphnetin and Diclofenac in Animal Models of Inflammation
To facilitate a clear comparison, the following table summarizes the quantitative data on the anti-inflammatory effects of daphnetin and Diclofenac in established animal models of inflammation.
| Parameter | Daphnetin | Diclofenac Sodium | Animal Model |
| Paw Edema Inhibition | Significant reduction in paw swelling | Significant reduction in paw edema | Adjuvant-Induced Arthritis (Rat)[1][2]; Carrageenan-Induced Paw Edema (Rat) |
| Arthritis Score | Significantly decreased arthritis scores | Not explicitly reported in the provided daphnetin study, but a known effect | Adjuvant-Induced Arthritis (Rat)[1][2] |
| Pro-inflammatory Cytokine Reduction (IL-1, TNF-α) | Significant reduction in serum levels | Known to inhibit prostaglandin (B15479496) synthesis, indirectly affecting cytokine production | Adjuvant-Induced Arthritis (Rat)[1][2] |
| Pro-inflammatory Cytokine Reduction (IFN-γ, IL-17) | Significant decrease in splenocytes and lymph nodes | Not explicitly reported in the provided daphnetin study | Experimental Autoimmune Encephalomyelitis (Mouse) |
| Anti-inflammatory Cytokine Increase (IL-4, IL-10) | Significant increase in splenocytes and lymph nodes | Not a primary mechanism of action | Experimental Autoimmune Encephalomyelitis (Mouse) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the studies referenced.
Adjuvant-Induced Arthritis (AIA) in Rats
This model is widely used to screen for anti-arthritic and anti-inflammatory drugs and shares pathological features with human rheumatoid arthritis.[1][2][3][4]
Induction:
-
Freund's Complete Adjuvant (FCA) is prepared, containing heat-killed Mycobacterium tuberculosis suspended in mineral oil.
-
Rats (typically Lewis or Wistar strains) are anesthetized.
-
A single intradermal injection of FCA is administered into the subplantar region of the right hind paw or the base of the tail.
Treatment:
-
Daphnetin is administered orally or via another appropriate route at specified doses (e.g., 2.25 and 4.5 mg/kg) daily, starting from the day of or several days after FCA injection.[1][2]
-
A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like Diclofenac.
Assessment:
-
Paw Volume: The volume of both the injected and non-injected paws is measured at regular intervals using a plethysmometer to quantify edema.
-
Arthritis Score: The severity of arthritis in each paw is visually scored based on erythema, swelling, and joint deformity.
-
Histopathology: At the end of the study, joints are collected, fixed, and sectioned for histological examination to assess synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone destruction.[1][2]
-
Biochemical Markers: Blood samples are collected to measure the serum levels of pro-inflammatory cytokines such as IL-1 and TNF-α using ELISA.[1][2]
Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation, primarily used to evaluate the efficacy of anti-inflammatory agents.[5][6][7]
Induction:
-
A 1% solution of carrageenan in sterile saline is prepared.
-
Rats are fasted overnight with free access to water.
-
A subplantar injection of the carrageenan solution is administered into the right hind paw.
Treatment:
-
The test compound (e.g., a detoxified extract of Daphne oleoides) or a standard drug like Diclofenac Sodium (e.g., 6 mg/kg) is administered orally 30-60 minutes before the carrageenan injection.[5]
-
A control group receives only the vehicle.
Assessment:
-
Paw Volume: The volume of the carrageenan-injected paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Percentage Inhibition of Edema: The percentage inhibition of paw edema is calculated for the treated groups relative to the control group.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research methodology.
Caption: Proposed anti-inflammatory signaling pathway of daphnetin.
Caption: General experimental workflow for in vivo anti-inflammatory studies.
References
- 1. Daphnetin inhibits spinal glial activation via Nrf2/HO-1/NF-κB signaling pathway and attenuates CFA-induced inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Restoring the Balance between Pro-Inflammatory and Anti-Inflammatory Cytokines in the Treatment of Rheumatoid Arthritis: New Insights from Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Anti-Inflammatory Potential of Daphmacropodine: A Comparative Analysis in Preclinical Animal Models
A comprehensive evaluation of current in vivo research reveals a notable absence of studies directly investigating the anti-inflammatory effects of Daphmacropodine in animal models. However, significant research on daphnetin (B354214), a closely related coumarin (B35378) derivative, provides valuable insights into the potential mechanisms and efficacy of this class of compounds. This guide, therefore, presents a comparative analysis of daphnetin's anti-inflammatory properties against the well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac, drawing upon available preclinical data.
This comparison aims to provide researchers, scientists, and drug development professionals with a structured overview of the anti-inflammatory profile of a daphnetin-like compound, offering a foundation for potential future in vivo studies on this compound. The data presented is synthesized from studies on daphnetin and is intended to serve as a surrogate for the currently unavailable direct data on this compound.
Comparative Efficacy of Daphnetin and Diclofenac in Animal Models of Inflammation
To facilitate a clear comparison, the following table summarizes the quantitative data on the anti-inflammatory effects of daphnetin and Diclofenac in established animal models of inflammation.
| Parameter | Daphnetin | Diclofenac Sodium | Animal Model |
| Paw Edema Inhibition | Significant reduction in paw swelling | Significant reduction in paw edema | Adjuvant-Induced Arthritis (Rat)[1][2]; Carrageenan-Induced Paw Edema (Rat) |
| Arthritis Score | Significantly decreased arthritis scores | Not explicitly reported in the provided daphnetin study, but a known effect | Adjuvant-Induced Arthritis (Rat)[1][2] |
| Pro-inflammatory Cytokine Reduction (IL-1, TNF-α) | Significant reduction in serum levels | Known to inhibit prostaglandin (B15479496) synthesis, indirectly affecting cytokine production | Adjuvant-Induced Arthritis (Rat)[1][2] |
| Pro-inflammatory Cytokine Reduction (IFN-γ, IL-17) | Significant decrease in splenocytes and lymph nodes | Not explicitly reported in the provided daphnetin study | Experimental Autoimmune Encephalomyelitis (Mouse) |
| Anti-inflammatory Cytokine Increase (IL-4, IL-10) | Significant increase in splenocytes and lymph nodes | Not a primary mechanism of action | Experimental Autoimmune Encephalomyelitis (Mouse) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the studies referenced.
Adjuvant-Induced Arthritis (AIA) in Rats
This model is widely used to screen for anti-arthritic and anti-inflammatory drugs and shares pathological features with human rheumatoid arthritis.[1][2][3][4]
Induction:
-
Freund's Complete Adjuvant (FCA) is prepared, containing heat-killed Mycobacterium tuberculosis suspended in mineral oil.
-
Rats (typically Lewis or Wistar strains) are anesthetized.
-
A single intradermal injection of FCA is administered into the subplantar region of the right hind paw or the base of the tail.
Treatment:
-
Daphnetin is administered orally or via another appropriate route at specified doses (e.g., 2.25 and 4.5 mg/kg) daily, starting from the day of or several days after FCA injection.[1][2]
-
A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like Diclofenac.
Assessment:
-
Paw Volume: The volume of both the injected and non-injected paws is measured at regular intervals using a plethysmometer to quantify edema.
-
Arthritis Score: The severity of arthritis in each paw is visually scored based on erythema, swelling, and joint deformity.
-
Histopathology: At the end of the study, joints are collected, fixed, and sectioned for histological examination to assess synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone destruction.[1][2]
-
Biochemical Markers: Blood samples are collected to measure the serum levels of pro-inflammatory cytokines such as IL-1 and TNF-α using ELISA.[1][2]
Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation, primarily used to evaluate the efficacy of anti-inflammatory agents.[5][6][7]
Induction:
-
A 1% solution of carrageenan in sterile saline is prepared.
-
Rats are fasted overnight with free access to water.
-
A subplantar injection of the carrageenan solution is administered into the right hind paw.
Treatment:
-
The test compound (e.g., a detoxified extract of Daphne oleoides) or a standard drug like Diclofenac Sodium (e.g., 6 mg/kg) is administered orally 30-60 minutes before the carrageenan injection.[5]
-
A control group receives only the vehicle.
Assessment:
-
Paw Volume: The volume of the carrageenan-injected paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Percentage Inhibition of Edema: The percentage inhibition of paw edema is calculated for the treated groups relative to the control group.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research methodology.
Caption: Proposed anti-inflammatory signaling pathway of daphnetin.
Caption: General experimental workflow for in vivo anti-inflammatory studies.
References
- 1. Daphnetin inhibits spinal glial activation via Nrf2/HO-1/NF-κB signaling pathway and attenuates CFA-induced inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Restoring the Balance between Pro-Inflammatory and Anti-Inflammatory Cytokines in the Treatment of Rheumatoid Arthritis: New Insights from Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Anti-Inflammatory Potential of Daphmacropodine: A Comparative Analysis in Preclinical Animal Models
A comprehensive evaluation of current in vivo research reveals a notable absence of studies directly investigating the anti-inflammatory effects of Daphmacropodine in animal models. However, significant research on daphnetin, a closely related coumarin derivative, provides valuable insights into the potential mechanisms and efficacy of this class of compounds. This guide, therefore, presents a comparative analysis of daphnetin's anti-inflammatory properties against the well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac, drawing upon available preclinical data.
This comparison aims to provide researchers, scientists, and drug development professionals with a structured overview of the anti-inflammatory profile of a daphnetin-like compound, offering a foundation for potential future in vivo studies on this compound. The data presented is synthesized from studies on daphnetin and is intended to serve as a surrogate for the currently unavailable direct data on this compound.
Comparative Efficacy of Daphnetin and Diclofenac in Animal Models of Inflammation
To facilitate a clear comparison, the following table summarizes the quantitative data on the anti-inflammatory effects of daphnetin and Diclofenac in established animal models of inflammation.
| Parameter | Daphnetin | Diclofenac Sodium | Animal Model |
| Paw Edema Inhibition | Significant reduction in paw swelling | Significant reduction in paw edema | Adjuvant-Induced Arthritis (Rat)[1][2]; Carrageenan-Induced Paw Edema (Rat) |
| Arthritis Score | Significantly decreased arthritis scores | Not explicitly reported in the provided daphnetin study, but a known effect | Adjuvant-Induced Arthritis (Rat)[1][2] |
| Pro-inflammatory Cytokine Reduction (IL-1, TNF-α) | Significant reduction in serum levels | Known to inhibit prostaglandin synthesis, indirectly affecting cytokine production | Adjuvant-Induced Arthritis (Rat)[1][2] |
| Pro-inflammatory Cytokine Reduction (IFN-γ, IL-17) | Significant decrease in splenocytes and lymph nodes | Not explicitly reported in the provided daphnetin study | Experimental Autoimmune Encephalomyelitis (Mouse) |
| Anti-inflammatory Cytokine Increase (IL-4, IL-10) | Significant increase in splenocytes and lymph nodes | Not a primary mechanism of action | Experimental Autoimmune Encephalomyelitis (Mouse) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the studies referenced.
Adjuvant-Induced Arthritis (AIA) in Rats
This model is widely used to screen for anti-arthritic and anti-inflammatory drugs and shares pathological features with human rheumatoid arthritis.[1][2][3][4]
Induction:
-
Freund's Complete Adjuvant (FCA) is prepared, containing heat-killed Mycobacterium tuberculosis suspended in mineral oil.
-
Rats (typically Lewis or Wistar strains) are anesthetized.
-
A single intradermal injection of FCA is administered into the subplantar region of the right hind paw or the base of the tail.
Treatment:
-
Daphnetin is administered orally or via another appropriate route at specified doses (e.g., 2.25 and 4.5 mg/kg) daily, starting from the day of or several days after FCA injection.[1][2]
-
A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like Diclofenac.
Assessment:
-
Paw Volume: The volume of both the injected and non-injected paws is measured at regular intervals using a plethysmometer to quantify edema.
-
Arthritis Score: The severity of arthritis in each paw is visually scored based on erythema, swelling, and joint deformity.
-
Histopathology: At the end of the study, joints are collected, fixed, and sectioned for histological examination to assess synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone destruction.[1][2]
-
Biochemical Markers: Blood samples are collected to measure the serum levels of pro-inflammatory cytokines such as IL-1 and TNF-α using ELISA.[1][2]
Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation, primarily used to evaluate the efficacy of anti-inflammatory agents.[5][6][7]
Induction:
-
A 1% solution of carrageenan in sterile saline is prepared.
-
Rats are fasted overnight with free access to water.
-
A subplantar injection of the carrageenan solution is administered into the right hind paw.
Treatment:
-
The test compound (e.g., a detoxified extract of Daphne oleoides) or a standard drug like Diclofenac Sodium (e.g., 6 mg/kg) is administered orally 30-60 minutes before the carrageenan injection.[5]
-
A control group receives only the vehicle.
Assessment:
-
Paw Volume: The volume of the carrageenan-injected paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Percentage Inhibition of Edema: The percentage inhibition of paw edema is calculated for the treated groups relative to the control group.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research methodology.
Caption: Proposed anti-inflammatory signaling pathway of daphnetin.
Caption: General experimental workflow for in vivo anti-inflammatory studies.
References
- 1. Daphnetin inhibits spinal glial activation via Nrf2/HO-1/NF-κB signaling pathway and attenuates CFA-induced inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Restoring the Balance between Pro-Inflammatory and Anti-Inflammatory Cytokines in the Treatment of Rheumatoid Arthritis: New Insights from Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Establishing the In Vitro Dose-Response Relationship of Daphmacropodine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for establishing the in vitro dose-response relationship of Daphmacropodine, a member of the complex family of Daphniphyllum alkaloids. Due to the limited specific data on this compound, this document leverages findings from related alkaloids isolated from the same genus to propose experimental designs and potential mechanisms of action. This approach offers a foundational blueprint for initiating research on this and other novel natural products.
Comparative Cytotoxic Activity of Daphniphyllum Alkaloids
Numerous alkaloids from the Daphniphyllum genus have demonstrated cytotoxic effects against various cancer cell lines. While specific dose-response data for this compound is not extensively available in the public domain, the following table summarizes the cytotoxic activities of several related compounds, providing a basis for comparison and initial dose-range finding in experimental setups.
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| Daphnioldhanol A | HeLa | 31.9 | [1][2] |
| Daphnezomine W | HeLa | 16.0 µg/mL | [3][4][5] |
| Daphnicyclidin M | P-388 | 5.7 | [6] |
| Daphnicyclidin N | P-388 | 6.5 | [6] |
| Daphnicyclidin M | SGC-7901 | 22.4 | [6] |
| Daphnicyclidin N | SGC-7901 | 25.6 | [6] |
Potential Anti-Inflammatory Activity
Extracts from Daphniphyllum species have shown anti-inflammatory properties. For instance, an extract from Daphniphyllum calycinum was found to significantly inhibit the release of pro-inflammatory mediators.[7] While direct evidence for this compound is pending, this suggests a promising avenue of investigation. Experiments could be designed to measure the inhibition of nitric oxide (NO) production and the secretion of cytokines like TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
Experimental Protocols
To establish a comprehensive in vitro dose-response profile for this compound, a series of standardized assays are recommended.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from methods used to evaluate the cytotoxicity of other Daphniphyllum alkaloids.[6]
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Target cancer cell lines (e.g., HeLa, P-388, SGC-7901)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Nitric Oxide (NO) Production Assay (Griess Test)
Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
Griess reagent
-
Sodium nitrite (B80452) standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate and incubate for 10 minutes at room temperature.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite solution to quantify the amount of nitrite in the samples. Plot the inhibition of NO production against the this compound concentration.
Proposed Signaling Pathways and Experimental Workflows
The following diagrams illustrate a hypothetical signaling pathway for the cytotoxic effects of Daphniphyllum alkaloids and a general workflow for in vitro screening.
References
- 1. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from <i>Daphniphyllum angustifolium</i> Hutch - ProQuest [proquest.com]
- 3. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Establishing the In Vitro Dose-Response Relationship of Daphmacropodine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for establishing the in vitro dose-response relationship of Daphmacropodine, a member of the complex family of Daphniphyllum alkaloids. Due to the limited specific data on this compound, this document leverages findings from related alkaloids isolated from the same genus to propose experimental designs and potential mechanisms of action. This approach offers a foundational blueprint for initiating research on this and other novel natural products.
Comparative Cytotoxic Activity of Daphniphyllum Alkaloids
Numerous alkaloids from the Daphniphyllum genus have demonstrated cytotoxic effects against various cancer cell lines. While specific dose-response data for this compound is not extensively available in the public domain, the following table summarizes the cytotoxic activities of several related compounds, providing a basis for comparison and initial dose-range finding in experimental setups.
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| Daphnioldhanol A | HeLa | 31.9 | [1][2] |
| Daphnezomine W | HeLa | 16.0 µg/mL | [3][4][5] |
| Daphnicyclidin M | P-388 | 5.7 | [6] |
| Daphnicyclidin N | P-388 | 6.5 | [6] |
| Daphnicyclidin M | SGC-7901 | 22.4 | [6] |
| Daphnicyclidin N | SGC-7901 | 25.6 | [6] |
Potential Anti-Inflammatory Activity
Extracts from Daphniphyllum species have shown anti-inflammatory properties. For instance, an extract from Daphniphyllum calycinum was found to significantly inhibit the release of pro-inflammatory mediators.[7] While direct evidence for this compound is pending, this suggests a promising avenue of investigation. Experiments could be designed to measure the inhibition of nitric oxide (NO) production and the secretion of cytokines like TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
Experimental Protocols
To establish a comprehensive in vitro dose-response profile for this compound, a series of standardized assays are recommended.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from methods used to evaluate the cytotoxicity of other Daphniphyllum alkaloids.[6]
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Target cancer cell lines (e.g., HeLa, P-388, SGC-7901)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Nitric Oxide (NO) Production Assay (Griess Test)
Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
Griess reagent
-
Sodium nitrite (B80452) standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate and incubate for 10 minutes at room temperature.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite solution to quantify the amount of nitrite in the samples. Plot the inhibition of NO production against the this compound concentration.
Proposed Signaling Pathways and Experimental Workflows
The following diagrams illustrate a hypothetical signaling pathway for the cytotoxic effects of Daphniphyllum alkaloids and a general workflow for in vitro screening.
References
- 1. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from <i>Daphniphyllum angustifolium</i> Hutch - ProQuest [proquest.com]
- 3. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Establishing the In Vitro Dose-Response Relationship of Daphmacropodine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for establishing the in vitro dose-response relationship of Daphmacropodine, a member of the complex family of Daphniphyllum alkaloids. Due to the limited specific data on this compound, this document leverages findings from related alkaloids isolated from the same genus to propose experimental designs and potential mechanisms of action. This approach offers a foundational blueprint for initiating research on this and other novel natural products.
Comparative Cytotoxic Activity of Daphniphyllum Alkaloids
Numerous alkaloids from the Daphniphyllum genus have demonstrated cytotoxic effects against various cancer cell lines. While specific dose-response data for this compound is not extensively available in the public domain, the following table summarizes the cytotoxic activities of several related compounds, providing a basis for comparison and initial dose-range finding in experimental setups.
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| Daphnioldhanol A | HeLa | 31.9 | [1][2] |
| Daphnezomine W | HeLa | 16.0 µg/mL | [3][4][5] |
| Daphnicyclidin M | P-388 | 5.7 | [6] |
| Daphnicyclidin N | P-388 | 6.5 | [6] |
| Daphnicyclidin M | SGC-7901 | 22.4 | [6] |
| Daphnicyclidin N | SGC-7901 | 25.6 | [6] |
Potential Anti-Inflammatory Activity
Extracts from Daphniphyllum species have shown anti-inflammatory properties. For instance, an extract from Daphniphyllum calycinum was found to significantly inhibit the release of pro-inflammatory mediators.[7] While direct evidence for this compound is pending, this suggests a promising avenue of investigation. Experiments could be designed to measure the inhibition of nitric oxide (NO) production and the secretion of cytokines like TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
Experimental Protocols
To establish a comprehensive in vitro dose-response profile for this compound, a series of standardized assays are recommended.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from methods used to evaluate the cytotoxicity of other Daphniphyllum alkaloids.[6]
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Target cancer cell lines (e.g., HeLa, P-388, SGC-7901)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Nitric Oxide (NO) Production Assay (Griess Test)
Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
Griess reagent
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate and incubate for 10 minutes at room temperature.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite solution to quantify the amount of nitrite in the samples. Plot the inhibition of NO production against the this compound concentration.
Proposed Signaling Pathways and Experimental Workflows
The following diagrams illustrate a hypothetical signaling pathway for the cytotoxic effects of Daphniphyllum alkaloids and a general workflow for in vitro screening.
References
- 1. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from <i>Daphniphyllum angustifolium</i> Hutch - ProQuest [proquest.com]
- 3. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Safety Operating Guide
Prudent Disposal of Daphmacropodine: A Guide for Laboratory Professionals
Researchers and drug development professionals handling novel compounds like Daphmacropodine must adhere to rigorous safety and disposal protocols. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on established guidelines for hazardous chemical waste management is imperative. This guide provides essential procedural information for the safe handling and disposal of this and other similar research chemicals.
Immediate Safety and Handling Precautions
Prior to any handling, it is crucial to assume that this compound may be hazardous. The following personal protective equipment (PPE) should be worn at all times:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Chemically resistant gloves.[1]
-
Body Protection: An impervious lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used if there is a risk of inhalation.[1]
Ensure that an accessible safety shower and eye wash station are available in the immediate work area.[1]
Step-by-Step Disposal Protocol for this compound
Given the lack of specific data, this compound must be treated as hazardous waste. The following step-by-step procedure should be followed for its disposal:
-
Waste Characterization: Assume this compound is a hazardous waste. Hazardous wastes typically exhibit one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2]
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Include the date when the first waste was added to the container.
-
-
Segregation and Storage:
-
Store the this compound waste segregated from incompatible materials.[3][4][5] In the absence of specific incompatibility data, store it separately from strong acids, bases, and oxidizing agents.[1]
-
Keep the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[2][3][4]
-
Ensure the container remains closed except when adding waste.[2][5]
-
-
Disposal Request:
-
Once the container is full or has been accumulating for the maximum allowed time (typically up to 12 months as long as accumulation limits are not exceeded), contact your institution's Environmental Health and Safety (EHRS) department for pick-up.[2]
-
Do not attempt to dispose of this compound down the drain.[2][5][6] Hazardous chemicals must never be poured down the drain.[2]
-
Hazardous Waste Characteristics
The following table summarizes the general characteristics used to classify hazardous waste. This compound should be managed as if it possesses one or more of these traits until proven otherwise.
| Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point less than 140°F, solids capable of spontaneous combustion, or oxidizing materials.[2] | Ethanol, acetone, sodium nitrate[2] |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[2] | Hydrochloric acid, sodium hydroxide[2] |
| Reactivity | Materials that react violently with water, are unstable, or generate toxic gases.[2] | Sodium metal, potassium cyanide, picric acid[2] |
| Toxicity | Harmful or fatal when ingested or absorbed, or can release toxic constituents into the environment. | To be determined for this compound. |
Experimental Protocols
As no specific experimental protocols for the disposal or neutralization of this compound were found, none can be provided. The recommended procedure is to transfer the waste to a licensed hazardous waste disposal facility via your institution's EHS department.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a research chemical like this compound.
Caption: Workflow for Laboratory Chemical Waste Disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. acs.org [acs.org]
Prudent Disposal of Daphmacropodine: A Guide for Laboratory Professionals
Researchers and drug development professionals handling novel compounds like Daphmacropodine must adhere to rigorous safety and disposal protocols. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on established guidelines for hazardous chemical waste management is imperative. This guide provides essential procedural information for the safe handling and disposal of this and other similar research chemicals.
Immediate Safety and Handling Precautions
Prior to any handling, it is crucial to assume that this compound may be hazardous. The following personal protective equipment (PPE) should be worn at all times:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Chemically resistant gloves.[1]
-
Body Protection: An impervious lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used if there is a risk of inhalation.[1]
Ensure that an accessible safety shower and eye wash station are available in the immediate work area.[1]
Step-by-Step Disposal Protocol for this compound
Given the lack of specific data, this compound must be treated as hazardous waste. The following step-by-step procedure should be followed for its disposal:
-
Waste Characterization: Assume this compound is a hazardous waste. Hazardous wastes typically exhibit one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2]
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Include the date when the first waste was added to the container.
-
-
Segregation and Storage:
-
Store the this compound waste segregated from incompatible materials.[3][4][5] In the absence of specific incompatibility data, store it separately from strong acids, bases, and oxidizing agents.[1]
-
Keep the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[2][3][4]
-
Ensure the container remains closed except when adding waste.[2][5]
-
-
Disposal Request:
-
Once the container is full or has been accumulating for the maximum allowed time (typically up to 12 months as long as accumulation limits are not exceeded), contact your institution's Environmental Health and Safety (EHRS) department for pick-up.[2]
-
Do not attempt to dispose of this compound down the drain.[2][5][6] Hazardous chemicals must never be poured down the drain.[2]
-
Hazardous Waste Characteristics
The following table summarizes the general characteristics used to classify hazardous waste. This compound should be managed as if it possesses one or more of these traits until proven otherwise.
| Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point less than 140°F, solids capable of spontaneous combustion, or oxidizing materials.[2] | Ethanol, acetone, sodium nitrate[2] |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[2] | Hydrochloric acid, sodium hydroxide[2] |
| Reactivity | Materials that react violently with water, are unstable, or generate toxic gases.[2] | Sodium metal, potassium cyanide, picric acid[2] |
| Toxicity | Harmful or fatal when ingested or absorbed, or can release toxic constituents into the environment. | To be determined for this compound. |
Experimental Protocols
As no specific experimental protocols for the disposal or neutralization of this compound were found, none can be provided. The recommended procedure is to transfer the waste to a licensed hazardous waste disposal facility via your institution's EHS department.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a research chemical like this compound.
Caption: Workflow for Laboratory Chemical Waste Disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. acs.org [acs.org]
Prudent Disposal of Daphmacropodine: A Guide for Laboratory Professionals
Researchers and drug development professionals handling novel compounds like Daphmacropodine must adhere to rigorous safety and disposal protocols. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on established guidelines for hazardous chemical waste management is imperative. This guide provides essential procedural information for the safe handling and disposal of this and other similar research chemicals.
Immediate Safety and Handling Precautions
Prior to any handling, it is crucial to assume that this compound may be hazardous. The following personal protective equipment (PPE) should be worn at all times:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Chemically resistant gloves.[1]
-
Body Protection: An impervious lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used if there is a risk of inhalation.[1]
Ensure that an accessible safety shower and eye wash station are available in the immediate work area.[1]
Step-by-Step Disposal Protocol for this compound
Given the lack of specific data, this compound must be treated as hazardous waste. The following step-by-step procedure should be followed for its disposal:
-
Waste Characterization: Assume this compound is a hazardous waste. Hazardous wastes typically exhibit one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2]
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Include the date when the first waste was added to the container.
-
-
Segregation and Storage:
-
Store the this compound waste segregated from incompatible materials.[3][4][5] In the absence of specific incompatibility data, store it separately from strong acids, bases, and oxidizing agents.[1]
-
Keep the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[2][3][4]
-
Ensure the container remains closed except when adding waste.[2][5]
-
-
Disposal Request:
-
Once the container is full or has been accumulating for the maximum allowed time (typically up to 12 months as long as accumulation limits are not exceeded), contact your institution's Environmental Health and Safety (EHRS) department for pick-up.[2]
-
Do not attempt to dispose of this compound down the drain.[2][5][6] Hazardous chemicals must never be poured down the drain.[2]
-
Hazardous Waste Characteristics
The following table summarizes the general characteristics used to classify hazardous waste. This compound should be managed as if it possesses one or more of these traits until proven otherwise.
| Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point less than 140°F, solids capable of spontaneous combustion, or oxidizing materials.[2] | Ethanol, acetone, sodium nitrate[2] |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[2] | Hydrochloric acid, sodium hydroxide[2] |
| Reactivity | Materials that react violently with water, are unstable, or generate toxic gases.[2] | Sodium metal, potassium cyanide, picric acid[2] |
| Toxicity | Harmful or fatal when ingested or absorbed, or can release toxic constituents into the environment. | To be determined for this compound. |
Experimental Protocols
As no specific experimental protocols for the disposal or neutralization of this compound were found, none can be provided. The recommended procedure is to transfer the waste to a licensed hazardous waste disposal facility via your institution's EHS department.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a research chemical like this compound.
Caption: Workflow for Laboratory Chemical Waste Disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. acs.org [acs.org]
Navigating the Uncharted: A Safety Protocol for Handling Daphmacropodine
For researchers, scientists, and drug development professionals venturing into the study of novel compounds, ensuring personal and environmental safety is paramount. Daphmacropodine, a natural alkaloid with CAS number 39729-21-0, presents a unique challenge due to the limited availability of a comprehensive Safety Data Sheet (SDS). In the absence of specific toxicological data, a cautious and rigorous approach to handling is essential. This guide provides a framework for the safe handling, use, and disposal of this compound, drawing upon best practices for managing potent, uncharacterized chemical compounds.
Disclaimer: A specific, detailed Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on general principles for handling potent alkaloids and chemicals of unknown toxicity. A thorough risk assessment by a qualified safety professional is mandatory before commencing any work with this substance.
Hazard Assessment and Personal Protective Equipment (PPE)
Given that the toxicological properties of this compound have not been fully investigated, it must be treated as a potent, hazardous substance. The primary routes of exposure to be controlled are inhalation of airborne particles, skin contact, and ingestion.[1] A comprehensive PPE strategy is the first line of defense.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves, double-gloved | Provides a barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne particles and potential splashes. |
| Respiratory Protection | NIOSH-approved N95 or P100 respirator | Essential for handling the powdered form to prevent inhalation of fine particles.[2] |
| Body Protection | Laboratory coat, fully buttoned | Prevents contamination of personal clothing. |
| Additional Protection | Disposable sleeve covers and a face shield | Recommended when handling larger quantities or when there is a higher risk of splashes. |
Operational Plan: Safe Handling Procedures
Adherence to a strict, step-by-step protocol is crucial to minimize exposure risk during the handling of this compound. All manipulations of the powdered form should be conducted within a certified chemical fume hood or a glove box to contain any airborne particles.
Experimental Workflow for Handling this compound
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical to protect both human health and the environment. All materials contaminated with this compound, including gloves, disposable lab coats, and weighing papers, must be treated as hazardous waste.
Chemical Waste Disposal Protocol
All waste generated from the handling of this compound should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., gloves, wipes, plasticware) in a dedicated, clearly labeled, and sealed hazardous waste bag.
-
Do not mix with non-hazardous trash.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
The container should be compatible with the solvent used.
-
-
Sharps Waste:
-
Any needles or other sharps used to handle this compound solutions should be disposed of in a designated sharps container for hazardous chemical waste.
-
Never dispose of this compound or its solutions down the drain.[2]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Carefully collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area. For large spills, contact your institution's environmental health and safety department.
By adopting a conservative and safety-focused approach, researchers can mitigate the risks associated with handling uncharacterized compounds like this compound and ensure a safe laboratory environment.
References
Navigating the Uncharted: A Safety Protocol for Handling Daphmacropodine
For researchers, scientists, and drug development professionals venturing into the study of novel compounds, ensuring personal and environmental safety is paramount. Daphmacropodine, a natural alkaloid with CAS number 39729-21-0, presents a unique challenge due to the limited availability of a comprehensive Safety Data Sheet (SDS). In the absence of specific toxicological data, a cautious and rigorous approach to handling is essential. This guide provides a framework for the safe handling, use, and disposal of this compound, drawing upon best practices for managing potent, uncharacterized chemical compounds.
Disclaimer: A specific, detailed Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on general principles for handling potent alkaloids and chemicals of unknown toxicity. A thorough risk assessment by a qualified safety professional is mandatory before commencing any work with this substance.
Hazard Assessment and Personal Protective Equipment (PPE)
Given that the toxicological properties of this compound have not been fully investigated, it must be treated as a potent, hazardous substance. The primary routes of exposure to be controlled are inhalation of airborne particles, skin contact, and ingestion.[1] A comprehensive PPE strategy is the first line of defense.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves, double-gloved | Provides a barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne particles and potential splashes. |
| Respiratory Protection | NIOSH-approved N95 or P100 respirator | Essential for handling the powdered form to prevent inhalation of fine particles.[2] |
| Body Protection | Laboratory coat, fully buttoned | Prevents contamination of personal clothing. |
| Additional Protection | Disposable sleeve covers and a face shield | Recommended when handling larger quantities or when there is a higher risk of splashes. |
Operational Plan: Safe Handling Procedures
Adherence to a strict, step-by-step protocol is crucial to minimize exposure risk during the handling of this compound. All manipulations of the powdered form should be conducted within a certified chemical fume hood or a glove box to contain any airborne particles.
Experimental Workflow for Handling this compound
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical to protect both human health and the environment. All materials contaminated with this compound, including gloves, disposable lab coats, and weighing papers, must be treated as hazardous waste.
Chemical Waste Disposal Protocol
All waste generated from the handling of this compound should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., gloves, wipes, plasticware) in a dedicated, clearly labeled, and sealed hazardous waste bag.
-
Do not mix with non-hazardous trash.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
The container should be compatible with the solvent used.
-
-
Sharps Waste:
-
Any needles or other sharps used to handle this compound solutions should be disposed of in a designated sharps container for hazardous chemical waste.
-
Never dispose of this compound or its solutions down the drain.[2]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Carefully collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area. For large spills, contact your institution's environmental health and safety department.
By adopting a conservative and safety-focused approach, researchers can mitigate the risks associated with handling uncharacterized compounds like this compound and ensure a safe laboratory environment.
References
Navigating the Uncharted: A Safety Protocol for Handling Daphmacropodine
For researchers, scientists, and drug development professionals venturing into the study of novel compounds, ensuring personal and environmental safety is paramount. Daphmacropodine, a natural alkaloid with CAS number 39729-21-0, presents a unique challenge due to the limited availability of a comprehensive Safety Data Sheet (SDS). In the absence of specific toxicological data, a cautious and rigorous approach to handling is essential. This guide provides a framework for the safe handling, use, and disposal of this compound, drawing upon best practices for managing potent, uncharacterized chemical compounds.
Disclaimer: A specific, detailed Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on general principles for handling potent alkaloids and chemicals of unknown toxicity. A thorough risk assessment by a qualified safety professional is mandatory before commencing any work with this substance.
Hazard Assessment and Personal Protective Equipment (PPE)
Given that the toxicological properties of this compound have not been fully investigated, it must be treated as a potent, hazardous substance. The primary routes of exposure to be controlled are inhalation of airborne particles, skin contact, and ingestion.[1] A comprehensive PPE strategy is the first line of defense.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves, double-gloved | Provides a barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne particles and potential splashes. |
| Respiratory Protection | NIOSH-approved N95 or P100 respirator | Essential for handling the powdered form to prevent inhalation of fine particles.[2] |
| Body Protection | Laboratory coat, fully buttoned | Prevents contamination of personal clothing. |
| Additional Protection | Disposable sleeve covers and a face shield | Recommended when handling larger quantities or when there is a higher risk of splashes. |
Operational Plan: Safe Handling Procedures
Adherence to a strict, step-by-step protocol is crucial to minimize exposure risk during the handling of this compound. All manipulations of the powdered form should be conducted within a certified chemical fume hood or a glove box to contain any airborne particles.
Experimental Workflow for Handling this compound
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical to protect both human health and the environment. All materials contaminated with this compound, including gloves, disposable lab coats, and weighing papers, must be treated as hazardous waste.
Chemical Waste Disposal Protocol
All waste generated from the handling of this compound should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., gloves, wipes, plasticware) in a dedicated, clearly labeled, and sealed hazardous waste bag.
-
Do not mix with non-hazardous trash.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
The container should be compatible with the solvent used.
-
-
Sharps Waste:
-
Any needles or other sharps used to handle this compound solutions should be disposed of in a designated sharps container for hazardous chemical waste.
-
Never dispose of this compound or its solutions down the drain.[2]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Carefully collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area. For large spills, contact your institution's environmental health and safety department.
By adopting a conservative and safety-focused approach, researchers can mitigate the risks associated with handling uncharacterized compounds like this compound and ensure a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
